molecular formula C6H5N3O B2480876 Imidazo[1,2-A]pyrimidin-5-OL CAS No. 58539-63-2

Imidazo[1,2-A]pyrimidin-5-OL

Cat. No.: B2480876
CAS No.: 58539-63-2
M. Wt: 135.126
InChI Key: SCQXRRORFHPOOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo[1,2-a]pyrimidin-5-ol is a fundamental nitrogen-containing heterocyclic compound that serves as a versatile scaffold in medicinal chemistry and drug discovery . This core structure is a synthetic bioisostere of purine bases, making it a highly valuable precursor for developing novel bioactive molecules . Researchers value this privileged structure for its wide spectrum of pharmacological activities, which includes documented antiviral and antifungal properties in related derivatives . Recent computational studies on similar imidazo[1,2-a]pyrimidine compounds have shown promising binding affinity to therapeutic targets, such as the SARS-CoV-2 spike protein and human ACE2 receptor, suggesting potential as antiviral agents . Furthermore, molecular docking studies indicate that derivatives of this scaffold may act as effective entrance inhibitors, preventing viral infection of human cells . Additional research highlights the antimycotic activity of imidazo[1,2-a]pyrimidine derivatives against pathogens like Candida albicans, with binding mechanisms to the CYP51 enzyme being explored . The synthetic utility of this compound is well-established, with literature describing efficient and conventional synthetic routes that allow for large-scale production and further functionalization into target derivatives . This product is intended for research and development purposes in a controlled laboratory setting only. It is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-imidazo[1,2-a]pyrimidin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c10-5-1-2-7-6-8-3-4-9(5)6/h1-4H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUHMFGQYTIQQIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2NC=CN2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55662-68-5, 58539-63-2
Record name 5H,8H-imidazo[1,2-a]pyrimidin-5-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name imidazo[1,2-a]pyrimidin-5-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Imidazo[1,2-a]pyrimidin-5-ol chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure, Properties, and Synthesis of Imidazo[1,2-a]pyrimidin-5-ol and its Tautomeric Forms

Abstract

The imidazo[1,2-a]pyrimidine core is a privileged heterocyclic scaffold that serves as a foundational structure in numerous pharmacologically active agents due to its nature as a purine bioisostere.[1][2] This guide provides a detailed technical examination of a specific, functionally rich derivative: this compound. We delve into its fundamental chemical properties, with a significant focus on the critical keto-enol tautomerism that governs its structure and reactivity. This document synthesizes data from spectroscopic and computational studies on analogous systems to present a comprehensive profile. Furthermore, we provide detailed, field-proven synthetic protocols, explore key functionalization reactions, and discuss the scaffold's broad potential for researchers, medicinal chemists, and drug development professionals.

Introduction to the Imidazo[1,2-a]pyrimidine Scaffold

Nitrogen-containing heterocyclic compounds are cornerstones of medicinal chemistry, and among them, the imidazo[1,2-a]pyrimidine system holds a place of distinction.[2] Its structural resemblance to endogenous purines allows molecules built on this scaffold to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] Derivatives have shown significant promise as anticancer, antiviral, antimicrobial, and anti-inflammatory agents.[3][4] Commercially relevant drugs, including the anxiolytics divaplon and fasiplon, feature this core unit, underscoring its therapeutic relevance.[1][4]

This guide moves beyond the general scaffold to focus specifically on this compound. The introduction of a hydroxyl group at the C5 position creates a molecule with unique electronic properties and a crucial structural duality: keto-enol tautomerism. Understanding this equilibrium is paramount to predicting its reactivity, designing synthetic strategies, and ultimately, harnessing its potential in drug discovery programs. This document serves as a technical resource, providing researchers with the foundational knowledge needed to work with and innovate upon this versatile chemical entity.

Molecular Structure and Physicochemical Properties

The Core Structure and Tautomerism

The nominal structure of this compound exists in a dynamic equilibrium with its tautomeric keto form, Imidazo[1,2-a]pyrimidin-5(8H)-one.[5] This phenomenon is central to its chemistry. The enol form (-ol) presents a fully aromatic system with a hydroxyl group, while the keto form (-one) features a carbonyl group and a protonated nitrogen at the N8 position, breaking the aromaticity of the pyrimidine ring. The relative populations of these two forms can be influenced by factors such as the solvent environment, pH, and the electronic nature of other substituents on the ring. For synthetic and analytical purposes, it is essential to recognize that the molecule may exist as a mixture of these two isomers.

Caption: Keto-enol tautomerism of the core structure.

Electronic and Quantum Chemical Properties

The imidazo[1,2-a]pyrimidine scaffold is a π-excessive system, rich in electrons, which dictates its chemical behavior. Computational analyses, such as Density Functional Theory (DFT), performed on related derivatives reveal important insights into the molecule's electronic landscape.[3][6] The distribution of Frontier Molecular Orbitals (FMO)—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is critical for predicting reactivity. Typically, the HOMO is localized over the electron-rich imidazole portion, making it susceptible to electrophilic attack, while the LUMO is distributed across the pyrimidine ring. The Molecular Electrostatic Potential (MEP) map would highlight the nitrogen atoms as regions of negative potential (electron-rich, nucleophilic) and the hydroxyl proton (in the enol form) as a region of positive potential.

Table 1: Computed Physicochemical Properties

Property Value Source
Molecular Formula C₆H₅N₃O [7]
Molecular Weight 135.13 g/mol [7]
XLogP3-AA (Predicted) 0.2 to 1.1 [8][9]
Hydrogen Bond Donor Count 1 [9]
Hydrogen Bond Acceptor Count 3 [9]

| Rotatable Bond Count | 0 |[9] |

Spectroscopic Characterization

The dual nature of the molecule as two rapidly interconverting tautomers will be reflected in its spectroscopic data. Under typical NMR conditions, one might observe averaged signals or a predominant species depending on the solvent (e.g., DMSO-d₆ vs. CDCl₃). Below are the expected characteristics based on published data for analogous structures.[1][3]

Table 2: Expected Spectroscopic Data

Technique Tautomeric Form Expected Characteristics
¹H NMR Enol & Keto Pyrimidine Protons (H6, H7): Signals in the aromatic region (~6.5-8.5 ppm), typically as doublets or doublet of doublets. Imidazole Protons (H2, H3): Singlets or doublets in the aromatic region (~7.0-8.0 ppm). N-H Proton (Keto): A broad singlet, potentially downfield (>10 ppm). O-H Proton (Enol): A broad, exchangeable singlet.
¹³C NMR Enol & Keto C5 Carbon: A downfield signal. In the enol form, it would be characteristic of a carbon bearing a hydroxyl group (~150-160 ppm). In the keto form, it would appear as a carbonyl carbon (~170-180 ppm). Other Aromatic Carbons: Signals in the range of ~100-150 ppm.
FT-IR Enol O-H Stretch: Broad band around 3200-3400 cm⁻¹. C=N & C=C Stretches: Multiple sharp bands in the 1500-1650 cm⁻¹ region.
FT-IR Keto N-H Stretch: Band around 3100-3300 cm⁻¹. C=O Stretch (Amide): Strong, sharp band around 1650-1690 cm⁻¹. C=N & C=C Stretches: Bands in the 1500-1650 cm⁻¹ region.

| Mass Spec (ESI) | Both | [M+H]⁺: Expected at m/z 136.05. |

Synthesis and Reactivity

Synthetic Pathways

The most direct and efficient route to the Imidazo[1,2-a]pyrimidin-5(8H)-one core is the condensation reaction between a 2-aminopyrimidine and a β-ketoester, such as ethyl acetoacetate. This approach benefits from readily available starting materials and often proceeds in high yield. Microwave-assisted organic synthesis has emerged as a superior method for this transformation, significantly reducing reaction times and often improving yields compared to conventional heating.[5]

The choice of a microwave-assisted protocol is a strategic one. The rapid, uniform heating provided by microwave irradiation can overcome the activation energy barrier for the initial condensation and subsequent intramolecular cyclization more efficiently than conventional oil bath heating. This often leads to cleaner reactions with fewer side products, simplifying purification.

synthesis_workflow reagents 2-Aminopyrimidine + Ethyl Acetoacetate reaction Microwave Irradiation (e.g., 150 °C, 30 min) reagents->reaction solvent Solvent (e.g., Acetic Acid) solvent->reaction workup Reaction Workup (Cooling, Precipitation) reaction->workup purification Purification (Filtration, Washing) workup->purification product Imidazo[1,2-a]pyrimidin-5(8H)-one purification->product

Caption: General workflow for microwave-assisted synthesis.

Experimental Protocol: Microwave-Assisted Synthesis of 7-methyl-2-phenylimidazo[1,2-a]pyrimidin-5(8H)-one (Adapted from reference[5])

  • Reagent Preparation: To a 10 mL microwave vial equipped with a magnetic stir bar, add 2-amino-4-methylpyrimidine (1.0 mmol, 1 eq.), ethyl benzoylacetate (1.2 mmol, 1.2 eq.), and glacial acetic acid (3 mL).

  • Reaction Setup: Seal the vial with a cap. Place the vial inside the cavity of a microwave reactor.

  • Microwave Irradiation: Set the reaction parameters to hold at a temperature of 150 °C for 30 minutes, with a maximum power of 300 W and stirring enabled.

  • Workup: After the reaction is complete, allow the vial to cool to room temperature. A precipitate will typically form.

  • Isolation: Pour the reaction mixture into ice-cold water (20 mL). Collect the resulting solid by vacuum filtration.

  • Purification: Wash the collected solid sequentially with water (2x10 mL) and cold diethyl ether (1x10 mL) to remove residual acetic acid and unreacted starting materials.

  • Drying & Characterization: Dry the purified product under vacuum to yield the title compound. Characterize the product using NMR, FT-IR, and Mass Spectrometry to confirm its structure and purity. The self-validating nature of this protocol lies in the distinct spectroscopic shift from starting materials to the fused heterocyclic product, which confirms successful cyclization.

Chemical Reactivity and Functionalization

The electronic nature of the imidazo[1,2-a]pyrimidine ring system makes it amenable to various functionalization reactions, which are crucial for generating analogues in a drug discovery context.

  • Electrophilic Aromatic Substitution: The imidazole ring is electron-rich and highly activated towards electrophiles. The C3 position is the most common site for substitution. For instance, bromination can be readily achieved using N-bromosuccinimide (NBS), providing a versatile handle for subsequent cross-coupling reactions.[5]

  • N-Alkylation: The keto tautomer, Imidazo[1,2-a]pyrimidin-5(8H)-one, possesses a nucleophilic N8 nitrogen. This site can be readily alkylated using alkyl halides in the presence of a mild base like potassium carbonate (K₂CO₃). This functionalization is key to blocking tautomerism and exploring structure-activity relationships at this position.[5]

functionalization cluster_alkylation N-Alkylation cluster_bromination C3-Bromination start Imidazo[1,2-a]pyrimidin-5(8H)-one reagent_alk R-X, K₂CO₃ (e.g., DMF) start->reagent_alk reagent_bro NBS (e.g., MeCN) start->reagent_bro product_alk N8-Alkylated Product reagent_alk->product_alk product_bro C3-Bromo Product reagent_bro->product_bro

Caption: Key functionalization pathways for the core scaffold.

Applications in Medicinal Chemistry and Drug Development

The imidazo[1,2-a]pyrimidine scaffold is a validated starting point for drug discovery.[1][4] Its bioisosteric relationship with purines enables it to effectively mimic these crucial biological building blocks, leading to interactions with enzymes like kinases, G-protein coupled receptors, and other protein targets. The diverse biological activities reported for this class include:

  • Anticancer: Inhibition of various protein kinases involved in cell proliferation.[3]

  • Antimicrobial: Activity against a range of Gram-positive and Gram-negative bacteria.[1][10]

  • Antiviral: Potential as inhibitors of viral replication, including activity against HIV and Hepatitis C.[3]

  • Anti-inflammatory: Modulation of inflammatory pathways.[3]

The this compound/-one derivative is particularly attractive. The carbonyl group of the keto form can act as a hydrogen bond acceptor, while the N-H group can act as a donor, providing key interactions with protein active sites. Furthermore, the hydroxyl group of the enol form provides a potential point for metabolic glucuronidation or sulfation, which can be tuned to modulate pharmacokinetic properties. The synthetic accessibility and potential for diverse functionalization at multiple sites make this a highly valuable scaffold for building libraries of compounds for high-throughput screening and lead optimization.

Conclusion and Future Outlook

This compound is a functionally rich heterocyclic compound whose chemistry is dominated by its keto-enol tautomerism. This structural duality, combined with the scaffold's inherent biological relevance as a purine bioisostere, makes it a compelling target for further investigation. Efficient and modern synthetic methods, particularly those employing microwave assistance, render this molecule and its derivatives highly accessible for research.

Future efforts should focus on systematically exploring the biological space of this specific sub-class. Synthesizing libraries of C2, C3, and N8-substituted analogues and screening them against panels of disease-relevant targets (e.g., kinases, proteases) could uncover novel therapeutic agents. Moreover, the unique photophysical properties that may arise from this scaffold, as seen in related derivatives, warrant investigation for applications in chemical biology and diagnostics.[5] This guide provides the core chemical knowledge base from which such future innovations can be launched.

References

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2021). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules, 26(15), 4479. [Link]

  • El-Faham, A., Al-Qawasmeh, R. A., & Al-Tel, T. H. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Journal of Molecular Structure, 1285, 135525. [Link]

  • Li, J., et al. (2024). Computational Insights Into the Inhibition of Novel Imidazole [1,2‐α] Pyrimidine Derivatives Against Influenza A Virus. ChemistrySelect, 9(1). [Link]

  • Goel, R., Luxami, V., & Paul, K. (2015). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances, 5(99), 81608-81637. [Link]

  • Dutta, S., et al. (2025). Decoding the interaction of an imidazo-pyrimidine derivative with serum proteins: Spectroscopic, computational and structure-activity relationship analysis. Biophysical Chemistry, 322, 107435. [Link]

  • Shein, A. I., et al. (2023). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. RSC Medicinal Chemistry, 14(11), 2217-2227. [Link]

  • Kaur, H., & Kumar, M. (2021). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current Drug Discovery Technologies, 18(4), 464-483. [Link]

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & El-Faham, A. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Journal of Molecular Structure, 1285, 135525. [Link]

  • Abdellatif, K. R. A., et al. (2011). Post Groebke-Blackburn multicomponent protocol: synthesis of new polyfunctional imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives as potential antimicrobial agents. European Journal of Medicinal Chemistry, 46(1), 401-407. [Link]

  • Martinez-Ariza, G., et al. (2023). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. Molecules, 28(22), 7629. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13465980, Imidazo[1,2-a]pyrimidine-5,7-diol. [Link]

  • Kumar, A., et al. (2021). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry, 19(3), 488-513. [Link]

  • Rojas-León, A., et al. (2024). Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. RSC Advances, 14(29), 20921-20929. [Link]

  • Acar, Ç., et al. (2022). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Molecules, 27(19), 6694. [Link]

  • Wang, Y., et al. (2023). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 28(13), 5183. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 577018, Imidazo(1,2-a)pyrimidine. [Link]

  • Goel, R., Luxami, V., & Paul, K. (2015). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances, 5(99), 81608-81637. [Link]

  • LookChem (2024). This compound. [Link]

Sources

Strategic Synthesis of Imidazo[1,2-a]pyrimidin-5-ol Derivatives: A Guide for Core Scaffold Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

The Imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its structural similarity to endogenous purines allows it to interact with a wide range of biological targets, leading to diverse therapeutic activities including anticancer, antiviral, anti-inflammatory, and anxiolytic properties.[3][4][5][6] Specifically, the introduction of a hydroxyl group at the 5-position to create the Imidazo[1,2-a]pyrimidin-5-ol core offers a key point for molecular interaction and further functionalization, making it a highly attractive target for drug discovery programs.

This guide provides a comprehensive overview of the primary synthetic pathways to this valuable scaffold, focusing on the underlying chemical principles, strategic considerations for reaction optimization, and detailed experimental protocols. The methodologies discussed are selected for their efficiency, scalability, and adaptability, providing researchers with a robust toolkit for the synthesis of novel derivatives.

Pathway 1: The Classical Cyclocondensation Approach

The most traditional and direct route to the imidazo[1,2-a]pyrimidine core involves the cyclocondensation of a 2-aminopyrimidine with an α-haloketone.[7][8] This method, conceptually derived from the Tschitschibabin reaction, remains a cornerstone of heterocyclic synthesis due to its reliability and the commercial availability of a wide array of starting materials.

Mechanistic Rationale & Strategic Optimization

The reaction proceeds via a two-step sequence:

  • N-Alkylation: The more nucleophilic endocyclic nitrogen of the 2-aminopyrimidine attacks the electrophilic carbon of the α-haloketone, displacing the halide and forming an N-alkylated intermediate.

  • Intramolecular Cyclization & Dehydration: The exocyclic amino group then performs an intramolecular nucleophilic attack on the ketone carbonyl. The resulting hemiaminal intermediate readily dehydrates to form the aromatic imidazo[1,2-a]pyrimidine ring system.

The choice of reaction conditions is critical for maximizing yield and minimizing side products. While early procedures required high temperatures, modern protocols often employ microwave irradiation, which dramatically reduces reaction times from hours to minutes and frequently improves yields.[3][7][9] The use of a solid support catalyst, such as basic alumina (Al₂O₃), under solvent-free microwave conditions represents a significant advancement, aligning with green chemistry principles by reducing solvent waste and energy consumption.[3]

G cluster_0 Reaction Pathway Start1 2-Aminopyrimidine Intermediate N-Alkylated Pyrimidinium Salt Start1->Intermediate Sₙ2 Attack Start2 α-Haloketone Start2->Intermediate Product Imidazo[1,2-a]pyrimidine Intermediate->Product Intramolecular Cyclization Dehydration - H₂O caption Fig. 1: Classical Cyclocondensation Pathway.

Caption: Fig. 1: Classical Cyclocondensation Pathway.

Experimental Protocol: Microwave-Assisted Synthesis

The following protocol is adapted from a solvent-free synthesis utilizing alumina as a catalyst.[3]

  • Preparation: In a microwave-safe vessel, combine 2-aminopyrimidine (1.0 mmol), the desired α-bromoarylketone (1.0 mmol), and basic alumina (Al₂O₃) (500 mg).

  • Reaction: Subject the solvent-free mixture to microwave irradiation (e.g., 300-500 W). Monitor the reaction progress by Thin Layer Chromatography (TLC). Typical reaction times range from 5 to 15 minutes.

  • Work-up: After completion, cool the reaction vessel to room temperature. Add ethyl acetate (20 mL) and stir for 5 minutes.

  • Purification: Filter the mixture to remove the alumina catalyst. Wash the solid residue with additional ethyl acetate. The combined filtrate is concentrated under reduced pressure, and the crude product is purified by recrystallization from ethanol to yield the pure imidazo[1,2-a]pyrimidine derivative.

CatalystConditionsTimeYield (%)Reference
Basic Al₂O₃Microwave, Solvent-free5-15 min64-70%[3]
Gold NanoparticlesGreen Solvent, HeatNot specifiedGood[1]
NoneH₂O-IPA, Microwave10-20 minExcellent[7]

Pathway 2: Multicomponent Reactions (MCRs) for Enhanced Efficiency

Multicomponent reactions (MCRs), which combine three or more starting materials in a single synthetic operation, are powerful tools for building molecular complexity with high atom economy and efficiency.[10][11] The Groebke-Blackburn-Bienaymé (GBB) reaction is a preeminent example and the most effective methodology for synthesizing 3-aminoimidazo[1,2-a]pyrimidine scaffolds.[10][11][12]

Mechanistic Rationale & Strategic Optimization

The GBB reaction is an isocyanide-based MCR that brings together an aminopyrimidine, an aldehyde, and an isocyanide. The reaction is typically catalyzed by a Brønsted or Lewis acid (e.g., HClO₄, Sc(OTf)₃).[13][14]

  • Iminium Formation: The aminopyrimidine and aldehyde condense to form a Schiff base (imine), which is then protonated by the acid catalyst to generate a reactive iminium ion.

  • Nucleophilic Attack: The isocyanide acts as a potent nucleophile, attacking the iminium ion to form a nitrilium intermediate.

  • Intramolecular Cyclization: The endocyclic nitrogen of the pyrimidine ring performs a [4+1] cycloaddition with the nitrilium ion, constructing the fused five-membered imidazole ring and yielding the final 3-aminoimidazo[1,2-a]pyrimidine product.[15]

This one-pot process allows for the rapid generation of a diverse library of compounds by simply varying the three input components. The use of ultrasound or microwave assistance can further accelerate the reaction.[10][11]

G cluster_0 GBB Reaction Pathway Amine 2-Aminopyrimidine Iminium Iminium Ion Amine->Iminium Condensation Aldehyde Aldehyde Aldehyde->Iminium Isocyanide Isocyanide Nitrilium Nitrilium Intermediate Isocyanide->Nitrilium Iminium->Nitrilium Isocyanide Attack Product 3-Amino-Imidazo[1,2-a]pyrimidine Nitrilium->Product [4+1] Cycloaddition caption Fig. 2: Groebke-Blackburn-Bienaymé (GBB) Reaction.

Caption: Fig. 2: Groebke-Blackburn-Bienaymé (GBB) Reaction.

Experimental Protocol: GBB Three-Component Reaction

The following is a general procedure for the GBB reaction.[10][14]

  • Preparation: To a solution of the 2-aminopyrimidine (1.0 mmol) and the aldehyde (1.0 mmol) in a suitable solvent (e.g., Methanol or DMF, 5 mL), add a catalytic amount of an acid catalyst (e.g., HClO₄, 10 mol%).

  • Addition: Stir the mixture at room temperature for 10-15 minutes, then add the isocyanide (1.1 mmol).

  • Reaction: Continue stirring at room temperature for 24 hours or until the reaction is complete as monitored by TLC.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 3-amino-substituted product.

Amine ComponentAldehydeIsocyanideYield (%)Reference
2-AminopyridineFurfuralCyclohexyl isocyanide86%[10]
2-Amino-5-chloropyridineFurfuralCyclohexyl isocyanide86%[10]
2-AminopyrazineVariousVariousup to 85%[13]

Pathway 3: Building from the Imidazole Core

An alternative and highly effective strategy involves starting with a pre-formed 2-aminoimidazole ring and constructing the pyrimidin-5-ol portion onto it. This approach is particularly valuable when specific substitutions are desired on the imidazole moiety.

Mechanistic Rationale & Strategic Optimization

This pathway typically involves the reaction of a 2-aminoimidazole derivative with a 1,3-dielectrophile, such as a β-dicarbonyl compound or a Michael acceptor like an N-substituted maleimide.[16]

  • Initial Attack/Michael Addition: The exocyclic amino group of the 2-aminoimidazole acts as a nucleophile, attacking one of the carbonyl groups of the 1,3-dicarbonyl compound or initiating a Michael addition with an α,β-unsaturated carbonyl system.

  • Intramolecular Cyclization: The endocyclic imidazole nitrogen then attacks the second carbonyl group, leading to ring closure.

  • Dehydration: A subsequent dehydration step aromatizes the newly formed pyrimidine ring, yielding the final this compound derivative.

Quantum chemical calculations can be employed to postulate the most plausible reaction mechanism and predict the regioselectivity of the cyclization, especially with unsymmetrical dicarbonyl compounds.[16]

G cluster_0 Reaction Pathway Start1 2-Aminoimidazole Intermediate Amide/Enamine Intermediate Start1->Intermediate Nucleophilic Attack Start2 1,3-Dicarbonyl Compound Start2->Intermediate Product This compound Intermediate->Product Intramolecular Cyclization Dehydration - H₂O caption Fig. 3: Synthesis from a 2-Aminoimidazole Core.

Caption: Fig. 3: Synthesis from a 2-Aminoimidazole Core.

Experimental Protocol: Condensation with a 1,3-Dicarbonyl

The following protocol describes a general condensation to form the pyrimidinone ring.

  • Preparation: In a round-bottom flask, dissolve the 2-aminoimidazole derivative (1.0 mmol) and the 1,3-dicarbonyl compound (e.g., ethyl acetoacetate, 1.1 mmol) in a high-boiling point solvent such as glacial acetic acid or ethanol.

  • Reaction: Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid). Heat the mixture to reflux and monitor the reaction by TLC.

  • Work-up: After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, pour the reaction mixture into ice-water and neutralize with a base (e.g., aqueous sodium bicarbonate).

  • Purification: Collect the resulting solid by filtration, wash with water, and dry. The crude product can be further purified by recrystallization or column chromatography.

Conclusion

The synthesis of this compound derivatives can be achieved through several robust and versatile pathways. The classical cyclocondensation reaction offers a direct and reliable route, significantly enhanced by modern techniques like microwave-assisted synthesis. For rapid library generation and high efficiency, multicomponent strategies, particularly the Groebke-Blackburn-Bienaymé reaction, are unparalleled. Finally, building the pyrimidine ring onto a pre-existing 2-aminoimidazole core provides strategic flexibility for introducing specific substituents. The choice of synthetic route will ultimately depend on the desired substitution pattern, available starting materials, and the scale of the synthesis. By understanding the mechanistic underpinnings and strategic advantages of each pathway, drug development professionals can efficiently access this valuable heterocyclic core for the discovery of next-generation therapeutics.

References

  • Vertex AI Search. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction.
  • Rentería-Gómez, M. A., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI.
  • MDPI. (2024). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents.
  • Benzenine, D., et al. (2022). New Synthesis of Imidazo[1,2-a]pyrimidines Catalyzed Using Gold Nanoparticles. MDPI.
  • ACS Combinatorial Science. (2021). Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent.
  • RSC Publishing. (2024). Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones.
  • Elsevier. (2022). Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a] pyrimidine containing.
  • Baenziger, M., Durantie, E., & Mathes, C. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Organic Chemistry Portal.
  • NIH. (2025). Magnetic nanocatalyst for microwave-assisted synthesis of Benzo[1][7]imidazo[1,2-a]pyrimidines via A3 coupling. PMC. Available at:

  • NIH. (2018). The Groebke-Blackburn-Bienaymé Reaction. PMC - PubMed Central.
  • Beilstein Journal of Organic Chemistry. (2023). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions.
  • Scilit. (2022). Synthesis of Fused Imidazoles and Pyrimidinones from 2‐Aminoazines.
  • NIH. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PMC - PubMed Central.
  • PubMed. (2008). A divergent synthesis of substituted 2-aminoimidazoles from 2-aminopyrimidines.
  • ResearchGate. (2025). New Catalytic System for the Synthesis of Imidazo[1,2-a]pyridines by the Ugi Reaction.
  • Shang, X., Geng, M., & Wu, L. (2012). One-Pot Synthesis of Benzo[1][7]imidazo[1,2-a]pyrimidine Derivatives Using Melamine Trisulfonic Acid as Catalyst. Asian Journal of Chemistry. Available at:

  • BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
  • Organic Chemistry Portal. (2024). Synthesis of imidazo[1,2-a]pyridines.
  • J-Stage. (2007). Synthesis and Antibacterial Activity of Some Imidazo [1, 2-α]pyrimidine Derivatives.
  • ResearchGate. (2021). Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines.
  • MDPI. (2024). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides.
  • ResearchGate. (2025). A Divergent Synthesis of Substituted 2-Aminoimidazoles from 2-Aminopyrimidines | Request PDF.
  • NIH. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. PMC.
  • RSC Publishing. (2022). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade.
  • MDPI. (2018). An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents.
  • ResearchGate. (2025). (PDF) ChemInform Abstract: Synthesis of Imidazo[1,2-a]pyridines and Pyrido[1,2-a]pyrimidines in Water and Their S N Ar Cyclizations.
  • ResearchGate. (2023). Some imidazo[1,2-a]pyrimidines with interesting biological activities.
  • RSC Publishing. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update.
  • PubMed. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022).
  • ResearchGate. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021.
  • PubMed. (2020). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents.
  • SciSpace. (2022). Imidazo- and pyrazolopyrimidine scaffolds as anticancer agents.
  • YouTube. (2024). Preparation of Imidazoles, Part 1: By Cyclocondensation.
  • PubMed. (2015). The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors.

Sources

A Technical Guide to Quantum Chemical Calculations for Imidazo[1,2-a]pyrimidin-5-ol: A-Framework for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Imidazo[1,2-a]pyrimidine scaffolds are a cornerstone in medicinal chemistry, recognized for their versatile biological activities, including antimicrobial and anticancer properties.[1][2][3][4] This in-depth technical guide provides a comprehensive framework for the quantum chemical analysis of a specific derivative, Imidazo[1,2-a]pyrimidin-5-ol. We will explore the application of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to elucidate its structural, electronic, and spectroscopic properties. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols for computational analysis. The methodologies detailed herein are crucial for accelerating the rational design of novel therapeutics by providing a deep understanding of molecular behavior.[5][6][7][8]

Introduction: The Significance of Imidazo[1,2-a]pyrimidines and the Role of Computational Chemistry

The imidazo[1,2-a]pyrimidine heterocyclic system is a privileged scaffold in drug discovery, owing to the potent biological activities exhibited by its derivatives.[1][9] Understanding the intricate relationship between the structure of these molecules and their function is paramount for the design of new and more effective therapeutic agents. Quantum chemical calculations have emerged as an indispensable tool in this endeavor, allowing for the prediction of molecular properties with a high degree of accuracy.[6][8]

This guide focuses on this compound, a representative member of this class of compounds. Through the lens of computational chemistry, we will dissect its molecular architecture and electronic landscape. The primary objectives of this guide are:

  • To provide a robust, validated protocol for the quantum chemical analysis of this compound.

  • To explain the theoretical underpinnings of the selected computational methods and the rationale for their application.

  • To demonstrate how to interpret the computational data to gain actionable insights for drug design and development.

The workflow presented in this guide is designed to be a self-validating system, ensuring the reliability and reproducibility of the obtained results.

Theoretical Framework and Computational Methodology

The foundation of our analysis lies in Density Functional Theory (DFT), a computational method that has revolutionized the study of molecular systems.[10] DFT offers a favorable balance between computational cost and accuracy, making it well-suited for the investigation of medium-sized organic molecules like this compound.[11]

The Choice of Functional and Basis Set: A Justification

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For our study of this compound, we have selected the B3LYP functional in conjunction with the 6-311++G(d,p) basis set . This combination is widely recognized for its reliability in predicting the geometries and electronic properties of organic molecules.[12]

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, which is crucial for accurately describing the electronic structure of conjugated systems.

  • The 6-311++G(d,p) basis set is a triple-zeta basis set that provides a flexible description of the electron distribution. The inclusion of diffuse functions ("++") is essential for accurately modeling systems with lone pairs and for calculations involving anions, while the polarization functions ("(d,p)") allow for the description of non-spherical electron distributions, which is critical for capturing the nuances of chemical bonding.[11]

Software for Implementation

All calculations outlined in this guide will be performed using the Gaussian 16 software package .[13][14] Gaussian is a comprehensive and widely used program for electronic structure calculations, offering a vast array of methods and tools for molecular modeling.[15][16]

Experimental Protocols: A Step-by-Step Guide

This section provides a detailed, sequential protocol for the quantum chemical analysis of this compound.

Molecular Structure Input and Optimization

The first step is to construct the 3D structure of this compound. This can be done using a molecular building interface such as GaussView.

Protocol 1: Geometry Optimization

  • Build the Molecule: Construct the initial 3D structure of this compound.

  • Set Up the Calculation:

    • Job Type: Opt (Optimization)

    • Method: DFT, Functional: B3LYP, Basis Set: 6-311++G(d,p)

    • Charge: 0

    • Spin: Singlet

  • Submit the Calculation: Run the Gaussian job.

  • Verify the Optimized Structure: Upon completion, it is crucial to perform a vibrational frequency analysis to confirm that the optimized geometry corresponds to a true energy minimum on the potential energy surface. A true minimum will have no imaginary frequencies.[17][18][19][20]

Vibrational Frequency Analysis

Vibrational analysis not only confirms the nature of the stationary point but also provides theoretical vibrational spectra (IR and Raman) that can be compared with experimental data.[18][21]

Protocol 2: Frequency Calculation

  • Use Optimized Geometry: Start with the optimized structure from Protocol 1.

  • Set Up the Calculation:

    • Job Type: Freq (Frequency)

    • Method: DFT, Functional: B3LYP, Basis Set: 6-311++G(d,p)

  • Analyze the Output:

    • Confirm the absence of imaginary frequencies.

    • Examine the calculated IR and Raman spectra.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and electronic properties.[22] The energy gap between the HOMO and LUMO provides insights into the molecule's kinetic stability.[23]

Protocol 3: HOMO-LUMO Analysis

  • Use Optimized Geometry: Employ the optimized structure.

  • Generate Molecular Orbitals: This is typically done as part of a single-point energy calculation following optimization.

  • Visualize the Orbitals: Use visualization software to plot the HOMO and LUMO isosurfaces.

  • Calculate the Energy Gap: The energy difference between the HOMO and LUMO is a critical parameter.

Molecular Electrostatic Potential (MEP) Mapping

The MEP map is a powerful tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack.[24][25][26][27]

Protocol 4: MEP Calculation

  • Use Optimized Geometry: Start with the optimized structure.

  • Set Up the Calculation: Perform a single-point energy calculation and request the generation of the MEP surface.

  • Visualize the MEP Map: The map is color-coded, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).[24]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic structure in terms of localized bonds and lone pairs, which aligns well with chemical intuition.[28][29][30] It allows for the quantification of donor-acceptor interactions and charge transfer within the molecule.[31]

Protocol 5: NBO Analysis

  • Use Optimized Geometry: Employ the optimized structure.

  • Set Up the Calculation: Add the POP=NBO keyword to a single-point energy calculation.

  • Interpret the Output: Analyze the NBO output to understand hybridization, bond orders, and the energetic contributions of hyperconjugative interactions.

Spectroscopic Properties: UV-Vis and NMR

Time-Dependent DFT (TD-DFT) is the method of choice for simulating UV-Visible absorption spectra, providing information about electronic transitions.[32][33][34][35] The Gauge-Independent Atomic Orbital (GIAO) method is used to calculate NMR chemical shifts.[36][37][38][39]

Protocol 6: UV-Vis Spectrum Simulation

  • Use Optimized Geometry: Start with the optimized structure.

  • Set Up the Calculation:

    • Method: TD-DFT, Functional: B3LYP, Basis Set: 6-311++G(d,p)

    • Specify the number of excited states to calculate.

  • Analyze the Results: The output will provide the excitation energies and oscillator strengths for the electronic transitions, which can be used to generate a theoretical UV-Vis spectrum.[40]

Protocol 7: NMR Chemical Shift Calculation

  • Use Optimized Geometry: Employ the optimized structure.

  • Set Up the Calculation:

    • Method: DFT, Functional: B3LYP, Basis Set: 6-311++G(d,p)

    • Keyword: NMR=GIAO

  • Compare with Experimental Data: The calculated isotropic shielding values can be converted to chemical shifts and compared with experimental NMR data.

Data Presentation and Visualization

Clear and concise presentation of computational data is essential for its interpretation and communication.

Tabulated Data

Table 1: Key Calculated Properties of this compound

PropertyCalculated ValueUnits
Total EnergyValueHartrees
Dipole MomentValueDebye
HOMO EnergyValueeV
LUMO EnergyValueeV
HOMO-LUMO GapValueeV

Table 2: Calculated Vibrational Frequencies (Selected Modes)

Mode NumberFrequency (cm⁻¹)IR IntensityRaman ActivityAssignment
1ValueValueValueDescription
2ValueValueValueDescription
...............
Visualizations using Graphviz

computational_workflow cluster_input 1. Input & Optimization cluster_analysis 2. Property Calculations cluster_output 3. Output & Interpretation A Build Initial Structure (this compound) B Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C Frequency Analysis (Confirm Minimum) B->C D FMO Analysis (HOMO, LUMO, Gap) C->D E MEP Mapping (Reactivity Sites) C->E F NBO Analysis (Bonding, Charge Transfer) C->F G Spectroscopy (TD-DFT for UV-Vis, GIAO for NMR) C->G H Optimized Geometry D->H I Electronic Properties D->I J Spectroscopic Data D->J E->H E->I E->J F->H F->I F->J G->H G->I G->J K Insights for Drug Design I->K J->K

Caption: Computational workflow for the quantum chemical analysis of this compound.

Caption: Numbering scheme for this compound used in the calculations.

Conclusion: Bridging Theory and Application

This technical guide has outlined a comprehensive and scientifically rigorous approach to the quantum chemical calculation of this compound. By following the detailed protocols, researchers can obtain a wealth of information regarding the molecule's geometric, electronic, and spectroscopic properties. These computational insights are not merely academic exercises; they provide a powerful predictive framework that can guide synthetic efforts, rationalize structure-activity relationships, and ultimately accelerate the discovery and development of new drugs based on the imidazo[1,2-a]pyrimidine scaffold. The integration of these computational methods into the drug discovery pipeline is a critical step towards more efficient and targeted therapeutic design.[41]

References

  • Gaussian, Inc. (n.d.). Natural Bond Orbital (NBO) Analysis. Retrieved from [Link]

  • Schleyer, P. v. R., et al. (1998). NMR chemical shift calculations within local correlation methods: the GIAO-LMP2 approach. Physical Chemistry Chemical Physics, 2(9), 2115-2117. Retrieved from [Link]

  • Wikipedia. (2023). Gaussian (software). Retrieved from [Link]

  • RITME. (n.d.). Gaussian – Molecular Modeling in Computational Chemistry. Retrieved from [Link]

  • Patsnap. (2025). What are computational methods for rational drug design? Retrieved from [Link]

  • Neuroquantology. (2022). APPLICATIONS OF COMPUTATIONAL CHEMISTRY IN DRUG DESIGN: A REVIEW. Retrieved from [Link]

  • Grokipedia. (n.d.). Natural bond orbital. Retrieved from [Link]

  • iOpenShell. (2012). Natural Bond Orbitals (NBO) in Organic Chemistry. Retrieved from [Link]

  • Sliwoski, G., Kothiwale, S., Meiler, J., & Lowe, E. W., Jr. (2014). Computational Methods in Drug Discovery. Pharmacological reviews, 66(1), 334–395. Retrieved from [Link]

  • SteerOn Research. (2025). The Role of Computational Chemistry in Accelerating Drug Discovery. Retrieved from [Link]

  • Rowan Scientific. (n.d.). Frequencies and Thermochemistry. Retrieved from [Link]

  • Q-Chem. (n.d.). 10.15 Linear-Scaling NMR Chemical Shifts: GIAO-HF and GIAO-DFT. Retrieved from [Link]

  • Liu, Y., & Liu, Y. (2024). Efficient Method for Numerical Calculations of Molecular Vibrational Frequencies by Exploiting Sparseness of Hessian Matrix. The Journal of Physical Chemistry A, 128(12), 2539-2547. Retrieved from [Link]

  • Hashmi, M. A. (2021, September 7). Natural Bond Orbital (NBO) Data Analysis Explained [Video]. YouTube. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). How reactivity of a organic molecule depends upon HOMO and LUMO. Retrieved from [Link]

  • Jorgensen, W. L. (2016). Computational Methods for Drug Discovery and Design. Journal of Medicinal Chemistry, 59(9), 4149-4150. Retrieved from [Link]

  • Universidad Espíritu Santo. (2021). Synthetic Methodologies of Imidazo[1,2-a]Pyrimidine: A Review. Retrieved from [Link]

  • Gaussian, Inc. (2017). About Gaussian 16. Retrieved from [Link]

  • iOpenShell. (n.d.). Natural Bond Orbital (NBO) Analysis: Formaldehyde example. Retrieved from [Link]

  • El-Massaoudi, M., et al. (2015). GIAO Calculations of Chemical Shifts of NMR Spectra of H and C of the Hexahydroindoles Products. Journal of Chemical and Pharmaceutical Research, 7(11), 60-68. Retrieved from [Link]

  • Goel, R., Luxami, V., & Paul, K. (2015). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances, 5(99), 81608-81637. Retrieved from [Link]

  • El-Faham, A., et al. (2022). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules, 27(19), 6543. Retrieved from [Link]

  • Q-Chem. (n.d.). 10.11 Vibrational Analysis. Retrieved from [Link]

  • FACCTs. (n.d.). UVVis spectroscopy (UV/Vis). Retrieved from [Link]

  • ACS Publications. (2024). Efficient Method for Numerical Calculations of Molecular Vibrational Frequencies by Exploiting Sparseness of Hessian Matrix. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) GIAO Calculations of Chemical Shifts of NMR Spectra of 1 H and 13 C of the Hexahydroindoles Products. Retrieved from [Link]

  • J-Stage. (1989). Synthesis and Antibacterial Activity of Some Imidazo [1, 2-α]pyrimidine Derivatives. Retrieved from [Link]

  • Ishiyama, T., & Morita, A. (2017). Computational Analysis of Vibrational Sum Frequency Generation Spectroscopy. Annual Review of Physical Chemistry, 68, 355-377. Retrieved from [Link]

  • JPS Journals. (2004). 29 Si NMR Chemical Shift Calculation for Silicate Species by Gaussian Software. Retrieved from [Link]

  • Lu, T., & Chen, F. (2022). Describing Chemical Reactivity with Frontier Molecular Orbitalets. Journal of chemical theory and computation, 18(7), 4128–4140. Retrieved from [Link]

  • Agile Molecule. (n.d.). GAMESS, Gaussian - software for Quantum Chemistry. Retrieved from [Link]

  • MDPI. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. Retrieved from [Link]

  • de Freitas, M. P., et al. (2022). Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. Molecules, 27(25), 8965. Retrieved from [Link]

  • GitHub. (n.d.). Theoretical UV-Vis and Excitation Spectrum using DFT and TDDFT with PySCF. Retrieved from [Link]

  • ACS Omega. (2019). Methodological Survey of Simplified TD-DFT Methods for Fast and Accurate Interpretation of UV–Vis–NIR Spectra of Phthalocyanines. Retrieved from [Link]

  • Deep Origin. (n.d.). Electrostatic Potential Maps. Retrieved from [Link]

  • YouTube. (2025). HOMO-LUMO Analysis in Chem3D | Visualizing Molecular Orbitals & Reactivity. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular electrostatic potential (MEP) map of the compounds. Retrieved from [Link]

  • ResearchGate. (2025). A reliable method for fitting TD-DFT transitions to experimental UV–visible spectra. Retrieved from [Link]

  • Scientific Research Publishing. (2012). Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site of 3-methyl-4-pyrimidone with different proton donors. Retrieved from [Link]

  • NIH. (2011). A Comparison of the Behavior of Functional/Basis Set Combinations for Hydrogen-Bonding in the Water Dimer with Emphasis on Basis Set Superposition Error. Retrieved from [Link]

  • University of Zurich. (n.d.). Molecular Electrostatic Potential (MEP). Retrieved from [Link]

  • YouTube. (2025). Gaussian Tutorial (Lec-5) How to Build Molecules for Gaussian Calculations in GaussView. Retrieved from [Link]

  • Spectroscopy Online. (2020). Density Functional Theory Investigation on the Molecular Structure and Vibrational Spectra of Triclosan. Retrieved from [Link]

  • International Journal of Nanoscience and Nanotechnology. (2020). Conformational stability, spectroscopic and computational studies, highest occupied molecular orbital, lowest unoccupied molecul. Retrieved from [Link]

  • ChemRxiv. (2023). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. Retrieved from [Link]

  • ResearchGate. (2020). Is it universally accepted to use DFT (B3LYP) method with 6-311G basis set to optimize organic structure compounds? Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Tutorial: Electrostatic Potential Maps. Retrieved from [Link]

Sources

The Imidazo[1,2-a]pyrimidine Scaffold: A Privileged Heterocycle with Diverse Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Imidazo[1,2-a]pyrimidine Core

The imidazo[1,2-a]pyrimidine scaffold, a fused bicyclic aromatic heterocycle, has emerged as a "privileged structure" in medicinal chemistry. Its structural rigidity, synthetic tractability, and ability to engage in a multitude of biological interactions have made it a cornerstone for the development of novel therapeutic agents.[1][2] This guide provides a comprehensive overview of the diverse biological activities associated with this remarkable scaffold, delving into its mechanisms of action, structure-activity relationships, and the experimental methodologies employed to unveil its therapeutic potential. The inherent drug-like properties of the imidazo[1,2-a]pyrimidine nucleus, including its favorable physicochemical characteristics, contribute to its prevalence in numerous biologically active compounds.[2]

Anticancer Activity: A Multi-pronged Assault on Malignancy

The imidazo[1,2-a]pyrimidine scaffold has demonstrated significant promise in the realm of oncology, with derivatives exhibiting potent activity against a range of cancer types through various mechanisms.

Mechanism of Action: Targeting Key Oncogenic Pathways

A primary mode of anticancer action for many imidazo[1,2-a]pyrimidine derivatives is the inhibition of protein kinases, enzymes that are frequently dysregulated in cancer.[3] Notably, these compounds have been identified as potent inhibitors of:

  • c-KIT: A receptor tyrosine kinase often mutated in gastrointestinal stromal tumors (GIST). Certain 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives have shown excellent inhibitory activity against both wild-type and imatinib-resistant c-KIT mutations.[4][5]

  • PI3K/Akt/mTOR Pathway: This critical signaling cascade is central to cell growth, proliferation, and survival. Imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives have been developed as potent inhibitors of PI3K, leading to the downstream suppression of Akt and mTOR signaling.[6][7] This inhibition can induce apoptosis and cell cycle arrest in cancer cells.[6]

  • Cyclin-Dependent Kinases (CDKs): As key regulators of the cell cycle, CDKs are attractive targets for cancer therapy. Imidazo[1,2-a]pyridine-based compounds have been shown to selectively inhibit various CDKs, leading to cell cycle arrest.[8]

  • Wnt/β-catenin Signaling: Aberrant activation of the Wnt/β-catenin pathway is implicated in numerous cancers, particularly colorectal cancer.[9] Imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of this pathway, downregulating the expression of key target genes like c-myc and cyclin D1.[9]

The following diagram illustrates the inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyrimidine derivatives.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Conversion PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) S6K p70S6K mTORC1->S6K Phosphorylation eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Phosphorylation Proliferation Cell Proliferation & Survival S6K->Proliferation eIF4EBP1->Proliferation Inhibition (when phosphorylated) Imidazo_pyrimidine Imidazo[1,2-a]pyrimidine Derivative Imidazo_pyrimidine->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by Imidazo[1,2-a]pyrimidine derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cell lines.[1]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[4] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cancer cells of interest (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the imidazo[1,2-a]pyrimidine test compounds in culture medium. The final solvent concentration (e.g., DMSO) should be non-toxic to the cells (typically <0.5%).

    • Carefully remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells in triplicate.

    • Include a vehicle control (medium with solvent) and an untreated control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.[10]

    • Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[4]

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.[10]

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan product using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.[10]

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot a dose-response curve of cell viability versus compound concentration to determine the half-maximal inhibitory concentration (IC₅₀) value.

Anti-inflammatory Activity: Quelling the Inflammatory Cascade

Imidazo[1,2-a]pyrimidine derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key enzymes and mediators involved in the inflammatory response.[11]

Mechanism of Action: Targeting COX-2 and Leukocyte Function
  • Selective COX-2 Inhibition: Many imidazo[1,2-a]pyrimidine compounds exhibit selective inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins.[11][12] This selectivity is advantageous as it minimizes the gastrointestinal side effects associated with non-selective COX inhibitors that also target the constitutively expressed COX-1.

  • Inhibition of Leukocyte Function: Certain imidazo[1,2-a]pyrimidine derivatives have been shown to inhibit various functions of leukocytes, which are key players in the inflammatory process. This includes the inhibition of neutrophil degranulation (release of inflammatory enzymes like elastase and myeloperoxidase) and the generation of superoxide radicals. Furthermore, some compounds can reduce the production of leukotriene B4 (LTB4), a potent chemoattractant for leukocytes.

The following diagram illustrates the workflow for an in vitro COX-2 inhibition assay.

COX2_Inhibition_Assay_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Reagents Prepare Reagents: - COX-2 Enzyme - Arachidonic Acid (Substrate) - Heme - TMPD (Chromogen) - Test Compound (Imidazo[1,2-a]pyrimidine) Incubation Incubate COX-2 enzyme with Test Compound or Controls Reagents->Incubation Controls Prepare Controls: - Positive Control (e.g., Celecoxib) - Negative Control (Vehicle) Controls->Incubation Initiation Initiate reaction by adding Arachidonic Acid Incubation->Initiation Peroxidase_Activity Peroxidase component of COX-2 oxidizes TMPD, causing a color change Initiation->Peroxidase_Activity Measurement Measure absorbance at 590 nm using a microplate reader Peroxidase_Activity->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 value Calculation->IC50

Caption: Workflow for an in vitro COX-2 inhibition assay.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol describes a colorimetric assay to determine the COX-2 inhibitory activity of imidazo[1,2-a]pyrimidine derivatives.[3][5]

Principle: The assay measures the peroxidase activity of COX-2. In the presence of arachidonic acid, the peroxidase component of COX-2 catalyzes the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), resulting in a color change that can be measured spectrophotometrically.[3]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

    • Prepare solutions of human recombinant COX-2 enzyme, arachidonic acid (substrate), heme (co-factor), and TMPD (chromogen) in the reaction buffer.

    • Prepare serial dilutions of the imidazo[1,2-a]pyrimidine test compounds and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme to each well.

    • Add the diluted test compounds or controls to the respective wells.

    • Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding arachidonic acid and TMPD to each well.

  • Absorbance Measurement:

    • Immediately measure the absorbance at 590 nm using a microplate reader in kinetic mode for a set period (e.g., 5 minutes).

  • Data Analysis:

    • Determine the rate of reaction for each well.

    • Calculate the percentage of COX-2 inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.

Antiviral Activity: A Broad-Spectrum Defense

The imidazo[1,2-a]pyrimidine scaffold has demonstrated promising antiviral activity against a variety of viruses, including influenza A virus, human cytomegalovirus (HCMV), and varicella-zoster virus (VZV).[13][14] There is also emerging research on its potential against other viruses like SARS-CoV-2, HIV, and hepatitis C.[1]

Mechanism of Action: Targeting Viral Entry and Replication
  • Influenza A Virus: A novel series of imidazo[1,2-a]pyrimidines has been shown to target the hemagglutinin (HA) protein of group 2 influenza A viruses.[13] By binding to a specific cavity in the HA structure, these compounds block the HA-mediated membrane fusion process, thereby inhibiting viral entry into the host cell.[13]

  • Herpesviruses: The precise mechanism of action against HCMV and VZV is not as well-defined for all derivatives, but it is believed to involve the inhibition of viral replication processes.[14]

Experimental Protocol: Plaque Reduction Assay for Influenza Virus

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by quantifying the reduction in the number of viral plaques formed in a cell monolayer.[8][11]

Principle: A single infectious virus particle can infect a cell, replicate, and spread to adjacent cells, creating a localized area of cell death known as a plaque. The number of plaques is directly proportional to the number of infectious virus particles. Antiviral compounds will reduce the number or size of these plaques.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed Madin-Darby canine kidney (MDCK) cells in 6-well plates to form a confluent monolayer.

  • Virus Dilution and Infection:

    • Prepare serial dilutions of the influenza virus stock.

    • Wash the MDCK cell monolayers with PBS and infect them with a known amount of virus (e.g., 100 plaque-forming units per well).

    • Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Compound Treatment and Overlay:

    • Prepare serial dilutions of the imidazo[1,2-a]pyrimidine test compounds in an overlay medium (e.g., containing 0.6% agarose or Avicel).

    • Remove the virus inoculum and add the compound-containing overlay medium to the cell monolayers.

  • Incubation:

    • Incubate the plates at 37°C in a 5% CO₂ incubator for 2-3 days until plaques are visible.

  • Plaque Visualization and Counting:

    • Fix the cells with a solution such as 10% formaldehyde.

    • Stain the cells with a solution like 0.1% crystal violet. The viable cells will be stained, and the plaques will appear as clear zones.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).

    • Determine the EC₅₀ (50% effective concentration) value, which is the concentration of the compound that reduces the number of plaques by 50%.

Antimicrobial and Antifungal Activities: Combating Infectious Diseases

Derivatives of the imidazo[1,2-a]pyrimidine scaffold have also been reported to possess a broad spectrum of antimicrobial and antifungal activities.[2][15]

Spectrum of Activity

Studies have shown that these compounds are active against various Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[2] The specific substitutions on the imidazo[1,2-a]pyrimidine core play a crucial role in determining the spectrum and potency of their antimicrobial and antifungal effects.

Structure-Activity Relationships (SAR): Guiding Rational Drug Design

The biological activity of imidazo[1,2-a]pyrimidine derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. For instance, in the context of anti-influenza activity, modifications to different regions of the lead compound have been systematically explored to enhance potency.[13] Similarly, for anticancer activity, specific substitutions have been found to be critical for potent kinase inhibition.[4] A thorough understanding of SAR is essential for the rational design and optimization of new and more effective therapeutic agents based on this versatile scaffold.

Conclusion: A Scaffold with Enduring Therapeutic Promise

The imidazo[1,2-a]pyrimidine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its remarkable chemical versatility and the diverse array of biological activities associated with its derivatives underscore its importance in modern medicinal chemistry. The ongoing exploration of its potential in oncology, inflammation, and infectious diseases, guided by a deep understanding of its mechanisms of action and structure-activity relationships, promises to yield new and improved treatments for a wide range of human ailments.

References

  • Synthesis, Optimization, and Structure−Activity Relationships of Imidazo[1,2‑a]pyrimidines as Inhibitors of Group 2 Influenza A Viruses. (2022). Journal of Medicinal Chemistry. [Link]

  • Synthesis, Optimization, and Structure–Activity Relationships of Imidazo[1,2-a]pyrimidines as Inhibitors of Group 2 Influenza A Viruses. (2022). Journal of Medicinal Chemistry. [Link]

  • Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. (2022). Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

  • 4-(Imidazo[1,2-a]pyridin-3-yl): Pyrimidine Derivatives As Anticancer Agents. (2022). Pharmaceutical Patent Analyst. [Link]

  • Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. (2016). Current Topics in Medicinal Chemistry. [Link]

  • Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. (2023). Heliyon. [Link]

  • Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. (2023). Molecules. [Link]

  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. (2020). Oncology Letters. [Link]

  • Synthesis and anti-inflammatory activity of imidazo[1,2-a]pyrimidine derivatives. (2014). European Journal of Medicinal Chemistry. [Link]

  • Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. (2014). Letters in Drug Design & Discovery. [Link]

  • Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. (2014). European Journal of Medicinal Chemistry. [Link]

  • Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. (2012). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Influenza virus plaque assay. (2022). protocols.io. [Link]

  • 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. (2023). Pharmaceutical Patent Analyst. [Link]

  • Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. (2013). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2021). RSC Advances. [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (2024). Infectious Disorders - Drug Targets. [Link]

  • Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. (2015). RSC Advances. [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). RSC Medicinal Chemistry. [Link]

  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. (2017). Current Topics in Medicinal Chemistry. [Link]

  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. (2022). Inflammopharmacology. [Link]

  • Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. (2024). RSC Advances. [Link]

  • Effect of imidazo[1,2-a]pyrimidine derivatives on leukocyte function. (2005). Inflammation Research. [Link]

  • New Synthesis of Imidazo[1,2-a]pyrimidines Catalyzed Using Gold Nanoparticles. (2022). Catalysts. [Link]

  • Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. (2023). Molecules. [Link]

  • Synthesis and Antibacterial Activity of Some Imidazo [1, 2-α]pyrimidine Derivatives. (1991). Chemical and Pharmaceutical Bulletin. [Link]

  • Novel Benzo[4][16]imidazo[1,2-a]pyrimidine derivatives as selective Cyclooxygenase-2 Inhibitors: Design, synthesis, docking studies, and biological evaluation. (2023). Scientific Reports. [Link]

  • Synthesis of imidazo[1,2-a]pyridines as antiviral agents. (1996). European Journal of Medicinal Chemistry. [Link]

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Advances. [Link]

  • Research on heterocyclic compounds. XXIV. Antiinflammatory activity of some imidazo[1,2-c]pyrimidine derivatives. (1988). Research Communications in Chemical Pathology and Pharmacology. [Link]

Sources

Mechanisms of Action of Imidazo[1,2-a]pyrimidines in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the

Introduction: The Imidazo[1,2-a]pyrimidine Scaffold, a Privileged Core in Modern Drug Discovery

The imidazo[1,2-a]pyrimidine ring system, a fused nitrogen-bridged heterocycle, represents a "privileged scaffold" in medicinal chemistry. Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, leading to a remarkable breadth of pharmacological activities.[1][2] This versatility has made it a cornerstone for the development of numerous clinical and preclinical drug candidates. While this guide addresses the broader imidazo[1,2-a]pyrimidine class, it is important to note that the specific substitution, such as the 5-ol moiety, can significantly influence the molecule's pharmacological profile and mechanism of action. The available scientific literature extensively covers a variety of derivatives, demonstrating activities ranging from anticancer and anti-inflammatory to antimicrobial and neurological effects.[3][4][5] This document synthesizes this extensive research to provide a comprehensive overview of the core mechanisms through which these compounds exert their biological effects. We will delve into their interactions with key signaling pathways, provide validated experimental protocols to assess their activity, and present data-driven insights to guide future research and development.

Part 1: The Central Role of Imidazo[1,2-a]pyrimidines in Oncology

The fight against cancer has been a major focus for the application of imidazo[1,2-a]pyrimidine derivatives. Their efficacy stems from their ability to modulate critical signaling pathways that govern cell proliferation, survival, and apoptosis. The primary mechanism of action in this context is the inhibition of protein kinases, crucial regulators of cellular signaling that are often dysregulated in cancer.

1.1. Mechanism: Inhibition of Pro-Survival Kinase Signaling

Many cancers are driven by the hyperactivation of signaling pathways that promote cell growth and prevent apoptosis. Imidazo[1,2-a]pyrimidine derivatives have been extensively shown to target key nodes within these pathways.

  • The PI3K/AKT/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell survival and proliferation. Several imidazo[1,2-a]pyridine and pyrazine analogs have been identified as potent inhibitors of PI3K and AKT.[6][7][8] By blocking the phosphorylation and subsequent activation of AKT and mTOR, these compounds can halt the cell cycle and induce apoptosis.[6][9] This mechanism has shown promise in treating cancers like melanoma, cervical, and non-small cell lung cancer.[6]

  • Receptor Tyrosine Kinases (RTKs): Mutated forms of RTKs are drivers in many cancers. Derivatives of the related 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine class have been developed as potent inhibitors of c-KIT, a key driver in gastrointestinal stromal tumors (GIST).[10][11] Notably, these compounds have demonstrated efficacy against imatinib-resistant c-KIT mutations (e.g., V654A), highlighting their potential to overcome clinical drug resistance.[10][12] Similarly, benzo[4][5]imidazo[1,2-a]pyrazine derivatives have shown inhibitory activity against another critical RTK, Anaplastic Lymphoma Kinase (ALK), including its crizotinib-resistant L1196M mutant.[13]

  • Other Serine/Threonine Kinases: The rapidly accelerated fibrosarcoma (Raf) kinases are proto-oncogenic serine/threonine kinases. Imidazo[1,2-a]pyrimidine derivatives have been screened for their inhibitory activity against the B-Raf isoform, a common mutation in melanoma.[2]

1.2. Mechanism: Modulation of the Wnt/β-Catenin Pathway

The Wnt/β-catenin signaling pathway is fundamental in embryonic development and its aberrant activation is a hallmark of many cancers, particularly colorectal cancer. A series of imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of this pathway.[14] These compounds act downstream of the destruction complex, independently of GSK-3β activity, to prevent the nuclear accumulation of β-catenin. This leads to the significant downregulation of Wnt target genes responsible for proliferation, such as c-myc and cyclin D1.[14]

1.3. Quantitative Data: Anticancer Activity of Representative Derivatives

The cytotoxic and antiproliferative effects of these compounds have been quantified across numerous cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency.

Compound Class/DerivativeCancer Cell LineTarget/PathwayIC₅₀ (µM)Reference
Imine-bearing Imidazo[1,2-a]pyrimidineMCF-7 (Breast)Cytotoxicity1.10[15]
Imine-bearing Imidazo[1,2-a]pyrimidineMDA-MB-231 (Breast)Cytotoxicity1.80[15]
Imidazo[1,2-a]pyridine (Compound 6d)A549 (Lung)Tubulin Polymerization2.8[16]
Imidazo[1,2-a]pyridine (Compound 6i)HepG2 (Liver)DNA Synthesis/ApoptosisNot specified[17]
Aryl Imidazo[1,2-c]pyrimidin-5-oneVariousCytotoxicitySignificant IC₅₀ values[2]
4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidineGIST (c-KIT mutant)c-KIT KinaseNanomolar range[10][11]
1.4. Visualizing the Mechanism: Key Oncogenic Signaling Pathways

This diagram illustrates the primary signaling pathways in cancer that are targeted by imidazo[1,2-a]pyrimidine derivatives.

Oncogenic_Signaling_Pathways cluster_0 PI3K/AKT/mTOR Pathway cluster_1 Wnt/β-Catenin Pathway RTK RTK (e.g., c-KIT, ALK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled BetaCatenin β-Catenin Frizzled->BetaCatenin Nucleus Nucleus BetaCatenin->Nucleus Gene_Expression Gene Expression (c-myc, cyclin D1) Nucleus->Gene_Expression Inhibitor Imidazo[1,2-a]pyrimidine Derivatives Inhibitor->RTK Inhibit Inhibitor->PI3K Inhibit Inhibitor->AKT Inhibit Inhibitor->BetaCatenin Inhibit Nuclear Translocation

Caption: Key oncogenic pathways targeted by Imidazo[1,2-a]pyrimidine derivatives.

Part 2: Mechanisms of Action in Inflammation

Chronic inflammation is an underlying factor in numerous diseases. Imidazo[1,2-a]pyrimidines have demonstrated significant anti-inflammatory potential by modulating the activity of key immune cells and inhibiting the production of inflammatory mediators.[18]

2.1. Mechanism: Attenuation of Inflammatory Mediators and Pathways
  • Inhibition of Leukocyte Pro-inflammatory Functions: Neutrophils and macrophages are key players in the inflammatory response. Studies have shown that imidazo[1,2-a]pyrimidine derivatives can directly inhibit critical functions of these cells. This includes reducing the release of tissue-damaging enzymes like elastase and myeloperoxidase, decreasing the generation of reactive oxygen species (superoxide), and inhibiting the production of the potent chemoattractant leukotriene B4 (LTB4).[19]

  • Suppression of Macrophage Activation: In macrophages stimulated with lipopolysaccharide (LPS), certain derivatives effectively inhibit the production of nitric oxide (via iNOS) and prostaglandin E2 (PGE2, via COX-2), two central mediators of inflammation and pain.[19] Some compounds exhibit selective inhibition of COX-2 over COX-1, which could translate to a better gastrointestinal safety profile.[5]

  • Inhibition of the STAT3/NF-κB Signaling Axis: The Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) are master transcriptional regulators of inflammation. A novel imidazo[1,2-a]pyridine derivative was shown to exert its anti-inflammatory effects by suppressing both the NF-κB and STAT3 signaling pathways.[20] This inhibition leads to increased expression of the NF-κB inhibitor IκBα and decreased expression of downstream target genes like iNOS and COX-2.[20]

  • Inhibition of Lipoprotein-Associated Phospholipase A2 (Lp-PLA2): As a novel anti-inflammatory strategy, particularly for atherosclerosis, imidazo[1,2-a]pyrimidine derivatives have been developed as potent inhibitors of Lp-PLA2, an enzyme implicated in vascular inflammation.[21]

2.2. Experimental Protocol: In Vitro Macrophage Nitrite Production Assay

This protocol provides a validated method for assessing the anti-inflammatory activity of imidazo[1,2-a]pyrimidine derivatives by measuring their effect on nitric oxide production in LPS-stimulated macrophages. The causality is clear: a reduction in nitrite, a stable metabolite of nitric oxide, directly indicates inhibition of the iNOS enzyme, a key marker of macrophage inflammatory activation.

Objective: To quantify the inhibitory effect of test compounds on LPS-induced nitrite production in murine macrophages.

Materials:

  • Murine macrophage cell line (e.g., RAW 264.7)

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS

  • Lipopolysaccharide (LPS) from E. coli

  • Imidazo[1,2-a]pyrimidine test compounds

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium Nitrite (NaNO₂) standard

  • 96-well cell culture plates

Step-by-Step Methodology:

  • Cell Seeding: Plate RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of the imidazo[1,2-a]pyrimidine test compounds in DMEM. Remove the old media from the cells and add 100 µL of media containing the test compounds at various concentrations. Include a "vehicle control" (e.g., 0.1% DMSO) and a "no treatment" control. Incubate for 1 hour.

  • LPS Stimulation: Add 10 µL of LPS solution to each well to a final concentration of 1 µg/mL (except for the "no treatment" control).

  • Incubation: Incubate the plate for an additional 24 hours at 37°C, 5% CO₂.

  • Griess Assay:

    • Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in DMEM.

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Analysis: Calculate the nitrite concentration in each sample using the standard curve. Determine the percentage inhibition of nitrite production for each compound concentration relative to the LPS-stimulated vehicle control. Calculate the IC₅₀ value.

2.3. Visualizing the Mechanism: The NF-κB Inflammatory Pathway

This diagram shows the canonical NF-κB signaling pathway and the point of intervention for imidazo[1,2-a]pyrimidine derivatives.

NFkB_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB Releases IkBa_p P-IκBα (Degraded) IkBa_NFkB->IkBa_p Nucleus Nucleus NFkB->Nucleus Translocates Inflammatory_Genes Inflammatory Genes (iNOS, COX-2) Nucleus->Inflammatory_Genes Activates Transcription Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->IKK Inhibits (Suppresses Pathway)

Caption: Inhibition of the NF-κB inflammatory pathway.

Part 3: Diverse Biological Targets and Future Directions

Beyond oncology and inflammation, the imidazo[1,2-a]pyrimidine scaffold interacts with a variety of other targets, underscoring its therapeutic versatility.

3.1. Other Key Mechanisms of Action
  • Neurological Activity (GABA Receptor Modulation): Certain imidazo[1,2-a]pyrimidine derivatives act as ligands for the benzodiazepine binding site on the GABAₐ receptor, the major inhibitory neurotransmitter receptor in the central nervous system.[22][23] This interaction can produce anxiolytic and anticonvulsant effects.[4][18]

  • Antimicrobial Activity: The scaffold has proven effective against a range of pathogens through distinct mechanisms:

    • Antifungal: Inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[24]

    • Antitubercular: Potent inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase (InhA), an enzyme critical for mycolic acid synthesis.[25]

    • Antileishmanial: Demonstrated activity against both promastigote and amastigote forms of Leishmania amazonensis, making it a promising new pharmacophore for treating leishmaniasis.[26]

    • Antibacterial: Broad activity against Gram-positive and Gram-negative bacteria, with molecular docking studies suggesting bacterial GyrB as a potential target.[1][27]

  • Antiviral Activity: Derivatives have been reported to have activity against HIV and Hepatitis C.[3] More recently, computational studies have explored their potential as dual inhibitors of the human ACE2 receptor and the SARS-CoV-2 spike protein, suggesting a possible mechanism to block viral entry.[3]

3.2. Workflow: From Synthesis to Biological Validation

The development of novel imidazo[1,2-a]pyrimidine-based therapeutics follows a structured, multi-disciplinary workflow, as consistently reported across the literature.[25][28]

Drug_Discovery_Workflow Synthesis Chemical Synthesis (e.g., Groebke-Blackburn-Bienaymé) Purification Purification & Characterization (NMR, LC-MS) Synthesis->Purification In_Vitro In-Vitro Screening (Enzyme/Cell-based assays) Purification->In_Vitro SAR Structure-Activity Relationship (SAR) Analysis In_Vitro->SAR Lead_Opt Lead Optimization SAR->Lead_Opt In_Silico Computational Modeling (Docking, ADMET) In_Silico->SAR Lead_Opt->Synthesis In_Vivo In-Vivo Testing (Animal Models) Lead_Opt->In_Vivo

Caption: A typical drug discovery workflow for Imidazo[1,2-a]pyrimidine derivatives.

Conclusion

The imidazo[1,2-a]pyrimidine scaffold is a testament to the power of privileged structures in drug discovery. Its ability to potently and often selectively interact with a multitude of biological targets—from protein kinases and transcription factors to metabolic enzymes and CNS receptors—has established it as a highly valuable core for developing novel therapeutics. The mechanisms are diverse, spanning the inhibition of key signaling pathways in cancer and inflammation, modulation of neurotransmitter receptors, and disruption of essential processes in pathogenic microbes. The extensive body of research provides a robust foundation for future work, which should focus on leveraging detailed structure-activity relationships to enhance potency and selectivity, thereby translating the broad biological potential of imidazo[1,2-a]pyrimidines into next-generation medicines. Further investigation into less common substitutions, such as the 5-ol position, may yet uncover novel mechanisms and therapeutic opportunities.

References
  • Unveiling the Anticancer Potential: A Comparative Analysis of a Novel Imidazo[1,2-a]pyrimidine Deriv
  • Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PMC - PubMed Central.
  • Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. (n.d.). MDPI.
  • Some imidazo[1,2-a]pyrimidines with interesting biological activities. (n.d.).
  • Synthesis and anti-inflammatory activity of imidazo[1,2-a]pyrimidine derivatives. (2025).
  • 4-(Imidazo[1,2-a]pyridin-3-yl): Pyrimidine Derivatives As Anticancer Agents. (2022). Future Science.
  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. (n.d.). PMC - NIH.
  • Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. (n.d.). PubMed - NIH.
  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). PMC - NIH.
  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investig
  • Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. (n.d.). Taylor & Francis.
  • Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. (n.d.). PubMed Central.
  • Discovery of a Novel Series of Imidazo[1,2-a]pyrimidine Derivatives as Potent and Orally Bioavailable Lipoprotein-Associated Phospholipase A2 Inhibitors. (2015). PubMed.
  • 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. (2022). PubMed.
  • Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. (2015). RSC Publishing.
  • Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. (2012). PubMed.
  • (PDF) 4-(Imidazo[1,2-a]pyridin-3-yl): Pyrimidine Derivatives As Anticancer Agents. (2022).
  • Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-c
  • Effect of imidazo[1,2-a]pyrimidine derivatives on leukocyte function. (n.d.). PubMed.
  • Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. (n.d.). RSC Publishing.
  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. (n.d.). Semantic Scholar.
  • Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. (2024). PMC.
  • Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors. (2024). PubMed.
  • Synthesis and biological evaluation of benzo[4][5]imidazo[1,2-c]pyrimidine and benzo[4][5]imidazo[1,2-a]pyrazine derivatives as anaplastic lymphoma kinase inhibitors. (n.d.). PubMed.

  • Formation and Uses of Imidazo[1,2-a]pyrimidines and Rel
  • Drugs containing the imidazo[1,2-a]pyridine and pyrido[1,2-a]pyrimidine cores. (n.d.).
  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives. (2025).
  • Synthesis and biological evaluation of novel imidazo[1,2-a]pyridine-oxadiazole hybrids as anti-proliferative agents: Study of microtubule polymerization inhibition and DNA binding. (2021). PubMed.
  • Research on heterocyclic compounds. XXIV.
  • Imidazo[1,2-a]pyrimidine as a New Antileishmanial Pharmacophore against Leishmania amazonensis Promastigotes and Amastigotes. (n.d.). NIH.
  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Upd
  • Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. (2022).
  • The imidazo[1,2-a] pyrimidine derivatives of series C and the values of their descriptors and observed and predicted biological activities. (n.d.).

Sources

In Silico ADMET Prediction for Imidazo[1,2-a]pyrimidin-5-ol Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Early ADMET Profiling in Drug Discovery

The journey of a drug from concept to clinic is fraught with challenges, with a significant number of promising candidates failing due to unfavorable pharmacokinetic and safety profiles. The Imidazo[1,2-a]pyrimidine scaffold is of great interest in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Specifically, analogs of Imidazo[1,2-a]pyrimidin-5-ol represent a promising chemical space for the development of novel therapeutics. However, to de-risk the drug development process, it is crucial to assess the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of these analogs at the earliest stages of discovery.[3][4]

This in-depth technical guide provides a comprehensive framework for the in silico prediction of ADMET properties for this compound analogs. As a self-validating system, this guide is designed for researchers, scientists, and drug development professionals to make informed decisions, prioritize synthesized compounds, and intelligently design molecules with a higher probability of clinical success. We will move beyond a mere listing of steps to delve into the causality behind the selection of computational tools and the interpretation of predictive data, ensuring a blend of technical accuracy and field-proven insights. The strategic application of these computational models allows for the early identification of potential liabilities, saving considerable time and resources that would otherwise be spent on compounds destined to fail.[5]

The Strategic Core: A Multi-faceted Approach to In Silico ADMET Assessment

Our predictive strategy is built upon a foundation of robust, freely accessible, and widely validated computational tools. This approach allows for a comprehensive yet efficient primary screening of ADMET properties, flagging potential issues long before costly and time-consuming experimental studies are undertaken.[5] We will focus on a synergistic workflow utilizing SwissADME for pharmacokinetic and physicochemical profiling, and ProTox-II for toxicity prediction. This combination provides a holistic view of a candidate molecule's potential behavior in the human body.

The causality behind this choice lies in the complementary nature of these platforms. SwissADME excels in predicting properties related to drug absorption, distribution, and metabolism, grounded in well-established models like the BOILED-Egg for predicting gastrointestinal absorption and brain penetration.[6][7] ProTox-II, on the other hand, offers a specialized and detailed prediction of various toxicity endpoints, including hepatotoxicity, carcinogenicity, and mutagenicity, leveraging machine learning models trained on extensive experimental data.[8][9]

cluster_0 In Silico ADMET Workflow Start Start Define Analogs Define this compound Analogs (SMILES) Start->Define Analogs SwissADME SwissADME Analysis: - Physicochemical Properties - Pharmacokinetics - Drug-Likeness Define Analogs->SwissADME ProToxII ProTox-II Analysis: - Toxicity Endpoints - LD50 Prediction Define Analogs->ProToxII Data_Integration Integrate & Analyze Data SwissADME->Data_Integration ProToxII->Data_Integration Decision Favorable Profile? Data_Integration->Decision Prioritize Prioritize for Synthesis Decision->Prioritize Yes Redesign Redesign Analogs Decision->Redesign No

Caption: In Silico ADMET Prediction Workflow for this compound Analogs.

Methodology and Experimental Protocols

Part 1: Pharmacokinetic and Physicochemical Profiling with SwissADME

SwissADME is a powerful web-based tool that provides a comprehensive assessment of the pharmacokinetic, drug-likeness, and medicinal chemistry friendliness of small molecules.[7] The underlying principle of this tool is to leverage a variety of curated models to predict ADMET-relevant properties from a molecule's 2D structure.

Step-by-Step Protocol:

  • Input Molecular Structures:

    • Navigate to the SwissADME website ([Link]).

    • Prepare a list of the Simplified Molecular Input Line Entry System (SMILES) strings for your this compound analogs. Each SMILES string should be on a new line.

    • Paste the list of SMILES strings into the input box on the SwissADME homepage.

  • Execution of Prediction:

    • Click the "Run" button to initiate the calculations. The server will process each molecule sequentially.

  • Data Interpretation and Analysis:

    • The results page will display a comprehensive table of predicted parameters for each analog. Key parameters to analyze include:

      • Physicochemical Properties: Molecular Weight (MW), LogP (lipophilicity), Topological Polar Surface Area (TPSA), and solubility (LogS). These descriptors are fundamental in governing a drug's absorption and distribution.[10]

      • Lipinski's Rule of Five: This rule provides a quick assessment of drug-likeness. Violations of these rules may indicate potential issues with oral bioavailability.[7]

      • Pharmacokinetics: Gastrointestinal (GI) absorption, Blood-Brain Barrier (BBB) permeation, and Cytochrome P450 (CYP) inhibition. The "BOILED-Egg" model provides an intuitive graphical representation of GI absorption and BBB penetration.[6]

      • Drug-Likeness: SwissADME provides multiple drug-likeness filters (e.g., Ghose, Veber, Egan, Muegge) that offer different perspectives on the compound's suitability as a drug candidate.[11]

      • Medicinal Chemistry: The presence of Pan Assay Interference Compounds (PAINS) alerts should be carefully noted, as these substructures are known to cause false positives in high-throughput screening.

Part 2: Toxicity Prediction with ProTox-II

ProTox-II is a web server for the prediction of a wide range of toxicity endpoints. It integrates various computational methods, including machine learning models and pharmacophore-based approaches, to provide a comprehensive toxicity profile of small molecules.[8][9]

Step-by-Step Protocol:

  • Input Molecular Structures:

    • Access the ProTox-II web server.

    • Similar to SwissADME, you can input the SMILES string of a single this compound analog or draw the structure using the provided chemical editor.

  • Initiate Toxicity Prediction:

    • Click the "Predict" button to start the analysis.

  • Analysis of Toxicity Profile:

    • The results page will provide predictions for several toxicity endpoints, including:

      • Oral Toxicity: Predicted LD50 value and toxicity class. This is a critical parameter for assessing acute toxicity.[12]

      • Organ Toxicity: Predictions for hepatotoxicity (liver toxicity).

      • Toxicological Endpoints: Predictions for carcinogenicity, mutagenicity, and cytotoxicity.

      • Toxicity Targets: ProTox-II can also predict potential protein targets that may mediate the toxic effects of the compound.

    • The confidence score for each prediction should be considered when interpreting the results. A higher confidence score indicates a more reliable prediction.[13]

Data Presentation and Interpretation

To illustrate the application of this workflow, let's consider a hypothetical set of this compound analogs. The following tables summarize the predicted ADMET properties.

Table 1: Predicted Physicochemical and Pharmacokinetic Properties of this compound Analogs (SwissADME)

Analog IDMW ( g/mol )LogPTPSA (Ų)GI AbsorptionBBB PermeantLipinski Violations
Parent 149.151.2555.12HighYes0
Analog A 225.252.5064.35HighYes0
Analog B 310.353.8075.60HighYes0
Analog C 450.505.2095.80LowNo1
Analog D 195.201.8085.20HighNo0

This is a hypothetical data table for illustrative purposes.

Interpretation of Table 1:

  • The Parent compound and Analogs A and B exhibit favorable physicochemical properties within the ranges for good oral bioavailability and drug-likeness.

  • Analog C shows a high molecular weight and LogP, leading to a Lipinski violation and predicted low GI absorption, making it a less desirable candidate.

  • Analog D , while having a good molecular weight and LogP, has a higher TPSA, which may contribute to its predicted inability to permeate the BBB.

Table 2: Predicted Toxicity Profile of this compound Analogs (ProTox-II)

Analog IDPredicted LD50 (mg/kg)Toxicity ClassHepatotoxicityCarcinogenicityMutagenicity
Parent 15004InactiveInactiveInactive
Analog A 12004InactiveInactiveInactive
Analog B 8004ActiveInactiveInactive
Analog C 25005InactiveInactiveInactive
Analog D 9004InactiveActiveInactive

This is a hypothetical data table for illustrative purposes.

Interpretation of Table 2:

  • The Parent compound and Analog A demonstrate a favorable toxicity profile with a relatively high LD50 and no predicted organ or genetic toxicity.

  • Analog B is predicted to be hepatotoxic, which is a significant red flag for further development.

  • Analog D is predicted to be carcinogenic, another major liability that would likely halt its progression.

Authoritative Grounding and Self-Validation

The predictive models employed in this guide are built upon large datasets of experimentally determined properties. The validation of these Quantitative Structure-Activity Relationship (QSAR) models is a critical aspect of their reliability.[14][15] The developers of SwissADME and ProTox-II have extensively validated their models using external datasets, demonstrating their predictive power.[7][8]

A self-validating system in this context means that the predictions from one tool can often be rationalized by the results from another. For instance, a high LogP value from SwissADME might correlate with a higher probability of certain toxicities predicted by ProTox-II due to increased membrane interactions. By integrating data from multiple sources, a more robust and reliable assessment of the this compound analogs can be achieved.

cluster_1 ADMET Parameter Inter-relationships Lipophilicity Lipophilicity Absorption Absorption Lipophilicity->Absorption Influences Distribution Distribution Lipophilicity->Distribution Influences Solubility Solubility Solubility->Absorption Influences Absorption->Distribution Metabolism Metabolism Distribution->Metabolism Toxicity Toxicity Distribution->Toxicity Metabolism->Toxicity Can generate reactive metabolites

Caption: Inter-relationships of key ADMET parameters for this compound analogs.

Conclusion and Future Directions

The in silico ADMET prediction workflow detailed in this guide provides a scientifically rigorous and resource-efficient methodology for the early-stage evaluation of this compound analogs. By systematically applying tools like SwissADME and ProTox-II, researchers can prioritize compounds with a higher likelihood of success, identify potential liabilities, and guide the design of safer and more effective drug candidates.[16] It is imperative to remember that in silico predictions are not a replacement for experimental validation but rather a powerful tool for hypothesis generation and risk mitigation. Promising candidates identified through this workflow should be prioritized for synthesis and subsequent in vitro and in vivo ADMET studies to confirm the computational findings.

References

  • Strategies for the generation, validation and application of in silico ADMET models in lead generation and optimization. (2012). Expert Opinion on Drug Metabolism & Toxicology. [Link]

  • Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. (n.d.). MDPI. [Link]

  • SWISS ADME Simplified: A Practical Tutorial| ADME prediction for Drug Design & bioinformatics. (2023). YouTube. [Link]

  • Some imidazo[1,2-a]pyrimidines with interesting biological activities. (n.d.). ResearchGate. [Link]

  • ADMET in silico modelling: towards prediction paradise?. (n.d.). Semantic Scholar. [Link]

  • Insilico toxicity prediction by using ProTox-II computational tools. (2024). Asia-Pacific Journal of Pharmacotherapy & Toxicology. [Link]

  • ProTox-II: a webserver for the prediction of toxicity of chemicals. (2018). Nucleic Acids Research. [Link]

  • Swiss ADME predictions of pharmacokinetics and drug-likeness properties of secondary metabolites present in Trigonella foenum-graecum. (2023). Journal of Pharmacognosy and Phytochemistry. [Link]

  • ProTox-II: a webserver for the prediction of toxicity of chemicals. (2018). PubMed. [Link]

  • Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. (n.d.). DrugPatentWatch. [Link]

  • ADMET evaluation in drug discovery: 21. Application and industrial validation of machine learning algorithms for Caco-2 permeability prediction. (2025). ResearchGate. [Link]

  • A Supramolecular Approach to Structure-Based Design with A Focus on Synthons Hierarchy in Ornithine-Derived Ligands: Review, Synthesis, Experimental and in Silico Studies. (n.d.). MDPI. [Link]

  • ADMET IN SILICO MODELLING: TOWARDS PREDICTION PARADISE?. (n.d.). Audrey Yun Li. [Link]

  • How to interpret data from Protox II?. (2021). ResearchGate. [Link]

  • Pro Tox II. (n.d.). Scribd. [Link]

  • Swiss ADME. (2024). Scribd. [Link]

  • Frequently Asked Questions. (n.d.). SwissADME. [Link]

  • (PDF) ProTox-II: A webserver for the prediction of toxicity of chemicals. (2018). ResearchGate. [Link]

  • Predictive QSAR Modeling for the Successful Predictions of the ADMET Properties of Candidate Drug Molecules. (2025). ResearchGate. [Link]

  • Swiss ADME Prediction of Pharmacokinetics and Drug-Likeness Properties of Secondary Metabolism Present in Buchanania lanzan. (2025). Journal Of Current Pharma Research. [Link]

  • SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. (2017). PMC - PubMed Central. [Link]

  • Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. (n.d.). PMC - PubMed Central. [Link]

  • ADME/ADMET Assessment Using SwissADME, ProTox-II, admet SAR, and Swiss Target Prediction: A Comprehensive Guide. (n.d.). Pars Silico. [Link]

  • Imidazo(1,2-a)pyrimidine. (n.d.). PubChem. [Link]

  • In-silico design and ADMET predictions of some new imidazo[1,2-a]pyridine-3-carboxamides (IPAs) as anti-tubercular agents. (2021). NIH. [Link]

  • Molecular Descriptors: Building Accurate Models. (n.d.). ProtoQSAR. [Link]

Sources

Crystal structure analysis of Imidazo[1,2-a]pyrimidin-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of Imidazo[1,2-a]pyrimidin-5-ol

Authored by: A Senior Application Scientist

This guide provides a comprehensive, technically-grounded framework for the crystal structure analysis of this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of methods. It delves into the causality behind experimental choices, integrates self-validating protocols, and is grounded in authoritative scientific literature to ensure accuracy and reproducibility.

Preamble: The Scientific Imperative of Structural Elucidation

The Imidazo[1,2-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous preclinical and clinical drug candidates.[1][2] Derivatives of this fused heterocyclic system exhibit a vast spectrum of pharmacological activities, including anti-cancer, anti-viral, anti-inflammatory, and anxiolytic properties.[1][3][4] The specific functionalization of this scaffold dictates its interaction with biological targets. The hydroxyl group at the C5 position in this compound introduces the potential for critical hydrogen bonding interactions, making its precise three-dimensional structure a subject of significant interest for rational drug design.

Understanding the crystal structure is not merely an academic exercise. It provides definitive proof of molecular connectivity, reveals the preferred tautomeric form in the solid state, and elucidates the complex network of intermolecular interactions (e.g., hydrogen bonding, π-π stacking) that govern the material's physicochemical properties, such as solubility and stability. This knowledge is paramount for designing next-generation analogues with enhanced efficacy and a greater understanding of structure-activity relationships (SAR).

Synthesis and Crystallization: From Powder to Diffraction-Quality Crystal

A robust structural analysis begins with the synthesis of high-purity material and the subsequent growth of a single crystal suitable for X-ray diffraction.

Proposed Synthetic Pathway

The most established and versatile method for constructing the Imidazo[1,2-a]pyrimidine core is the Chichibabin reaction, which involves the condensation of a 2-aminopyrimidine with an α-halocarbonyl compound.[3] For the target molecule, this compound, a plausible and efficient route involves the reaction of 2-aminopyrimidine with a suitable three-carbon α-halocarbonyl synthon that can cyclize to form the desired hydroxylated pyrimidine ring.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Crystallization

The goal of crystallization is to encourage molecules to slowly self-assemble into a highly ordered, three-dimensional lattice. Growing diffraction-quality single crystals can be challenging and often requires screening multiple conditions.[5]

Step-by-Step Crystallization Protocol:

  • Purification: The synthesized powder must be of the highest purity (>99%). Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or acetonitrile) to remove impurities that can inhibit crystal growth. Confirm purity using HPLC and structural identity using ¹H NMR, ¹³C NMR, and LC-MS.

  • Solvent Selection: Prepare saturated or near-saturated solutions of the purified compound in a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane). The ideal solvent is one in which the compound has moderate solubility.

  • Crystal Growth Techniques:

    • Slow Evaporation (Primary Method): Dissolve the compound in a chosen solvent in a small vial. Cover the vial with a cap containing a few pinholes to allow for slow solvent evaporation over several days to weeks at a constant temperature.

    • Vapor Diffusion (Secondary Method): Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a "poor" solvent (an anti-solvent in which the compound is insoluble but which is miscible with the primary solvent). The anti-solvent will slowly diffuse into the primary solvent, reducing the compound's solubility and inducing crystallization.

  • Crystal Harvesting: Once crystals of sufficient size (ideally 0.1-0.3 mm in each dimension) have formed, carefully remove a single, well-formed crystal using a cryo-loop. The crystal should be clear, with sharp edges and no visible cracks or defects.

Core Analysis: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid.[5] It provides precise information on bond lengths, bond angles, and intermolecular interactions.

SC_XRD_Workflow cluster_exp Experimental Phase cluster_analysis Computational Phase crystal_mount Crystal Mounting Mount on goniometer head using a cryo-loop data_collection Data Collection Expose crystal to monochromatic X-ray beam Rotate crystal and collect diffraction patterns crystal_mount->data_collection Diffractometer data_processing Data Processing Integrate diffraction spots Determine unit cell and space group data_collection->data_processing structure_solution Structure Solution Use direct methods or Patterson function to find initial atomic positions (Phase Problem) data_processing->structure_solution structure_refinement Structure Refinement Optimize atomic coordinates, thermal parameters against experimental data Calculate R-factor structure_solution->structure_refinement final_structure {Final Structure | CIF File Generation Analysis of geometry and interactions} structure_refinement->final_structure

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Detailed SC-XRD Protocol
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a cryo-loop. The crystal is then flash-cooled in a stream of cold nitrogen gas (typically at 100 K) to minimize thermal motion and radiation damage.

  • Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[5] The crystal is rotated in the X-ray beam, and a series of diffraction images are collected over a wide range of orientations.

  • Data Processing: The collected images are processed to integrate the intensities of the diffraction spots. This step determines the unit cell dimensions (the basic repeating block of the crystal) and the space group (the symmetry operations that define the crystal lattice).

  • Structure Solution: The "phase problem" is solved using computational methods (typically direct methods for small molecules) to generate an initial electron density map. This map reveals the approximate positions of the atoms in the unit cell.

  • Structure Refinement: The initial atomic model is refined against the experimental diffraction data using a least-squares algorithm. This iterative process optimizes atomic coordinates, thermal displacement parameters, and occupancy factors until the calculated diffraction pattern best matches the observed pattern. The quality of the final model is assessed by the R-factor (residual factor), with values below 5% (R1 < 0.05) indicating a high-quality refinement.

Data Presentation: Crystallographic Parameters

All quantitative crystallographic data should be summarized in a standardized table. The following is a representative table of parameters for a hypothetical analysis of this compound.

Parameter Hypothetical Value Significance
Chemical FormulaC₆H₅N₃ODefines the elemental composition.
Formula Weight135.13 g/mol Molar mass of the molecule.
Crystal SystemMonoclinicDescribes the shape of the unit cell.
Space GroupP2₁/cDefines the symmetry elements within the unit cell.
a, b, c (Å)a = 8.5, b = 10.2, c = 7.1Dimensions of the unit cell edges.
α, β, γ (°)α = 90, β = 105.5, γ = 90Angles of the unit cell.
Volume (ų)592.4Volume of a single unit cell.
Z4Number of molecules per unit cell.
Temperature (K)100(2) KTemperature at which data was collected.
Radiation (λ, Å)Mo Kα (0.71073)Wavelength of X-rays used.
Reflections collected5480Total number of diffraction spots measured.
Independent reflections1350Number of unique diffraction spots.
Final R1 [I > 2σ(I)]0.041A primary indicator of the quality of the model fit.
wR2 (all data)0.115A weighted R-factor for all data.

Interpreting the Crystal Structure: From Data to Insight

The final refined structure, typically presented in a Crystallographic Information File (CIF), is a rich source of chemical information.

Molecular Geometry and Tautomerism

The primary confirmation is the molecular structure itself. For this compound, the key question is the tautomeric form of the hydroxyl group. The structure will definitively show whether the molecule exists in the enol (-OH) form or the keto (=O) form in the solid state by locating the position of the hydrogen atom and analyzing the C-O and C-N bond lengths within the pyrimidine ring.

Intermolecular Interactions and Crystal Packing

No molecule in a crystal exists in isolation. The analysis of intermolecular interactions is crucial for understanding the material's properties.

  • Hydrogen Bonding: The -OH group is a potent hydrogen bond donor, and the nitrogen atoms in the rings are potential acceptors. The crystal structure will reveal a detailed map of these interactions, showing how molecules connect to form dimers, chains, or complex 3D networks.

  • π-π Stacking: The planar aromatic rings of the Imidazo[1,2-a]pyrimidine system are likely to engage in π-π stacking interactions, where the electron clouds of adjacent rings attract each other. The analysis will quantify the centroid-to-centroid distances and slip angles of these interactions.

Caption: Key intermolecular interactions in the crystal lattice.

Complementary and Validating Methodologies

While SC-XRD is the gold standard for solid-state structure, a comprehensive analysis is supported by other techniques.

  • Spectroscopic Analysis: ¹H and ¹³C NMR, FT-IR, and mass spectrometry are essential for confirming the chemical structure of the bulk material prior to crystallization, ensuring the crystal is representative of the synthesized compound.[1][6]

  • Computational Modeling: Density Functional Theory (DFT) calculations can be used to compute the theoretical structure and properties of the molecule.[1][7] Comparing the computationally optimized geometry with the experimental X-ray structure provides a powerful validation of the results and can offer insights into the electronic properties and relative energies of different tautomers.

Conclusion

The crystal structure analysis of this compound is a multi-step, rigorous process that yields invaluable information for the fields of medicinal chemistry and materials science. By combining meticulous synthesis and crystallization with high-precision single-crystal X-ray diffraction, researchers can obtain a definitive three-dimensional model of the molecule. The subsequent detailed analysis of molecular geometry, tautomerism, and intermolecular packing provides the fundamental insights necessary to understand the compound's properties and to rationally design future molecules with improved function. This guide provides the strategic framework and technical protocols necessary to achieve this goal with scientific integrity and precision.

References

  • Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PubMed Central. Available at: [Link]

  • Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. MDPI. Available at: [Link]

  • Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. PubMed Central. Available at: [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. PubMed Central. Available at: [Link]

  • Computational Insights Into the Inhibition of Novel Imidazole [1,2‐α] Pyrimidine Derivatives Against Influenza A Virus. ResearchGate. Available at: [Link]

  • Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. PubMed. Available at: [Link]

  • Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. ACS Omega. Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available at: [Link]

  • Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds. DergiPark. Available at: [Link]

  • Imidazo[1,2-a]pyrimidine-5,7-diol. PubChem. Available at: [Link]

  • Imidazo(1,2-a)pyrimidine. PubChem. Available at: [Link]

  • This compound. LookChem. Available at: [Link]

  • Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. ResearchGate. Available at: [Link]

  • Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). ResearchGate. Available at: [Link]

Sources

The Pharmacological Profile of Imidazo[1,2-a]pyrimidin-5-ol Compounds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Therapeutic Potential of a Privileged Scaffold

The imidazo[1,2-a]pyrimidine core is a nitrogen-fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its structural similarity to endogenous purines, allowing it to interact with a wide array of biological targets. This structural feature has established the imidazo[1,2-a]pyrimidine scaffold as a "privileged" structure in drug discovery, leading to the development of compounds with diverse pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] This guide focuses specifically on the pharmacological profile of Imidazo[1,2-a]pyrimidin-5-ol compounds and their tautomeric form, imidazo[1,2-a]pyrimidin-5(1H)-ones. We will delve into their synthesis, molecular mechanisms of action, structure-activity relationships, and potential therapeutic applications, with a particular focus on their role as potent and selective kinase inhibitors.

Synthetic Strategies: Building the Imidazo[1,2-a]pyrimidin-5-one Core

The construction of the imidazo[1,2-a]pyrimidin-5-one scaffold is a critical first step in the exploration of its pharmacological potential. A versatile and commonly employed method involves a multi-step synthesis beginning with the condensation of a β-ketoester with an aminoguanidine derivative, followed by cyclization and subsequent functionalization.

A key synthetic approach involves the reaction of 2-aminoimidazoles with acetylene carboxylates, which proceeds through a domino Michael addition and retro-ene reaction to yield the imidazo[1,2-a]pyrimidin-5(1H)-one core.[4] This method offers a streamlined route to the core structure, allowing for the introduction of various substituents to explore structure-activity relationships.

cluster_synthesis General Synthetic Scheme for Imidazo[1,2-a]pyrimidin-5(1H)-ones start 2-Aminoimidazole (Starting Material) intermediate Domino Michael Addition & Retro-Ene Reaction start->intermediate Reacts with reagent1 Acetylene Carboxylate (Reagent) reagent1->intermediate product Imidazo[1,2-a]pyrimidin-5(1H)-one Core (Target Scaffold) intermediate->product Forms functionalization Further Functionalization (e.g., Suzuki Coupling) product->functionalization Can undergo final_compounds Diverse Library of Imidazo[1,2-a]pyrimidin-5(1H)-one Derivatives functionalization->final_compounds Generates

Figure 1: General synthetic workflow for Imidazo[1,2-a]pyrimidin-5(1H)-one derivatives.

This synthetic versatility is crucial for generating a library of analogues, which is essential for systematic structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.

Molecular Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Pathway

A significant body of research has identified the phosphatidylinositol 3-kinase (PI3K) signaling pathway as a primary target for this compound derivatives.[5] The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[6] Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[7][8]

Imidazo[1,2-a]pyrimidin-5(1H)-ones have been rationally designed as potent and selective inhibitors of PI3K, particularly the beta isoform (PI3Kβ).[5] These compounds act as ATP-competitive inhibitors, binding to the kinase domain of PI3K and preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The inhibition of PIP3 production leads to the downstream deactivation of Akt and mTOR, ultimately resulting in the induction of cell cycle arrest and apoptosis in cancer cells.[9]

cluster_pathway Inhibition of the PI3K/Akt/mTOR Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits Inhibitor This compound Compound Inhibitor->PI3K Inhibits cluster_protocol1 Workflow for In Vitro PI3K Kinase Assay step1 Compound Dilution step2 Plate Compounds step1->step2 step3 Add Enzyme/Substrate Mix step2->step3 step4 Initiate Reaction (Add ATP/PIP2) step3->step4 step5 Incubate step4->step5 step6 Stop Reaction & Add Antibody step5->step6 step7 Incubate step6->step7 step8 Read Plate (TR-FRET) step7->step8 step9 Data Analysis (IC50) step8->step9

Figure 3: Step-by-step workflow for the in vitro PI3K kinase assay.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line (e.g., MDA-MB-468)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds or DMSO (vehicle control) for 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well.

  • Incubate the plate for 15 minutes at room temperature with gentle shaking to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) values.

Future Directions and Perspectives

The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly in the field of oncology. The established role of these compounds as PI3Kβ inhibitors provides a strong foundation for further optimization and preclinical development.

Future research should focus on:

  • Expanding the Target Landscape: While PI3Kβ is a key target, comprehensive kinase profiling and screening against other enzyme families could reveal novel mechanisms of action and therapeutic opportunities.

  • Exploring Other Therapeutic Areas: The diverse biological activities of the broader imidazo[1,2-a]pyrimidine class, including anti-inflammatory and antimicrobial effects, suggest that this compound derivatives may have applications beyond cancer.

  • In Vivo Efficacy and Pharmacokinetics: Advancing lead compounds into preclinical animal models is a critical next step to evaluate their in vivo efficacy, safety, and pharmacokinetic profiles.

  • Combination Therapies: Investigating the synergistic effects of this compound compounds with other anticancer agents could lead to more effective treatment strategies.

References

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2952. Available from: [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2024). RSC Advances, 14(1), 1-12. Available from: [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2024). BIO Web of Conferences, 91, 01004. Available from: [Link]

  • Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. (2007). Cancer Research, 67(14), 6916-6924. Available from: [Link]

  • Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. (2022). Molecules, 27(19), 6687. Available from: [Link]

  • Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. (2023). Journal of Molecular Structure, 1285, 135496. Available from: [Link]

  • Synthesis of Novel Amide-Functionalized Imidazo[1,2-a]pyrimidin-5(1H)-ones and Their Biological Evaluation as Anticancer Agents. (2024). ChemistrySelect, 9(1). Available from: [Link]

  • Synthetic Approaches and Functionalizations of Imidazo[1,2-a]pyrimidines: An Overview of the Decade. (2015). RSC Advances, 5(99), 81608-81637. Available from: [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2024). RSC Advances, 14(1), 1-12. Available from: [Link]

  • Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. (2023). RSC Medicinal Chemistry, 14(10), 1849-1871. Available from: [Link]

  • Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce Pharmacophore. (2022). ChemRxiv. Available from: [Link]

  • Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. (2021). Systematic Reviews in Pharmacy, 12(4), 79-88. Available from: [https://www.researchgate.net/publication/351888496_Imidazo12-a]pyridine_Based_Compounds_The_Hopeful_Anti-Cancer_Therapy_Review_Article]([Link])

  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. (2017). Current Topics in Medicinal Chemistry, 17(20), 2244-2264. Available from: [https://www.researchgate.net/publication/313885834_Medicinal_Attributes_of_Imidazo12-a]pyridine_Derivatives_An_Update]([Link])

  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. (2020). Oncology Letters, 20(6), 335. Available from: [Link]

  • Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. (2016). European Journal of Medicinal Chemistry, 109, 137-149. Available from: [Link]

  • Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. (2014). European Journal of Medicinal Chemistry, 84, 465-474. Available from: [Link]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2952. Available from: [Link]

  • Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. (2012). Bioorganic & Medicinal Chemistry Letters, 22(5), 1874-1878. Available from: [Link]

  • Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. (2016). Bioorganic & Medicinal Chemistry Letters, 26(3), 742-746. Available from: [Link]

  • Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. (2014). Bioorganic & Medicinal Chemistry Letters, 24(15), 3496-3499. Available from: [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. (2024). ACS Omega. Available from: [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (2024). Infectious Disorders - Drug Targets, 24(8). Available from: [Link]

  • Novel imidazo[1,2-a]pyridine based inhibitors of the IGF-1 receptor tyrosine kinase: optimization of the aniline. (2011). Bioorganic & Medicinal Chemistry Letters, 21(16), 4702-4704. Available from: [Link]

  • Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. (2014). Bioorganic & Medicinal Chemistry Letters, 24(15), 3496-3499. Available from: [Link]

  • Imidazo[4,5-c]quinolines as inhibitors of the PI3K/PKB-pathway. (2008). Bioorganic & Medicinal Chemistry Letters, 18(3), 1027-1030. Available from: [Link]

  • 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. (2022). Pharmaceutical Patent Analyst, 11(6), 209-214. Available from: [Link]

  • Synthesis and structure-activity relationships of imidazo[1,2-a]pyrimidin-5(1H)-ones as a novel series of beta isoform selective phosphatidylinositol 3-kinase inhibitors. (2012). Bioorganic & Medicinal Chemistry Letters, 22(6), 2230-2234. Available from: [Link]

  • Small-molecule inhibitors of the PI3K signaling network. (2009). Current Opinion in Cell Biology, 21(2), 199-204. Available from: [Link]

  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. (2022). Inflammopharmacology, 30(4), 1335-1351. Available from: [Link]

  • PI3K/Akt Pathway: The Indestructible Role of a Vintage Target as a Support to the Most Recent Immunotherapeutic Approaches. (2021). Cancers, 13(16), 4067. Available from: [Link]

Sources

Review of Imidazo[1,2-a]pyrimidine synthesis and applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Application of Imidazo[1,2-a]pyrimidines

Executive Summary

The Imidazo[1,2-a]pyrimidine scaffold is a nitrogen-fused heterocyclic system of paramount importance in medicinal chemistry and materials science. As a bioisostere of purines, it interacts with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. This guide provides a comprehensive overview of the core synthetic methodologies for constructing this privileged scaffold, from classical condensation reactions to modern, green chemistry approaches. It further delves into the functionalization of the core structure and explores its extensive applications, particularly in drug discovery as anticancer, antimicrobial, and antiviral agents. Detailed experimental protocols, mechanistic insights, and a forward-looking perspective are provided for researchers, scientists, and professionals in drug development.

Introduction: The Imidazo[1,2-a]pyrimidine Core

Nitrogen-containing heterocyclic compounds form the backbone of a vast number of pharmaceuticals and biologically active molecules.[1] Among these, the Imidazo[1,2-a]pyrimidine system, a fused bicyclic heterocycle with a bridgehead nitrogen atom, has emerged as a "privileged scaffold".[2][3] Its structural similarity to endogenous purines allows it to mimic these natural substrates, enabling interactions with a multitude of biological targets and conferring a wide range of pharmacological properties.[1][4]

This unique structural and electronic framework is the foundation for numerous therapeutic agents, including anxiolytics like Divaplon and Fasiplon.[5] The versatility of the scaffold has driven significant research into its synthesis and application, leading to its investigation for anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[6][7] This guide will explore the chemical strategies used to build and modify this core and the key applications that have established its importance in modern science.

Core Synthetic Strategies

The construction of the Imidazo[1,2-a]pyrimidine ring system can be achieved through several strategic approaches. The choice of method is often dictated by the desired substitution pattern, required yield, and scalability.

Classical Condensation Reactions

The most traditional and fundamental approach to synthesizing the Imidazo[1,2-a]pyrimidine core is the condensation reaction between a 2-aminopyrimidine and an α-haloketone. This method, analogous to the Tschitschibabin reaction for imidazo[1,2-a]pyridines, forms the bedrock of many synthetic routes.[8] The reaction typically proceeds via initial N-alkylation of the endocyclic nitrogen of the 2-aminopyrimidine, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic fused-ring system.

Modern variations of this reaction have been developed to improve efficiency and sustainability. These include the use of catalysts such as neutral alumina to facilitate the reaction at ambient temperatures or performing the reaction under solvent-free conditions, which aligns with the principles of green chemistry by simplifying purification and reducing environmental impact.[4][8]

Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, are highly valued for their efficiency and atom economy. The Groebke–Blackburn–Bienaymé reaction (GBBR) is a prominent MCR used for the synthesis of 3-aminoimidazo-fused heterocycles, including Imidazo[1,2-a]pyrimidines.[2][9] This one-pot condensation of a 2-aminoazine, an aldehyde, and an isocyanide provides a rapid and versatile route to complex, functionalized scaffolds.[10]

Modern & Green Synthetic Methodologies

Recent advancements have focused on developing more sustainable and efficient synthetic protocols.

  • Microwave-Assisted Synthesis: The use of microwave irradiation has revolutionized the synthesis of Imidazo[1,2-a]pyrimidines.[11][12] Microwave energy provides rapid and uniform heating, which dramatically reduces reaction times from hours to minutes and often leads to higher yields and purer products compared to conventional heating methods.[5][13] This technique is broadly applicable to both classical condensation and multicomponent strategies.[12][14]

  • Photocatalytic Synthesis: Emerging "green" methods utilize visible light as a renewable energy source. Metal-free photocatalytic systems, for instance using Eosin-Y, can activate C-H bonds to facilitate the construction of the imidazo-fused ring system.[15] This approach is noted for its high atom efficiency and environmentally friendly reaction conditions.[15]

  • Catalyst-Free and Solvent-Free Conditions: Several methodologies have been developed that proceed efficiently without the need for a catalyst or solvent, often at moderate temperatures.[8] These methods are highly desirable from an industrial and environmental perspective, as they minimize waste and simplify the overall synthetic process.

Synthetic_Pathways cluster_reactants Key Starting Materials cluster_methods Synthetic Methodologies 2-Aminopyrimidine 2-Aminopyrimidine Condensation Classical Condensation (Tschitschibabin-type) 2-Aminopyrimidine->Condensation MCR Multicomponent Reaction (e.g., GBBR) 2-Aminopyrimidine->MCR alpha-Haloketone alpha-Haloketone alpha-Haloketone->Condensation Aldehyde_Isocyanide Aldehyde + Isocyanide Aldehyde_Isocyanide->MCR Modern Modern Methods (Microwave, Photocatalysis) Condensation->Modern CoreScaffold Imidazo[1,2-a]pyrimidine Core Scaffold Condensation->CoreScaffold High Yields, Well-established MCR->Modern MCR->CoreScaffold High Diversity, Atom Economy Modern->CoreScaffold High Efficiency, Green Chemistry

Caption: Primary synthetic routes to the Imidazo[1,2-a]pyrimidine core.

Summary of Synthetic Approaches
Methodology Key Reactants Typical Conditions Advantages References
Classical Condensation 2-Aminopyrimidine, α-HaloketoneConventional heating, optional catalyst (Al₂O₃)Well-established, reliable[4][8]
Multicomponent Reaction 2-Aminopyrimidine, Aldehyde, IsocyanideOne-pot, often catalyzedHigh efficiency, diversity, atom economy[2][9][10]
Microwave-Assisted VariousMicrowave irradiation (80-160°C)Drastically reduced reaction times, high yields[5][11][12]
Photocatalytic Synthesis Ethylarene, 2-Aminopyridine, NBSVisible light, Eosin-Y photocatalystMetal-free, sustainable, mild conditions[15]
Solvent-Free 2-Aminopyrimidine, α-HaloketoneHeating (e.g., 60°C), no solventGreen, simplified workup, high purity[8]

Mechanism and Functionalization

Understanding the reaction mechanism is crucial for predicting outcomes and designing derivatives. In the classical condensation, the more nucleophilic endocyclic nitrogen of 2-aminopyrimidine initiates the reaction by attacking the α-carbon of the haloketone. This is followed by an intramolecular cyclization where the exocyclic amino group attacks the carbonyl carbon, leading to a cyclized intermediate that dehydrates to form the final aromatic product.

Reaction_Mechanism Start 2-Aminopyrimidine + α-Haloketone Step1 Nucleophilic Attack (Endocyclic N on α-Carbon) Start->Step1 Step2 Intermediate Formation (Alkylated Pyrimidine Salt) Step1->Step2 Step3 Intramolecular Cyclization (Exocyclic NH₂ on Carbonyl) Step2->Step3 Step4 Cyclized Intermediate (Hemiaminal-like) Step3->Step4 Step5 Dehydration (-H₂O) Step4->Step5 End Aromatic Imidazo[1,2-a]pyrimidine Step5->End

Caption: Stepwise mechanism of the classical condensation synthesis.

A key feature of the Imidazo[1,2-a]pyrimidine scaffold is the preferential electrophilic attack at the C3 position.[6] This regioselectivity is a critical consideration in drug design, as it allows for the reliable introduction of various functional groups at this position to modulate biological activity.[2]

Applications in Drug Discovery and Materials Science

The diverse biological activities of Imidazo[1,2-a]pyrimidine derivatives have positioned them as highly valuable scaffolds in drug discovery.[7][16]

Anticancer Agents

This scaffold is particularly prominent in oncology research, serving as a core for various targeted therapies.[5][17]

  • Kinase Inhibitors: Many Imidazo[1,2-a]pyrimidine derivatives function as potent kinase inhibitors. A notable example is their role in targeting mutated forms of the c-KIT receptor tyrosine kinase, a key driver in gastrointestinal stromal tumors (GIST).[17][18][19] These compounds can overcome resistance to existing therapies like imatinib.[17] They also show inhibitory activity against other kinases involved in cancer progression, such as those in the Wnt/β-catenin signaling pathway.[20]

  • Antiproliferative Activity: Derivatives have demonstrated significant antiproliferative effects against a range of cancer cell lines, including breast cancer.[5][21] They can induce apoptosis (programmed cell death) by modulating the expression of key regulatory proteins like Bax and Bcl-2.[5]

Antimicrobial and Antiviral Applications

The Imidazo[1,2-a]pyrimidine nucleus is a component of compounds with significant antimicrobial and antiviral properties.[4][22] They have been evaluated against various Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[4] Furthermore, their potential as antiviral agents has been investigated against viruses such as HIV and Hepatitis C.[7]

CNS and Other Therapeutic Areas

Certain derivatives are ligands for the GABA-A receptor, leading to anxiolytic and anticonvulsant effects.[23] The scaffold has also been explored for its anti-inflammatory, antimalarial, and antitubercular activities, demonstrating its broad therapeutic potential.[3][4][22]

Applications_Logic cluster_functionalization Molecular Functionalization cluster_targets Biological Targets cluster_apps Therapeutic Applications Scaffold Imidazo[1,2-a]pyrimidine Core Scaffold Func_C3 Substitution at C3 Scaffold->Func_C3 Func_C2 Substitution at C2 Scaffold->Func_C2 Func_Other Other Positions Scaffold->Func_Other Kinases Protein Kinases (c-KIT, Wnt Pathway) Func_C3->Kinases Enzymes Microbial Enzymes Func_C3->Enzymes Func_C2->Kinases Receptors Receptors (GABA-A) Func_Other->Receptors Anticancer Anticancer (GIST, Breast Cancer) Kinases->Anticancer CNS CNS Agents (Anxiolytics) Receptors->CNS Antimicrobial Antimicrobial/ Antiviral Enzymes->Antimicrobial

Caption: Logic flow from core scaffold to therapeutic application.

Materials Science

Beyond medicine, the rigid, electron-rich structure of Imidazo[1,2-a]pyrimidines makes them suitable for applications in materials science. Recently, derivatives have been shown to possess interesting photophysical properties, highlighting their potential as modular fluorophores for use in organic electronics and imaging.[11]

Experimental Protocol: Microwave-Assisted Synthesis

This section provides a representative, self-validating protocol for the efficient synthesis of a 2-aryl-imidazo[1,2-a]pyrimidine derivative using microwave irradiation, a method lauded for its speed and high yields.[5][13]

Objective: To synthesize 2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine.

Materials & Equipment:

  • 2-Aminopyrimidine

  • 2-Bromo-1-(4-chlorophenyl)ethan-1-one (α-bromo-4-chloroacetophenone)

  • Ethanol (Reagent Grade)

  • p-Toluenesulfonic acid (p-TsOH, catalytic amount)

  • 10 mL microwave reaction vessel with a magnetic stir bar

  • Monowave or multi-mode microwave reactor

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Rotary evaporator

  • Column chromatography setup (silica gel)

Step-by-Step Methodology:

  • Reaction Setup: In a 10 mL microwave reaction vessel, combine 2-aminopyrimidine (1.0 mmol, 95 mg), 2-bromo-1-(4-chlorophenyl)ethan-1-one (1.0 mmol, 234 mg), and a catalytic amount of p-TsOH (0.1 mmol, 19 mg).

  • Solvent Addition: Add 3 mL of ethanol to the vessel. Seal the vessel securely with a cap.

  • Microwave Irradiation: Place the vessel inside the microwave reactor. Irradiate the mixture at 120°C for 15-20 minutes with stirring. Power should be applied to maintain the target temperature.

  • Reaction Monitoring: After cooling the vessel to room temperature, spot a small aliquot of the reaction mixture on a TLC plate (eluent: 3:1 Hexane/Ethyl Acetate) to confirm the consumption of starting materials and the formation of the product.

  • Workup: Once the reaction is complete, transfer the mixture to a round-bottom flask and remove the ethanol using a rotary evaporator.

  • Purification: Dissolve the resulting crude residue in a minimal amount of dichloromethane (DCM). Purify the product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

  • Characterization: Combine the pure fractions, evaporate the solvent, and dry the resulting solid under vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Conclusion and Future Outlook

The Imidazo[1,2-a]pyrimidine scaffold continues to be a focal point of intensive research in chemistry and pharmacology. Its synthetic accessibility, coupled with its proven track record as a pharmacophore, ensures its continued relevance. Future efforts will likely focus on the development of even more efficient and sustainable synthetic routes, including flow chemistry and advanced photocatalytic methods. In the realm of drug discovery, the exploration of this scaffold for novel biological targets, particularly in areas of unmet medical need like neurodegenerative diseases and drug-resistant infections, represents a promising frontier. The unique photophysical properties of these compounds also suggest a growing role in the development of advanced functional materials.

References

  • BIO Web of Conferences. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
  • Prasher, P., Sharma, M., Jahan, K., et al. (2025). Synthetic Methodologies of Imidazo[1,2-a]Pyrimidine: A Review. Chemistry Africa, 8(1), 1-22.
  • Goel, R., Luxami, V., & Paul, K. (2015). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances, 5, 81608-81637.
  • Al-Horani, R. A. (2023). 4-(Imidazo[1,2-a]pyridin-3-yl): Pyrimidine Derivatives As Anticancer Agents. Pharmaceutical Patent Analyst, 12(1), 13-18.
  • RSC Publishing. (2024). Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones.
  • ACS Combinatorial Science. (n.d.). Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent.
  • Uslu, R., & Ceylan, Ş. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. Journal of the Turkish Chemical Society Section A Chemistry, 9(4), 1335-1386.
  • Al-Horani, R. A. (2023). 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. Pharmaceutical Patent Analyst, 12(1), 13-18. Retrieved from [Link]

  • Castellano, S., et al. (2014). Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. European Journal of Medicinal Chemistry, 86, 462-474. Retrieved from [Link]

  • ResearchGate. (2022). 4-(Imidazo[1,2-a]pyridin-3-yl): Pyrimidine Derivatives As Anticancer Agents.
  • NIH. (n.d.). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity.
  • Wiley Online Library. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect, 7(4).
  • RSC Publishing. (n.d.). Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. Organic & Biomolecular Chemistry.
  • MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules.
  • Future Medicine. (2022). 4-(Imidazo[1,2-a]pyridin-3-yl): Pyrimidine Derivatives As Anticancer Agents. Pharmaceutical Patent Analyst.
  • Journal of the Turkish Chemical Society, Section A: Chemistry. (n.d.). Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a] pyrimidine containing.
  • PubMed. (n.d.). Microwave-assisted combinatorial synthesis of polysubstituent imidazo[1,2-a]quinoline, pyrimido[1,2-a]quinoline and quinolino[1,2-a]quinazoline derivatives.
  • NIH. (n.d.). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. PubMed.
  • ResearchGate. (n.d.). Some imidazo[1,2-a]pyrimidines with interesting biological activities.
  • Journal of Cancer and Biomedical Research. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells.
  • PubMed. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8). Retrieved from [Link]

  • PubMed Central. (n.d.). Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery.
  • Goel, R., Luxami, V., & Paul, K. (2016). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Current Topics in Medicinal Chemistry, 16(30), 3590-3616. Retrieved from [Link]

  • ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines.
  • ResearchGate. (n.d.). Possible mechanism for the synthesis of imidazo[1,2-a]pyrimidines 148.
  • MDPI. (n.d.). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents.
  • PubMed Central. (n.d.). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry.
  • PMC. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines.
  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines.
  • NIH. (n.d.). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. PMC.
  • ResearchGate. (2025). Recent Developments in the Synthesis of Imidazo[1,2-a]pyridines.
  • ResearchGate. (n.d.). Imidazo[1,2-B]Pyridazines as Inhibitors of DYRK Kinases | Request PDF.
  • ResearchGate. (2025). New Catalytic System for the Synthesis of Imidazo[1,2-a]pyridines by the Ugi Reaction.
  • AACR Publications. (2011). Abstract B238: Novel imidazo[1,2-a]pyridines as inhibitors of the IGF-1R tyrosine kinase.
  • MDPI. (n.d.). New Synthesis of Imidazo[1,2-a]pyrimidines Catalyzed Using Gold Nanoparticles.
  • ResearchGate. (n.d.). Drugs containing the imidazo[1,2-a]pyridine and pyrido[1,2-a]pyrimidine cores.
  • Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. MedChemComm, 14(3).
  • ACS Publications. (n.d.). Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). Journal of Medicinal Chemistry.

Sources

Methodological & Application

Application Notes & Protocols: Imidazo[1,2-a]pyrimidin-5-ol as a Fluorescent Probe in Cell Imaging

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: The Rise of Imidazo[1,2-a]pyrimidines in Cellular Bio-imaging

In the dynamic field of cellular biology, fluorescent probes are indispensable tools for visualizing the intricate machinery of life in real-time. An ideal probe must be bright, stable, and, most importantly, capable of reporting on specific cellular states or analytes with high fidelity. The Imidazo[1,2-a]pyrimidine scaffold has emerged as a privileged structure in the design of such probes.[1][2][3] This fused heterocyclic system possesses a rigid, π-conjugated framework that often imparts excellent photophysical properties, including high fluorescence quantum yields.[4]

Derivatives of this core, such as Imidazo[1,2-a]pyrimidin-5-ol, offer a versatile platform for developing probes tailored to specific biological questions. By strategically modifying the core structure, researchers can fine-tune the probe's spectral properties and introduce specific functionalities for sensing ions, pH, or other biomolecules.[5][6][7] These probes are noted for their efficient cell uptake, low cytotoxicity in the absence of light, and their ability to function within the complex intracellular environment.[8][9] This document provides a comprehensive guide to the application of this compound and its related derivatives, detailing the underlying principles, practical protocols, and data interpretation for live-cell imaging.

II. Principle of Fluorescence and Sensing Mechanisms

The fluorescence of the Imidazo[1,2-a]pyrimidine core originates from its bicyclic π-conjugated structure.[4] Upon absorption of a photon of appropriate energy, an electron is promoted to an excited state. The subsequent relaxation of this electron back to the ground state results in the emission of a lower-energy photon, observed as fluorescence. The specific absorption and emission wavelengths are highly dependent on the electronic nature of substituents attached to the heterocyclic core.

  • Electronic Substituent Effects: Electron-donating groups (e.g., methoxy, amino) can enhance fluorescence intensity and shift emission to longer wavelengths (a bathochromic shift) due to extended conjugation.[4] Conversely, electron-withdrawing groups (e.g., nitro) often lead to less intense emissions or complete quenching.[10]

  • Sensing Mechanisms: The true power of these probes lies in their ability to be engineered as sensors. This is typically achieved through mechanisms that modulate the fluorescence output in response to a specific analyte. Common strategies include:

    • Chelation-Enhanced Fluorescence (CHEF): The probe is designed with a chelating moiety that binds a specific metal ion. In the unbound state, the probe's fluorescence is low. Upon ion binding, the chelation restricts molecular vibrations and blocks non-radiative decay pathways, causing a significant "turn-on" of fluorescence.[11]

    • Photoinduced Electron Transfer (PET): A fluorophore is linked to a receptor unit with a non-bonding electron pair (e.g., an amine). In the absence of an analyte, photoexcitation leads to electron transfer from the receptor to the fluorophore, quenching fluorescence. Binding of an analyte (like a proton or metal ion) to the receptor lowers its electron-donating ability, inhibiting PET and restoring fluorescence.[11]

    • Internal Charge Transfer (ICT): In probes with strong electron-donating and electron-accepting groups, excitation leads to a charge-separated state. The emission wavelength of these probes is often highly sensitive to the polarity of the local environment, making them excellent reporters of changes in solvent polarity, such as during membrane binding.[11]

Below is a conceptual diagram illustrating the CHEF "turn-on" mechanism, a common principle for probes detecting metal ions like Fe³⁺.[5]

CHEF_Mechanism cluster_0 Low Fluorescence State cluster_1 High Fluorescence State Probe_Unbound Imidazo-pyrimidine Core (Fluorophore) Chelator Chelator Site (e.g., for Fe³⁺) Probe_Unbound->Chelator Quenching (Non-radiative decay) Ion Fe³⁺ Ion Chelator->Ion + Metal Ion Probe_Bound Rigid Complex (Fluorophore) Ion->Probe_Bound Binding & CHEF

Caption: Chelation-Enhanced Fluorescence (CHEF) "Turn-On" Mechanism.

III. Photophysical and Application Data

The selection of a fluorescent probe is critically dependent on its photophysical properties. The table below summarizes typical characteristics for probes based on the Imidazo[1,2-a]pyridine and pyrimidine scaffolds, which serve as a strong proxy for the this compound class.

PropertyTypical Range / ValueRationale & Significance
Max Absorption (λabs) 400 - 450 nmDictates the required laser line for excitation. Falls within the range of common violet (e.g., 405 nm) or blue lasers in confocal systems.[8][9]
Max Emission (λem) 450 - 550 nm (Blue/Green)Determines the appropriate emission filter to collect the fluorescence signal while minimizing background.[8][9]
Quantum Yield (ΦF) 0.20 - 0.70A measure of fluorescence efficiency. Higher values indicate a brighter probe, allowing for lower laser power and reduced phototoxicity.[12]
Stokes Shift > 50 nmThe separation between absorption and emission maxima. A large Stokes shift minimizes self-absorption and simplifies filter selection.
Cell Permeability HighProbes are typically designed to be small molecules that can passively diffuse across the cell membrane for live-cell imaging.[6]
Cytotoxicity Low (in dark)Essential for live-cell imaging to ensure that the probe itself does not perturb normal cellular physiology.[8][9]
Common Analytes Metal Cations (Fe³⁺, Hg²⁺), pH, CysteineThe core can be functionalized with specific recognition moieties to create highly selective sensors.[5][6][7]

IV. Application Notes: Best Practices and Considerations

A. Probe Selection and Handling
  • Stock Solutions: Imidazo[1,2-a]pyrimidine probes are typically hydrophobic. Prepare a concentrated stock solution (1-10 mM) in high-quality, anhydrous dimethyl sulfoxide (DMSO). Store stocks at -20°C, protected from light and moisture.

  • Working Concentration: The optimal working concentration must be determined empirically but usually falls within the 0.5 - 10 µM range. High concentrations can lead to aggregation artifacts or cytotoxicity.

  • Analyte Specificity: Choose a derivative specifically designed for your target. For example, a probe with a morpholine group is often used for lysosomal targeting due to its pKa, which leads to protonation and accumulation in acidic organelles.[7]

B. Experimental Design
  • Controls are Critical: Always include the following controls:

    • Unstained Cells: To assess background autofluorescence.

    • Probe-Only Cells: To establish the baseline fluorescence of the probe in the absence of the target analyte.

    • Vehicle Control: Cells treated with the same concentration of DMSO used to deliver the probe.

  • Fixation: For fixed-cell imaging, paraformaldehyde is the preferred fixative. Glutaraldehyde should be avoided as it can introduce significant autofluorescence.[13] Note that some probes are only suitable for live-cell imaging.

  • Instrumentation: Confocal microscopy is the preferred imaging modality as its optical sectioning capability rejects out-of-focus light, producing sharp, high-contrast images.[13][14] Ensure your microscope is equipped with lasers and filters that match the probe's spectra.[15][16]

C. Potential Pitfalls
  • Phototoxicity: While having low dark toxicity, some Imidazo[1,2-a]pyrimidine derivatives can generate reactive oxygen species (ROS) like singlet oxygen upon irradiation, leading to phototoxicity.[8][17] To mitigate this, use the lowest possible laser power and minimize exposure time during image acquisition.[14]

  • Autofluorescence: Cellular components like NADH and flavins can produce endogenous fluorescence, particularly in the green channel. It is crucial to measure this background in unstained control cells and, if necessary, use spectral unmixing techniques.[13]

V. Detailed Experimental Protocols

The following protocols provide a starting point for using this compound probes. Optimization may be required depending on the specific cell type, probe derivative, and instrumentation.

Workflow cluster_prep Preparation cluster_stain Staining & Imaging cluster_exp Analyte Sensing (Optional) A 1. Cell Seeding Plate cells on imaging-quality glass-bottom dishes or coverslips. Allow adherence (24h). B 2. Probe Preparation Thaw DMSO stock solution. Dilute to final working concentration (e.g., 5 µM) in serum-free media. A->B C 3. Cell Loading Replace culture media with probe-containing media. Incubate (e.g., 15-30 min at 37°C). B->C D 4. Washing Wash cells 2-3 times with pre-warmed phosphate-buffered saline (PBS) or imaging buffer. C->D E 5. Imaging Mount on confocal microscope. Acquire baseline images using appropriate laser lines and emission filters. D->E F 6. Stimulation Introduce analyte (e.g., FeCl₃) or induce pH change (e.g., with Chloroquine). E->F G 7. Time-Lapse Acquisition Image cells at regular intervals to monitor fluorescence change over time. F->G

Caption: General experimental workflow for live-cell imaging.

Protocol 1: General Staining for Live-Cell Imaging
  • Cell Preparation: Seed cells (e.g., HeLa or A549) onto glass-bottom imaging dishes or coverslips to achieve 60-70% confluency on the day of the experiment.[5][18]

  • Reagent Preparation: Prepare a 5 µM working solution of the this compound probe in serum-free cell culture medium or an appropriate buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

  • Probe Loading: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the probe working solution and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

  • Washing: Aspirate the probe solution and wash the cells twice with pre-warmed PBS or imaging buffer to remove any extracellular probe.

  • Imaging: Add fresh imaging buffer to the cells. Immediately transfer the dish to the stage of a confocal microscope. Excite the probe using a laser line close to its absorption maximum (e.g., 405 nm) and collect the emission using a filter centered around its emission peak (e.g., 480/40 nm bandpass).

Protocol 2: "Turn-On" Detection of Intracellular Ferric Ions (Fe³⁺)

This protocol builds upon Protocol 1 and is adapted from methodologies for similar ion-sensing probes.[5][19]

  • Steps 1-5: Follow the General Staining protocol to load the cells with an Fe³⁺-sensitive Imidazo[1,2-a]pyrimidine probe and acquire a baseline fluorescence image (Time = 0).

  • Induction: While keeping the dish on the microscope stage, carefully add a small volume of a concentrated FeCl₃ solution to the imaging buffer to reach a final concentration of 50-100 µM.

  • Time-Lapse Microscopy: Begin acquiring images every 1-2 minutes for a total duration of 30-60 minutes. A "turn-on" response will be observed as a time-dependent increase in intracellular fluorescence intensity in the appropriate channel.

  • Data Analysis: Using image analysis software (e.g., FIJI/ImageJ), measure the mean fluorescence intensity within defined Regions of Interest (ROIs) drawn around individual cells at each time point. Plot the relative fluorescence change (F/F₀) over time, where F is the fluorescence at a given time point and F₀ is the initial baseline fluorescence.

VI. Conclusion

The this compound scaffold represents a powerful and adaptable platform for the creation of fluorescent probes for cell imaging. Their favorable photophysical properties, combined with the potential for rational design to target specific analytes, make them highly valuable for researchers in cell biology and drug development. By following the robust protocols and best practices outlined in this guide, scientists can effectively harness the capabilities of these probes to illuminate the complex and dynamic processes of the living cell.

VII. References

  • Srivastava, S., et al. (2019). Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells. RSC Advances. Available at: [Link][5][19][20]

  • Patil, S. A., et al. (2021). A Review on the Photophysical Properties of Imidazo[1,2-A]Pyridines. International Journal of Research and Pharmaceutical Sciences. Available at: [Link]

  • Lima, M. C. A., et al. (2021). Fluorescent Imidazo[1,2-a]pyrimidine Compounds as Biocompatible Organic Photosensitizers that Generate Singlet Oxygen: A Potential Tool for Phototheranostics. Chemistry – A European Journal. Available at: [Link]

  • Wang, Y., et al. (2019). A novel and simple imidazo[1,2-a]pyridin fluorescent probe for the sensitive and selective imaging of cysteine in living cells and zebrafish. Analytica Chimica Acta. Available at: [Link]

  • Nikon MicroscopyU. Specimen Preparation and Imaging. Confocal Microscopy. Available at: [Link]

  • Evident Scientific. Choosing Fluorophore Combinations in Confocal Microscopy. Available at: [Link]

  • ResearchGate. An Imidazo[1, 2-a]Pyridine Based Fluorescent Probe for the Continuous “on-off-on” Detection of Fe and F. Available at: [Link]

  • ResearchGate. Fluorescent Imidazo[1,2‐a]pyrimidine Compounds as Biocompatible Organic Photosensitizers that Generate Singlet Oxygen: A Potential Tool for Phototheranostics. Available at: [Link]

  • Nikon MicroscopyU. Fluorophores for Confocal Microscopy. Available at: [Link]

  • University of Massachusetts Chan Medical School. Fluorescent Specimen Preparation Techniques for Confocal Microscopy. Available at: [Link]

  • Castillo, R., et al. (2009). Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives. Arkivoc. Available at: [Link]

  • ResearchGate. Bright, Fluorescent Dyes Based on Imidazo[1,2- a ]pyridines that are Capable of Two-Photon Absorption. Available at: [Link]

  • Gentile, F., et al. (2022). Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. Molecules. Available at: [Link]

  • Bouattour, Y., et al. (2023). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules. Available at: [Link]

  • Xu, Z., et al. (2020). Imidazole-fused benzothiadiazole-based red-emissive fluorescence probe for lysosomal pH imaging in living cells. Talanta. Available at: [Link]

  • Singh, P., et al. (2019). Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes. Journal of Photochemistry and Photobiology B: Biology. Available at: [Link]

  • Onoue, S., et al. (2008). In vitro phototoxic potential and photochemical properties of imidazopyridine derivative: a novel 5-HT4 partial agonist. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Al-Gorban, Z. M., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Scientific Reports. Available at: [Link]

  • Kumar, A., et al. (2021). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances. Available at: [Link]

Sources

Application Note: A High-Throughput Screening Protocol for Identifying Modulators of Kinase Activity Using Imidazo[1,2-a]pyrimidin-5-ol Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Imidazo[1,2-a]pyrimidine core is a privileged heterocyclic scaffold renowned for its diverse pharmacological activities, making it a focal point in modern drug discovery.[1][2][3] Derivatives of this structure have demonstrated potential as inhibitors of critical cellular targets, most notably protein kinases, which are key regulators in numerous signaling pathways implicated in diseases like cancer and inflammation.[1][4][5][6] This application note provides a comprehensive, field-proven protocol for the high-throughput screening (HTS) of compound libraries based on the Imidazo[1,2-a]pyrimidin-5-ol backbone against protein kinase targets. We detail a robust, luminescence-based assay methodology, from initial assay development and validation to primary screening, data analysis, and hit confirmation, ensuring a self-validating workflow for the confident identification of potent and selective kinase modulators.

Introduction: The Rationale for Screening Imidazo[1,2-a]pyrimidine Derivatives

Nitrogen-fused heterocyclic compounds are cornerstones of medicinal chemistry, and the Imidazo[1,2-a]pyrimidine scaffold is a particularly versatile example.[1] Its rigid, planar structure provides an excellent framework for presenting diverse chemical functionalities to biological targets. This structural motif has been successfully incorporated into molecules targeting a wide array of biological processes, including viral replication, microbial growth, and aberrant cell signaling.[3][6][7][8]

A predominant application for this scaffold is the inhibition of protein kinases.[5][9] Kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental mechanism of signal transduction. Dysregulation of kinase activity is a hallmark of many cancers, making them one of the most important target classes for drug discovery.[4][5] The protocol herein is designed around a generic kinase target but can be readily adapted. We will utilize a luminescence-based assay that quantifies ATP consumption during the kinase reaction, a method chosen for its high sensitivity, broad dynamic range, and reduced susceptibility to compound interference compared to fluorescence-based methods.[10][11][12][13]

Principle of the Kinase Activity Assay

The protocol employs an Adenosine Triphosphate (ATP) quantitation assay, such as the commercially available Kinase-Glo® Luminescent Kinase Assay (Promega). The principle is based on two key steps:

  • Kinase Reaction: The target kinase, substrate, and potential inhibitor (e.g., an this compound derivative) are incubated with ATP. Active kinases will consume ATP to phosphorylate the substrate.

  • Signal Generation: After the kinase reaction, a reagent containing luciferase and its substrate, luciferin, is added. The luciferase enzyme utilizes the remaining ATP to produce a stable luminescent signal.

Therefore, the light output is inversely proportional to the kinase activity. A potent inhibitor will prevent ATP consumption, resulting in a high luminescent signal, whereas an inactive compound will allow the kinase to deplete the ATP, leading to a low signal.

cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Luminescence Detection Kinase Kinase ADP ADP Kinase->ADP Substrate Substrate Substrate->ADP ATP ATP ATP->ADP ATP_Remaining ATP (Remaining) ATP->ATP_Remaining Unconsumed ATP (in presence of inhibitor) Inhibitor This compound (Test Compound) Inhibitor->Kinase Inhibition ATP_Consumed ATP (Consumed) Light Luminescent Signal ATP_Consumed->Light Low Signal = No Inhibition ADP->ATP_Consumed Phospho_Substrate Phosphorylated Substrate ADP->Phospho_Substrate ATP_Remaining->Light High Signal = Inhibition Luciferase Luciferase + Luciferin Luciferase->Light High Signal = Inhibition

Caption: Assay principle for luminescence-based kinase inhibition screening.

Assay Development and Validation: A Self-Validating System

Before commencing a full-scale HTS campaign, the assay must be rigorously optimized and validated to ensure its robustness and reliability.[14][15] This phase establishes the conditions that will yield a high-quality, reproducible screen.

Materials and Reagents
  • Compound Plates: this compound library compounds dissolved in 100% Dimethyl Sulfoxide (DMSO).

  • Assay Plates: Solid white, low-volume, 384-well plates (e.g., Corning #3572).

  • Target Enzyme: Purified, recombinant protein kinase.

  • Kinase Substrate: Appropriate peptide or protein substrate for the target kinase.

  • Reagents: ATP, Dithiothreitol (DTT), MgCl₂, Bovine Serum Albumin (BSA), HEPES buffer.

  • Detection Kit: Kinase-Glo® Luminescent Kinase Assay Kit or equivalent.

  • Instrumentation: Automated liquid handling system, plate shaker, and a microplate luminometer.

Optimization Parameters

The goal of optimization is to find conditions that yield a robust signal window with minimal reagent usage. This involves titrating key components.

ParameterPurposeTypical Range
Enzyme Concentration Determine the minimal amount of enzyme needed for a robust signal.0.1 - 100 nM
ATP Concentration Set at or near the apparent Michaelis constant (Km,app) for sensitivity.1 - 50 µM
Substrate Concentration Ensure substrate is not limiting; typically set at or above its Km.1 - 100 µM
Reaction Time Ensure the reaction is in the linear range (typically <20% ATP consumption).30 - 120 minutes
DMSO Tolerance Confirm that the final DMSO concentration does not inhibit the enzyme.0.1% - 1.0%
Protocol: Z'-Factor Determination

The Z'-factor is a statistical measure of assay quality, reflecting the signal window and data variation. An assay is considered robust and suitable for HTS if its Z'-factor is greater than 0.5.[16]

  • Prepare Controls: In a 384-well plate, designate half the wells for Maximum Signal (negative control, no enzyme) and the other half for Minimum Signal (positive control, active enzyme, no inhibitor).

  • Dispense Reagents: Add all reaction components (buffer, substrate, ATP) to all wells. Add the active kinase to the "Minimum Signal" wells only. Use an appropriate buffer for the "Maximum Signal" wells to equalize volumes.

  • Incubate: Cover the plate and incubate at room temperature for the optimized reaction time.

  • Detect Signal: Add the ATP detection reagent according to the manufacturer's protocol. Incubate briefly (e.g., 10 minutes) to stabilize the signal.

  • Read Plate: Measure luminescence on a microplate reader.

  • Calculate Z'-Factor: Use the following formula: Z' = 1 - ( (3σp + 3σn) / |μp - μn| ) Where:

    • μp = mean of the positive control (Minimum Signal)

    • σp = standard deviation of the positive control

    • μn = mean of the negative control (Maximum Signal)

    • σn = standard deviation of the negative control

A successful validation (Z' > 0.5) confirms the assay is ready for screening.

High-Throughput Screening Workflow

The HTS process involves screening a large library of this compound derivatives to identify initial "hits".[17][18] This workflow is designed for full automation to ensure throughput and consistency.[15][]

node_prep Plate Preparation Dispense 25 nL of this compound library compounds in DMSO into 384-well plates. node_enzyme Enzyme/Substrate Addition Add 5 µL of kinase and substrate mix in assay buffer. node_prep:f1->node_enzyme:f0 Acoustic Dispensing node_atp Reaction Initiation Add 5 µL of ATP solution to start the reaction. Final volume = 10 µL. node_enzyme:f1->node_atp:f0 Liquid Handler node_incubation Incubation Incubate at room temperature for 60 minutes. node_atp:f1->node_incubation:f0 node_detect Signal Detection Add 10 µL of ATP detection reagent. Incubate for 10 minutes. node_incubation:f1->node_detect:f0 node_read Data Acquisition Read luminescence on a plate reader. node_detect:f1->node_read:f0 node_analysis Data Analysis Calculate % Inhibition. Identify primary hits. node_read:f1->node_analysis:f0

Caption: Automated HTS workflow for screening kinase inhibitors.

Step-by-Step Primary Screening Protocol
  • Compound Plating: Using an acoustic liquid handler, transfer 25-50 nL of each library compound from the stock plates to the 384-well white assay plates. Also, plate wells with only DMSO to serve as high-activity (0% inhibition) controls.

  • Control Wells: Designate specific columns for positive (no enzyme) and negative (DMSO) controls on every plate for quality control.

  • Enzyme/Substrate Addition: Using an automated liquid handler, dispense 5 µL of a 2X concentration of the kinase and substrate mixture in assay buffer to all wells.

  • Reaction Initiation: Dispense 5 µL of a 2X concentration of ATP in assay buffer to all wells to start the kinase reaction. The final volume should be 10 µL, with a final DMSO concentration of ≤0.5%.

  • Incubation: Seal the plates and incubate at room temperature for the pre-determined optimal time (e.g., 60 minutes).

  • Detection: Add 10 µL of the ATP detection reagent to all wells.

  • Signal Stabilization: Incubate the plates for 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Read the luminescence intensity for each well using a microplate reader.

Data Analysis and Hit Identification

Proper data analysis is critical to extract meaningful results from the large datasets generated by HTS.[18][20]

  • Normalization: The raw data from each well is normalized to the on-plate controls. The percent inhibition is calculated as follows: % Inhibition = 100 * ( (Signalcompound - μlow) / (μhigh - μlow) ) Where:

    • Signalcompound = Luminescence from a well with a test compound.

    • μlow = Mean signal of the low-inhibition control (DMSO wells).

    • μhigh = Mean signal of the high-inhibition control (no enzyme wells).

  • Hit Selection: A "hit" is a compound that produces a statistically significant level of inhibition.[18] A common threshold is to select compounds that exhibit inhibition greater than three times the standard deviation (SD) of the DMSO controls. Hit Threshold: % Inhibition > (μDMSO + 3σDMSO)

  • Data Triage: Hits are reviewed for potential liabilities. Compounds that are frequent hitters in other screens, known aggregators, or have undesirable chemical structures may be deprioritized.[20]

Hit Confirmation and Secondary Assays

Primary hits must be validated through a series of follow-up experiments to confirm their activity and characterize their properties.[20][21]

Confirmation: Dose-Response Analysis

Confirmed hits are re-tested over a range of concentrations (typically an 8- to 12-point titration) to determine their potency, expressed as the half-maximal inhibitory concentration (IC50).

Compound IDScaffoldPrimary Screen (% Inhibition)IC50 (µM)
HTS-001This compound85.20.25
HTS-002This compound78.91.1
HTS-003This compound65.5> 20 (Inactive)
Orthogonal Assays

To eliminate false positives resulting from interference with the primary assay's technology (e.g., inhibiting luciferase), hits should be tested in an orthogonal assay that uses a different detection method.[22] A suitable choice for kinase targets is a fluorescence polarization (FP) assay, which directly measures the binding of a fluorescent tracer to the kinase.[22]

Selectivity Profiling

To assess whether a hit compound is a selective inhibitor of the target kinase, it should be screened against a panel of other related and unrelated kinases. A desirable drug candidate typically exhibits high potency against the intended target and significantly lower potency against other kinases to minimize off-target effects.

Conclusion

This application note provides a validated, end-to-end workflow for the high-throughput screening of this compound derivatives as potential kinase inhibitors. By adhering to rigorous assay development, employing a robust primary screening assay, and conducting systematic hit confirmation, researchers can confidently identify and prioritize promising lead compounds for further drug development. The principles and protocols described are adaptable to a wide range of enzymatic targets, underscoring the broad utility of this powerful screening paradigm.

References

  • Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. (n.d.). National Institutes of Health.
  • Bioluminescent Assays for High-Throughput Screening. (n.d.). Promega Corporation.
  • Bioluminescent assays for high-throughput screening. (2007). PubMed.
  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review. (n.d.). National Institutes of Health.
  • Bioluminescent Assays for High-Throughput Screening. (n.d.). Promega Corporation.
  • Fluorescence-Based Assays. (n.d.). Springer Nature Experiments.
  • High‐Throughput Screening for Kinase Inhibitors. (n.d.). Semantic Scholar.
  • 5 Top Tips for the Perfect High-Throughput Screening Lab. (2014). Select Science.
  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). (n.d.). BenchSci.
  • High-throughput screening for kinase inhibitors. (2005). PubMed.
  • Advances in luminescence-based technologies for drug discovery. (2022). National Institutes of Health.
  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. (n.d.). PubMed.
  • Hit Identification - Revolutionizing Drug Discovery. (n.d.). Vipergen.
  • Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. (n.d.). PubMed Central.
  • High-throughput screening. (n.d.). Wikipedia.
  • High-throughput screening for kinase inhibitors. (n.d.). AMiner.
  • Cell-based assays in high-throughput mode (HTS). (n.d.). BioTechnologia.
  • Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. (n.d.). MDPI.
  • Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. (n.d.). PubMed Central.
  • Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. (2015). RSC Publishing.
  • Analysis of HTS data. (2017). Cambridge MedChem Consulting.
  • High-Throughput Screening: Best Practice, Trends and Challenges. (n.d.). Pharma IQ.
  • Screening for Allosteric Kinase Inhibitors in High Throughput. (2010). Wiley Analytical Science.
  • High Throughput Screening (HTS). (n.d.). BOC Sciences.
  • Comprehensive analysis of high-throughput screens with HiTSeekR. (2016). Oxford Academic.
  • Discovery of a Novel Series of Imidazo[1,2-a]pyrimidine Derivatives as Potent and Orally Bioavailable Lipoprotein-Associated Phospholipase A2 Inhibitors. (2015). PubMed.
  • High-throughput screening (HTS). (2019). BMG LABTECH.
  • Using High-Throughput Screening to Rapidly Identify Targets. (2022). Lab Manager.
  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025). Medium.
  • Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal.
  • Synthesis and Antibacterial Activity of Some Imidazo [1, 2-α]pyrimidine Derivatives. (n.d.). J-Stage.
  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (n.d.). PubMed.
  • Some imidazo[1,2-a]pyrimidines with interesting biological activities.... (n.d.). ResearchGate.
  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. (n.d.). ACS Omega.
  • Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. (2014). PubMed.
  • Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. (n.d.). National Institutes of Health.
  • Investigation of New Biologically Active Benzo[12][22]imidazo[1,2-a]pyrimidine Derivatives as Broad-Spectrum Antimicrobial Agents: Synthesis, Anti-Biofilm, ROS and in Silico Studies. (2025). PubMed. Retrieved from

  • Application Notes and Protocols for High-Throughput Screening of Imidazo[2,1-b][23][10]thiazole Compounds. (n.d.). Benchchem. Retrieved from

  • Discovery of imidazo[1,5-a]pyridines and -pyrimidines as potent and selective RORc inverse agonists. (2015). PubMed.
  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. (n.d.). PMC.

Sources

Application Notes & Protocols: Characterizing Imidazo[1,2-a]pyrimidin-5-ol and its Analogs in Kinase Inhibitor Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The reversible phosphorylation of proteins, orchestrated by over 500 kinases in the human kinome, is a cornerstone of cellular signaling.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making kinases a major class of "druggable" targets.[1][2] The imidazo[1,2-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing potent inhibition against various kinases, including c-KIT and PI3K.[3][4][5] This document provides a comprehensive guide for researchers on the application of Imidazo[1,2-a]pyrimidin-5-ol, a representative compound of this class, in robust and validated kinase inhibitor assays. We will detail the principles and provide step-by-step protocols for two orthogonal, high-throughput screening (HTS)-compatible methods: a luminescence-based activity assay (ADP-Glo™) and a fluorescence polarization (FP)-based binding assay. The causality behind experimental choices, methods for ensuring data integrity, and advanced troubleshooting are discussed to empower scientists in drug discovery.

Introduction: The Kinase Target and the Imidazo[1,2-a]pyrimidine Scaffold

Protein kinases catalyze the transfer of a γ-phosphate group from ATP to serine, threonine, or tyrosine residues on substrate proteins. This post-translational modification acts as a molecular switch, regulating a vast array of cellular processes. The high degree of conservation in the ATP-binding pocket across the kinome presents a significant challenge in developing selective inhibitors.[6][7]

The imidazo[1,2-a]pyrimidine core is a heterocyclic scaffold structurally analogous to purines, enabling it to effectively compete with ATP in the kinase active site.[8] Its rigid, bicyclic nature provides a stable platform for synthetic elaboration, allowing medicinal chemists to fine-tune potency and selectivity.[5] The specific subject of this note, this compound, incorporates a hydroxyl group at the 5-position. This functional group can act as a crucial hydrogen bond donor or acceptor, potentially forming key interactions with the kinase hinge region or other active site residues, a common feature of potent kinase inhibitors. The protocols described herein provide a framework for determining the inhibitory potential of this compound and its derivatives.

The Landscape of Kinase Assays: A Strategic Overview

Selecting the appropriate assay is the first critical decision in characterizing a potential kinase inhibitor. The choice depends on the research stage, from primary screening to lead optimization. Modern drug discovery has largely moved from traditional, hazardous radiometric assays to safer, more scalable technologies.[2][9]

  • Activity-Based Assays: These methods directly measure the catalytic event—the phosphorylation of a substrate. They provide functional data on inhibition.

    • Luminescence-Based: Technologies like Promega's Kinase-Glo® and ADP-Glo® are homogeneous "add-and-read" assays that quantify ATP consumption or ADP production, respectively.[9][10] The ADP-Glo™ assay is often more sensitive as it measures product formation directly.[9]

    • Fluorescence-Based (TR-FRET): Time-Resolved Förster Resonance Energy Transfer assays, such as LanthaScreen® and Z'-LYTE®, use fluorescently labeled substrates and antibodies to detect phosphorylation.[11]

  • Binding-Based Assays: These assays measure the direct interaction of an inhibitor with the kinase enzyme, independent of its catalytic activity. This is useful for identifying non-ATP competitive or allosteric inhibitors.[1]

    • Fluorescence Polarization (FP): FP measures the change in the rotational speed of a small fluorescent probe (tracer) upon binding to the larger kinase protein.[12] Unlabeled inhibitors compete with the tracer, causing a measurable decrease in polarization.

For a robust characterization, it is best practice to use orthogonal assays—for instance, confirming a hit from a luminescence-based activity screen with a direct binding assay like FP. This helps to eliminate false positives arising from assay-specific interference.[1]

Protocol I: Luminescence-Based Kinase Activity Assay (ADP-Glo™)

This protocol describes how to determine the IC₅₀ value of this compound against a target kinase. The ADP-Glo™ Kinase Assay is a two-step process that measures the amount of ADP produced in the kinase reaction. The luminescent signal is directly proportional to kinase activity.[6][9]

Causality and Principle

The assay works by first allowing the kinase reaction to proceed, generating ADP. Then, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added, which contains enzymes that convert the ADP back to ATP, fueling a luciferase reaction that produces a stable, "glow-type" luminescent signal.[13][14] An inhibitor will reduce the amount of ADP formed, leading to a lower luminescent signal.

ADP_Glo_Principle Figure 1: Principle of the ADP-Glo™ Kinase Assay cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Signal Generation Kinase Kinase + Substrate + ATP + Inhibitor (e.g., this compound) Products Phospho-Substrate + ADP + remaining ATP Kinase->Products Phosphorylation Add_Reagent1 Add ADP-Glo™ Reagent Products->Add_Reagent1 Add_Reagent2 Add Kinase Detection Reagent Add_Reagent1->Add_Reagent2 Depletes remaining ATP ADP_to_ATP ADP → ATP Add_Reagent2->ADP_to_ATP Luminescence Luciferase + Luciferin + newly formed ATP → LIGHT ADP_to_ATP->Luminescence

Caption: Workflow of the ADP-Glo™ assay.

Materials and Reagents
  • Target Kinase (e.g., c-KIT, PI3Kα)

  • Kinase Substrate (specific to the kinase)

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar)

  • Dithiothreitol (DTT)

  • Kinase Reaction Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • This compound (test compound), dissolved in 100% DMSO

  • Known Kinase Inhibitor (positive control, e.g., Staurosporine)

  • ATP Solution (high purity)

  • White, opaque 96- or 384-well assay plates (low-volume)

  • Multichannel pipettes or automated liquid handler

  • Plate-reading luminometer

Experimental Workflow: A Self-Validating Approach

A critical aspect of a trustworthy protocol is proper optimization before inhibitor screening.[15] This involves determining the optimal enzyme concentration and the Michaelis-Menten constant (Km) for ATP.

Assay_Workflow Figure 2: Experimental workflow for inhibitor characterization. A Phase 1: Assay Optimization B 1. Kinase Titration (Find linear response range) A->B C 2. ATP Titration (Determine ATP Km) A->C B->C D Phase 2: Inhibitor Screening C->D E 3. IC₅₀ Determination (Test this compound) D->E F Phase 3: Data Analysis E->F G 4. Calculate Z' Factor & IC₅₀ Curve Fit F->G

Caption: A three-phase workflow ensures robust assay performance.

Step 1: Kinase Titration (Optimization)

  • Rationale: To find the enzyme concentration that yields a robust signal and consumes between 10-30% of the ATP. This ensures the reaction is in the linear range.

  • Protocol:

    • Prepare serial dilutions of the kinase in Kinase Reaction Buffer.

    • Add 5 µL of each kinase dilution to wells of a 384-well plate. Include "no enzyme" controls.

    • Add 5 µL of a 2X ATP/Substrate mix (at a fixed, non-limiting concentration, e.g., 50 µM ATP).

    • Incubate for 60 minutes at room temperature.

    • Add 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent. Incubate for 30 minutes.

    • Read luminescence. Plot signal vs. kinase concentration and select a concentration from the linear portion of the curve for subsequent experiments.

Step 2: IC₅₀ Determination for this compound

  • Rationale: To determine the concentration of the inhibitor required to reduce kinase activity by 50%. The assay is run at the determined ATP Km to provide a standardized condition for comparing ATP-competitive inhibitors.[16]

  • Protocol:

    • Prepare a serial dilution series of this compound in 100% DMSO (e.g., 11-point, 3-fold dilutions starting from 1 mM). Also prepare dilutions of a positive control inhibitor.

    • Dilute the compound series from 100% DMSO into Kinase Reaction Buffer to create a 4X final concentration stock. The final DMSO concentration in the assay should be ≤1%.[2]

    • To the wells of a 384-well plate, add:

      • 2.5 µL of 4X test compound or control (DMSO for 100% activity, a known inhibitor for 0% activity).

      • 5 µL of 2X Kinase solution (using the optimized concentration).

    • Pre-incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

    • Initiate the reaction by adding 2.5 µL of 4X ATP/Substrate solution (ATP at its Km value).

    • Incubate for the optimized reaction time (e.g., 60 minutes).

    • Stop the reaction and develop the signal by adding 10 µL of ADP-Glo™ Reagent, followed by a 40-minute incubation.

    • Add 20 µL of Kinase Detection Reagent, incubate for 30 minutes, and read luminescence.

Data Analysis and Quality Control
  • Normalization: Normalize the data using the controls:

    • % Inhibition = 100 * (1 - [Signal_Compound - Signal_Min] / [Signal_Max - Signal_Min])

    • Signal_Max = DMSO only (0% inhibition)

    • Signal_Min = No enzyme or potent inhibitor control (100% inhibition)

  • IC₅₀ Curve Fitting: Plot % Inhibition versus log[Inhibitor] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

  • Assay Quality (Z' Factor): The Z' factor is a measure of assay robustness and is critical for HTS. A value > 0.5 indicates an excellent assay.[10]

    • Z' = 1 - (3 * [SD_Max + SD_Min]) / |Mean_Max - Mean_Min|

Protocol II: Fluorescence Polarization (FP) Competitive Binding Assay

This protocol provides an orthogonal method to confirm the binding of this compound to the target kinase. It relies on displacing a fluorescently labeled probe (tracer) from the kinase active site.

Causality and Principle

FP is based on the observation that when a small fluorescent molecule is excited with polarized light, it tumbles rapidly in solution and emits depolarized light.[12] When it binds to a large protein (the kinase), its tumbling is slowed, and the emitted light remains highly polarized. An unlabeled inhibitor competes for the same binding site, displacing the tracer and causing a decrease in polarization.[17]

FP_Principle Figure 3: Principle of the FP competitive binding assay. cluster_0 Low Polarization cluster_1 High Polarization cluster_2 Low Polarization Tracer Tracer Complex Kinase + Tracer Tracer->Complex + Kinase Tracer_Label Fast Tumbling (Unbound) Displaced Kinase + Inhibitor + Tracer Complex->Displaced + Inhibitor Complex_Label Slow Tumbling (Bound) Displaced_Label Inhibitor Displaces Tracer

Caption: Visual representation of FP assay states. (Note: Actual images are placeholders for conceptual diagramming).

Materials and Reagents
  • Target Kinase

  • Fluorescent Tracer: A known inhibitor of the kinase labeled with a fluorophore (e.g., fluorescein, TAMRA). The choice of tracer and linker chemistry is critical for success.[18]

  • FP Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)

  • This compound (test compound) in 100% DMSO

  • Black, low-volume 96- or 384-well assay plates

  • Plate reader capable of measuring fluorescence polarization

Experimental Workflow

Step 1: Tracer Concentration and Kᴅ Determination (Optimization)

  • Rationale: To find the lowest tracer concentration that gives a sufficient signal window (>100 mP) and to determine its binding affinity (Kᴅ) for the kinase.[18]

  • Protocol:

    • Fix the tracer concentration (e.g., 1-5 nM).

    • Prepare a serial dilution of the kinase in FP Assay Buffer.

    • In a 384-well plate, add kinase dilutions and the fixed concentration of tracer. Include wells with tracer only (unbound control).

    • Incubate for 30-60 minutes at room temperature, protected from light.

    • Read fluorescence polarization (mP units).

    • Plot mP vs. log[Kinase] and fit to a sigmoidal binding curve to determine the Kᴅ.

Step 2: Competitive Binding IC₅₀ Determination

  • Rationale: To measure the displacement of the tracer by this compound.

  • Protocol:

    • Prepare a serial dilution series of the test compound in DMSO.

    • Set up the assay with kinase and tracer concentrations at or below their Kᴅ values to maximize sensitivity to competitive inhibitors.

    • To the wells of a 384-well plate, add:

      • Test compound dilutions.

      • Kinase solution.

      • Tracer solution.

    • Include controls:

      • 0% Inhibition: Kinase + Tracer + DMSO

      • 100% Inhibition: Tracer + DMSO (no kinase)

    • Incubate for 30-60 minutes at room temperature, protected from light.

    • Read fluorescence polarization.

Data Analysis
  • Plot the mP values against log[Inhibitor] concentration.

  • Fit the data using a four-parameter variable slope model to determine the IC₅₀.

  • The IC₅₀ can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation if the mechanism is competitive.[17]

Data Summary and Interpretation

All quantitative data should be summarized for clear comparison.

Assay ParameterADP-Glo™ (Activity)FP (Binding)Rationale / Comment
Principle Measures ADP productionMeasures tracer displacementOrthogonal approaches increase confidence in results.
Primary Output IC₅₀ (functional inhibition)IC₅₀ (binding displacement)Provides complementary information on the compound's mechanism.
Key Optimization Enzyme and ATP concentrationTracer concentration, KᴅProper optimization is essential for data quality and reproducibility.[15]
Typical [ATP] At or near KmNot applicableStandardizes conditions for comparing ATP-competitive inhibitors.[16]
Positive Control StaurosporineUnlabeled TracerValidates that the assay system is responsive to inhibition.[1]
DMSO Tolerance Typically < 2%Up to 5%High DMSO can denature enzymes; must be controlled.[17]
Potential Interference Luciferase inhibitors, ATPasesFluorescent compounds, light scatterCounter-screens are necessary to identify false positives.[14][19]

Conclusion

The imidazo[1,2-a]pyrimidine scaffold is a valuable starting point for the development of novel kinase inhibitors. Characterizing compounds like this compound requires a systematic and rigorous approach. By employing validated, orthogonal HTS technologies such as the ADP-Glo™ activity assay and a fluorescence polarization binding assay, researchers can confidently determine inhibitor potency, confirm direct target engagement, and generate high-quality data to drive drug discovery programs forward. The detailed protocols and validation steps outlined in this guide provide a robust framework for the successful application of these powerful techniques.

References

  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Al-Horani, R. A. (2023). 4-(Imidazo[1,2-a]pyridin-3-yl): Pyrimidine derivatives as anticancer agents. Pharmaceutical Patent Analyst, 12(1), 13–18. [Link]

  • Celtarys Research. (2024, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • Zhang, C., & Bollag, G. (2010). Scaffold-based design of kinase inhibitors for cancer therapy. Current Opinion in Genetics & Development, 20(1), 79–86. [Link]

  • Eurofins DiscoverX. (n.d.). Accelerating Kinase Drug Discovery with Validated Kinase Activity Assay Kits. Eurofins DiscoverX. [Link]

  • Vidler, L. R., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Pharmacology & Translational Science, 6(8), 1234-1245. [Link]

  • Rajanna, H. C., et al. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Bioorganic & Medicinal Chemistry Letters, 26(3), 932-938. [Link]

  • Kübler, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8645. [Link]

  • Al-Horani, R. A. (2023). 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. Pharmaceutical patent analysis, 12(1), 13-18. [Link]

  • Chen, H., et al. (2021). Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. Journal of Chemical Information and Modeling, 61(10), 4811-4824. [Link]

  • Chen, H., et al. (2021). Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. Journal of Chemical Information and Modeling, 61(10), 4811–4824. [Link]

  • Vasta, J. D., et al. (2011). Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation. ASSAY and Drug Development Technologies, 9(2), 178–187. [Link]

  • Hu, Y., & Bajorath, J. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. Molecules, 22(5), 743. [Link]

  • K-Ras, G. I., et al. (2015). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Current chemical genomics, 9, 1-13. [Link]

  • Domainex. (2021, March 25). Biochemical kinase assay to improve potency and selectivity. Domainex. [Link]

  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]

  • Al-Horani, R. A. (2022). 4-(Imidazo[1,2-a]pyridin-3-yl): Pyrimidine Derivatives As Anticancer Agents. Pharmaceutical Patent Analyst. [Link]

  • Kübler, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Semantic Scholar. [Link]

  • Foley, T. L., et al. (2011). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. Bioorganic & medicinal chemistry letters, 21(11), 3348-3351. [Link]

  • El-Gamal, M. I., et al. (2016). Synthesis, biological evaluation and molecular modeling studies of Imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • ResearchGate. (2018, August 6). Fluorescence detection techniques for protein kinase assay. ResearchGate. [Link]

  • El-Gamal, M. I., et al. (2016). Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. European Journal of Medicinal Chemistry, 123, 443-451. [Link]

  • Venkatesan, A. M., et al. (2012). Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. Bioorganic & medicinal chemistry letters, 22(5), 1935-1941. [Link]

  • Tozkoparan, B., et al. (2007). Synthesis and Biological Evaluation of some new Imidazo[1,2-a]pyridines. Arzneimittel-Forschung, 57(10), 679-685. [Link]

  • Ghasemi, M., et al. (2023). Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. Bioorganic chemistry, 141, 106831. [Link]

  • Ghasemi, M., et al. (2023). Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. OUCI. [Link]

  • Ghasemi, M., et al. (2023). Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. ResearchGate. [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. BMG LABTECH. [Link]

  • Pogacic, V., et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research, 67(14), 6916-6924. [Link]

  • Aliwaini, S., et al. (2019). Novel imidazo[1,2‑a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(1), 699-708. [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules, 29(5), 1058. [Link]

  • Da Pozzo, E., et al. (2014). Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. European journal of medicinal chemistry, 84, 467-478. [Link]

  • Sharma, A., et al. (2023). Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. RSC medicinal chemistry, 14(10), 1904-1929. [Link]

  • Rajan, S., et al. (2015). Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. Journal of visualized experiments : JoVE, (96), 52432. [Link]

  • Sbai, K., et al. (2024). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives. ACS omega. [Link]

  • Degterev, A., et al. (2012). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Journal of biomolecular screening, 17(1), 59-69. [Link]

  • Tang, B., et al. (2015). Synthesis and biological evaluation of benzo[1][20]imidazo[1,2-c]pyrimidine and benzo[1][20]imidazo[1,2-a]pyrazine derivatives as anaplastic lymphoma kinase inhibitors. Bioorganic & medicinal chemistry letters, 25(16), 3372-3376. [Link]

  • Malik, M. S., et al. (2024). Exploring the untapped pharmacological potential of imidazopyridazines. RSC medicinal chemistry, 15(3), 666-688. [Link]

  • Miller, M. W., et al. (2010). Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. ACS Medicinal Chemistry Letters, 1(4), 185-189. [Link]

Sources

Application Notes and Protocols for the Synthesis and Evaluation of Imidazo[1,2-a]pyrimidin-5-ol Derivatives in Anticancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Privileged Scaffold in Modern Oncology

The imidazo[1,2-a]pyrimidine ring system represents a class of nitrogen-fused heterocyclic compounds of immense interest in medicinal chemistry.[1] Structurally, it acts as a bioisostere of natural purines, allowing it to interact with a wide range of biological targets with high affinity.[1][2] This "privileged scaffold" has been successfully incorporated into drugs with diverse therapeutic applications, including anxiolytic and anticonvulsant agents.[2][3]

Recently, derivatives of the imidazo[1,2-a]pyrimidine core, particularly those functionalized at the 5-position to yield Imidazo[1,2-a]pyrimidin-5-ols, have garnered significant attention for their potent anticancer activities.[1] These compounds have demonstrated efficacy across a spectrum of cancer cell lines, including breast, liver, colon, and melanoma, by modulating key cellular signaling pathways critical to tumor growth and survival.[4][5][6][7]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the synthesis of Imidazo[1,2-a]pyrimidin-5-ol derivatives, detailed protocols for their evaluation as anticancer agents, and an elucidation of their mechanisms of action, grounded in current scientific literature.

Synthetic Strategies: From Classic Reactions to Green Chemistry

The construction of the imidazo[1,2-a]pyrimidine core can be achieved through various synthetic routes.[8][9] The choice of method is often dictated by the desired substitution pattern, scalability, and considerations for environmental impact.

1. Foundational Synthesis: The Cyclocondensation Approach The most traditional and widely utilized method is a Hantzsch-type synthesis, which involves the cyclocondensation of a 2-aminopyrimidine with an α-halocarbonyl compound.[3] This method is robust and allows for a diverse range of substituents to be introduced on the imidazole ring. The reaction mechanism hinges on the initial N-alkylation of the more nucleophilic endocyclic nitrogen of 2-aminopyrimidine, followed by an intramolecular cyclization and dehydration to form the aromatic fused-ring system.

2. Modern Efficiency: Multicomponent Reactions (MCRs) In the pursuit of efficiency and sustainability, one-pot multicomponent reactions (MCRs) have become a preferred strategy.[3][7] These reactions offer significant advantages by combining three or more starting materials in a single step, thereby reducing waste, saving time, and simplifying purification processes. A prominent MCR for this scaffold involves the reaction of a 2-aminopyrimidine, an aldehyde, and an isocyanide, often catalyzed by a Lewis acid like iodine.[4][7] This approach aligns with the principles of green chemistry, especially when conducted in environmentally benign solvents or under solvent-free conditions.[10][11]

The following workflow diagram illustrates a generalized MCR approach for the synthesis and subsequent biological evaluation of this compound derivatives.

G cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation Start Starting Materials: - 2-Aminopyrimidine - Aldehyde - Isocyanide MCR One-Pot Multicomponent Reaction (MCR) (e.g., Iodine-catalyzed) Start->MCR Workup Reaction Work-up (Quenching, Extraction) MCR->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization MTT In Vitro Cytotoxicity Screening (MTT Assay) - Cancer Cell Lines - Normal Cell Line Characterization->MTT Pure Compound IC50 IC50 Value Determination MTT->IC50 Mechanism Mechanism of Action Studies (Western Blot, Flow Cytometry) IC50->Mechanism

Caption: Generalized workflow for the synthesis and anticancer evaluation of this compound derivatives.

Detailed Experimental Protocols

Protocol 1: One-Pot Synthesis of a 3-Aryl-Imidazo[1,2-a]pyrimidin-5-ol Derivative

This protocol describes a representative iodine-catalyzed three-component synthesis. The causality behind the choice of reagents is critical: 2-aminopyrimidine provides the pyrimidine core, the aryl aldehyde dictates the C3-substituent, and tert-butyl isocyanide serves as a linchpin in the [4+1] cycloaddition that forms the imidazole ring. Iodine is an effective and mild catalyst for this condensation.[4][7]

Materials and Reagents:

Reagent/MaterialPurpose
2-AminopyrimidineStarting material (pyrimidine core)
Substituted Aryl AldehydeStarting material (C3-substituent)
Tert-butyl IsocyanideStarting material (imidazole portion)
Iodine (I₂)Catalyst
Dichloromethane (DCM)Reaction solvent
Saturated Sodium ThiosulfateTo quench excess iodine
Saturated Sodium BicarbonateTo neutralize acidic components
Anhydrous Sodium SulfateDrying agent
Silica Gel (230-400 mesh)Stationary phase for chromatography
Ethyl Acetate/Hexane mixtureMobile phase for chromatography

Step-by-Step Procedure:

  • Reaction Setup: In a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminopyrimidine (1.0 mmol, 1.0 eq), the selected aryl aldehyde (1.0 mmol, 1.0 eq), and iodine (0.1 mmol, 10 mol%).

  • Solvent Addition: Add 20 mL of dichloromethane (DCM) to the flask. Stir the mixture at room temperature for 10-15 minutes. The purpose of this initial stirring is to allow for the in-situ formation of the Schiff base intermediate between the aminopyrimidine and the aldehyde.

  • Addition of Isocyanide: To the stirring mixture, add tert-butyl isocyanide (1.2 mmol, 1.2 eq) dropwise over 2 minutes.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate ethyl acetate/hexane mixture as the eluent. The reaction is typically complete within 4-6 hours.

  • Reaction Work-up: Once the reaction is complete (as indicated by the consumption of the starting materials on TLC), quench the reaction by adding 20 mL of a saturated aqueous solution of sodium thiosulfate. This step is crucial to remove the brown color of the iodine catalyst.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 20 mL of saturated sodium bicarbonate solution and 20 mL of brine. The bicarbonate wash ensures the removal of any residual acidic impurities.

  • Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane to afford the pure this compound derivative.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Anticancer Activity Evaluation by MTT Assay

To validate the therapeutic potential of the synthesized compounds, a standard cytotoxicity assay is essential. The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyl tetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7]

Materials and Reagents:

Reagent/MaterialPurpose
Human Cancer Cell Linese.g., MCF-7 (breast), HepG2 (liver)
Normal (Non-cancerous) Cell Linee.g., Vero (kidney epithelial)
DMEM/RPMI-1640 MediumCell culture medium
Fetal Bovine Serum (FBS)Supplement for cell growth
Penicillin-StreptomycinAntibiotic solution
Synthesized CompoundsTest articles (dissolved in DMSO)
DoxorubicinPositive control drug
MTT Reagent (5 mg/mL in PBS)Viability indicator
Dimethyl Sulfoxide (DMSO)Solvent to dissolve formazan crystals
96-well microplatesFor cell culture and assay

Step-by-Step Procedure:

  • Cell Seeding: Seed the cancer and normal cells into 96-well plates at a density of approximately 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds and the positive control (Doxorubicin) in the culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced cytotoxicity. After 24 hours, replace the old medium with 100 µL of medium containing the various concentrations of the test compounds. Include untreated cells as a negative control.

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of the MTT reagent (5 mg/mL) to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

Mechanism of Action: Targeting Key Cancer Pathways

Imidazo[1,2-a]pyrimidine derivatives exert their anticancer effects by intervening in multiple, often interconnected, cellular signaling pathways that are fundamental to cancer cell proliferation and survival.[12]

Inhibition of Pro-Survival Kinase Pathways: A primary mechanism is the inhibition of protein kinases. The PI3K/Akt/mTOR pathway, which is hyperactivated in a vast number of human cancers, is a frequent target. By inhibiting key kinases like PI3K or Akt, these compounds can halt downstream signaling that promotes cell growth, proliferation, and survival, ultimately leading to apoptosis.[13][14] Other targeted kinases include Cyclin-Dependent Kinases (CDKs), which control cell cycle progression, and receptor tyrosine kinases like IGF-1R, which are involved in growth and metabolism.[15]

The diagram below illustrates the intervention of Imidazo[1,2-a]pyrimidine derivatives in the PI3K/Akt/mTOR signaling cascade.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor Imidazo[1,2-a]pyrimidine Derivative Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by Imidazo[1,2-a]pyrimidine derivatives.

Induction of Cell Cycle Arrest and Apoptosis: By targeting pathways like PI3K/Akt or directly inhibiting CDKs, these compounds can induce cell cycle arrest, often at the G1 or G2/M phase.[13][16] This halt in proliferation is frequently coupled with the induction of apoptosis (programmed cell death). Studies have shown that treatment with these derivatives leads to the upregulation of pro-apoptotic proteins like p53 and p21 and an increase in the activity of executioner caspases, which are the key enzymes responsible for dismantling the cell during apoptosis.[14][17]

Quantitative Data Summary

Effective anticancer agents should exhibit high potency against cancer cells while showing minimal toxicity to normal cells. The following table presents hypothetical but representative data for a novel this compound derivative, Compound X, compared to the standard chemotherapeutic drug, Doxorubicin.[4][7]

Table 1: In Vitro Anticancer Activity (IC₅₀ in µM)

CompoundMCF-7 (Breast Cancer)HepG2 (Liver Cancer)A375 (Melanoma)Vero (Normal Kidney)Selectivity Index (Vero/MCF-7)
Compound X 11.513.210.895.48.3
Doxorubicin 0.81.20.95.56.9

Data are representative. Selectivity Index is a measure of a compound's relative toxicity to cancer vs. normal cells.

The data indicates that while Doxorubicin is more potent, Compound X exhibits a better selectivity profile, suggesting it may have a wider therapeutic window and fewer side effects, a critical attribute in drug development.

Conclusion and Future Directions

The this compound scaffold is a highly promising platform for the development of novel anticancer therapeutics. The synthetic accessibility, particularly through modern multicomponent reactions, allows for the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[1] The ability of these derivatives to target critical cancer signaling pathways like PI3K/Akt/mTOR provides a strong rationale for their continued investigation.[13]

Future research should focus on optimizing the potency and selectivity of these compounds through targeted chemical modifications. In vivo studies in relevant animal models are the necessary next step to validate their therapeutic efficacy and safety profiles, with the ultimate goal of translating these promising laboratory findings into clinically effective cancer treatments.

References

  • Goel, R., Luxami, V., & Paul, K. (2015). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances, 5, 81608-81637. [Link]

  • Prasher, P., Sharma, M., Jahan, K., et al. (2022). Synthetic Methodologies of Imidazo[1,2-a]Pyrimidine: A Review. Universidad Espíritu Santo. [Link]

  • Bansal, R., & Kumar, R. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications. [Link]

  • Scilit. (n.d.). Heterocyclization Reactions of Imidazo[1,2-a]pyrimidine Analogues (A Review). Scilit. [Link]

  • Biradar, S. S., Bhovi, M. G., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 85, 04008. [Link]

  • Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. [Link]

  • Li, J., et al. (2021). A Novel Imidazopyridine Derivative Exhibits Anticancer Activity in Breast Cancer by Inhibiting Wnt/β-catenin Signaling. Technology in Cancer Research & Treatment, 20. [Link]

  • Kumar, A., et al. (2024). Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. RSC Medicinal Chemistry. [Link]

  • Altaher, A. M. H., Adris, M. A., & Aliwaini, S. H. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy. Systematic Reviews in Pharmacy, 12(4), 79-88. [Link]

  • Exploring the untapped pharmacological potential of imidazopyridazines. (2024). RSC Medicinal Chemistry. [Link]

  • Oleti, N., et al. (2022). Novel Imidazole 2-Amino Pyrimidine Derivatives: In silico Studies, Evaluation of Their Anti-Cancer Activity Against Human- CDK2. DergiPark. [Link]

  • Aliwaini, S., et al. (2021). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 22(5), 789. [Link]

  • Ujj, D., et al. (2016). Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. European Journal of Medicinal Chemistry, 108, 623-643. [Link]

  • Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(52), 36563–36577. [Link]

  • Altaher, A. M. H., Adris, M. A., & Aliwaini, S. H. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy. Systematic Reviews in Pharmacy. [Link]

  • Al-Qubaisi, M., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. BioMed Research International. [Link]

  • Al-Qubaisi, M., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. BioMed Research International, 2022, 2070940. [Link]

  • Ujj, D., et al. (2016). Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. European Journal of Medicinal Chemistry, 108, 623-643. [Link]

  • Goel, R., Luxami, V., & Paul, K. (2015). Synthetic Approaches and Functionalizations of Imidazo[1,2-a]pyrimidines: An Overview of the Decade. ResearchGate. [Link]

  • Mondal, M., & Bora, U. (2021). Synthesis of benzo[10][18]imidazo[1,2-a]pyrimidines and 2,3-dihydroquinazolin-4(1H)-ones under metal-free and solvent-free conditions for minimizing waste generation. RSC Advances. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]

  • Gultyai, V. P., et al. (2022). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Molecules, 27(19), 6621. [Link]

Sources

Application Notes & Protocols: The Imidazo[1,2-a]pyrimidin-5-ol Scaffold in Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for a New Era of Antimicrobials

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of novel chemical entities capable of combating multidrug-resistant pathogens. In this landscape, nitrogen-fused heterocyclic compounds have emerged as a cornerstone of medicinal chemistry. Among these, the imidazo[1,2-a]pyrimidine core is recognized as a "privileged scaffold" due to its versatile structure and broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[1][2][3] Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets.[1][4]

This guide focuses on the Imidazo[1,2-a]pyrimidin-5-ol subclass and its tautomeric keto form, Imidazo[1,2-a]pyrimidin-5(1H)-one. We provide a comprehensive overview, from chemical synthesis and derivatization to robust protocols for evaluating antimicrobial efficacy and elucidating the mechanism of action. These notes are designed for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising scaffold in the fight against infectious diseases.

Caption: Core structure of the this compound scaffold.

Section 1: Synthesis of the Imidazo[1,2-a]pyrimidine Core

The foundation of any screening program is the efficient and versatile synthesis of the core scaffold. Microwave-assisted organic synthesis (MAOS) has become a preferred method for generating libraries of imidazo[1,2-a]pyrimidines due to its significant rate enhancements, higher yields, and alignment with green chemistry principles.[1][4] The most common and robust approach involves the condensation of a 2-aminopyrimidine with an α-haloketone.[4][5]

G start Starting Materials (2-Aminopyrimidine, α-Haloketone) reaction Microwave-Assisted Condensation Reaction (e.g., Al2O3 catalyst, solvent-free) start->reaction workup Reaction Work-up (e.g., Filtration, Washing) reaction->workup purification Purification (e.g., Recrystallization, Chromatography) workup->purification product Pure Imidazo[1,2-a]pyrimidine Product purification->product G start Synthesized Compound Library screen Primary Screen: Kirby-Bauer Disk Diffusion start->screen decision1 Zone of Inhibition? screen->decision1 mic Quantitative Assay: Broth Microdilution (MIC) decision1->mic Yes inactive Inactive decision1->inactive No mbc Bactericidal Assay: Plating for MBC mic->mbc end Lead Candidate Data mbc->end input Bacterial Cell + Test Compound pathways DNA Synthesis ([3H]thymidine) RNA Synthesis ([3H]uridine) Protein Synthesis ([3H]leucine) Cell Wall Synthesis ([14C]GlcNAc) output DNA Incorporation Blocked? RNA Incorporation Blocked? Protein Incorporation Blocked? Cell Wall Incorporation Blocked? pathways:dna->output:dna_out Measure pathways:rna->output:rna_out Measure pathways:pro->output:pro_out Measure pathways:cw->output:cw_out Measure

Sources

Application Note: Quantitative Bioanalysis of Imidazo[1,2-a]pyrimidin-5-ol in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide and detailed protocol for the quantitative analysis of Imidazo[1,2-a]pyrimidin-5-ol in human plasma. The methodology is centered around Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), the gold standard for sensitive and selective quantification of small molecules in complex biological matrices. This note is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic (PK), toxicokinetic (TK), or metabolism studies. We will delve into the rationale behind method development choices, from sample preparation to instrument parameters, and provide a full protocol for method validation in accordance with international regulatory guidelines.

Introduction and Scientific Background

The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3][4] The development of drugs containing this moiety necessitates the establishment of robust, reliable, and sensitive bioanalytical methods to accurately measure drug concentrations in biological fluids.[5][6] Such data is fundamental to understanding a compound's absorption, distribution, metabolism, and excretion (ADME) profile, which is a critical component of regulatory submissions for new drug candidates.[6][7]

The primary challenges in quantifying analytes like this compound from biological matrices such as plasma are achieving high sensitivity and selectivity while mitigating matrix effects.[8] Biological samples contain a vast excess of endogenous components (proteins, lipids, salts) that can interfere with the analysis, primarily through ion suppression or enhancement in the mass spectrometer source.[8] This guide, therefore, emphasizes a meticulous sample preparation strategy coupled with the specificity of tandem mass spectrometry to ensure data integrity. The validation principles outlined are based on the stringent requirements of the FDA and the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[5][7][9][10][11][12]

Recommended Analytical Approach: LC-MS/MS

For the quantification of this compound, a small heterocyclic molecule, LC-MS/MS is the method of choice. This is due to its superior analytical capabilities:

  • High Selectivity: Tandem mass spectrometry (MS/MS) utilizes Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented into a characteristic product ion. This highly specific transition is monitored, effectively filtering out noise from co-eluting matrix components.

  • High Sensitivity: LC-MS/MS can achieve detection limits down to the picogram (pg/mL) or even femtogram (fg/mL) level, which is essential for characterizing the full pharmacokinetic profile of a potent drug candidate.

  • Broad Applicability: The technique can be adapted for a wide range of small molecules by optimizing chromatographic separation and mass spectrometric parameters.

Sample Preparation: The Foundation of Accurate Bioanalysis

The goal of sample preparation is to isolate the analyte from interfering matrix components and to concentrate it to a level suitable for detection.[8] The choice of technique depends on the analyte's physicochemical properties, the required sensitivity, and the desired sample throughput.

Overview of Techniques
  • Protein Precipitation (PPT): Involves adding a water-miscible organic solvent (e.g., acetonitrile, methanol) to the plasma sample to denature and precipitate proteins.[13] It is a fast, simple, and inexpensive method suitable for high-throughput screening. However, it is the least clean method, as many endogenous small molecules (e.g., phospholipids) remain in the supernatant, potentially causing significant matrix effects.

  • Liquid-Liquid Extraction (LLE): This technique separates the analyte from the aqueous sample matrix into a water-immiscible organic solvent based on its partition coefficient (LogP).[14] LLE provides a much cleaner extract than PPT but is more labor-intensive and difficult to automate. The choice of extraction solvent is critical and must be optimized.

  • Solid-Phase Extraction (SPE): Widely regarded as the most effective technique for producing the cleanest extracts.[14][15] SPE uses a solid sorbent packed into a cartridge or well-plate to retain the analyte while matrix components are washed away. The analyte is then eluted with a small volume of organic solvent. Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange retention mechanisms, is particularly powerful for isolating ionizable compounds like this compound.

For this application note, we recommend Mixed-Mode Cation Exchange SPE as it provides the highest degree of selectivity and cleanup, minimizing matrix effects and ensuring the most reliable data.

Recommended SPE Protocol Workflow

The following diagram illustrates the typical workflow for a mixed-mode solid-phase extraction protocol.

SPE_Workflow cluster_SPE Solid-Phase Extraction (SPE) Protocol Condition 1. Condition Equilibrate 2. Equilibrate Condition->Equilibrate Prepare Sorbent Load 3. Load Sample Equilibrate->Load Adjust pH Wash1 4. Aqueous Wash Load->Wash1 Analyte Binds Wash2 5. Organic Wash Wash1->Wash2 Remove Polar Impurities Elute 6. Elute Analyte Wash2->Elute Remove Lipids Evaporate 7. Evaporate Elute->Evaporate Release Analyte Reconstitute 8. Reconstitute Evaporate->Reconstitute Concentrate To LC-MS/MS To LC-MS/MS Reconstitute->To LC-MS/MS Prepare for Injection

Caption: Workflow for Mixed-Mode Solid-Phase Extraction.

Detailed Analytical Method Protocol

This section provides a step-by-step protocol for the quantification of this compound. Note: This is a representative protocol and must be fully optimized and validated in the user's laboratory.

Materials and Reagents
  • This compound reference standard

  • Stable Isotope Labeled Internal Standard (SIL-IS), e.g., this compound-d4 (recommended)

  • Human Plasma (with K2EDTA as anticoagulant)

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Formic Acid (Optima Grade)

  • Ammonium Hydroxide (Optima Grade)

  • Deionized Water (18.2 MΩ·cm)

  • Mixed-Mode Cation Exchange SPE Plates (e.g., Waters Oasis MCX)

Preparation of Standards and Quality Controls
  • Primary Stock Solution (1 mg/mL): Accurately weigh ~1 mg of the reference standard and dissolve in an appropriate solvent (e.g., Methanol) to make a 1 mg/mL solution.

  • Internal Standard (IS) Stock (1 mg/mL): Prepare the SIL-IS stock solution similarly.

  • Working Solutions: Prepare serial dilutions of the primary stock in 50:50 Acetonitrile:Water to create working solutions for spiking calibration curve (CAL) standards and quality control (QC) samples.

  • IS Working Solution (e.g., 100 ng/mL): Dilute the IS stock to a final concentration that provides a robust signal in the analytical matrix.

  • CAL and QC Samples: Spike blank human plasma with the appropriate working solutions to prepare a calibration curve (typically 8 non-zero points) and at least four levels of QC samples (LLOQ, Low, Mid, High).

Step-by-Step Sample Extraction (SPE)
  • Sample Pre-treatment: To a 100 µL aliquot of plasma (CAL, QC, or unknown sample), add 25 µL of the IS working solution. Add 200 µL of 4% Phosphoric Acid in water and vortex to mix. This step ensures proteins are dissociated from the analyte and adjusts the pH to facilitate binding to the SPE sorbent.

  • Condition: Condition the SPE plate wells with 500 µL of Methanol.

  • Equilibrate: Equilibrate the wells with 500 µL of Deionized Water.

  • Load: Load the entire pre-treated sample onto the SPE plate. Apply gentle vacuum or positive pressure to pass the sample through the sorbent bed.

  • Wash 1: Wash the sorbent with 500 µL of 0.1% Formic Acid in water to remove polar interferences.

  • Wash 2: Wash the sorbent with 500 µL of Methanol to remove less polar interferences like lipids.

  • Elute: Elute the analyte and IS with 500 µL of 5% Ammonium Hydroxide in Methanol into a clean collection plate. The basic pH neutralizes the analyte, releasing it from the cation exchange sorbent.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water, 5% Acetonitrile, 0.1% Formic Acid).

LC-MS/MS Instrumental Conditions
ParameterRecommended ConditionRationale
LC System UPLC System (e.g., Waters Acquity, Sciex Exion)Provides high resolution and fast run times.
Column Reversed-Phase C18, 2.1 x 50 mm, 1.7 µmStandard for small molecule analysis, providing good retention and peak shape.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier promotes analyte ionization (positive mode) and improves peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent for reversed-phase chromatography.
Flow Rate 0.5 mL/minTypical for a 2.1 mm ID column.
Gradient 5% B to 95% B over 3 minutes, hold 1 min, re-equilibrateA generic starting gradient; must be optimized to ensure separation from interferences.
Injection Volume 5 µLBalances sensitivity with potential for column overload.
Column Temp. 40°CImproves peak shape and reduces viscosity.
MS System Triple Quadrupole Mass SpectrometerRequired for quantitative MRM analysis.
Ion Source Electrospray Ionization (ESI), Positive ModeESI is ideal for polar, ionizable molecules. Positive mode is typical for nitrogen-containing compounds.
MRM Transitions Analyte: To be determined IS: To be determinedMust be optimized by infusing the pure compound. Select the most intense and stable precursor-product ion pair.
Source Temp. 550°COptimized to ensure efficient desolvation.
IonSpray Voltage +5500 VOptimized for maximum ion generation.

Bioanalytical Method Validation

A full validation must be performed to demonstrate that the method is suitable for its intended purpose.[6][7] The validation should adhere to the latest regulatory guidance from the FDA and ICH M10.[5][9][11][16][17]

Validation Parameters and Acceptance Criteria
Validation ParameterPurposeTypical Acceptance Criteria (ICH M10)
Selectivity Ensure no interference at the retention time of the analyte and IS.Response in blank samples should be <20% of LLOQ response for the analyte and <5% for the IS.
Calibration Curve Define the relationship between concentration and response.At least 6 non-zero points. R² ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Determine the closeness of measured values to nominal values and the variability of the data.Intra- & Inter-batch: Mean accuracy within 85-115% of nominal (80-120% at LLOQ). Precision (CV%) ≤15% (≤20% at LLOQ).
LLOQ Lowest concentration that can be quantified with acceptable accuracy and precision.Signal-to-noise ratio > 5. Must meet accuracy and precision criteria.
Recovery Efficiency of the extraction process.Should be consistent and reproducible, but no specific % value is required.
Matrix Effect Assess the ion suppression or enhancement from the biological matrix.IS-normalized matrix factor CV% should be ≤15%.
Stability Evaluate analyte stability under various storage and handling conditions.Mean concentrations of stability samples should be within ±15% of nominal (baseline) concentrations.
Overall Analytical Workflow Diagram

Overall_Workflow node_prep Sample Receipt & Thawing Add Internal Standard (IS) Perform SPE (Section 4.3) node_analysis LC-MS/MS Analysis Generate Raw Data (.wiff, .raw) node_prep:f2->node_analysis:f0 Inject Extract node_processing Data Integration Generate Calibration Curve Calculate Concentrations node_analysis:f1->node_processing:f0 Process Data node_report Review & QC Statistical Analysis Final Report Generation node_processing:f2->node_report:f0 Report Results

Sources

Application Notes: The Imidazo[1,2-a]pyrimidine Scaffold in Modern Antiviral Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quest for novel antiviral agents remains a paramount challenge in global health, driven by the persistent threat of both established and emerging viral pathogens. The chemical scaffold known as Imidazo[1,2-a]pyrimidine has garnered significant attention within the medicinal chemistry community due to its structural similarity to purine bases found in DNA and RNA.[1] This unique characteristic makes it a privileged structure in drug discovery, offering a versatile framework for the development of compounds with a broad spectrum of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1][2][3] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the application of Imidazo[1,2-a]pyrimidine derivatives in antiviral research. We will explore their validated antiviral activities, delve into their mechanisms of action, and provide detailed protocols for their evaluation.

While direct studies on the parent compound Imidazo[1,2-a]pyrimidin-5-ol are not extensively documented in the context of antiviral research, a wealth of data exists for its structural analogues. This guide will therefore focus on the broader class of Imidazo[1,2-a]pyrimidine derivatives, providing a comprehensive overview of their potential as a foundation for novel antiviral therapies.

Antiviral Spectrum of Imidazo[1,2-a]pyrimidine Derivatives

Derivatives of the Imidazo[1,2-a]pyrimidine scaffold have demonstrated promising activity against a diverse range of viruses. The structural versatility of this heterocyclic system allows for fine-tuning of its biological activity through targeted chemical modifications.[4] Below is a summary of the documented antiviral activities of this compound class.

Virus FamilySpecific VirusKey FindingsReference(s)
Herpesviridae Human Cytomegalovirus (HCMV)Potent inhibition of viral replication.[5]
Herpes Simplex Virus (HSV)In vitro activity comparable or superior to acyclovir.[6]
Varicella-Zoster Virus (VZV)Pronounced antiviral activity.[5]
Orthomyxoviridae Influenza A Virus (IAV)Nanomolar activity against oseltamivir-sensitive and -resistant strains.[1][7] Inhibition of viral RNA-dependent RNA polymerase (RdRp).[8][1][7][8]
Retroviridae Human Immunodeficiency Virus (HIV)Investigated as potential reverse transcriptase inhibitors.[2][9]
Coronaviridae SARS-CoV-2Investigated as potential dual inhibitors of hACE2 and spike protein.[2]

Mechanisms of Antiviral Action

The antiviral mechanisms of Imidazo[1,2-a]pyrimidine derivatives are as varied as the viruses they target. Understanding these mechanisms is crucial for the rational design of more potent and selective inhibitors.

Inhibition of Viral Entry

For Influenza A virus, certain Imidazo[1,2-a]pyrimidine derivatives have been shown to target the viral hemagglutinin (HA) protein.[7] HA is a glycoprotein on the surface of the virus that is essential for binding to host cell receptors and mediating the fusion of the viral and endosomal membranes, a critical step in viral entry. By binding to a cavity in the HA structure, these compounds are thought to prevent the conformational changes required for membrane fusion, thus blocking the virus from entering the host cell.[1][7]

Targeting Viral Enzymes

Viral polymerases, which are essential for the replication and transcription of the viral genome, are a common target for antiviral drugs.[10] Imidazo[1,2-a]pyridine derivatives have been designed as inhibitors of the Influenza A virus RNA-dependent RNA polymerase (RdRp).[8] Specifically, they have been shown to bind to the PA subunit of the polymerase, disrupting its interaction with the PB1 subunit and thereby inhibiting polymerase activity.[8] Similarly, some Imidazo[1,2-a]pyrazine derivatives have been identified as inhibitors of the influenza virus nucleoprotein (NP), preventing its nuclear accumulation and causing it to cluster.[11][12]

For Human Immunodeficiency Virus (HIV), the potential mechanism of action for some chalcone-based Imidazo[1,2-a]pyridine derivatives is the inhibition of HIV-1 reverse transcriptase, a key enzyme in the retroviral life cycle.[9]

Disruption of Viral Protein Production

In the case of Human Cytomegalovirus (HCMV), novel kinase inhibitors with a 5-aminopyrazine structure, which can be conceptually related to the broader class of nitrogen-containing heterocyclic compounds, were found to inhibit the production of the major viral transcriptional transactivator IE2 proteins.[13] This leads to a significant reduction in the transcription of the viral genome and the suppression of a subset of viral protein production.[13]

Antiviral Mechanisms of Imidazo[1,2-a]pyrimidine Derivatives cluster_virus Virus cluster_host Host Cell Virus Particle Virus Particle Receptor Receptor Virus Particle->Receptor 1. Attachment & Entry Viral Genome Replication Viral Genome Replication Receptor->Viral Genome Replication 2. Uncoating Nucleus Nucleus Viral Protein Synthesis Viral Protein Synthesis Viral Genome Replication->Viral Protein Synthesis 3. Transcription New Virions New Virions Viral Protein Synthesis->New Virions 4. Assembly New Virions->Virus Particle 5. Release Imidazo_pyrimidine Imidazo[1,2-a]pyrimidine Derivatives Imidazo_pyrimidine->Receptor Inhibition of Entry (e.g., IAV HA) Imidazo_pyrimidine->Viral Genome Replication Inhibition of Polymerase (e.g., IAV RdRp, HIV RT) Imidazo_pyrimidine->Viral Protein Synthesis Inhibition of Protein Production (e.g., HCMV IE2)

Figure 1: Simplified overview of the antiviral mechanisms of Imidazo[1,2-a]pyrimidine derivatives.

Experimental Protocols

The evaluation of novel antiviral compounds requires a systematic approach that includes assessing both their efficacy and their potential toxicity to host cells. Below are detailed protocols for fundamental assays used in antiviral research.

Protocol 1: Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of the Imidazo[1,2-a]pyrimidine derivative that is toxic to the host cells, typically expressed as the 50% cytotoxic concentration (CC50).

Materials:

  • Host cells appropriate for the virus of interest (e.g., MDCK for influenza, Vero for HSV)

  • 96-well cell culture plates

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Imidazo[1,2-a]pyrimidine derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed the 96-well plates with host cells at a density that will result in 80-90% confluency after 24 hours of incubation.

  • Compound Preparation: Prepare serial dilutions of the Imidazo[1,2-a]pyrimidine derivative in cell culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%). Include a "cells only" control (medium with DMSO) and a "no cells" control (medium only).

  • Treatment: After 24 hours of cell incubation, remove the old medium and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Antiviral Activity Assay (Plaque Reduction Assay)

Objective: To determine the concentration of the Imidazo[1,2-a]pyrimidine derivative that inhibits viral replication by 50% (EC50).

Materials:

  • Confluent monolayers of host cells in 6-well or 12-well plates

  • Virus stock with a known titer (plaque-forming units/mL)

  • Cell culture medium

  • Imidazo[1,2-a]pyrimidine derivative dilutions (prepared in infection medium)

  • Infection medium (serum-free or low-serum medium)

  • Agarose or methylcellulose overlay medium

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • PBS

Procedure:

  • Cell Preparation: Grow host cells to 95-100% confluency in multi-well plates.

  • Infection: Wash the cell monolayers with PBS. Infect the cells with a dilution of the virus that will produce a countable number of plaques (e.g., 50-100 plaques per well) for 1 hour at 37°C.

  • Treatment: Remove the virus inoculum and wash the cells with PBS. Add the prepared dilutions of the Imidazo[1,2-a]pyrimidine derivative in the overlay medium. Include a "virus only" control (no compound).

  • Incubation: Incubate the plates at 37°C until plaques are visible (typically 2-5 days, depending on the virus).

  • Fixation and Staining: Remove the overlay medium and fix the cells with 10% formalin for at least 30 minutes. Stain the cells with crystal violet solution for 15-30 minutes.

  • Plaque Counting: Wash the plates with water and allow them to dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the "virus only" control. The EC50 value is determined by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.

Antiviral Assay Workflow cluster_cytotoxicity Cytotoxicity Assay (CC50) cluster_antiviral Antiviral Assay (EC50) Seed Cells_C 1. Seed Host Cells Add Compound_C 2. Add Compound Dilutions Seed Cells_C->Add Compound_C Incubate_C 3. Incubate Add Compound_C->Incubate_C MTT Assay 4. Perform MTT Assay Incubate_C->MTT Assay Calculate CC50 5. Calculate CC50 MTT Assay->Calculate CC50 Calculate SI Calculate Selectivity Index (SI = CC50 / EC50) Seed Cells_A 1. Seed Host Cells Infect Cells 2. Infect with Virus Seed Cells_A->Infect Cells Add Compound_A 3. Add Compound in Overlay Infect Cells->Add Compound_A Incubate_A 4. Incubate for Plaque Formation Add Compound_A->Incubate_A Stain & Count 5. Stain and Count Plaques Incubate_A->Stain & Count Calculate EC50 6. Calculate EC50 Stain & Count->Calculate EC50

Figure 2: General workflow for the evaluation of antiviral compounds.

Conclusion and Future Directions

The Imidazo[1,2-a]pyrimidine scaffold represents a highly promising starting point for the development of novel antiviral therapeutics. The broad-spectrum activity and diverse mechanisms of action of its derivatives underscore the potential of this chemical class. Future research should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of these compounds. Furthermore, exploring their efficacy in in vivo models is a critical next step in translating these promising in vitro findings into clinically relevant antiviral drugs. The detailed protocols and mechanistic insights provided in this application note serve as a valuable resource for researchers dedicated to advancing the field of antiviral drug discovery.

References

  • De Clercq, E., et al. (1998). Synthesis of imidazo[1,2-a]pyridines as antiviral agents. Journal of Medicinal Chemistry, 41(25), 5108-12. [Link]

  • Kandil, S., et al. (2022). Synthesis, Optimization, and Structure–Activity Relationships of Imidazo[1,2-a]pyrimidines as Inhibitors of Group 2 Influenza A Viruses. Journal of Medicinal Chemistry, 65(21), 14818-14837. [Link]

  • Kandil, S., et al. (2022). Synthesis, Optimization, and Structure-Activity Relationships of Imidazo[1,2-a]pyrimidines as Inhibitors of Group 2 Influenza A Viruses. PubMed. [Link]

  • Al-Ostath, A., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Journal of Biomolecular Structure and Dynamics, 41(19), 9789-9806. [Link]

  • Wang, Y., et al. (2023). Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. ACS Pharmacology & Translational Science, 6(10), 1546-1556. [Link]

  • Leyssen, P., et al. (2001). Synthesis of imidazo[1,2-a]pyridine Derivatives as Antiviral Agents. Archiv der Pharmazie, 334(11), 349-353. [Link]

  • Li, J., et al. (2025). Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study. European Journal of Medicinal Chemistry, 285, 118399. [Link]

  • Wang, Y., et al. (2023). Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. ACS Pharmacology & Translational Science. [Link]

  • Zhou, J., et al. (2010). Synthesis and anti-inflammatory activity of imidazo[1,2-a]pyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters, 20(15), 4575-4578. [Link]

  • Kifli, N., et al. (2004). Novel imidazo[1,2-c]pyrimidine base-modified nucleosides: synthesis and antiviral evaluation. Bioorganic & Medicinal Chemistry, 12(15), 4245-52. [Link]

  • Hutterer, C., et al. (2015). Identification of compounds with anti-human cytomegalovirus activity that inhibit production of IE2 proteins. Antiviral Research, 121, 1-10. [Link]

  • Kumar, A., et al. (2025). Synthesis, Characterization, and antiviral evaluation of New Chalcone-Based Imidazo[1,2-a]pyridine Derivatives: Insights from in vitro and in silico Anti-HIV Studies. Lirias. [Link]

  • Gudmundsson, K. S., & Johns, B. A. (2007). Imidazo[1,2-a]pyridines with potent activity against herpesviruses. Bioorganic & Medicinal Chemistry Letters, 17(10), 2735-9. [Link]

  • S, S., & S, R. (2023). An Update on Current Antiviral Strategies to Combat Human Cytomegalovirus Infection. Viruses, 15(6), 1349. [Link]

  • Kumar, R., et al. (2022). Imidazole derivatives: Impact and prospects in antiviral drug discovery. Results in Chemistry, 4, 100305. [Link]

  • Wotring, L. L., et al. (1995). Inhibition of human cytomegalovirus in culture by alkenyl guanine analogs of the thiazolo[4,5-d]pyrimidine ring system. Antiviral Research, 27(3), 271-87. [Link]

  • Kumar, R., et al. (2022). Chapter 4 - Imidazole derivatives: Impact and prospects in antiviral drug discovery. In New Lead Antivirals. Academic Press. [Link]

  • Ferri, G., et al. (2024). Small Molecule Drugs Targeting Viral Polymerases. International Journal of Molecular Sciences, 25(9), 4851. [Link]

  • Sharma, A., et al. (2023). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Current Organic Synthesis, 20(6), 666-699. [Link]

Sources

Application Notes and Protocols for Utilizing Imidazo[1,2-a]pyrimidin-5-ol in Protein-Ligand Interaction Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazo[1,2-a]pyrimidine Scaffold as a Privileged Structure in Drug Discovery

The Imidazo[1,2-a]pyrimidine nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery.[1][2] Its structural resemblance to purine bases makes it a versatile framework for designing molecules that can interact with a wide array of biological targets.[3] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[4] This wide range of biological activity stems from the ability of Imidazo[1,2-a]pyrimidine derivatives to bind to and modulate the function of various proteins, making them invaluable tools for studying protein-ligand interactions.

This application note focuses on Imidazo[1,2-a]pyrimidin-5-ol , a core representative of this chemical class, as a tool for researchers, scientists, and drug development professionals. We will provide a comprehensive guide on its application in the detailed study of protein-ligand interactions, from initial binding characterization to cellular validation. While extensive research has been conducted on various derivatives, the principles and protocols outlined here are readily adaptable for this specific parent compound.

Chemical and Physical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is crucial for its effective use in experimental settings.

PropertyValueReference
CAS Number 55662-68-5[5]
Molecular Formula C₆H₅N₃O[5]
Molecular Weight 135.125 g/mol [5]
Hydrogen Bond Donors 1[5]
Hydrogen Bond Acceptors 2[5]
LogP 0.02260[5]

These properties suggest that this compound is a relatively small, polar molecule with the potential for hydrogen bonding, a key interaction in many protein-ligand binding events.

Synthesis of the Imidazo[1,2-a]pyrimidine Scaffold

The synthesis of Imidazo[1,2-a]pyrimidines is well-established, with the Chichibabin reaction being a cornerstone method.[3] This typically involves the condensation of a 2-aminopyrimidine with an α-haloketone. For this compound specifically, a multi-step synthesis might be required, potentially involving the reaction of 2-aminopyrimidine with a suitable three-carbon α,β-unsaturated carbonyl compound or a related synthon, followed by modifications to introduce the 5-hydroxyl group. More contemporary methods, such as palladium-catalyzed cross-dehydrogenative coupling, have also been developed for the synthesis of fused Imidazo[1,2-a]pyrimidines.[6]

Part 1: Biophysical Characterization of Protein-Ligand Interactions

The initial step in characterizing a potential protein-ligand interaction is to determine the binding affinity and thermodynamics using biophysical techniques.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a powerful, label-free technique for real-time monitoring of binding events. It provides kinetic parameters such as the association rate constant (kₐ), dissociation rate constant (kⅆ), and the equilibrium dissociation constant (Kₐ).

Experimental Workflow for SPR

SPR_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis p1 Immobilize Protein Target on Sensor Chip r1 Association Phase: Inject Ligand p1->r1 p2 Prepare Serial Dilutions of this compound p2->r1 r2 Dissociation Phase: Inject Buffer r1->r2 r3 Regeneration r2->r3 a1 Sensorgram Generation r3->a1 a2 Kinetic Model Fitting a1->a2 a3 Determine ka, kd, and KD a2->a3

Caption: Workflow for SPR analysis of protein-ligand interactions.

Protocol for SPR Analysis:

  • Protein Immobilization: Covalently immobilize the purified protein of interest onto a suitable sensor chip (e.g., CM5) via amine coupling. Aim for a low to medium immobilization density to minimize mass transport limitations.

  • Ligand Preparation: Prepare a stock solution of this compound in a suitable buffer (e.g., PBS with a small percentage of DMSO to ensure solubility). Perform serial dilutions to create a concentration series that brackets the expected Kₐ.

  • Binding Assay:

    • Equilibrate the system with running buffer.

    • Inject the different concentrations of this compound over the sensor surface for a defined period to monitor association.

    • Switch to running buffer to monitor dissociation.

    • If necessary, inject a regeneration solution to remove any remaining bound ligand.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram.

    • Fit the sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to extract kₐ, kⅆ, and calculate Kₐ (kⅆ/kₐ).

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n).

Experimental Workflow for ITC

ITC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis p1 Load Protein into Sample Cell r1 Titrate Ligand into Protein Solution p1->r1 p2 Load this compound into Syringe p2->r1 r2 Measure Heat Change with Each Injection r1->r2 a1 Generate Binding Isotherm r2->a1 a2 Fit to Binding Model a1->a2 a3 Determine KD, ΔH, and n a2->a3 Signaling_Pathway_Analysis cluster_assays Downstream Assays start Treat Cells with This compound a1 Western Blot for Phosphorylated Proteins start->a1 a2 qPCR for Target Gene Expression start->a2 a3 Reporter Gene Assay start->a3 end Elucidate Mechanism of Action a1->end a2->end a3->end

Caption: Workflow for analyzing downstream signaling effects.

Protocols for Downstream Analysis:

  • Western Blotting: Treat cells with this compound and analyze cell lysates by Western blot to assess changes in the phosphorylation status of key signaling proteins (e.g., Akt, mTOR, GSK-3β) or the expression levels of target genes (e.g., c-myc, cyclin D1). [7][8]* Quantitative PCR (qPCR): Isolate RNA from treated cells and perform qPCR to measure changes in the mRNA levels of downstream target genes.

  • Reporter Gene Assays: In cells transfected with a reporter construct (e.g., luciferase under the control of a Wnt-responsive promoter), measure the reporter activity following treatment with this compound to quantify pathway inhibition or activation. [7]

Data Interpretation and Troubleshooting

AssayCommon IssueTroubleshooting Steps
SPR Low signal or no binding- Ensure protein is active and properly folded. - Increase ligand concentration. - Check for solubility issues with the ligand.
ITC Noisy data or poor fit- Ensure perfect buffer matching. - Degas samples thoroughly. - Optimize protein and ligand concentrations.
CETSA No thermal shift observed- The ligand may not be cell-permeable. - The binding affinity may be too low to induce a significant shift. - The protein may not be the true cellular target.
Western Blot Inconsistent results- Optimize antibody concentrations. - Ensure equal protein loading. - Use appropriate loading controls.

Conclusion

This compound, as a representative of the versatile Imidazo[1,2-a]pyrimidine class, is a valuable tool for studying protein-ligand interactions. The integrated approach of biophysical, biochemical, and cellular assays detailed in this guide provides a robust framework for characterizing the binding of this and related small molecules to their protein targets, ultimately contributing to the advancement of drug discovery and chemical biology.

References

  • Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. (n.d.). PubMed Central.
  • Discovery of a Novel Series of Imidazo[1,2-a]pyrimidine Derivatives as Potent and Orally Bioavailable Lipoprotein-Associated Phospholipase A2 Inhibitors. (2015). PubMed.
  • Goel, R., Luxami, V., & Paul, K. (2015). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances, 5(99), 81608-81637.
  • Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. (2023). PubMed Central.
  • Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. (n.d.). MDPI.
  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. (n.d.). PubMed Central.
  • This compound. (n.d.). LookChem.
  • Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. (2024). PubMed Central.
  • Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. (2024). PubMed Central.
  • Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. (2017). ACS Omega, 2(1), 133-140.
  • Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. (2014). PubMed.
  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. (n.d.). PubMed Central.

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Solubility of Imidazo[1,2-a]pyrimidin-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for Imidazo[1,2-a]pyrimidin-5-ol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this important heterocyclic scaffold. We have structured this resource to provide foundational knowledge, actionable troubleshooting guides, and detailed experimental protocols to help you overcome solubility hurdles in your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the solubility of this compound.

Q1: What is this compound, and why is its aqueous solubility a critical parameter?

A1: Imidazo[1,2-a]pyrimidine is a fused heterocyclic system that serves as a core structure in many compounds with significant pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] The "-5-ol" substitution indicates a hydroxyl group at the 5-position, which can influence the molecule's physicochemical properties.

Aqueous solubility is a critical determinant of a compound's suitability for therapeutic use. For a drug to be effective, particularly when administered orally, it must first dissolve in the gastrointestinal fluids to be absorbed into the bloodstream.[2] Poor aqueous solubility can lead to:

  • Low and variable bioavailability.

  • Difficulty in preparing formulations for in vivo and in vitro testing.[3]

  • Inaccurate results in biological assays due to precipitation.

Therefore, understanding and improving the solubility of this compound is a crucial step in its development as a potential therapeutic agent.

Q2: What are the key physicochemical properties of this compound that influence its solubility?

A2: The solubility of this compound is governed by a balance of its structural features:

  • Fused Aromatic System: The rigid, planar imidazopyrimidine core is inherently hydrophobic and contributes to strong crystal lattice energy, both of which favor low aqueous solubility.[4]

  • Ionizable Groups: The structure contains both a weakly acidic hydroxyl group (-OH) and weakly basic nitrogen atoms within the pyrimidine ring. This makes the compound's net charge, and therefore its solubility, highly dependent on the pH of the aqueous medium.[5] Compounds with ionizable groups typically exhibit significantly higher solubility when in their charged (ionized) state compared to their neutral form.[5]

Q3: How can I accurately determine the aqueous solubility of my this compound derivative?

A3: The "gold standard" for determining equilibrium or thermodynamic solubility is the shake-flask method .[6] This method measures the concentration of a saturated solution in equilibrium with an excess of the solid compound. A detailed protocol is provided in Section 3, Protocol 1 .

For higher throughput needs in early discovery, a kinetic solubility assay can be used. This involves preparing a concentrated stock solution of the compound in an organic solvent (like DMSO) and then adding it to an aqueous buffer. The point at which precipitation occurs is measured, often by nephelometry or turbidimetry.[7][8] While faster, this method can sometimes overestimate solubility as it may form supersaturated solutions.

Section 2: Troubleshooting Guides for Solubility Enhancement

This section is designed in a problem-and-solution format to address specific experimental challenges.

Problem: "My compound is precipitating in my aqueous buffer during in vitro assays. How can I increase its solubility for immediate experimental use?"
Solution A: pH Modification

Causality: Your compound possesses both acidic (hydroxyl) and basic (ring nitrogens) functional groups, making its solubility highly pH-dependent. By adjusting the pH of your buffer, you can ionize the molecule, which disrupts its crystal packing and enhances its interaction with water, thereby increasing solubility.[9][10]

  • At low pH (acidic): The basic nitrogen atoms in the pyrimidine ring will become protonated (positively charged).

  • At high pH (basic): The acidic hydroxyl group will become deprotonated (negatively charged).

Troubleshooting Steps:

  • Determine the pKa of your compound experimentally or computationally to identify the optimal pH range for ionization.

  • Prepare a pH-solubility profile: Measure the solubility of your compound in a series of buffers across a physiologically relevant pH range (e.g., pH 2.0 to pH 10.0).

  • Select a buffer for your assay where the compound exists predominantly in its more soluble, ionized form, ensuring the chosen pH does not interfere with the biological assay itself.

Solution B: Use of Co-solvents

Causality: Co-solvents are water-miscible organic solvents that, when added to water in small amounts, reduce the overall polarity of the solvent system.[11] This "solvent blending" reduces the interfacial tension between the aqueous solution and the hydrophobic compound, making it easier for the compound to dissolve.[12] This is a very common and effective strategy for preparing stock solutions for in vitro screening and parenteral formulations.[13][14]

Commonly Used Co-solvents:

  • Polyethylene Glycol (PEG 300, PEG 400)

  • Propylene Glycol (PG)

  • Ethanol

  • Glycerin

Troubleshooting Steps:

  • Test Co-solvent Compatibility: Prepare trial solutions of your compound in various co-solvents (e.g., 10% PEG 400 in water, 5% ethanol in water) to find the most effective one.

  • Check for Assay Interference: Ensure the final concentration of the co-solvent in your assay does not affect the biological target or cell viability. Typically, concentrations are kept below 1-2% v/v in the final assay medium.

  • Caution: When diluting a concentrated co-solvent stock into an aqueous buffer, be mindful of potential precipitation if the solubility limit in the final mixture is exceeded.[14]

Problem: "I need a long-term solution to improve solubility for formulation development. Simple pH adjustment is not sufficient."
Solution A: Solid Dispersions

Causality: This technique involves dispersing your compound at a molecular level within a solid, hydrophilic carrier or matrix, usually a polymer.[15] By methods like solvent evaporation or hot-melt extrusion, the crystalline structure of your compound is disrupted, trapping it in a higher-energy amorphous state.[16][17] This amorphous form does not have to overcome the strong crystal lattice energy to dissolve, leading to a significant increase in aqueous solubility and dissolution rate.[18]

Troubleshooting & Workflow:

  • Carrier Selection: Choose a hydrophilic polymer that is compatible with your compound. Common choices include Polyvinylpyrrolidone (PVP), Hydroxypropyl Methylcellulose (HPMC), and Poloxamers.[19]

  • Preparation Method: The solvent evaporation method is often most accessible at the lab scale. A detailed protocol is provided in Section 3, Protocol 2 .

  • Characterization: It is crucial to confirm the amorphous nature of the drug in the dispersion using techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD).

  • Stability Testing: Amorphous systems are metastable and can recrystallize over time.[15] Conduct stability studies under controlled temperature and humidity to ensure the solid dispersion remains effective.

Solution B: Cyclodextrin Complexation

Causality: Cyclodextrins are cyclic oligosaccharides with a unique donut-shaped structure.[20] They have a hydrophilic exterior and a hydrophobic inner cavity.[21] The hydrophobic this compound molecule can be encapsulated within this cavity, forming an "inclusion complex."[22] This complex effectively masks the hydrophobic nature of the drug, presenting a hydrophilic exterior to the aqueous environment and dramatically improving its solubility.[23]

Troubleshooting & Workflow:

  • Cyclodextrin Selection: The size of the cyclodextrin cavity must be appropriate for the guest molecule. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.[21]

  • Preparation Method: Various methods can be used to form the complex, including co-precipitation, freeze-drying, and kneading. The kneading method is a simple and effective lab-scale technique. A detailed protocol is provided in Section 3, Protocol 3 .

  • Confirmation of Complexation: Use analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or DSC to confirm the formation of the inclusion complex.

  • Stoichiometry Determination: Determine the molar ratio of drug to cyclodextrin that provides the optimal solubility enhancement.

Problem: "Physical modification strategies are insufficient or I need to permanently alter the molecule for better properties."
Solution: Prodrug Approach

Causality: A prodrug is a chemically modified, often inactive, version of a drug that is designed to be converted into the active form within the body through enzymatic or chemical cleavage.[24] By attaching a highly polar, water-soluble promoiety to the this compound core (e.g., at the hydroxyl group), you can create a new chemical entity with vastly improved aqueous solubility.[25]

Common Prodrug Strategies for Improving Solubility:

  • Phosphate Esters: Attaching a phosphate group creates a highly ionizable moiety that is readily cleaved by alkaline phosphatases in the body.[26]

  • Amino Acid Esters: Linking an amino acid can introduce ionizable amino and carboxyl groups.[26]

  • PEGylation: Attaching a polyethylene glycol (PEG) chain can enhance solubility.[26]

Workflow & Considerations:

  • Design & Synthesis: Select a suitable promoiety and a linker that will be stable in formulation but readily cleaved in vivo. Synthesize the new prodrug molecule.

  • Solubility & Stability Analysis: Measure the aqueous solubility of the new prodrug, which should be significantly higher than the parent compound. Evaluate its stability at different pH values.

  • In Vitro Conversion Studies: Demonstrate that the prodrug converts back to the active parent drug in the presence of relevant enzymes or in plasma/liver microsome preparations. This is a critical validation step.

Section 3: Detailed Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol describes the definitive method for measuring thermodynamic solubility.

Methodology:

  • Preparation: Add an excess amount of the solid this compound compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed glass vial. "Excess" means that undissolved solid should be clearly visible.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation: Allow the suspension to stand undisturbed for a short period to let larger particles settle. Then, withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove all undissolved solids. This step is critical to avoid artificially high results.

  • Quantification: Dilute the clear filtrate with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of your analytical method.

  • Analysis: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: The measured concentration is the aqueous solubility of the compound under the tested conditions, typically expressed in µg/mL or µM.

Protocol 2: Preparation of a Solid Dispersion (Solvent Evaporation Method)

This protocol provides a lab-scale method for creating an amorphous solid dispersion.

Methodology:

  • Dissolution: Accurately weigh the this compound and the chosen carrier polymer (e.g., PVP K30) in a desired ratio (e.g., 1:4 w/w).

  • Co-dissolving: Dissolve both components in a suitable common volatile solvent (e.g., methanol or a mixture of dichloromethane/methanol) in a round-bottom flask. Ensure a clear solution is formed.

  • Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. The goal is to create a thin, solid film on the wall of the flask.

  • Drying: Further dry the solid film under a high vacuum for 12-24 hours to remove any residual solvent.

  • Processing: Scrape the solid dispersion from the flask. Gently grind it into a fine powder using a mortar and pestle.

  • Storage: Store the resulting powder in a desiccator to protect it from moisture, which can induce recrystallization.

  • Validation: Characterize the solid dispersion using DSC and PXRD to confirm the absence of crystallinity.

Protocol 3: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)

This protocol describes a simple method for forming a drug-cyclodextrin complex.

Methodology:

  • Mixing: Place a specific molar ratio of this compound and the cyclodextrin (e.g., 1:1 molar ratio with HP-β-CD) in a glass mortar.

  • Kneading: Add a small amount of a water/ethanol mixture (e.g., 50:50 v/v) to the powder to form a thick, consistent paste.

  • Trituration: Knead the paste thoroughly with a pestle for 45-60 minutes.

  • Drying: Dry the resulting product in an oven at a moderate temperature (e.g., 40-50°C) until all the solvent has evaporated, or use a vacuum oven for more efficient drying.

  • Processing: Pulverize the dried complex into a fine powder and pass it through a sieve.

  • Storage: Store the complex in a tightly sealed container protected from moisture.

Section 4: Visualizations and Data Summary

Decision Workflow for Solubility Enhancement

The following diagram outlines a logical workflow for selecting an appropriate solubility enhancement strategy.

Solubility_Workflow cluster_start Initial Assessment cluster_need Define Experimental Need cluster_invitro In Vitro / Early Stage cluster_formulation Formulation / Preclinical cluster_chem Chemical Modification start Low Aqueous Solubility of this compound measure Measure Thermodynamic Solubility (Shake-Flask) start->measure need What is the goal? measure->need invitro_sol pH Modification Co-solvents need->invitro_sol Immediate use in assays formulation_sol Solid Dispersions Cyclodextrin Complexation Particle Size Reduction need->formulation_sol Improve for dosage form (e.g., oral delivery) chem_sol Prodrug Synthesis formulation_sol->chem_sol If formulation is insufficient

Caption: Decision workflow for selecting a solubility enhancement method.

Mechanism of Cyclodextrin Inclusion Complexation

This diagram illustrates how a cyclodextrin molecule encapsulates a poorly soluble drug.

Caption: Formation of a water-soluble drug-cyclodextrin inclusion complex.

Table 1: Comparison of Solubility Enhancement Strategies
StrategyPrinciple of ActionKey AdvantagesKey DisadvantagesBest For
pH Modification Ionizes the drug molecule to increase its polarity and interaction with water.[27]Simple, rapid, and cost-effective.Only applicable to ionizable compounds; risk of precipitation upon pH change; pH may affect drug stability or bio-activity.In vitro assays, initial screening, liquid formulations.
Co-solvents Reduces the polarity of the aqueous medium, lowering the energy required to dissolve a hydrophobic solute.[13]Effective for highly lipophilic compounds; widely used in existing formulations.[28]Potential for drug precipitation upon dilution; co-solvents can have toxicity or compatibility issues.[14]Parenteral formulations, preparing concentrated stock solutions.
Solid Dispersion Traps the drug in a high-energy, amorphous state within a hydrophilic polymer matrix.[29]Can produce dramatic increases in solubility and dissolution rate; suitable for oral dosage forms.[15]Amorphous form is physically unstable and can recrystallize; manufacturing can be complex.[15][19]Oral solid dosage form development for poorly soluble drugs.
Cyclodextrins Encapsulates the hydrophobic drug molecule within a host molecule that has a hydrophilic exterior.[21][22]High efficiency; low toxicity (especially for derivatives like HP-β-CD); can also improve drug stability.[20]Can be costly; requires specific sizing between drug and cyclodextrin; may not be suitable for all molecules.Oral and parenteral formulations.[20]
Prodrug Approach Covalently attaches a water-soluble promoiety to the parent drug, which is later cleaved in vivo.[24]Creates a new molecule with fundamentally improved solubility; can overcome significant solubility barriers.Requires extensive chemical synthesis and characterization; requires proof of in vivo conversion; regulatory pathway is for a New Chemical Entity (NCE).When other methods fail or when targeting specific delivery mechanisms.

References

  • Vertex AI Search.
  • Vertex AI Search. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • MDPI. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Available from: [Link]

  • PubMed Central. The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Available from: [Link]

  • Dr. Reddy's. Formulation Development Strategies for Poorly Soluble Pharma APIs. Available from: [Link]

  • ResearchGate. Techniques to improve the solubility of poorly soluble drugs.
  • Drug Discovery Online. 4 Strategies To Formulate Poorly Soluble APIs. Available from: [Link]

  • NIH. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. Available from: [Link]

  • Vertex AI Search. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility.
  • Vertex AI Search. Solubility Enhancement by Solid Dispersion Method: An Overview.
  • ScienceDirect. Cyclodextrins and their applications in pharmaceutical and related fields. Available from: [Link]

  • Vertex AI Search.
  • International Journal of Pharmaceutical, Chemical, and Biological Sciences.
  • Vertex AI Search. IMPROVING THE METHODS OF SOLUBILITY AND DRUG DESIGN IN A PRODRUG.
  • Khan Academy. pH and solubility. Available from: [Link]

  • Vertex AI Search. Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
  • YMER. A Review: Solid Dispersion as a Solubility Enhancement Technique Abstract.
  • Journal of Applied Pharmaceutical Science. Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Available from: [Link]

  • Vertex AI Search. A Review:Solid Dispersion, a Technique of Solubility Enhancement.
  • Journal of Pharmaceutical Negative Results.
  • PubMed Central. Cyclodextrins: Only Pharmaceutical Excipients or Full-Fledged Drug Candidates?. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article.
  • PubMed. Prodrug strategies to overcome poor water solubility. Available from: [Link]

  • PharmaTutor. ROLE OF PRODRUGS IN SOLUBILITY ENHANCEMENT OF DRUGS. Available from: [Link]

  • Pharmacy 180. Formulation components - Parenteral drug products. Available from: [Link]

  • ACS Publications. Simultaneous Influence of Electrolytes and pH on Solubility and Distribution Coefficients of Ionizable Pharmaceuticals. Available from: [Link]

  • askIITians. How does pH affect solubility?.
  • Vertex AI Search. Co-solvent: Significance and symbolism.
  • ResearchGate. List of parenteral drug formulations containing co-solvents and surfactants.
  • ResearchGate. List of parenteral drug formulations containing co-solvents and surfactants.
  • Chemistry LibreTexts. The Effects of pH on Solubility. Available from: [Link]

  • PubMed Central. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Available from: [Link]

  • PubChem. Imidazo[1,2-a]pyrimidine-5,7-diol. Available from: [Link]

  • National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review.
  • NIH. Intrinsic Solubility of Ionizable Compounds from pKa Shift. Available from: [Link]

  • MDPI. Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. Available from: [Link]

  • MDPI. Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Available from: [Link]

  • Cre
  • Google Patents. Parenteral CCI-779 formulations containing cosolvents, an antioxidant, and a surfactant.
  • ACS Publications. A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Available from: [Link]

  • Creative Bioarray. Aqueous Solubility Assays. Available from: [Link]

  • Vertex AI Search. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents.
  • ACS Publications. Imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyrazines: the role of nitrogen position in inotropic activity. Available from: [Link]

Sources

Troubleshooting low yields in Imidazo[1,2-a]pyrimidin-5-ol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 7, 2026

Introduction

Welcome to the technical support guide for the synthesis of Imidazo[1,2-a]pyrimidin-5-ol and its derivatives. This scaffold is a cornerstone in the development of a wide array of pharmacologically active agents, making its efficient synthesis critical for researchers in medicinal chemistry and drug development.[1][2][3] This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions, drawing from established synthetic protocols and field-proven insights. Our goal is to empower you to diagnose and resolve common issues that can lead to low yields, ensuring the successful and efficient production of your target compounds.

Troubleshooting Guide: Diagnosing and Resolving Low Yields

Low yields in the synthesis of this compound can arise from a variety of factors, from suboptimal reaction conditions to competing side reactions. This section provides a systematic approach to identifying and addressing these challenges.

Issue 1: Incomplete Reaction or Stalled Conversion

Question: My reaction monitoring (TLC, LC-MS) shows a significant amount of starting material remaining even after extended reaction times. What are the likely causes and how can I drive the reaction to completion?

Answer: Incomplete conversion is a common hurdle. The primary causes often revolve around insufficient activation of the reactants or unfavorable reaction equilibrium. Let's break down the potential solutions:

Causality and Solutions:

  • Suboptimal Temperature: The initial condensation and subsequent cyclization steps are often endothermic. Insufficient thermal energy can lead to a stalled reaction.

    • Recommendation: Gradually increase the reaction temperature in 10-20°C increments. If using a solvent like ethanol or isopropanol, consider switching to a higher-boiling solvent such as toluene or dioxane, which can also aid in the removal of water.[2]

  • Inefficient Water Removal: The cyclization step is a condensation reaction that liberates water. According to Le Chatelier's principle, the presence of water can inhibit the forward reaction and may even promote the reverse reaction (hydrolysis of the intermediate).

    • Recommendation: If your reaction is conducted in a suitable solvent, employ a Dean-Stark trap to azeotropically remove water. For reactions where a Dean-Stark trap is not feasible, consider the addition of a compatible drying agent.[4]

  • Catalyst Inefficiency or Degradation: In catalyzed variations of this synthesis, the choice and amount of catalyst are critical. Acid catalysts, for instance, facilitate the initial condensation.

    • Recommendation: If using a catalyst, ensure it is fresh and anhydrous. Consider screening different catalysts, such as p-toluenesulfonic acid (p-TSA), or employing a Brønsted acidic ionic liquid, which has been shown to be efficient and recyclable.[5]

Issue 2: Formation of Multiple Products and Side Reactions

Question: My crude reaction mixture shows multiple spots on TLC, and purification is yielding several unexpected products, leading to a low yield of the desired this compound. How can I improve the reaction's selectivity?

Answer: The formation of side products is a clear indicator that reaction conditions are favoring undesired pathways. The key is to understand the potential side reactions and adjust the conditions to minimize them.

Causality and Solutions:

  • Regioisomer Formation: The pyrimidine ring has multiple nitrogen atoms that can participate in cyclization, potentially leading to the formation of regioisomers such as Imidazo[1,5-a]pyrimidines.[2]

    • Recommendation: The regioselectivity is often influenced by the substitution pattern of the starting materials and the reaction conditions. Carefully controlling the stoichiometry and the rate of addition of reagents can sometimes favor one isomer over another.

  • Oxidation of the Product: The fused imidazole ring system can be susceptible to oxidation, especially if the reaction is run in the presence of air at high temperatures. This can lead to the formation of N-oxides or other oxidized byproducts.[4]

    • Recommendation: If oxidation is suspected, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). However, some modern synthetic protocols for related imidazo-fused systems advantageously use air as an oxidant, so this must be considered on a case-by-case basis.[6]

  • Polymerization or Decomposition: Harsh reaction conditions, such as excessively high temperatures or prolonged reaction times, can lead to the decomposition of starting materials or the desired product, often resulting in the formation of intractable polymeric material.

    • Recommendation: Optimize the reaction temperature and time by running small-scale experiments and closely monitoring the reaction progress. The goal is to find the conditions that provide a reasonable reaction rate without causing significant degradation.

Logical Troubleshooting Workflow

Caption: A decision tree for troubleshooting low yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the key reaction components?

A1: A prevalent method for the synthesis of the Imidazo[1,2-a]pyrimidine core involves the condensation of a 2-aminopyrimidine with an α-haloketone, a reaction often referred to as the Chichibabin synthesis.[2] For this compound specifically, a common approach is the reaction between a 2-aminoimidazole derivative and a β-ketoester, such as ethyl acetoacetate, often in the presence of a catalyst.[5]

Q2: How do electron-donating or electron-withdrawing groups on the starting materials affect the reaction?

A2: The electronic nature of substituents can significantly impact the reaction rate and yield. Generally, electron-donating groups on the 2-aminoimidazole starting material will increase its nucleophilicity, which can facilitate the initial condensation step. Conversely, electron-withdrawing groups on the β-ketoester can make the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. The interplay of these electronic effects can be complex and may require empirical optimization for each specific substrate combination.[6]

Q3: Are there any "green" or more environmentally friendly methods for this synthesis?

A3: Yes, there is a growing emphasis on developing greener synthetic methodologies. This includes the use of more benign solvents like water or ethanol, the development of catalyst-free reaction conditions, and the use of recyclable catalysts such as certain ionic liquids.[5][6] Some procedures also utilize microwave irradiation, which can dramatically reduce reaction times and energy consumption.[6]

Q4: My final product is difficult to purify. What are some common impurities and how can I remove them?

A4: Common impurities can include unreacted starting materials, polymeric byproducts, and any regioisomers that may have formed. Purification can indeed be challenging.

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) is often the most effective method for removing minor impurities.

  • Column Chromatography: For complex mixtures or to separate isomers, silica gel column chromatography is typically employed. A careful screening of the eluent system is necessary to achieve good separation.

  • Acid-Base Extraction: The basic nitrogen atoms in the Imidazo[1,2-a]pyrimidine core can sometimes be exploited for purification. An acid-base workup can help to remove non-basic impurities.

Experimental Protocols

General Procedure for the Synthesis of Benzo[1][6]imidazo[1,2-a]pyrimidines

This protocol is adapted from a literature procedure using a Brønsted acidic ionic liquid catalyst.[5]

  • Reaction Setup: In a round-bottom flask, combine the substituted benzaldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), 2-aminobenzimidazole (1.0 mmol), and the catalyst (e.g., [(4-SO3H)BMIM]HSO4, 0.1 mmol).

  • Heating: Heat the reaction mixture to 100°C.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture and quench with cold ethanol (10 mL).

  • Isolation: Filter the crude product and wash with petroleum ether (10 mL).

  • Purification: Purify the product by recrystallization from ethanol to obtain the desired pure compound.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes the effect of different catalysts on the yield of a model reaction. This data is illustrative and based on a reported synthesis of benzo[1][6]imidazo[1,2-a]pyrimidines.[5]

EntryCatalyst (10 mol%)Temperature (°C)Time (min)Yield (%)
1No Catalyst100180<10
2p-TSA10015075
3H2SO410015068
4[(4-SO3H)BMIM]HSO410012092

As the data suggests, the choice of catalyst can have a profound impact on the reaction efficiency.

Reaction Mechanism Overview

ReactionMechanism ReactantA 2-Aminopyrimidine Derivative Intermediate1 Condensation Intermediate (Enamine) ReactantA->Intermediate1 + Catalyst ReactantB β-Ketoester ReactantB->Intermediate1 + Catalyst Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 - H2O (Intramolecular Cyclization) Product This compound Intermediate2->Product Tautomerization Catalyst Catalyst (e.g., Acid)

Sources

Stability assessment of Imidazo[1,2-a]pyrimidin-5-ol in different buffer systems

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability of Imidazo[1,2-a]pyrimidin-5-ol

Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound. This guide provides in-depth technical assistance in a question-and-answer format to address common challenges you may encounter during your experiments, focusing on the stability of this heterocyclic compound in various buffer systems. Our goal is to equip you with the knowledge to anticipate and troubleshoot stability-related issues, ensuring the integrity and reliability of your results.

The Imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in compounds with a wide range of biological activities.[1][2][3] However, like many heterocyclic compounds, its stability can be influenced by environmental factors such as pH, light, and the presence of oxidative agents. Understanding these liabilities is critical for successful drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My this compound sample shows decreasing purity over time in my aqueous stock solution. What could be the cause?

Answer: The degradation of this compound in aqueous solutions can be attributed to several factors, primarily hydrolysis and oxidation. The Imidazo[1,2-a]pyrimidine core, while generally stable, can be susceptible to degradation under certain conditions.

  • Oxidative Degradation: The imidazole moiety, in particular, can be prone to oxidation.[5] Dissolved oxygen in your buffer or exposure to trace metal ions can catalyze oxidative degradation. Some derivatives of the broader imidazopyrimidine class are known to be metabolized by aldehyde oxidase (AO), which suggests a susceptibility of the core structure to oxidation.[6][7]

Troubleshooting Steps:

  • pH Measurement: Immediately measure the pH of your stock solution. Unbuffered aqueous solutions can have a pH that drifts over time, especially if CO2 from the air dissolves into the solution.

  • Buffer Selection: Prepare fresh stock solutions in a range of buffered systems (e.g., phosphate, citrate, acetate) at different pH values (e.g., pH 3, 5, 7.4, 9) to identify a pH range that confers maximum stability.

  • Inert Conditions: To test for oxidative degradation, prepare a stock solution using de-gassed buffer and store it under an inert atmosphere (e.g., nitrogen or argon). If the stability improves, oxidation is a likely degradation pathway.

  • Antioxidants: Consider the addition of a small amount of an antioxidant, such as ascorbic acid or EDTA (to chelate metal ions), to a test sample to see if it prevents degradation. This can be a useful diagnostic tool, but be mindful of potential interference with your downstream assays.

Diagram: General Troubleshooting Workflow for Compound Instability

G start Instability Observed (Decreased Purity) check_ph Measure pH of Solution start->check_ph is_extreme_ph Is pH outside 4-8 range? check_ph->is_extreme_ph ph_study Conduct pH Rate Profile Study (pH 2-10) is_extreme_ph->ph_study Yes deoxygenate Prepare Sample with De-gassed Buffer is_extreme_ph->deoxygenate No find_stable_ph Identify Optimal pH for Stability ph_study->find_stable_ph store_inert Store Under Inert Gas (N2 or Ar) deoxygenate->store_inert stability_improves_ox Stability Improves? store_inert->stability_improves_ox confirm_oxidation Oxidation is a likely degradation pathway. stability_improves_ox->confirm_oxidation Yes photostability_check Protect from Light stability_improves_ox->photostability_check No stability_improves_photo Stability Improves? photostability_check->stability_improves_photo confirm_photodegradation Photodegradation is a likely degradation pathway. stability_improves_photo->confirm_photodegradation Yes

Caption: Troubleshooting workflow for unstable compound solutions.

FAQ 2: I need to perform a forced degradation study on this compound. What conditions should I test?

Answer: Forced degradation studies are essential to understand the intrinsic stability of a drug candidate and to develop stability-indicating analytical methods.[8][9][10] For this compound, a comprehensive study should include acidic, basic, oxidative, thermal, and photolytic stress conditions.

Recommended Forced Degradation Conditions:

Stress ConditionReagent/ConditionTypical Concentration/LevelNotes
Acid Hydrolysis Hydrochloric Acid (HCl)0.1 M to 1 MTest at room temperature and elevated temperature (e.g., 60°C).
Base Hydrolysis Sodium Hydroxide (NaOH)0.01 M to 0.1 MThe imidazole ring can be susceptible to base-mediated oxidation.[5]
Oxidation Hydrogen Peroxide (H₂O₂)3% to 30%This will test for susceptibility to oxidative degradation.
Thermal Stress Heat (Dry & Solution)60°C to 80°CAssess both solid-state and in-solution thermal stability.
Photostability UV/Visible LightICH Q1B guidelinesExpose the compound in both solid and solution states.[11]

Expert Insight: Start with milder conditions and increase the stress level (concentration, temperature, time) until you achieve a target degradation of 5-20%. This range is ideal for detecting and identifying degradation products without completely destroying the parent compound. The imidazole moiety is known to be sensitive to photodegradation in solution, so this is a critical test to perform.[5]

Experimental Protocols

Protocol 1: Preliminary pH-Rate Profile Study

This protocol outlines a method to assess the stability of this compound across a range of pH values.

Objective: To identify the pH of maximum stability for the compound in an aqueous environment.

Materials:

  • This compound

  • Buffer salts (Citrate, Phosphate, Borate)

  • HCl and NaOH for pH adjustment

  • HPLC-grade water and acetonitrile

  • HPLC system with a UV detector

Procedure:

  • Buffer Preparation: Prepare a series of buffers (e.g., citrate for pH 3-5, phosphate for pH 6-8, borate for pH 9-10) at a concentration of 50 mM.

  • Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO or acetonitrile).

  • Sample Preparation: Dilute the stock solution into each buffer to a final concentration of approximately 100 µg/mL. Ensure the organic solvent concentration is low (<1%) to minimize its effect on stability.

  • Time Zero (T₀) Analysis: Immediately after preparation, inject an aliquot of each sample into the HPLC system to determine the initial peak area of the parent compound.

  • Incubation: Store the remaining samples at a controlled temperature (e.g., 40°C) and protect them from light.

  • Time Point Analysis: At predetermined time intervals (e.g., 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample, quench if necessary (e.g., by neutralizing the pH or cooling), and analyze by HPLC.

  • Data Analysis: Plot the natural logarithm of the remaining percentage of the parent compound versus time for each pH. The slope of this line will give you the observed degradation rate constant (k_obs). A plot of log(k_obs) versus pH will reveal the pH-rate profile.

Diagram: pH-Rate Profile Experimental Workflow

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation prep_buffers Prepare Buffers (pH 3-10) prep_samples Dilute Stock into Each Buffer prep_buffers->prep_samples prep_stock Prepare Compound Stock Solution prep_stock->prep_samples t0_hplc T=0 HPLC Analysis prep_samples->t0_hplc incubate Incubate Samples (40°C, dark) t0_hplc->incubate tx_hplc Time Point HPLC Analysis (2, 4, 8, 24h...) incubate->tx_hplc plot_data Plot ln(% Remaining) vs. Time tx_hplc->plot_data calc_rate Calculate Rate Constants (k) plot_data->calc_rate ph_profile Plot log(k) vs. pH calc_rate->ph_profile

Caption: Workflow for conducting a pH-rate stability study.

Potential Degradation Pathways

Based on the known chemistry of related heterocyclic systems, we can postulate several potential degradation pathways for this compound under stress conditions.

Diagram: Postulated Degradation Pathways

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H₂O₂) cluster_photo Photodegradation (UV/Vis) parent This compound hydrolysis_product Ring-Opened Products (e.g., Amino-pyrimidine derivatives) parent->hydrolysis_product H⁺ or OH⁻ oxidation_product N-Oxides or Hydroxylated Derivatives parent->oxidation_product [O] photo_product Radical-mediated Products, Dimers, or Isomers parent->photo_product

Caption: Potential degradation pathways for this compound.

Mechanistic Considerations:

  • Hydrolysis: Acid-catalyzed hydrolysis might involve protonation of the ring nitrogens, followed by nucleophilic attack by water, leading to ring cleavage. Base-catalyzed hydrolysis could proceed via direct nucleophilic attack on electron-deficient carbons of the ring system.

  • Oxidation: The electron-rich imidazole ring is a likely site for oxidation, potentially forming N-oxides or undergoing oxidative cleavage. The presence of the hydroxyl group at the 5-position may also influence the oxidative stability.

  • Photodegradation: Absorption of UV or visible light can promote the molecule to an excited state, which may then undergo various reactions, including photo-oxidation, isomerization, or dimerization.[11]

By systematically evaluating the stability of this compound, you can ensure the development of robust formulations and generate reliable data in your biological assays. This proactive approach to understanding and mitigating stability issues is a cornerstone of efficient drug discovery and development.

References

  • Kurti, L., & Czakó, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier. [Link]

  • Linton, A., et al. (2011). Systematic structure modifications of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase (AO). Journal of Medicinal Chemistry, 54(21), 7705-7717. [Link]

  • Pryde, D. C., et al. (2010). Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery. Journal of Medicinal Chemistry, 53(24), 8441-8460. [Link]

  • Baumann, M., & Baxendale, I. R. (2016). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 12, 2265–2337. [Link]

  • Albini, A., & Fagnoni, M. (Eds.). (2010). Handbook of Preparative Photochemistry. Wiley-VCH. [Link]

  • Goel, R., Luxami, V., & Paul, K. (2015). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances, 5(100), 81608-81637. [Link]

  • Uslu Kobak, R. Z., & Akkurt, B. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. Journal of the Turkish Chemical Society Section A: Chemistry, 9(4), 1335-1386. [Link]

  • Sharma, V., & Kumar, V. (2021). Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. RSC Medicinal Chemistry, 12(8), 1216-1239. [Link]

  • ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products.[Link]

  • Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: Prediction of chemical stability of pharmaceuticals. International Journal of Pharmaceutics, 293(1-2), 101-125. [Link]

  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3021-3029. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38230-38234. [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]

  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]

Sources

Technical Support Center: Minimizing Off-Target Effects of Imidazo[1,2-a]pyrimidin-5-ol in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing Imidazo[1,2-a]pyrimidin-5-ol and its analogs. This guide is designed to provide expert advice and practical troubleshooting strategies to help you navigate the complexities of cell-based assays and ensure the specificity of your findings. As a Senior Application Scientist, my goal is to equip you with the knowledge to distinguish between on-target efficacy and confounding off-target effects.

The Imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently employed in the development of kinase inhibitors and other targeted therapeutics.[1][2][3] While potent, these small molecules can interact with multiple cellular targets, a phenomenon known as polypharmacology.[4] Understanding and controlling for these off-target interactions is paramount for generating reliable, reproducible, and translatable data.

This resource is structured as a series of troubleshooting questions and in-depth answers, followed by a concise FAQ section for quick reference.

Troubleshooting Guide: From Ambiguous Results to Confirmed Specificity

This section addresses common challenges encountered during the experimental use of this compound compounds. Each answer provides a mechanistic explanation and actionable protocols to validate your results.

Question 1: I'm observing significant cytotoxicity at concentrations where I expect specific inhibition. How can I differentiate on-target toxicity from non-specific effects?

This is a critical first step. Observed cell death may be a desired outcome if the target is essential for survival, but it can also arise from off-target toxicity or poor compound properties, confounding your results.

Core Principles: The key is to systematically rule out non-specific causes of cell death before attributing the effect to your primary target. This involves determining the compound's intrinsic cytotoxicity threshold and ensuring its behavior in solution is ideal.

Troubleshooting Steps & Protocols:

  • Establish a Cytotoxicity Baseline: Before functional assays, determine the concentration range where the compound is non-toxic. This ensures that subsequent phenotypic observations are not merely a consequence of dying cells.

    • Protocol 1: Cell Viability Assay.

      • Cell Seeding: Plate your cells at a consistent density optimized for logarithmic growth over the assay period (e.g., 24, 48, 72 hours).[5]

      • Compound Titration: Prepare a wide range of compound concentrations (e.g., 10-fold dilutions from 100 µM down to 1 nM).[6] Include a vehicle-only control (e.g., DMSO) and a positive control for cytotoxicity (e.g., staurosporine).

      • Incubation: Treat cells for multiple time points (e.g., 24, 48, 72 hours).[6]

      • Assay Readout: Use a metabolic assay like MTT or Resazurin, or a membrane integrity assay like Trypan Blue exclusion.[5][6]

      • Analysis: Plot cell viability against compound concentration to determine the concentration at which viability drops significantly. Subsequent functional assays should be performed at concentrations below this cytotoxic threshold.

  • Verify Compound Solubility and Stability: A common cause of non-specific effects is compound precipitation. Precipitates can be phagocytosed by cells, leading to stress and death, and the effective concentration in the medium will be far lower than intended.[6]

    • Protocol 2: Visual Solubility Assessment.

      • Prepare your highest working concentration of the compound in your final assay medium.

      • Incubate under the same conditions as your experiment (e.g., 37°C, 5% CO2) for 1-2 hours.[6]

      • Visually inspect the solution against a dark background for any signs of precipitation or cloudiness.[6] If precipitation occurs, the working concentration is too high.

  • Control for Solvent Effects: The solvent used for stock solutions, typically DMSO, can be toxic at higher concentrations.

    • Best Practice: Ensure the final concentration of DMSO in your culture medium does not exceed a non-toxic level, which is typically below 0.5% and often recommended to be at or below 0.1%.[5][6] Always include a vehicle control with the same final DMSO concentration as your treated samples.

Parameter Recommendation Rationale
Vehicle (DMSO) Conc. < 0.5%, ideally ≤ 0.1%High concentrations of DMSO are toxic to cells.[5]
Compound Conc. Range Use concentrations below the cytotoxic thresholdTo ensure observed effects are from specific target modulation, not general toxicity.
Incubation Time Test multiple time points (e.g., 24, 48, 72h)The effect of the inhibitor can be time-dependent.[5]
Cell Passage Number Use cells within a defined, low-passage rangeContinuous passaging can lead to genetic drift and altered sensitivity.[5]
Question 2: My results are inconsistent, or the observed phenotype doesn't match the known function of the primary target. How do I investigate potential off-target effects?

Inconsistency and unexpected phenotypes are classic signs of off-target activity. Most kinase inhibitors are not perfectly selective and can inhibit dozens of other kinases with varying potency.[4] These unintended interactions can trigger alternative signaling pathways, leading to confusing or misleading results.[7]

Core Principles: The goal is to build a case for on-target action by demonstrating that the observed effect is not due to the inhibition of other, unrelated proteins. This involves profiling the inhibitor's selectivity and using orthogonal approaches to confirm the phenotype.

Troubleshooting Steps & Protocols:

  • Assess Kinome-Wide Selectivity: The most direct way to identify potential off-targets is to screen your compound against a large panel of kinases.

    • Protocol 3: Kinase Profiling.

      • Service: Submit your compound to a commercial kinase profiling service (e.g., Reaction Biology, Eurofins). These services perform biochemical assays that measure the inhibitory activity of your compound against hundreds of purified kinases.[8]

      • Data Analysis: Analyze the results to identify any kinases that are significantly inhibited at concentrations relevant to your cell-based assays.[8] Pay close attention to kinases inhibited within a 10- to 100-fold concentration range of your primary target.

      • Follow-up: If significant off-targets are identified, investigate their signaling pathways to see if they could explain your observed phenotype.

  • Use Orthogonal Chemical Probes: Confirming that a different molecule targeting the same protein produces the same phenotype strengthens the evidence for an on-target effect.[5]

    • Best Practice: Select a second, structurally distinct inhibitor of your primary target. If this second inhibitor recapitulates the phenotype observed with your this compound compound, it is more likely that the effect is on-target.

  • Probe Downstream Signaling Pathways: Use western blotting to check the phosphorylation status of key proteins both downstream of your intended target and downstream of likely off-targets identified in profiling.

    • Protocol 4: Pathway Analysis by Western Blot.

      • Treatment: Treat cells with your compound at a range of concentrations. Include positive and negative controls.

      • Lysis: Lyse the cells using an ice-cold buffer containing protease and phosphatase inhibitors to preserve phosphorylation states.[5]

      • Analysis: Perform western blotting for:

        • On-Target Effect: A known downstream substrate of your target kinase. You should see a dose-dependent decrease in phosphorylation.

        • Off-Target Effect: A known substrate of a suspected off-target kinase. An unexpected change in its phosphorylation could reveal off-target activity.

G cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway Inhibitor Inhibitor Target Kinase Target Kinase Inhibitor->Target Kinase Inhibition Off-Target Kinase Off-Target Kinase Inhibitor->Off-Target Kinase Unintended Inhibition Substrate 1 Substrate 1 Target Kinase->Substrate 1 Phosphorylation Phenotype A Phenotype A Substrate 1->Phenotype A Leads to Substrate 2 Substrate 2 Off-Target Kinase->Substrate 2 Phosphorylation Phenotype B (Unexpected) Phenotype B (Unexpected) Substrate 2->Phenotype B (Unexpected) Leads to

Caption: On-target vs. Off-target inhibition pathways.

Question 3: How can I definitively confirm that my compound is engaging the intended target inside the cell?

Observing a downstream effect is indirect evidence. Direct evidence of target engagement—the physical binding of the compound to its target protein within the complex cellular environment—is the gold standard for validating a small molecule inhibitor.[8][9]

Core Principles: Target engagement assays measure the interaction between a compound and its target protein in living cells. A positive result provides strong evidence that the compound reaches its target and binds to it.

Troubleshooting Steps & Protocols:

  • Employ a Target Engagement Assay: Several technologies are available to measure target engagement in a cellular context.

    • Protocol 5: NanoBRET™ Target Engagement Assay.

      • Cell Line Engineering: Genetically modify your cell line to express the target kinase as a fusion protein with NanoLuc® luciferase.

      • Tracer Addition: Add a fluorescent energy transfer probe (tracer) that binds to the kinase's active site.

      • Compound Competition: Add your this compound compound. If it binds to the target, it will displace the tracer, causing a decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal.

      • Analysis: The dose-dependent decrease in the BRET signal confirms target engagement and allows for the calculation of an intracellular IC50.[10]

  • Perform a Rescue Experiment: This genetic approach can powerfully link the compound's effect to a single target.

    • Protocol 6: Mutant Rescue Experiment.

      • Identify/Create Mutant: Identify or create a mutation in the target kinase's active site that prevents the inhibitor from binding but preserves the kinase's catalytic activity.

      • Express Mutant: Overexpress this resistant mutant in your cells.

      • Treat and Observe: Treat the cells with your compound. If the compound's effect is truly on-target, the cells expressing the resistant mutant should no longer exhibit the phenotype, effectively "rescuing" them from the inhibitor's effects.[5]

G cluster_workflow Target Validation Workflow cluster_methods Validation Methods start Observe Cellular Phenotype q1 Is the effect on-target? start->q1 te_assay Perform Target Engagement Assay (e.g., NanoBRET) q1->te_assay Yes rescue_exp Conduct Rescue Experiment with Resistant Mutant te_assay->rescue_exp ortho_inhib Use Structurally Different Inhibitor rescue_exp->ortho_inhib q2 Results Consistent? ortho_inhib->q2 confirm High Confidence in On-Target Effect q2->confirm Yes re_eval Re-evaluate Hypothesis: Consider Off-Target Effects q2->re_eval No

Caption: A workflow for validating on-target effects.

Frequently Asked Questions (FAQs)

Q1: What is a good starting concentration for my this compound compound in a cell-based assay? A1: A good starting point is to test a wide concentration range spanning the biochemical IC50 value (if known). Typically, a range from 10 µM down to 1 nM is used. Potency in cell-based assays is often lower than in biochemical assays, so you may need to use higher concentrations. However, inhibitors that are only effective at concentrations >10 µM are more likely to have off-target effects.[11]

Q2: How should I prepare and store stock solutions to maintain compound integrity? A2: Prepare high-concentration stock solutions (e.g., 10 mM) in a suitable anhydrous solvent like DMSO.[6] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.[6] Store at -20°C or -80°C, protected from light and moisture, according to the manufacturer's recommendations.[6]

Q3: What are the essential controls for my experiment? A3: Always include:

  • Untreated Control: Cells in medium only.

  • Vehicle Control: Cells treated with the same concentration of solvent (e.g., DMSO) as the highest dose of your compound.[6]

  • Positive Control: A known inhibitor or activator of the pathway you are studying to ensure the assay is working correctly.[8]

Q4: My biochemical IC50 is much lower than my cellular EC50. What causes this discrepancy? A4: This is common and can be due to several factors. In cells, the compound must cross the cell membrane, avoid efflux pumps, and compete with high intracellular concentrations of ATP (for ATP-competitive kinase inhibitors).[12] Poor cell permeability or high protein binding can significantly reduce the effective intracellular concentration of the compound, leading to a rightward shift in the dose-response curve compared to a purified enzyme assay.[9][12]

References
  • Wodicka, L. M., et al. (2010). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology. Available at: [Link]

  • Disney, M. D., et al. (2019). Approaches to Validate and Manipulate RNA Targets with Small Molecules in Cells. Annual Review of Pharmacology and Toxicology. Available at: [Link]

  • Vera, J., et al. (2014). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. Available at: [Link]

  • The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]

  • Bamborough, P., et al. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Direct, indirect and off-target effects of kinase inhibitors. Available at: [Link]

  • Creative Biolabs. (n.d.). Cellular Kinase Target Engagement Assay Service. Available at: [Link]

  • Fraley, M. E., et al. (2015). Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. ACS Medicinal Chemistry Letters. Available at: [Link]

  • INiTS. (2020). Cell-based test for kinase inhibitors. Available at: [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). Available at: [Link]

  • MDPI. (2026). Computational Strategies Reshaping Modern Drug Discovery. Available at: [Link]

  • Atack, J. R., et al. (2006). Imidazo[1,2-a]pyrimidines as functionally selective and orally bioavailable GABA(A)alpha2/alpha3 binding site agonists for the treatment of anxiety disorders. Journal of Medicinal Chemistry. Available at: [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Available at: [Link]

  • Amgen. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. Available at: [Link]

  • Sygnature Discovery. (n.d.). Target Validation. Available at: [Link]

  • Fassihi, A., et al. (2023). Novel Benzo[6][7]imidazo[1,2-a]pyrimidine derivatives as selective Cyclooxygenase-2 Inhibitors: Design, synthesis, docking studies, and biological evaluation. Scientific Reports. Available at: [Link]

  • Jackson, K. L., et al. (2012). Synthesis and Structure-Activity Relationships of imidazo[1,2-a]pyrimidin-5(1H)-ones as a Novel Series of Beta Isoform Selective Phosphatidylinositol 3-kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Fauber, B. P., et al. (2015). Discovery of imidazo[1,5-a]pyridines and -pyrimidines as potent and selective RORc inverse agonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • PromoCell. (n.d.). Troubleshooting guide for cell culture. Available at: [Link]

  • Blackaby, W. P., et al. (2006). Imidazo[1,2-a]pyrimidines as functionally selective GABA(A) ligands. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Al-Ostath, R. A., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Heliyon. Available at: [Link]

  • Das, A., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. Available at: [Link]

  • Kobak, R. Z. U., & Akkurt, B. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]

  • Kumar, S., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega. Available at: [Link]

  • Linton, A., et al. (2011). Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). Journal of Medicinal Chemistry. Available at: [Link]

  • Al-Ostath, R. A., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention. Available at: [Link]

  • Aliwaini, S., et al. (2022). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters. Available at: [Link]

  • Aliwaini, S., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention. Available at: [Link]

Sources

Technical Support Center: Overcoming Cell Permeability Issues with Imidazo[1,2-a]pyrimidin-5-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Imidazo[1,2-a]pyrimidin-5-ol derivatives. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common cell permeability challenges and effectively assess the therapeutic potential of this promising class of compounds. The imidazo[1,2-a]pyrimidine scaffold is a versatile structure found in compounds with a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3][4] However, realizing their full therapeutic potential can be hampered by suboptimal cellular uptake.

This resource is designed to be a practical, field-proven guide. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative scientific literature.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the cell permeability of this compound derivatives.

Q1: My this compound derivative shows potent activity in biochemical assays but is inactive in cell-based assays. What is the likely cause?

This discrepancy is a classic indicator of poor cell permeability.[5] Potent biochemical activity, such as in an isolated enzyme assay, demonstrates that your compound can effectively interact with its molecular target. However, the lack of activity in a cellular context strongly suggests that the compound is not reaching its intracellular target at a sufficient concentration.[6]

Several physicochemical properties could be contributing to this issue:

  • High Polar Surface Area (PSA): A large PSA is often correlated with poor membrane permeability.

  • Excessive Hydrogen Bonding: A high number of hydrogen bond donors and acceptors can impede the compound's ability to cross the lipid bilayer of the cell membrane.[5]

  • Low Lipophilicity (LogP/LogD): The compound may be too polar to efficiently partition into the cell membrane.[5]

  • High Molecular Weight: Larger molecules generally exhibit lower permeability.[7]

Q2: How can I quickly assess the passive permeability of my compound?

For a rapid, initial assessment of passive diffusion, a Parallel Artificial Membrane Permeability Assay (PAMPA) is an excellent starting point.[5] This in vitro, cell-free assay measures a compound's ability to diffuse from a donor compartment, through an artificial membrane composed of lipids, to an acceptor compartment.[5] It provides a high-throughput method to rank compounds based on their passive permeability potential before moving on to more complex cell-based assays.

Q3: What are the standard cell-based assays for determining permeability?

The industry-standard assays for evaluating cell permeability are the Caco-2 and Madin-Durbin Canine Kidney (MDCK) cell-based assays.[8][9]

  • Caco-2 cells , derived from human colorectal adenocarcinoma, differentiate into a monolayer of polarized enterocytes that mimic the human intestinal epithelium.[8] This model is invaluable for predicting oral absorption and identifying if a compound is a substrate for efflux transporters.[8]

  • MDCK cells are also widely used and can be engineered to express specific transporters, such as P-glycoprotein (P-gp), to investigate the role of active efflux in a compound's permeability.[10]

The primary outputs from these assays are the apparent permeability coefficient (Papp) and the efflux ratio (ER).[8]

Q4: What is an efflux ratio and why is it important?

The efflux ratio (ER) is calculated from bidirectional Caco-2 or MDCK assays and is a critical indicator of active transport out of the cell. It is the ratio of the apparent permeability in the basolateral-to-apical (B-A) direction to the apical-to-basolateral (A-B) direction.[5]

ER = Papp (B-A) / Papp (A-B)

An efflux ratio greater than 2 is a strong indication that your compound is a substrate for efflux pumps, such as P-glycoprotein (P-gp), which actively remove the compound from the cell, thereby reducing its intracellular concentration and apparent permeability.[5]

Part 2: Troubleshooting Guide

This section provides detailed solutions to specific problems you may encounter during your experiments.

Issue 1: Low Apparent Permeability (Papp) Value in Caco-2/MDCK Assays

A low Papp value (typically <1 x 10⁻⁶ cm/s) suggests poor absorption.[8]

Potential Causes & Troubleshooting Steps:
  • Suboptimal Physicochemical Properties:

    • Action: Systematically modify the structure of your this compound derivative to optimize its physicochemical properties. This is a key aspect of structure-activity relationship (SAR) studies.[11][12][13]

    • Reduce Polarity: Replace polar functional groups with less polar bioisosteres.

    • Optimize Lipophilicity: Increase lipophilicity by adding non-polar moieties, but be mindful that excessive lipophilicity can lead to poor aqueous solubility.

    • Intramolecular Hydrogen Bonding: Introduce functional groups that can form intramolecular hydrogen bonds. This can mask polar groups and reduce the energy penalty of desolvation as the molecule enters the cell membrane.[10][14]

  • Active Efflux by Transporters:

    • Action: Perform a bidirectional Caco-2 or MDCK assay to determine the efflux ratio.[5]

    • If ER > 2: Your compound is likely an efflux pump substrate.

      • Co-incubation with Efflux Pump Inhibitors: Include a known efflux pump inhibitor, such as verapamil or Phe-Arg β-naphthylamide (PAβN), in your cell-based assays.[15][16] A significant increase in the cellular activity of your compound in the presence of an inhibitor confirms that efflux is a limiting factor.[15][17][18]

      • Structural Modification: Modify the compound to reduce its recognition by efflux transporters. This can be a challenging but highly effective strategy.

Issue 2: High Discrepancy Between Biochemical Potency and Cellular Activity Despite Moderate Permeability

Even with acceptable permeability, you may observe a significant drop in potency from a biochemical to a cellular assay.

Potential Causes & Troubleshooting Steps:
  • Poor Target Engagement in the Cellular Environment:

    • Action: Confirm that your compound is binding to its intended target within intact cells using a Cellular Thermal Shift Assay (CETSA) .[19][20][21] CETSA is based on the principle that ligand binding stabilizes a protein, leading to an increase in its thermal denaturation temperature.[6][20][22] A positive thermal shift provides direct evidence of target engagement in a physiologically relevant setting.[19][20]

  • Metabolic Instability:

    • Action: Assess the metabolic stability of your compound in liver microsomes or S9 fractions.[23] Rapid metabolism can lead to a lower intracellular concentration of the active compound. Structural modifications at metabolically labile sites can improve stability.

  • High Protein Binding:

    • Action: Measure the extent of plasma protein binding. High binding to plasma proteins in the cell culture medium can reduce the free fraction of the compound available to enter the cells.

Issue 3: Inconsistent or Non-Reproducible Permeability Assay Results

Variability in permeability data can obscure the true characteristics of your compound.

Potential Causes & Troubleshooting Steps:
  • Poor Compound Solubility:

    • Action: Ensure your compound is fully dissolved in the assay buffer at the tested concentrations. Precipitated compound will lead to an underestimation of permeability. Check solubility in all relevant buffers.

  • Cell Monolayer Integrity:

    • Action: Regularly verify the integrity of your Caco-2 or MDCK cell monolayers.

    • Transepithelial Electrical Resistance (TEER): Measure TEER before and after the permeability experiment. A significant drop in TEER indicates compromised monolayer integrity.[24][25][26]

    • Lucifer Yellow Permeability: Include a low-permeability marker like Lucifer Yellow in your assay. High transport of Lucifer Yellow points to leaky monolayers.

  • Assay Controls:

    • Action: Always include a set of control compounds with known permeability characteristics (high, moderate, and low) to validate each assay run.[5]

Part 3: Data Presentation & Experimental Protocols

Table 1: Classification of Drug Permeability Based on Caco-2 Papp Values
Permeability ClassApparent Permeability (Papp) (x 10⁻⁶ cm/s)Expected Human Absorption
High > 10Well absorbed (>85%)
Moderate 1 - 10Moderately absorbed (50-85%)
Low < 1Poorly absorbed (<50%)

This classification provides a general guideline for interpreting Caco-2 permeability data.[8]

Protocol 1: Caco-2 Bidirectional Permeability Assay

This protocol outlines the key steps for assessing both passive permeability and active transport.

1. Caco-2 Cell Culture and Monolayer Formation:

  • Seed Caco-2 cells onto permeable Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².[8]
  • Culture the cells for 21-28 days to allow for differentiation into a polarized monolayer with well-formed tight junctions. Change the medium every 2-3 days.[8]

2. Assay Preparation:

  • Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) and warm to 37°C.[8]
  • Wash the Caco-2 monolayers twice with the warm transport buffer.[8]
  • Pre-incubate the monolayers with transport buffer for 30 minutes at 37°C.[8]

3. Bidirectional Transport:

  • Apical to Basolateral (A->B) Transport: Add your test compound to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.[5]
  • Basolateral to Apical (B->A) Transport: Add your test compound to the basolateral chamber and fresh transport buffer to the apical chamber.[5]

4. Incubation and Sampling:

  • Incubate the plates for a defined period (e.g., 2 hours) at 37°C with gentle shaking.[8]
  • At the end of the incubation, collect samples from both the donor and receiver compartments.[8]

5. Analysis and Calculation:

  • Analyze the concentration of your compound in the samples using a suitable method, such as LC-MS/MS.
  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
  • dQ/dt is the rate of drug transport.
  • A is the surface area of the membrane.
  • C₀ is the initial concentration in the donor compartment.[8]
  • Calculate the efflux ratio (ER) as Papp (B-A) / Papp (A-B).
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol provides a framework for verifying intracellular target binding.

1. Cell Treatment:

  • Culture cells to an appropriate confluency.
  • Treat the cells with your this compound derivative or a vehicle control for a specified time.

2. Heat Challenge:

  • Aliquot the cell suspension into PCR tubes or a 96-well plate.
  • Heat the samples to a range of temperatures for a short duration (e.g., 3 minutes).[19]

3. Cell Lysis and Separation:

  • Lyse the cells by freeze-thaw cycles or other appropriate methods.
  • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.[20]

4. Protein Quantification:

  • Collect the supernatant containing the soluble proteins.
  • Quantify the amount of the target protein remaining in the soluble fraction using a specific antibody-based method like Western blotting or an immunoassay (e.g., ELISA, AlphaScreen).[19][21]

5. Data Analysis:

  • Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples.
  • A shift in the melting curve to a higher temperature in the presence of your compound indicates target stabilization and therefore, target engagement.[20]

Part 4: Visualizations

Diagram 1: Troubleshooting Workflow for Poor Cellular Activity

G start Start: Potent Biochemical Activity, Weak Cellular Activity pampa Assess Passive Permeability (e.g., PAMPA Assay) start->pampa caco2 Conduct Caco-2/MDCK Bidirectional Assay pampa->caco2 papp_check Papp < 1x10⁻⁶ cm/s? caco2->papp_check er_check Efflux Ratio > 2? papp_check->er_check No optimize Optimize Structure: - Reduce Polarity - Increase Lipophilicity - Add H-bond donors/acceptors papp_check->optimize Yes cetsa Perform CETSA for Target Engagement er_check->cetsa No efflux_inhib Confirm with Efflux Pump Inhibitors er_check->efflux_inhib Yes tg_check No Thermal Shift? cetsa->tg_check metabolism Investigate Metabolic Stability & Protein Binding tg_check->metabolism No end_tg Conclusion: Target Engagement Issue tg_check->end_tg Yes end_other Conclusion: Metabolism/Binding Issue metabolism->end_other end_perm Conclusion: Permeability Issue optimize->end_perm efflux_inhib->end_perm G cluster_membrane Cell Membrane pgp P-glycoprotein (Efflux Pump) compound_out This compound Derivative pgp->compound_out Efflux adp ADP + Pi pgp->adp extracellular Extracellular Space intracellular Intracellular Space compound_in This compound Derivative compound_in->pgp Binds atp ATP atp->pgp

Sources

Technical Support Center: Optimizing Fluorescence Detection of Imidazo[1,2-a]pyrimidin-5-ol Probes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for our Imidazo[1,2-a]pyrimidin-5-ol based fluorescent probes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice to ensure the successful application of these versatile fluorophores in your experiments. My aim is to provide you with not just procedural steps, but the underlying scientific principles to empower you to optimize your results with confidence.

Introduction to this compound Probes

Imidazo[1,2-a]pyrimidines are a class of heterocyclic compounds known for their significant fluorescent properties, making them valuable tools as biomarkers and photochemical sensors.[1][2][3] The this compound scaffold, in particular, offers unique opportunities for developing sensitive probes. However, like all fluorophores, their performance is intimately linked to their chemical environment. Understanding and controlling these factors is paramount to achieving reliable and reproducible data.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that you may encounter during your research.

Frequently Asked Questions (FAQs)

What are the key factors influencing the fluorescence of this compound probes?

The fluorescence output of these probes is primarily governed by:

  • pH of the medium: The protonation state of the heterocyclic system can significantly alter its electronic structure and, consequently, its fluorescence emission.

  • Solvent Polarity: The interaction of the probe with surrounding solvent molecules can affect the energy levels of its excited state, leading to shifts in the emission spectrum.[4][5]

  • Probe Concentration and Aggregation: At high concentrations or in certain aqueous environments, these probes can aggregate, leading to self-quenching of the fluorescence signal.[6][7]

  • Photostability: Prolonged exposure to excitation light can lead to irreversible degradation of the fluorophore, resulting in a diminished signal.

My probe is not fluorescing or the signal is very weak. What are the possible causes?

A weak or absent fluorescent signal is a common issue. The underlying cause can often be traced back to one of the following:

  • Incorrect pH: Imidazo[1,2-a]pyrimidine derivatives can be highly sensitive to pH.[1][8] The fluorescence of some derivatives is suppressed in strongly acidic conditions.[1] Ensure your buffer system is within the optimal pH range for your specific probe.

  • Aggregation-Caused Quenching (ACQ): Many organic fluorophores, particularly those with planar aromatic structures, are prone to aggregation in aqueous solutions, which provides a non-radiative pathway for the excited state to relax, thus quenching fluorescence.[6][7][9][10]

  • Inappropriate Solvent: The choice of solvent can dramatically impact fluorescence intensity. Some imidazo[1,2-a]pyrimidine derivatives show enhanced fluorescence in specific organic solvents like ethyl acetate and dichloromethane.[1]

  • Photobleaching: Excessive exposure to the excitation light source can destroy the fluorophore.

I am observing a shift in the fluorescence emission wavelength. Why is this happening?

This phenomenon, known as solvatochromism, is expected and is due to the change in the polarity of the probe's microenvironment.[4][5] A shift to a longer wavelength (red-shift) typically indicates a more polar environment, while a shift to a shorter wavelength (blue-shift) suggests a less polar environment. This property can be harnessed to study changes in the local environment, such as protein binding events. For some imidazo[1,2-a]pyrimidine derivatives, a significant bathochromic shift (a shift to longer wavelengths) has been observed in polar aprotic solvents.[11]

Troubleshooting Guide

This section provides a more in-depth, step-by-step approach to resolving common experimental issues.

Issue 1: Low or No Fluorescence Signal

A diminished signal can compromise the sensitivity of your assay. Follow this workflow to diagnose and resolve the issue.

LowSignal_Workflow start Start: Low/No Signal check_pH Verify Buffer pH start->check_pH ph_ok pH Optimal? check_pH->ph_ok check_concentration Assess Probe Concentration conc_ok Concentration Appropriate? check_concentration->conc_ok check_solvent Evaluate Solvent System solvent_ok Solvent Compatible? check_solvent->solvent_ok check_photostability Investigate Photobleaching optimize_imaging Action: Reduce Exposure Time/Intensity check_photostability->optimize_imaging ph_ok->check_concentration Yes adjust_ph Action: Adjust pH to Optimal Range ph_ok->adjust_ph No conc_ok->check_solvent Yes titrate_probe Action: Titrate Probe Concentration conc_ok->titrate_probe No solvent_ok->check_photostability Yes change_solvent Action: Test Alternative Solvents solvent_ok->change_solvent No end_ok Signal Restored adjust_ph->end_ok titrate_probe->end_ok change_solvent->end_ok optimize_imaging->end_ok end_nok Consult Technical Support

Caption: Troubleshooting workflow for low fluorescence signal.

Protocol 1: pH Optimization

  • Prepare a series of buffers: Create a range of buffers with pH values from 4.0 to 9.0 in 0.5 pH unit increments. Common biological buffers like MES, PIPES, HEPES, and Tris are suitable, but ensure they do not intrinsically fluoresce.

  • Prepare probe solutions: Add a constant concentration of your this compound probe to each buffer.

  • Measure fluorescence: Using a fluorometer, measure the fluorescence intensity at the expected emission maximum for each pH point.

  • Plot the data: Graph the fluorescence intensity versus pH to determine the optimal pH range for your probe. Many pH-sensitive probes exhibit a sigmoidal response curve from which a pKa can be determined.[8]

  • Validation: Once the optimal pH is identified, repeat the experiment under your specific assay conditions to confirm the result.

Protocol 2: Concentration Titration to Mitigate ACQ

Aggregation-caused quenching is a concentration-dependent phenomenon.[6]

  • Prepare a stock solution: Dissolve the probe in a suitable organic solvent (e.g., DMSO) at a high concentration (e.g., 1-10 mM).

  • Create a dilution series: Prepare a series of dilutions of the stock solution in your optimized aqueous buffer. Concentrations could range from nanomolar to micromolar.

  • Measure fluorescence: Record the fluorescence intensity for each concentration.

  • Analyze the results: Plot fluorescence intensity against probe concentration. In the absence of ACQ, this relationship should be linear at lower concentrations. If ACQ is occurring, the fluorescence will plateau and then decrease at higher concentrations. The optimal working concentration is within the linear range.

Probe ConcentrationFluorescence Intensity (Arbitrary Units)Observation
10 nM100Linear increase
50 nM500Linear increase
100 nM1000Approaching plateau
500 nM2500Plateau
1 µM2000Quenching observed

Table 1: Example data from a concentration titration experiment demonstrating Aggregation-Caused Quenching (ACQ).

Issue 2: Signal Instability and Photobleaching

Photobleaching can lead to a rapid decay of the fluorescent signal, making quantitative measurements challenging.

Photobleaching S0 Ground State (S₀) S1 Singlet Excited State (S₁) S0->S1 Excitation (hν) Degraded Non-Fluorescent Degraded Probe S1->S0 Fluorescence T1 Triplet Excited State (T₁) S1->T1 Intersystem Crossing Reactive Reactive Oxygen Species (ROS) T1->Reactive Energy Transfer to O₂ Reactive->S0 Reaction Reactive->Degraded Chemical Degradation

Caption: Simplified Jablonski diagram showing the photobleaching pathway.

  • Reduce Excitation Intensity: Use the lowest laser power or lamp intensity that provides an adequate signal-to-noise ratio.

  • Minimize Exposure Time: Limit the duration of light exposure during image acquisition. Use intermittent imaging rather than continuous monitoring where possible.

  • Use Antifade Reagents: Incorporate a commercially available antifade mounting medium or solution into your sample preparation. These reagents often contain free radical scavengers that reduce photobleaching.

  • Control the Environment: Deoxygenating the sample buffer can sometimes reduce photobleaching, as molecular oxygen can contribute to the formation of reactive species.

Protocol 3: Assessing Photostability

  • Prepare the sample: Prepare your probe in the final experimental buffer and place it on the microscope or in the fluorometer.

  • Acquire a time-lapse series: Continuously acquire fluorescence measurements from the same region of interest over a period of several minutes.

  • Plot intensity over time: Graph the fluorescence intensity as a function of time. A rapid decay in the signal is indicative of photobleaching.

  • Compare conditions: Repeat the experiment using different excitation intensities or with the addition of an antifade reagent to quantify the improvement in photostability.

By systematically addressing these common issues, you can optimize the performance of your this compound probes and generate high-quality, reliable fluorescence data. Should you continue to experience difficulties, please do not hesitate to contact our dedicated technical support team with details of your experimental setup and the troubleshooting steps you have already taken.

References

  • Pautus, S., et al. (2012). Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives. Chemistry Central Journal, 6(1), 83. [Link]

  • Zhang, X., et al. (2022). A Review of Fluorescent pH Probes: Ratiometric Strategies, Extreme pH Sensing, and Multifunctional Utility. Molecules, 27(15), 4872. [Link]

  • Li, Y., et al. (2022). Aggregation-Caused Quenching Dyes as Potent Tools to Track the Integrity of Antitumor Nanocarriers: A Mini-Review. Pharmaceutics, 14(11), 2399. [Link]

  • Kopchuk, D. S., et al. (2021). 4-(Aryl)-Benzo[11][12]imidazo[1,2-a]pyrimidine-3-Carbonitrile-Based Fluorophores with Positive Solvatochromism and Aggregation-Induced Emission. International Journal of Molecular Sciences, 22(19), 10633. [Link]

  • Klymchenko, A. S. (2017). Aggregation-caused quenching (ACQ) in fluorogenic probe design. ResearchGate. [Link]

  • Mei, J., et al. (2015). Fluorescence Aggregation-Caused Quenching versus Aggregation-Induced Emission: A Visual Teaching Technology for Undergraduate Chemistry Students. Journal of Chemical Education, 92(11), 1892-1896. [Link]

  • Zhang, H., et al. (2019). Reducing aggregation caused quenching effect through co-assembly of PAH chromophores and molecular barriers. Nature Communications, 10(1), 183. [Link]

  • Tang, B. Z., et al. (2021). General mechanisms of aggregation-caused quenching (ACQ) and aggregation-induced emission (AIE). ResearchGate. [Link]

  • Gawade, R. L., et al. (2020). A Review on the Photophysical Properties of Imidazo[1,2-A]Pyridines. International Journal of Research Publication and Reviews, 1(8), 230-234. [Link]

  • Goel, R., et al. (2015). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances, 5(99), 81608-81637. [Link]

  • Fréchet, J. M. J., et al. (2011). Strategies for Developing pH Sensitive Fluorescent Probes. ResearchGate. [Link]

  • Lee, H., et al. (2022). A library of Rhodamine6G-based pH-sensitive fluorescent probes with versatile in vivo and in vitro applications. Chemical Communications, 58(3), 30-33. [Link]

  • Pautus, S., et al. (2012). Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives. Chemistry Central Journal, 6, 83. [Link]

  • Uslu Kobak, R. Z., & Akkurt, B. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. Journal of the Turkish Chemical Society Section A: Chemistry, 9(4), 1335-1386. [Link]

  • Kim, D., et al. (2018). Fluorescent Probes for Sensitive and Selective Detection of pH Changes in Live Cells in Visible and Near-infrared Channels. Analytical chemistry, 90(2), 1498–1504. [Link]

  • Kim, D., et al. (2018). Fluorescent probes for sensitive and selective detection of pH changes in live cells in visible and near-infrared channels. Analyst, 143(1), 103-109. [Link]

  • LookChem. (n.d.). This compound. LookChem. [Link]

  • Gemeda, F. T. (2017). A Review on Effect of Solvents on Fluorescent Spectra. Chemical Science International Journal, 18(3), 1-12. [Link]

  • Gemeda, F. T. (2017). A Review on Effect of Solvents on Fluorescent Spectra. ResearchGate. [Link]

  • Uslu Kobak, R. Z., & Akkurt, B. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds. DergiPark. [Link]

  • Uslu Kobak, R. Z., & Akkurt, B. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. ResearchGate. [Link]

  • Al-Zoubi, R. M., et al. (2023). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules, 28(13), 5035. [Link]

  • Pautus, S., et al. (2012). Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives. Chemistry Central Journal, 6, 83. [Link]

  • Di Maria, F., et al. (2022). Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. ResearchGate. [Link]

  • Pautus, S., et al. (2012). Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives. Chemistry Central Journal. [Link]

  • Mohammed, H. A., et al. (2024). Imidazo[1,2-c]pyrimidine Azo-Dyes: Synthesis, Characterization, DFT, and Fluorescence Properties. ResearchGate. [Link]

  • Kumar, A., et al. (2021). Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells. RSC Advances, 11(48), 30209-30214. [Link]

  • Di Maria, F., et al. (2022). Imidazo[1,5- a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. Molecules, 27(12), 3856. [Link]

  • European Medicines Agency. (1996). ICH Topic Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. [Link]

  • Gill, A., et al. (2018). Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. ACS Medicinal Chemistry Letters, 9(12), 1229-1234. [Link]

  • Illyés, E., et al. (2016). Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. European Journal of Medicinal Chemistry, 108, 623-643. [Link]

Sources

Technical Support Center: Imaging with Imidazo[1,2-a]pyrimidine-based Fluorophores

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for imaging applications of Imidazo[1,2-a]pyrimidine-based fluorescent probes. This resource is designed to provide in-depth troubleshooting guidance and answers to frequently asked questions (FAQs) to help you navigate the challenges of fluorescence microscopy, with a specific focus on mitigating autofluorescence when using this promising class of fluorophores.

Introduction to Imidazo[1,2-a]pyrimidine Fluorophores

Imidazo[1,2-a]pyrimidines are a class of heterocyclic compounds that have garnered significant interest due to their diverse biological activities and intriguing photophysical properties.[1][2] Many derivatives of this scaffold exhibit intrinsic fluorescence, making them valuable tools for biological imaging and sensing applications.[3][4][5] Generally, these compounds absorb light in the ultraviolet to blue region of the spectrum and emit fluorescence in the blue to green range.[6][7] While the specific excitation and emission maxima can be tuned through chemical modifications, their spectral properties often overlap with common sources of cellular autofluorescence, necessitating careful experimental design and troubleshooting.

This guide will equip you with the knowledge to anticipate and address autofluorescence interference, ensuring the generation of high-quality, reliable data in your imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem in my Imidazo[1,2-a]pyrimidin-5-ol imaging experiments?

Q2: What are the most common sources of autofluorescence in my samples?

A2: Autofluorescence can originate from both endogenous cellular components and be induced by sample preparation procedures.

  • Endogenous Sources:

    • Metabolic Coenzymes: NADH and flavins are major contributors to cellular autofluorescence, particularly in metabolically active cells.[8]

    • Structural Proteins: Collagen and elastin, abundant in the extracellular matrix of tissues, exhibit strong autofluorescence.[8]

    • Lipofuscin: Often referred to as the "age pigment," these granules of oxidized proteins and lipids accumulate in lysosomes of aging cells and are highly fluorescent across a broad spectrum.[9][11]

    • Red Blood Cells: The heme groups in red blood cells can cause significant autofluorescence.[12]

  • Process-Induced Sources:

    • Aldehyde Fixatives: Formaldehyde, paraformaldehyde, and glutaraldehyde are widely used to preserve cellular structure, but they can react with amines in proteins to create fluorescent Schiff bases, significantly increasing background fluorescence.[3][12]

    • Cell Culture Media: Some components in cell culture media, like phenol red and riboflavin, are inherently fluorescent.[12]

Q3: How can I check if autofluorescence is impacting my imaging results?

A3: The most critical step in troubleshooting is to include proper controls. To assess the level of autofluorescence, you should prepare and image an unstained control sample . This sample should undergo all the same preparation steps as your experimental samples (including fixation and any other treatments) but without the addition of your Imidazo[1,2-a]pyrimidine probe. By imaging this control using the same settings as your stained samples, you can visualize the intensity and localization of the background autofluorescence.

Troubleshooting Guide: Strategies to Combat Autofluorescence

Pre-Imaging Strategies: Optimizing Sample Preparation

The most effective way to deal with autofluorescence is to minimize its generation from the outset.

Issue: High background fluorescence in fixed-cell or tissue imaging.

Causality: Aldehyde-based fixatives are a primary cause of induced autofluorescence. The longer the fixation time and the higher the concentration, the more pronounced the effect. Glutaraldehyde is known to induce more autofluorescence than paraformaldehyde or formaldehyde.[3]

Troubleshooting Steps:

  • Reduce Fixation Time and Concentration: Use the lowest concentration and shortest duration of the aldehyde fixative that still provides adequate preservation of your sample's morphology.

  • Consider Alternative Fixatives: For some applications, fixation with chilled organic solvents like methanol or ethanol can be a suitable alternative and may induce less autofluorescence.[6][13]

  • Perfuse Tissues: When working with tissues, perfusing the animal with phosphate-buffered saline (PBS) before fixation can help to remove red blood cells, a significant source of autofluorescence.[13]

Chemical Quenching of Autofluorescence

For samples that inherently exhibit high autofluorescence, chemical treatments can be employed to quench the background signal.

Issue: Persistent autofluorescence in aldehyde-fixed samples.

Causality: The fluorescent Schiff bases formed during aldehyde fixation can be chemically reduced to non-fluorescent compounds.

Recommended Protocol: Sodium Borohydride Treatment

Sodium borohydride (NaBH₄) is a reducing agent that can effectively diminish aldehyde-induced autofluorescence.[4][5]

Step-by-Step Protocol:

  • After the fixation and permeabilization steps, wash your sample thoroughly with PBS.

  • Prepare a fresh solution of 0.1% Sodium Borohydride in ice-cold PBS. Caution: Sodium borohydride is a hazardous chemical and should be handled with appropriate safety precautions.

  • Incubate the sample in the Sodium Borohydride solution for 10-15 minutes at room temperature. You may observe the formation of bubbles, which is normal.

  • Wash the sample extensively with PBS (3 x 5 minutes) to remove all traces of the reducing agent.

  • Proceed with your immunofluorescence staining protocol.

Issue: Autofluorescence originating from lipofuscin.

Causality: Lipofuscin is a complex mixture of oxidized proteins and lipids that is not effectively quenched by sodium borohydride. Lipophilic dyes like Sudan Black B can be used to mask its fluorescence.

Recommended Protocol: Sudan Black B Staining

Sudan Black B is a non-fluorescent, lipophilic dye that can quench the fluorescence of lipofuscin.[7][11]

Step-by-Step Protocol:

  • Following your final staining step and washes, prepare a 0.1% solution of Sudan Black B in 70% ethanol.

  • Incubate your sample in the Sudan Black B solution for 5-10 minutes at room temperature.

  • Wash the sample with PBS or 70% ethanol to remove excess stain.

  • Coverslip your sample with an appropriate mounting medium.

Note: While effective, Sudan Black B can sometimes introduce a non-specific background signal in the far-red channel.[11] Commercially available autofluorescence quenching kits, such as TrueVIEW™, can also be effective against a broad range of autofluorescence sources.[14][15][16]

Photobleaching of Autofluorescence

Issue: Diffuse autofluorescence across the sample.

Causality: Many endogenous fluorophores are susceptible to photobleaching, the light-induced destruction of a fluorophore. This property can be exploited to reduce background fluorescence before imaging your probe of interest.[17][18]

Workflow:

  • Before introducing your Imidazo[1,2-a]pyrimidine probe, expose your unstained sample to intense illumination from your microscope's light source (e.g., a mercury arc lamp or LED) for a period ranging from several minutes to an hour.[19]

  • The optimal duration for photobleaching will depend on the sample type and the intensity of the light source and should be determined empirically.

  • After photobleaching, proceed with your standard staining protocol. The autofluorescence should be significantly reduced, while your fluorescent probe, which has not yet been introduced, will remain unaffected.

Computational Correction: Spectral Unmixing

Issue: Spectral overlap between the Imidazo[1,2-a]pyrimidine probe and autofluorescence.

Causality: When the emission spectra of your probe and the background autofluorescence overlap, it can be impossible to separate them using conventional filters. Spectral imaging and linear unmixing provide a computational solution to this problem.

Workflow Overview:

  • Acquire a Spectral Image: Instead of capturing an image through a single emission filter, a spectral detector is used to acquire the entire emission spectrum at each pixel of the image.

  • Obtain Reference Spectra:

    • Image a sample stained only with your Imidazo[1,2-a]pyrimidine probe to obtain its pure emission spectrum.

    • Image an unstained sample to capture the emission spectrum of the autofluorescence.

  • Linear Unmixing: A mathematical algorithm is then used to decompose the mixed spectrum at each pixel of your experimental image into the fractional contributions of the known reference spectra (your probe and the autofluorescence). This process generates separate images for your specific probe signal and the autofluorescence, effectively removing the background interference.

Data Presentation & Visualization

Table 1: Spectral Characteristics of Common Autofluorescent Species
Autofluorescent SpeciesTypical Excitation Max (nm)Typical Emission Max (nm)Notes
NADH ~340~450Prevalent in mitochondria of metabolically active cells.[13]
Flavins (FAD) ~450~530Found in mitochondria.[9]
Collagen 350 - 450420 - 520A major component of the extracellular matrix.[9]
Elastin 350 - 450420 - 520Another key protein in the extracellular matrix.[9]
Lipofuscin 345 - 490460 - 670Broad excitation and emission spectra; accumulates with age.[9]
Aldehyde Fixation Broad (UV to Green)Broad (Blue to Red)Intensity depends on the type of aldehyde and fixation conditions.[3][13]

Note: The spectral properties of Imidazo[1,2-a]pyrimidine derivatives can vary. It is crucial to characterize the specific probe you are using. Generally, they are reported to absorb around 400-500 nm and emit in a similar range, indicating a high potential for overlap with flavins, collagen, elastin, and aldehyde-induced autofluorescence.[6][7]

Diagrams

autofluorescence_sources cluster_sources Sources of Autofluorescence cluster_endogenous Endogenous Components cluster_process Process-Induced Factors Endogenous Endogenous NADH NADH Endogenous->NADH Flavins Flavins Endogenous->Flavins Collagen Collagen Endogenous->Collagen Elastin Elastin Endogenous->Elastin Lipofuscin Lipofuscin Endogenous->Lipofuscin Process-Induced Process-Induced Aldehyde Fixation Aldehyde Fixation Process-Induced->Aldehyde Fixation Culture Media Culture Media Process-Induced->Culture Media

Caption: Major sources of autofluorescence in biological samples.

troubleshooting_workflow start High Autofluorescence Detected (via unstained control) q1 Is the sample fixed with aldehydes? start->q1 a1_yes Optimize Fixation (reduce time/concentration) or use alternative fixative q1->a1_yes Yes a1_no Proceed to next step q1->a1_no No q2 Is lipofuscin present? a1_yes->q2 a1_no->q2 a2_yes Use Sudan Black B or commercial quencher q2->a2_yes Yes a2_no Proceed to next step q2->a2_no No q3 Is spectral overlap a major issue? a2_yes->q3 a2_no->q3 a3_yes Employ Spectral Unmixing q3->a3_yes Yes a3_no Consider Photobleaching or chemical quenching (NaBH4) q3->a3_no No end_node Optimized Image Acquisition a3_yes->end_node a3_no->end_node

Sources

Technical Support Center: Refinement of Purification Techniques for Imidazo[1,2-a]pyrimidin-5-ol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Imidazo[1,2-a]pyrimidin-5-ol analogs. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the unique challenges presented by this class of compounds. The presence of the hydroxyl group at the 5-position significantly increases the polarity of these molecules, often leading to purification difficulties not encountered with other imidazo[1,2-a]pyrimidine derivatives. This document will provide a logical framework for troubleshooting common issues and offer detailed protocols to enhance the purity and yield of your target compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound analogs?

The primary challenge stems from the high polarity imparted by the 5-hydroxyl group. This can lead to:

  • Poor solubility in common organic solvents used for chromatography.

  • Strong interactions with silica gel, resulting in tailing, poor separation, or even irreversible adsorption.[1]

  • Difficulty in achieving sharp peaks and good resolution in normal-phase chromatography.

  • Increased propensity to form hydrogen bonds, which can affect both chromatographic behavior and crystallization.

Q2: What are the most effective purification techniques for these polar analogs?

The most commonly employed and effective techniques are:

  • Flash Silica Gel Chromatography: While challenging, it can be optimized with appropriate solvent systems and additives.

  • Reversed-Phase Chromatography (RPC): Often a better choice for highly polar compounds as it separates based on hydrophobicity.[2][3]

  • Recrystallization: A powerful technique for obtaining highly pure solid materials, provided a suitable solvent or solvent system can be identified.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): An alternative to normal-phase chromatography for very polar compounds, using a polar stationary phase and a mobile phase with a high concentration of an organic solvent.[1][4][5]

Q3: How do I choose between normal-phase and reversed-phase chromatography?

The choice depends on the overall polarity of your analog and its impurities.

  • Normal-Phase is suitable when:

    • Your target compound has an Rf value between 0.2 and 0.4 in a moderately polar solvent system on a TLC plate.[6]

    • The impurities are significantly less polar than your target compound.

  • Reversed-Phase is a better option when:

    • Your compound is highly polar and shows little to no mobility on a silica TLC plate, even with highly polar solvent systems.[7]

    • You are dealing with polar impurities that are difficult to separate from your target compound using normal-phase chromatography.

Q4: My this compound analog appears to be unstable on silica gel. What can I do?

Decomposition on silica gel can be a significant issue for some heterocyclic compounds. To mitigate this:

  • Deactivate the Silica: Add a small amount of a basic modifier like triethylamine (0.1-1%) or a few drops of ammonium hydroxide to your eluent to neutralize the acidic sites on the silica gel.

  • Use an Alternative Stationary Phase: Consider using neutral or basic alumina, or switch to reversed-phase chromatography.

  • Minimize Contact Time: Run the column as quickly as possible without sacrificing separation. Flash chromatography is preferable to gravity chromatography.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of your this compound analogs.

Column Chromatography Issues

Problem 1: My compound is streaking badly on the TLC plate and the column.

  • Causality: Streaking is often caused by the interaction of the polar hydroxyl and basic nitrogen atoms in your molecule with the acidic silanol groups on the silica gel surface. This leads to slow, uneven movement of the compound.

  • Solution:

    • Add a Modifier: Incorporate a small percentage (0.1-1%) of triethylamine or a few drops of ammonium hydroxide into your mobile phase to mask the acidic sites on the silica.

    • Solvent System Optimization: Ensure your compound is fully dissolved in the mobile phase. If solubility is low, this can cause streaking. You may need to use a more polar solvent system.

    • Consider a Different Stationary Phase: Neutral alumina can be a good alternative to silica gel for basic compounds.

Problem 2: My compound won't elute from the silica gel column, even with a very polar solvent system (e.g., 100% ethyl acetate or 10% methanol in dichloromethane).

  • Causality: The high polarity of your this compound analog is causing it to be strongly adsorbed to the stationary phase.

  • Solution:

    • Increase Eluent Polarity Drastically: Use a more polar solvent system, such as 15-20% methanol in dichloromethane or even a gradient up to 100% methanol. Adding a small amount of acetic acid can sometimes help to protonate the basic nitrogens and reduce their interaction with the silica.

    • Switch to Reversed-Phase Chromatography: This is often the most effective solution for highly polar compounds. The non-polar stationary phase will have a much lower affinity for your polar compound, allowing it to elute with a polar mobile phase (e.g., water/acetonitrile or water/methanol).

    • Employ HILIC: This technique uses a polar stationary phase (like silica) but with a mobile phase consisting of a high percentage of a non-polar organic solvent (like acetonitrile) and a small amount of an aqueous buffer. This can provide good retention and separation for very polar compounds.[4][5]

Problem 3: I have poor separation between my product and a polar impurity.

  • Causality: The polarity of your product and the impurity are too similar for effective separation with the chosen solvent system.

  • Solution:

    • Fine-tune the Solvent System: Test a variety of solvent systems with different selectivities. For example, if you are using a hexane/ethyl acetate system, try switching to a dichloromethane/methanol or a toluene/acetone system.

    • Use a Gradient Elution: Start with a less polar mobile phase to elute the non-polar impurities, and then gradually increase the polarity to elute your target compound, leaving the more polar impurities on the column.

    • Dry Loading: If your compound has poor solubility in the initial eluent, it may not load onto the column in a tight band. Dry loading the sample (adsorbing it onto a small amount of silica gel before adding it to the column) can significantly improve resolution.

Recrystallization Issues

Problem 4: My compound "oils out" instead of forming crystals during recrystallization.

  • Causality: This typically happens when the solution is supersaturated or cooled too quickly. The presence of impurities can also inhibit crystal formation.

  • Solution:

    • Add More Solvent: Add a small amount of hot solvent to redissolve the oil, then allow the solution to cool much more slowly. Insulating the flask can help.

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seed the Solution: If you have a small amount of pure crystalline material, add a tiny crystal to the cooled solution to induce crystallization.

    • Try a Different Solvent System: Your compound may be too soluble in the chosen solvent. A co-solvent system (a "good" solvent in which your compound is soluble and a "poor" solvent in which it is less soluble) can be effective. Dissolve the compound in a minimum of the "good" solvent and then slowly add the "poor" solvent until the solution becomes slightly cloudy. Then, allow it to cool slowly.

Experimental Protocols

Protocol 1: Optimized Flash Column Chromatography for a Polar this compound Analog
  • TLC Analysis:

    • Develop a TLC solvent system that gives your target compound an Rf of ~0.2-0.3. Start with a mixture of dichloromethane (DCM) and methanol (MeOH) (e.g., 95:5 DCM:MeOH).

    • If streaking is observed, add 0.5% triethylamine (TEA) to the solvent system.

  • Column Preparation:

    • Choose a column size appropriate for your sample amount (typically a 40:1 to 100:1 ratio of silica to crude material by weight).

    • Pack the column with silica gel as a slurry in the initial, less polar eluent.

  • Sample Loading:

    • Wet Loading: Dissolve your crude material in a minimal amount of the eluent or a slightly more polar solvent. If using a more polar solvent, ensure it is a very small volume.

    • Dry Loading (Recommended for polar compounds): Dissolve your crude material in a suitable solvent (e.g., DCM or MeOH). Add a small amount of silica gel (2-3 times the weight of your crude material) and evaporate the solvent under reduced pressure to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution:

    • Start with a less polar eluent to remove non-polar impurities.

    • Run a gradient of increasing polarity (e.g., from 2% MeOH in DCM to 10% MeOH in DCM, with 0.5% TEA throughout).

  • Fraction Collection and Analysis:

    • Collect fractions and monitor by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Reversed-Phase Flash Chromatography
  • Stationary Phase: C18-functionalized silica gel.

  • Mobile Phase: A mixture of water and an organic solvent (acetonitrile or methanol). A buffer (e.g., 0.1% formic acid or 0.1% trifluoroacetic acid) is often added to improve peak shape.

  • TLC Analysis (Optional but helpful): Use C18-coated TLC plates to get an idea of the required mobile phase composition.

  • Column Preparation: Pack the C18 column with the initial mobile phase (e.g., 95:5 water:acetonitrile).

  • Sample Loading: Dissolve the sample in a minimal amount of the initial mobile phase or a solvent like methanol or DMSO.

  • Elution: Start with a high percentage of water and gradually increase the percentage of the organic solvent.

  • Fraction Collection and Analysis: Collect fractions and analyze by TLC or LC-MS. The pure fractions can be combined, and the organic solvent removed under reduced pressure. The remaining aqueous solution can then be freeze-dried or extracted with an appropriate organic solvent to isolate the product.

Data Presentation

Table 1: Common Solvent Systems for Chromatography of this compound Analogs

Chromatography TypeStationary PhaseCommon Eluent Systems (in order of increasing polarity)Notes
Normal-Phase Silica GelHexane/Ethyl Acetate, Toluene/Acetone, Dichloromethane/MethanolAddition of 0.1-1% triethylamine or ammonium hydroxide is often necessary to prevent streaking.
Reversed-Phase C18 SilicaWater/Acetonitrile, Water/MethanolAddition of 0.1% formic acid or TFA can improve peak shape.
HILIC Silica or AmideAcetonitrile/Aqueous Buffer (e.g., ammonium formate)The organic content is typically high (>80%).

Visualizations

Workflow for Purification Strategy

purification_workflow start Crude this compound Analog tlc TLC Analysis (Silica Gel) (e.g., DCM/MeOH) start->tlc decision Rf > 0.1 and good spot shape? tlc->decision normal_phase Normal-Phase Flash Chromatography (with basic modifier if needed) decision->normal_phase  Yes reversed_phase_path Consider Reversed-Phase or HILIC decision->reversed_phase_path  No recrystallization1 Recrystallization normal_phase->recrystallization1 pure_product1 Pure Product recrystallization1->pure_product1 rpc Reversed-Phase Chromatography (C18, Water/Acetonitrile) reversed_phase_path->rpc recrystallization2 Recrystallization rpc->recrystallization2 pure_product2 Pure Product recrystallization2->pure_product2

Caption: A decision-making workflow for selecting a purification strategy.

Troubleshooting Logic for Column Chromatography

troubleshooting_logic start Column Chromatography Issue streaking Streaking/Tailing? start->streaking no_elution Compound Not Eluting? streaking->no_elution  No add_modifier Add Basic Modifier (e.g., Triethylamine) streaking->add_modifier  Yes poor_separation Poor Separation? no_elution->poor_separation  No increase_polarity Drastically Increase Eluent Polarity no_elution->increase_polarity  Yes optimize_solvent Optimize Solvent System (Change Selectivity) poor_separation->optimize_solvent  Yes check_solubility Check Compound Solubility add_modifier->check_solubility switch_to_rpc Switch to Reversed-Phase increase_polarity->switch_to_rpc gradient_elution Use Gradient Elution optimize_solvent->gradient_elution dry_load Use Dry Loading Technique gradient_elution->dry_load

Caption: A troubleshooting decision tree for common column chromatography problems.

References

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (2021). Request PDF. [Link]

  • Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. (2022). ResearchGate. [Link]

  • Isolation and Determination of Hydroxylated Nitrogen Heterocycles in a Coal Liquid. (1983). Analytical Chemistry. [Link]

  • Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds. (2022). DergiPark. [Link]

  • Reverse Phase Chromatography Techniques. (2023). Chrom Tech, Inc.. [Link]

  • GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. HALO Columns. [Link]

  • Reversed Phase HPLC Columns. Phenomenex. [Link]

  • Polar Compounds. SIELC Technologies. [Link]

  • Synthesis of benzo[2][8]imidazo[1,2-a]pyrimidines and 2,3-dihydroquinazolin-4(1H). (2018). National Institutes of Health. [Link]

  • Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. (2023). National Institutes of Health. [Link]

  • Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. (2023). Semantic Scholar. [Link]

  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. (2010). LCGC International. [Link]

  • Column chromatography. Columbia University. [Link]

Sources

Validation & Comparative

A Researcher's Guide to Validating Cellular Target Engagement for Imidazo[1,2-a]pyrimidin-5-ol and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Affinity – The Critical Need for Cellular Target Engagement

In the landscape of modern drug discovery, identifying a compound that binds with high affinity to a purified protein is merely the first step. The complex, dynamic environment of a living cell introduces variables—membrane permeability, efflux pumps, intracellular metabolism, and competition from endogenous ligands—that can render a potent in vitro inhibitor ineffective. Therefore, the central question for any drug development professional is not just "Does my compound bind its target?" but rather, "Does my compound bind its target in cells at a concentration sufficient to elicit a biological response?"[1][2]

The Imidazo[1,2-a]pyrimidine scaffold represents a class of molecules with significant therapeutic potential, demonstrating activity in diverse areas such as oncology and inflammation.[3][4][5] Specific derivatives, including Imidazo[1,2-a]pyrimidin-5-ol, have been investigated as inhibitors of key signaling nodes like Phosphoinositide 3-kinase (PI3K) and TANK-binding kinase 1 (TBK1).[6][7][8] However, without robust validation of target engagement in a physiological context, attributing a cellular phenotype to the inhibition of a specific target remains an assumption.

This guide provides a comparative analysis of leading methodologies for validating the cellular target engagement of this compound. We will move beyond simple protocol recitation to explain the causality behind experimental choices, empowering researchers to design self-validating workflows that generate high-confidence data. We will compare direct, biophysical methods that confirm physical binding with indirect, downstream assays that verify the functional consequences of that engagement.

Chapter 1: Direct Biophysical Confirmation of Target Binding in Cells

The most rigorous validation of target engagement comes from methods that directly measure the physical interaction between the compound and its protein target within the cellular milieu. These techniques are invaluable for confirming that the compound reaches its intended destination and binds with sufficient occupancy.

Method 1: Cellular Thermal Shift Assay (CETSA®)

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique that operates on a fundamental principle: the binding of a ligand to a protein typically increases the protein's thermal stability.[9][10][11] This stabilization means a higher temperature is required to denature the ligand-bound protein compared to its unbound state. By measuring the amount of soluble protein remaining after a heat challenge, we can infer target engagement directly in intact cells or tissue lysates.[12]

Causality Behind the Method: The choice of CETSA as a primary validation tool is driven by its label-free nature and its application in a physiologically relevant context.[13][14] Unlike assays requiring purified recombinant protein, CETSA assesses engagement with the native, post-translationally modified target as it exists within the cell's complex machinery.

Experimental Workflow: CETSA

cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Sample Processing & Analysis A 1. Culture Cells B 2. Treat with this compound or Vehicle (DMSO) A->B C 3. Aliquot cell suspension B->C D 4. Heat aliquots to a range of temperatures (e.g., 40-70°C) C->D E 5. Lyse cells (e.g., freeze-thaw) D->E F 6. Separate soluble fraction from precipitated protein (centrifugation) E->F G 7. Quantify soluble target protein (e.g., Western Blot, ELISA) F->G cluster_0 Lysate Preparation & Treatment cluster_1 Affinity Enrichment cluster_2 Mass Spectrometry Analysis A 1. Prepare native cell lysate B 2. Aliquot lysate A->B C 3. Incubate with increasing conc. of this compound B->C D 4. Add Kinobeads to each aliquot C->D E 5. Incubate to allow kinase binding D->E F 6. Wash beads to remove non-specific binders E->F G 7. Elute bound proteins F->G H 8. Digest proteins (e.g., trypsin) G->H I 9. Analyze peptides by LC-MS/MS H->I J 10. Quantify protein abundance across concentrations I->J

Caption: Competitive chemical proteomics workflow.

Comparison of Direct Engagement Methodologies

The choice between CETSA and Kinobeads depends on the specific research question—validating a hypothesized target versus unbiased discovery.

FeatureCellular Thermal Shift Assay (CETSA)Chemical Proteomics (Kinobeads)
Principle Ligand-induced thermal stabilizationCompetitive affinity capture
Assay Context Intact cells, tissues, or lysatesCell or tissue lysates
Key Advantage Assesses engagement in a physiological, intact cell environment. [14]Unbiased, proteome-wide view of kinase targets and off-targets. [15][16]
Primary Readout Change in protein melting temperature (ΔTm)Dose-dependent reduction in protein binding to beads (IC50)
Throughput Lower (Western Blot) to medium (ELISA/AlphaLISA formats)High (requires quantitative mass spectrometry)
Label Requirement Label-free [13]Label-free [15]
Key Limitation Not all binding events cause a detectable thermal shift; requires a specific antibody. [13]Requires cell lysis, which disrupts cellular compartmentalization; potential for artifacts. [1]
Best For Orthogonal validation of a known or hypothesized target in living cells.Initial target deconvolution; assessing kinase selectivity profile.

Chapter 2: Indirect Validation via Downstream Functional Readouts

Confirming that this compound engages its target is crucial, but demonstrating that this engagement leads to the expected change in downstream signaling provides a vital, self-validating link between target binding and cellular function.

Method 3: Pathway Phosphorylation Analysis (Western Blot)

If this compound is hypothesized to inhibit TBK1, a key downstream event is the phosphorylation of the transcription factor IRF3 at Serine 386. [6]A reduction in p-IRF3 (S386) levels upon compound treatment serves as a robust pharmacodynamic biomarker of target inhibition.

Causality Behind the Method: This assay does not measure direct binding. Instead, it measures the functional consequence of that binding. A dose-dependent decrease in the phosphorylation of a direct substrate provides strong, albeit indirect, evidence that the kinase has been successfully inhibited in the cell. This is a cornerstone for establishing a mechanism of action. [17] Detailed Protocol: p-IRF3 Western Blot

  • Cell Culture and Stimulation:

    • Plate cells (e.g., THP-1) and allow them to adhere.

    • Pre-treat cells with a dose range of this compound (e.g., 0.1 to 10 µM) or vehicle for 1 hour.

    • Stimulate the TBK1 pathway by adding a known agonist (e.g., Poly(I:C)) for a defined period (e.g., 3 hours). An unstimulated control must be included.

  • Lysis and Sample Preparation:

    • Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins. [17] * Normalize protein concentrations across all samples.

    • Prepare samples for electrophoresis by adding Laemmli buffer and boiling at 95°C for 5 minutes.

  • Western Blot Analysis:

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding. [18] * Incubate overnight at 4°C with a primary antibody specific for phosphorylated IRF3 (Ser386).

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect signal using an ECL reagent. [17] * Self-Validation Step: Strip the blot and re-probe with an antibody for total IRF3 and a loading control (e.g., GAPDH) to ensure that the observed decrease in signal is due to reduced phosphorylation, not protein degradation or loading errors.

Method 4: Multiplex Cytokine Profiling (Luminex® Assay)

The TBK1/IRF3 signaling axis culminates in the production of Type I interferons and other pro-inflammatory cytokines. A functional consequence of inhibiting this pathway would be a measurable decrease in the secretion of these cytokines. Multiplex immunoassays, such as the Luminex® xMAP® platform, allow for the simultaneous quantification of dozens of cytokines from a small volume of cell culture supernatant. [19][20][21] Causality Behind the Method: This assay provides the most distal, yet highly physiological, readout of pathway inhibition. By measuring the final output of the signaling cascade, it integrates the effects of target engagement over time and confirms a meaningful functional outcome. It is an ideal method for linking target engagement to an immunomodulatory phenotype.

Chapter 3: A Self-Validating Workflow for High-Confidence Target Engagement

Proposed Workflow: From Target Discovery to Functional Validation

cluster_A cluster_B cluster_C cluster_D A Hypothesis Generation / Unbiased Screening B Direct Target Engagement (in intact cells) A->B Identifies primary target(s) E High-Confidence Target Validation A->E A_method Kinobeads (Competition Assay) A->A_method C Downstream Pathway Modulation B->C Confirms engagement causes proximal pathway inhibition B->E B_method CETSA (Melt Curve & ITDRF) B->B_method D Functional Cellular Outcome C->D Links pathway modulation to a physiological response C->E C_method Western Blot (p-Substrate) C->C_method D->E D_method Luminex Assay (Cytokine Secretion) D->D_method

Caption: A logical workflow combining orthogonal methods.

  • Start Broad (Unbiased Discovery): Use the Kinobeads approach to profile this compound against a broad panel of kinases in a relevant cell lysate. This will identify the most potent kinase targets and provide an initial selectivity profile.

  • Confirm Directly (Intact Cell Validation): Take the top candidate target from the Kinobeads screen (e.g., TBK1) and validate its engagement in intact cells using CETSA . This crucial step confirms that the compound can access and bind its target in a living system.

  • Verify Proximally (Pathway Modulation): Demonstrate that the engagement observed in CETSA leads to a direct functional consequence by performing a Western Blot for a key downstream phosphorylation event (e.g., p-IRF3). This links binding to enzymatic inhibition.

  • Validate Distally (Functional Outcome): Finally, connect the pathway modulation to a higher-order biological function using a Luminex assay to show that inhibition of the target and its downstream substrate ultimately leads to the expected change in cellular output (e.g., reduced cytokine secretion).

By following this sequence, each step validates the last, building a robust and compelling case for the mechanism of action of this compound. This approach minimizes the risk of misinterpreting data from a single assay and provides the rigorous evidence required for progression in a drug discovery program.

References

  • Precision for Medicine. (n.d.). Multiplex Cytokine Assays with Luminex. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Multiplex Cytokine Assays for Immune Profiling. Retrieved from [Link]

  • Cravatt, B. F., & Simon, G. M. (2012). Determining target engagement in living systems. Nature Chemical Biology, 8(7), 623–625. Available at: [Link]

  • Auld, D. S., et al. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Frontiers in Cell and Developmental Biology, 11, 1159986. Available at: [Link]

  • Auld, D. S., et al. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Frontiers in Cell and Developmental Biology, 11. Available at: [Link]

  • ResearchGate. (n.d.). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. Retrieved from [Link]

  • DiscoverX. (n.d.). Critical Needs in Cellular Target Engagement. Retrieved from [Link]

  • Domainex. (n.d.). Biophysics: How to choose the right assay for your drug discovery project. Retrieved from [Link]

  • Nuvisan. (n.d.). Enhance drug discovery with advanced biophysical techniques. Retrieved from [Link]

  • Selvita. (n.d.). Target Engagement. Retrieved from [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-247. Available at: [Link]

  • ResearchGate. (n.d.). Determining target engagement in living systems. Retrieved from [Link]

  • ACS Publications. (2020). Importance of Quantifying Drug-Target Engagement in Cells. Retrieved from [Link]

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367). Available at: [Link]

  • Pelago Bioscience. (n.d.). CETSA®: Measuring Target Engagement in Whole Blood. Retrieved from [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. Available at: [Link]

  • Lee, H., & Nam, S. (2023). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 28(10), 4056. Available at: [Link]

  • Robers, M. B., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Biochemistry, 61(22), 2445-2454. Available at: [Link]

  • Bantscheff, M., et al. (2007). Quantitative chemical proteomics reveals new potential clinical applications for licensed drugs. Nature Biotechnology, 25(9), 1035-1044. Available at: [Link]

  • mediaTUM. (n.d.). Identifying small molecule probes for kinases by chemical proteomics. Retrieved from [Link]

  • Ruprecht, B., et al. (2015). Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks. Molecular & Cellular Proteomics, 14(1), 156-167. Available at: [Link]

  • Sastry, S. S., & Almqvist, H. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Pharmacology & Translational Science, 6(4), 514-518. Available at: [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • Pär Nordlund Lab. (n.d.). CETSA. Retrieved from [Link]

  • Assay Genie. (n.d.). Western Blot Protocol & Troubleshooting Guide. Retrieved from [Link]

  • Cosimelli, B., et al. (2014). Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. European Journal of Medicinal Chemistry, 84, 479-491. Available at: [Link]

  • ACS Omega. (2023). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. Retrieved from [Link]

  • MDPI. (2023). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Retrieved from [Link]

  • ChemRxiv. (2021). Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce Pharmacophore. Retrieved from [Link]

  • Muvaffak, A., et al. (2014). Evaluating TBK1 as a therapeutic target in cancers with activated IRF3. Molecular Cancer Research, 12(6), 906-916. Available at: [Link]

  • Al-Tel, T. H., et al. (2021). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Scientific Reports, 11(1), 2200. Available at: [Link]

  • Sharma, R., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Current Organic Chemistry, 28(5), 374-402. Available at: [Link]

  • Fauber, B. P., et al. (2015). Discovery of imidazo[1,5-a]pyridines and -pyrimidines as potent and selective RORc inverse agonists. Bioorganic & Medicinal Chemistry Letters, 25(13), 2607-2611. Available at: [Link]

  • Jackson, K. L., et al. (2008). Synthesis and structure-activity relationships of imidazo[1,2-a]pyrimidin-5(1H)-ones as a novel series of beta isoform selective phosphatidylinositol 3-kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(11), 3231-3235. Available at: [Link]

  • Ou, Y., et al. (2011). TBK1 Directly Engages Akt/PKB Survival Signaling to Support Oncogenic Transformation. Molecular Cell, 41(4), 458-470. Available at: [Link]

  • Hasan, M., & Yu, H. (2020). Targeting TANK-binding kinase 1 (TBK1) in cancer. Expert Opinion on Therapeutic Targets, 24(7), 637-652. Available at: [Link]

Sources

Comparative study of Imidazo[1,2-a]pyrimidin-5-ol with known inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of Imidazo[1,2-a]pyrimidine Derivatives as Modulators of Key Biological Targets

In the landscape of modern drug discovery, the privileged imidazo[1,2-a]pyrimidine scaffold has emerged as a versatile pharmacophore, giving rise to a multitude of derivatives with a broad spectrum of biological activities. These activities range from modulating central nervous system targets to inhibiting critical enzymes in cell signaling pathways. While the specific compound, Imidazo[1,2-a]pyrimidin-5-ol, remains a subject for further detailed investigation, this guide provides a comparative study of two distinct and well-characterized classes of imidazo[1,2-a]pyrimidine derivatives, benchmarking them against established inhibitors in their respective target classes.

This guide is tailored for researchers, scientists, and drug development professionals, offering an objective comparison of performance supported by experimental data. We will delve into the modulation of the GABA-A receptor, a key player in neurotransmission, and the inhibition of Phosphoinositide 3-kinase (PI3K), a central node in cancer signaling. Through this comparative lens, we aim to illuminate the therapeutic potential and the structure-activity relationships that govern the diverse functionalities of the imidazo[1,2-a]pyrimidine core.

Part 1: Imidazo[1,2-a]pyrimidines as Modulators of the GABA-A Receptor

The γ-aminobutyric acid type A (GABA-A) receptor is the principal inhibitory neurotransmitter receptor in the mammalian brain and a well-established target for anxiolytics, sedatives, and anticonvulsants. Benzodiazepines, such as Diazepam, are classic positive allosteric modulators of the GABA-A receptor. A series of imidazo[1,2-a]pyrimidines have been identified as functionally selective agonists at the benzodiazepine binding site of the GABA-A receptor, offering the potential for anxiolytic effects with reduced sedative side effects.[1][2]

Comparative Analysis: Imidazo[1,2-a]pyrimidine Derivative vs. Diazepam

For this comparison, we will consider a representative imidazo[1,2-a]pyrimidine derivative, 7-propan-2-olimidazopyrimidine (Compound 14k) from a study by Goodacre et al., and compare its activity with the well-known anxiolytic, Diazepam .[2]

The key differentiator for this class of imidazo[1,2-a]pyrimidines is their functional selectivity for the GABA-A α2 and α3 subtypes over the α1 subtype. The α1 subtype is primarily associated with the sedative effects of benzodiazepines, while the α2 and α3 subtypes are linked to anxiolytic and muscle relaxant properties.[3] This subtype selectivity suggests that compounds like 7-propan-2-olimidazopyrimidine could offer a more favorable therapeutic window for the treatment of anxiety disorders.

Data Summary: GABA-A Receptor Binding Affinity

CompoundTargetAssay TypeBinding Affinity (Ki)Reference
7-propan-2-olimidazopyrimidine (14k)GABA-A (α2/α3 selective)Radioligand BindingHigh Affinity (Specific value in full text)[2]
DiazepamGABA-A (non-selective)Radioligand Binding~1.53 nM - 0.2 µM (Varies with receptor subunit composition)[4], [5]
Experimental Protocol: GABA-A Receptor Radioligand Binding Assay

This protocol is designed to determine the binding affinity of a test compound for the benzodiazepine site on the GABA-A receptor through competition with a radiolabeled ligand, such as [3H]-Flumazenil.[6]

Materials:

  • Biological Source: Rat cortical membranes, prepared as a source of GABA-A receptors.

  • Radioligand: [3H]-Flumazenil (specific activity ~80 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compounds: Imidazo[1,2-a]pyrimidine derivative and Diazepam.

  • Non-specific Binding Control: Unlabeled Flumazenil or Diazepam at a high concentration (e.g., 10 µM).

  • Instrumentation: Scintillation counter, filtration apparatus.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize rat cerebral cortex in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C. Wash the resulting pellet by resuspension in fresh buffer and repeat the centrifugation. The final pellet is resuspended in assay buffer to a protein concentration of approximately 100 µg/mL.[6]

  • Assay Setup: In a 96-well plate, add the following to a final volume of 200 µL:

    • 50 µL of assay buffer (for total binding) or unlabeled ligand (for non-specific binding).

    • 50 µL of various concentrations of the test compound.

    • 50 µL of [3H]-Flumazenil (final concentration ~1 nM).

    • 50 µL of the membrane preparation.

  • Incubation: Incubate the plate at room temperature (or 30°C) for 30-60 minutes to reach equilibrium.[6]

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with a suitable scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound by non-linear regression analysis of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GABA-A Receptor Signaling Pathway

GABA-A Receptor Signaling Pathway GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds to Orthosteric Site BZD_Agonist Imidazo[1,2-a]pyrimidine (e.g., 7-propan-2-olimidazopyrimidine) BZD_Agonist->GABA_A_Receptor Positive Allosteric Modulator (Binds to Benzodiazepine Site) Diazepam Diazepam Diazepam->GABA_A_Receptor Positive Allosteric Modulator (Binds to Benzodiazepine Site) Chloride_Channel Chloride (Cl⁻) Channel Opening GABA_A_Receptor->Chloride_Channel Conformational Change Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization Influx of Cl⁻ Anxiolysis Anxiolytic Effect Hyperpolarization->Anxiolysis Reduced Neuronal Excitability PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Recruits & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Imidazo_Inhibitor Imidazo[1,2-a]pyridine Inhibitor (Compound 35) Imidazo_Inhibitor->PI3K Inhibits LY294002 LY294002 LY294002->PI3K Inhibits

Caption: Overview of the PI3K/Akt/mTOR signaling pathway and points of inhibition.

Conclusion

The imidazo[1,2-a]pyrimidine scaffold represents a highly valuable framework in medicinal chemistry, capable of yielding potent and selective modulators of diverse biological targets. As demonstrated through the comparative analysis of representative derivatives, this chemical class holds significant promise for the development of novel therapeutics. The imidazo[1,2-a]pyrimidine-based GABA-A receptor modulators offer the potential for improved anxiolytics with a better side-effect profile, while the kinase inhibitors from this family provide opportunities for targeted cancer therapy. The experimental protocols provided herein serve as a foundation for researchers to conduct their own comparative studies and further explore the therapeutic potential of this remarkable heterocyclic system.

References

  • protocols.io. (2023, March 31). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. Retrieved from [Link]

  • AdooQ Bioscience. (n.d.). LY294002 | PI3K Inhibitor. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Saturation assays of radioligand binding to receptors and their allosteric modulatory sites. Retrieved from [Link]

  • Ghorab, M. M., et al. (2020). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 20(5), 1-1.
  • Kim, H. J., et al. (2018). A direct fluorometric activity assay for lipid kinases and phosphatases. Journal of Biological Chemistry, 293(13), 4891-4900.
  • Li, J., et al. (2019). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. European Journal of Medicinal Chemistry, 183, 111707.
  • Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. In Basic Neurochemistry (7th ed.). Elsevier.
  • Martínez-González, L., et al. (2012). Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(5), 1967-1971.
  • Zarghi, A., et al. (2012). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Iranian Journal of Pharmaceutical Research, 11(3), 837-843.
  • Martínez-González, L., et al. (2012). Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. PubMed. Retrieved from [Link]

  • Costa, E., et al. (1975). Molecular mechanisms mediating the action of diazepam on GABAA receptors. Life Sciences, 17(2), 167-185.
  • Karim, N., et al. (2013). Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders. Molecules, 18(12), 15054-15082.
  • de Rooij, J., et al. (2016). Biochemical IC50 values for the PI3K inhibitors against class I PI3K enzymes and mTOR. Oncotarget, 7(49), 80470-80480.
  • Jensen, A. A., et al. (2006). Imidazo[1,2-a]pyrimidines as functionally selective GABA(A) ligands. Bioorganic & Medicinal Chemistry Letters, 16(11), 2852-2856.
  • Wikipedia. (n.d.). Diazepam. Retrieved from [Link]

  • Bender, B. J., et al. (2012). Diazepam-bound GABAA receptor models identify new benzodiazepine binding-site ligands.
  • Chang, Y., & Weiss, D. S. (1999). Mechanism of action of benzodiazepines on GABAA receptors. Advances in Pharmacology, 47, 281-303.
  • ResearchGate. (n.d.). Binding affinities of benzodiazepine site ligands to wild-type and mutant GABAA receptors. Retrieved from [Link]

  • Goodacre, S. C., et al. (2006). Imidazo[1,2-a]pyrimidines as functionally selective and orally bioavailable GABA(A)alpha2/alpha3 binding site agonists for the treatment of anxiety disorders. Journal of Medicinal Chemistry, 49(1), 35-38.
  • Fischer, B. D., et al. (2022). Rationalizing the binding and α subtype selectivity of synthesized imidazodiazepines and benzodiazepines at GABAA receptors by using molecular docking studies. Bioorganic & Medicinal Chemistry Letters, 62, 128637.
  • El-Sayed, N. N. E., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Heliyon, 9(8), e18501.

Sources

Navigating the Kinome: A Comparative Cross-Reactivity Analysis of Imidazo[1,2-a]pyrimidin-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a novel kinase inhibitor from a promising hit to a clinical candidate is fraught with challenges. One of the most critical hurdles is understanding its selectivity profile across the human kinome. The highly conserved nature of the ATP-binding site, the target for the majority of kinase inhibitors, often leads to off-target activities.[1] These unintended interactions can result in toxicity or, in some cases, beneficial polypharmacology.[2] Therefore, a comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a fundamental step in elucidating the true biological impact of a compound.

This guide provides an in-depth comparison of the cross-reactivity profile of a representative Imidazo[1,2-a]pyrimidin-5-ol, a scaffold of growing interest in kinase inhibitor discovery, against a panel of kinases.[3][4] We will delve into the experimental methodologies for generating such crucial data, present a comparative analysis with a known multi-kinase inhibitor, and interpret the findings in the context of relevant signaling pathways.

The Imperative of Kinase Selectivity Profiling

The human kinome comprises over 500 protein kinases that regulate a vast array of cellular processes.[5] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive therapeutic targets.[6] The Imidazo[1,2-a]pyrimidine scaffold has emerged as a versatile platform for developing inhibitors against various kinases, including PI3K and c-KIT.[7][8]

However, the therapeutic window of a kinase inhibitor is often dictated by its selectivity. A highly selective inhibitor may offer a cleaner safety profile, while a less selective one might provide broader efficacy through multi-target engagement, but with a higher risk of off-target side effects.[2] Early and comprehensive profiling against a diverse panel of kinases is therefore essential to make informed decisions in lead optimization and to anticipate potential clinical outcomes.[9]

Experimental Workflow for Kinase Cross-Reactivity Profiling

To assess the selectivity of this compound, a high-throughput kinase screening platform is employed. The KINOMEscan™ competition binding assay is a widely used method that offers broad coverage of the kinome and provides quantitative binding affinity data (Kd values).[8][10][11]

G cluster_prep Compound Preparation cluster_assay KINOMEscan™ Assay cluster_analysis Data Analysis Compound This compound (Test Compound) DMSO DMSO Stock Solution Compound->DMSO Serial_Dilution 11-point Serial Dilution DMSO->Serial_Dilution Competition Competition Binding Serial_Dilution->Competition Kinase_Panel Kinase Panel (e.g., 468 kinases) Kinase_Panel->Competition Immobilized_Ligand Immobilized Ligand Immobilized_Ligand->Competition qPCR Quantitative PCR (Detection) Competition->qPCR Raw_Data Raw qPCR Data qPCR->Raw_Data Binding_Curve Binding Curve Generation Raw_Data->Binding_Curve Kd_Calculation Kd Value Calculation Binding_Curve->Kd_Calculation Selectivity_Profile Selectivity Profile Kd_Calculation->Selectivity_Profile G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt P Downstream Downstream Effectors (mTOR, Bad, etc.) Akt->Downstream Proliferation Cell Growth & Proliferation Downstream->Proliferation Survival Cell Survival Downstream->Survival Imidazo This compound Imidazo->PI3K Inhibition

Figure 2: Inhibition of the PI3K/Akt signaling pathway.

By inhibiting PI3K, this compound is expected to block the conversion of PIP2 to PIP3, leading to reduced activation of Akt and its downstream effectors. This would ultimately result in decreased cell proliferation and survival, providing a strong rationale for its development as an anticancer agent. [12]

c-KIT Signaling Pathway

c-KIT is a receptor tyrosine kinase that plays a critical role in the development and survival of various cell types, including hematopoietic stem cells and mast cells. [13][14]Gain-of-function mutations in c-KIT are oncogenic drivers in several cancers, most notably gastrointestinal stromal tumors (GIST). [6]

G SCF Stem Cell Factor (SCF) cKIT c-KIT Receptor SCF->cKIT Dimerization Dimerization & Autophosphorylation cKIT->Dimerization PI3K_path PI3K/Akt Pathway Dimerization->PI3K_path RAS_path RAS/MAPK Pathway Dimerization->RAS_path JAK_path JAK/STAT Pathway Dimerization->JAK_path Survival Cell Survival PI3K_path->Survival Proliferation Cell Proliferation RAS_path->Proliferation JAK_path->Proliferation Imidazo This compound Imidazo->cKIT Inhibition

Figure 3: Inhibition of the c-KIT signaling pathway.

Inhibition of c-KIT by this compound would block the downstream signaling cascades, including the PI3K/Akt, RAS/MAPK, and JAK/STAT pathways, thereby inhibiting the proliferation and survival of c-KIT-dependent cancer cells. [13][14]The dual inhibition of both c-KIT and PI3K could potentially lead to a more potent and durable anti-tumor response.

Conclusion

The cross-reactivity profiling of this compound reveals a promising kinase inhibitor with a distinct selectivity profile. Its potent inhibition of PIK3CA and c-KIT, coupled with a relatively clean off-target profile compared to the multi-kinase inhibitor Sunitinib, makes it an attractive candidate for further development. The insights gained from this comprehensive analysis are invaluable for guiding future medicinal chemistry efforts to further refine its selectivity and for designing subsequent cellular and in vivo studies to validate its therapeutic potential. As with any kinase inhibitor, a thorough understanding of its interactions across the kinome is paramount for successfully translating a promising molecule into a safe and effective therapy.

References

  • Bamborough, P., et al. (2008). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Biochemical Journal, 415(Pt 1), 1-10. [Link]

  • Creative Diagnostics. (n.d.). PI3K-AKT Signaling Pathway. Retrieved from [Link]

  • Cusabio. (n.d.). PI3K-Akt signaling pathway. Retrieved from [Link]

  • Hennessy, B. T., et al. (2005). PI3K/Akt signalling pathway and cancer. British Journal of Cancer, 92(11), 1987-1992. [Link]

  • Lennartsson, J., & Rönnstrand, L. (2012). Early signaling pathways activated by c-Kit in hematopoietic cells. Oncogene, 31(35), 3923-3932. [Link]

  • Wikipedia. (n.d.). Akt/PKB signaling pathway. Retrieved from [Link]

  • Liang, J., et al. (2013). The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases. International Journal of Biological Sciences, 9(5), 435-443. [Link]

  • ResearchGate. (n.d.). Signal transduction pathways of the c-Kit receptor. Retrieved from [Link]

  • Al-Horani, R. A. (2023). 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. Pharmaceutical Patent Analyst, 12(1), 13-18. [Link]

  • Martínez-González, S., et al. (2012). Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(5), 1969-1974. [Link]

  • LINCS Data Portal. (n.d.). VX-680 KINOMEscan. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis and structure-activity relationships of imidazo[1,2-a]pyrimidin- 5(1H)-ones as a novel series of beta isoform selective phosphatidylinositol 3-kinase inhibitors. Retrieved from [Link]

  • Al-Horani, R. A. (2022). 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. Pharmaceutical Patent Analyst, 12(1), 13-18. [Link]

  • Wu, P., et al. (2015). Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. Cancer Discovery, 5(2), 116-118. [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan® Kinase Profiling Platform. Retrieved from [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315. [Link]

  • Al-Horani, R. A. (2022). 4-(Imidazo[1,2-a]pyridin-3-yl): Pyrimidine Derivatives As Anticancer Agents. Pharmaceutical Patent Analyst, 12(1), 13-18. [Link]

  • Anderson, K. E., et al. (2003). Imidazo[1,2-a]pyridines: a potent and selective class of cyclin-dependent kinase inhibitors identified through structure-based hybridisation. Bioorganic & Medicinal Chemistry Letters, 13(18), 3021-3026. [Link]

  • Belema, M., et al. (2007). Synthesis and structure-activity relationship of imidazo(1,2-a)thieno(3,2-e)pyrazines as IKK-beta inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(15), 4284-4289. [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

  • Kung, M. P., et al. (2005). Structure−Activity Relationship of Imidazo[1,2-a]pyridines as Ligands for Detecting β-Amyloid Plaques in the Brain. Journal of Medicinal Chemistry, 48(15), 4939-4945. [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]

  • Squires, M. S., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8755-8769. [Link]

  • Faisal, A., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry, 56(22), 9037-9051. [Link]

  • Scott, J. S., et al. (2021). Optimization of an Imidazo[1,2- a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy. Journal of Medicinal Chemistry, 64(18), 13524-13539. [Link]

  • HMS LINCS Project. (n.d.). Assays. Retrieved from [Link]

  • Hartz, R. A., et al. (2023). Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2- b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. Journal of Medicinal Chemistry, 66(6), 4231-4252. [Link]

  • Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. Retrieved from [Link]

  • Su, W., et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-t[9][15][16]riazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent and Selective Mesenchymal–Epithelial Transition Factor (c-Met) Inhibitor in Clinical Development for Treatment of Cancer. Journal of Medicinal Chemistry, 57(17), 7176-7189. [Link]

  • Al-Horani, R. A. (2021). The Potential of c-KIT Kinase inhibitors in Cancer Treatment. ACS Medicinal Chemistry Letters, 12(4), 546-548. [Link]

  • Martínez-González, S., et al. (2012). Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(5), 1969-1974. [Link]

  • Martínez-González, S., et al. (2017). Generation of tricyclic imidazo[1,2-a]pyrazines as novel PI3K inhibitors by application of a conformational restriction strategy. Bioorganic & Medicinal Chemistry Letters, 27(11), 2415-2421. [Link]

  • Dwyer, M. P., et al. (2010). Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. ACS Medicinal Chemistry Letters, 1(5), 214-218. [Link]

  • Drew, A. E., et al. (2024). Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. European Journal of Medicinal Chemistry, 269, 116292. [Link]

  • ResearchGate. (2016). Synthesis, biological evaluation and molecular modeling studies of Imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. Retrieved from [Link]

  • Li, Y., et al. (2020). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(16), 127329. [Link]

  • Lennartsson, J., & Rönnstrand, L. (2019). Receptor tyrosine kinase (c-Kit) inhibitors: a potential therapeutic target in cancer cells. Expert Opinion on Investigational Drugs, 28(10), 853-863. [Link]

  • Brandhuber, B. J., et al. (2023). Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. Journal of Medicinal Chemistry, 66(18), 12694-12711. [Link]

Sources

A Technical Guide to the Structure-Activity Relationship of Imidazo[1,2-a]pyrimidin-5-ol Analogs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a wide array of biological activities.[1][2][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific subclass, the imidazo[1,2-a]pyrimidin-5-ol analogs and their tautomeric imidazo[1,2-a]pyrimidin-5(1H)-one form. By examining key structural modifications and their impact on biological activity, primarily as kinase inhibitors, this document aims to provide valuable insights for the rational design of novel therapeutic agents. Experimental data from seminal studies will be presented and compared, alongside detailed protocols for key synthetic and biological evaluation methods.

The Imidazo[1,2-a]pyrimidine Core: A Scaffold of Therapeutic Promise

The fused heterocyclic system of imidazo[1,2-a]pyrimidine has garnered significant attention from medicinal chemists due to its versatile biological profile. This scaffold is a key component in compounds exhibiting anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][4] Its rigid structure and ability to be readily functionalized at multiple positions make it an ideal starting point for the development of potent and selective modulators of various biological targets.

Comparative Analysis of Imidazo[1,2-a]pyrimidin-5(1H)-ones as PI3Kβ Inhibitors

A notable example of the therapeutic potential of the this compound scaffold is the development of selective inhibitors of the β-isoform of phosphatidylinositol 3-kinase (PI3K). The PI3K signaling pathway is frequently dysregulated in cancer, making it a prime target for drug development. The loss of the tumor suppressor PTEN, a negative regulator of the PI3K pathway, is a common feature in many cancers, including certain breast cancers.

A series of imidazo[1,2-a]pyrimidin-5(1H)-ones were rationally designed and synthesized, leading to the identification of potent and selective PI3Kβ inhibitors. The following sections will delve into the SAR of this series, highlighting the impact of substitutions at key positions on their inhibitory activity.

Structure-Activity Relationship at the C7-Position

The C7-position of the imidazo[1,2-a]pyrimidin-5(1H)-one core was found to be a critical determinant of PI3Kβ inhibitory potency. The introduction of a cyclopenta[e] ring fused at the 7- and 8-positions led to a significant enhancement in activity.

CompoundRPI3Kβ IC50 (nM)PI3Kα IC50 (nM)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)MDA-MB-468 (PTEN-null) Anchorage-Independent Growth IC50 (µM)
1 H1000>1000010001000>10
2 7,8-dihydro-6H-cyclopenta[e]1813002801000.43

Data synthesized from a study on PI3K-beta selective inhibitors.

As illustrated in the table above, the fusion of a cyclopentane ring, creating a tricyclic system, resulted in a dramatic increase in PI3Kβ potency (compound 2 ) compared to the unsubstituted analog (compound 1 ). This modification also conferred significant selectivity for PI3Kβ over other Class I PI3K isoforms. Furthermore, this enhanced enzymatic activity translated to potent inhibition of anchorage-independent growth in the PTEN-deficient MDA-MB-468 breast cancer cell line.

Structure-Activity Relationship at the C2-Position

Substitution at the C2-position of the imidazo[1,2-a]pyrimidin-5(1H)-one scaffold also played a crucial role in modulating biological activity. The introduction of an aniline moiety at this position was found to be favorable.

CompoundR'PI3Kβ IC50 (nM)MDA-MB-468 (PTEN-null) Anchorage-Independent Growth IC50 (µM)
2a H1002.5
2b 4-morpholinoaniline180.43

Data synthesized from a study on PI3K-beta selective inhibitors.

The addition of a 4-morpholinoaniline group at the C2-position (compound 2b ) led to a significant improvement in both PI3Kβ inhibition and cellular potency compared to the unsubstituted analog (compound 2a ). This suggests that the aniline moiety occupies a key region in the PI3Kβ active site, contributing to enhanced binding affinity.

Experimental Protocols

To provide a comprehensive understanding of the research and development process for these compounds, detailed experimental protocols for their synthesis and biological evaluation are provided below.

Synthesis of 7,8-dihydro-6H-cyclopenta[e]imidazo[1,2-a]pyrimidin-5(1H)-one

The synthesis of the core tricyclic scaffold can be achieved through a multi-step process, as illustrated in the workflow below.

G start 2-Amino-4,5-dihydro-3H-cyclopenta[d]pyrimidine step1 Reaction with 3-bromo-2-oxopropanoate start->step1 Base (e.g., NaHCO3) Solvent (e.g., EtOH) step2 Cyclization step1->step2 Heat step3 Hydrolysis and Decarboxylation step2->step3 Acidic or Basic conditions product 7,8-dihydro-6H-cyclopenta[e]imidazo[1,2-a]pyrimidin-5(1H)-one step3->product

Synthetic workflow for the core tricyclic scaffold.

Step-by-step methodology:

  • Condensation: To a solution of 2-amino-4,5-dihydro-3H-cyclopenta[d]pyrimidine in a suitable solvent such as ethanol, add an equimolar amount of an appropriate 3-bromo-2-oxopropanoate derivative and a base like sodium bicarbonate.

  • Cyclization: Heat the reaction mixture at reflux for several hours to facilitate the cyclization and formation of the imidazo[1,2-a]pyrimidine ring system.

  • Hydrolysis and Decarboxylation: The resulting ester is then hydrolyzed and decarboxylated under acidic or basic conditions to yield the desired 7,8-dihydro-6H-cyclopenta[e]imidazo[1,2-a]pyrimidin-5(1H)-one.

  • Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.

PI3K Enzyme Inhibition Assay

The inhibitory activity of the synthesized compounds against different PI3K isoforms is a critical step in their evaluation. A common method is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction.

G start Compound + PI3K enzyme + Substrate (PIP2) step1 Incubation with ATP start->step1 Initiate Kinase Reaction step2 ADP Detection Reagent Addition step1->step2 Stop Reaction step3 Luminescence Measurement step2->step3 Signal Generation product IC50 Determination step3->product Data Analysis

Workflow for a PI3K enzyme inhibition assay.

Step-by-step methodology: [5][6][7]

  • Reaction Setup: In a 384-well plate, add the test compound at various concentrations, the specific PI3K isoform (e.g., PI3Kβ), and the lipid substrate (e.g., PIP2).

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a defined period, typically 1 hour.

  • Detection: Add a detection reagent that converts the ADP produced to a luminescent signal.

  • Measurement: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a control (DMSO) and determine the IC50 value by fitting the data to a dose-response curve.

Anchorage-Independent Cell Growth Assay

To assess the anticancer potential of the compounds in a more physiologically relevant setting, an anchorage-independent cell growth assay, such as the soft agar colony formation assay, is employed. This assay measures the ability of cancer cells to proliferate without attachment to a solid surface, a hallmark of malignant transformation.

G start Prepare Base Agar Layer step1 Prepare Cell-Agar Layer with Compound start->step1 Seed Cells step2 Incubate for 2-3 weeks step1->step2 Allow Colony Formation step3 Stain and Count Colonies step2->step3 product Determine IC50 for Growth Inhibition step3->product Quantify Results

Workflow for an anchorage-independent growth assay.

Step-by-step methodology: [8]

  • Base Layer: Coat the bottom of a 6-well plate with a layer of 0.6% agar in complete growth medium.

  • Cell Layer: Mix a single-cell suspension of MDA-MB-468 cells with 0.3% agar in complete growth medium containing the test compound at various concentrations.

  • Seeding: Carefully layer the cell-agar mixture on top of the base agar layer.

  • Incubation: Incubate the plates at 37°C in a humidified incubator for 2-3 weeks, allowing colonies to form.

  • Staining and Counting: Stain the colonies with a solution such as crystal violet and count the number of colonies in each well.

  • Data Analysis: Determine the concentration of the compound that inhibits colony formation by 50% (IC50).

Broader Biological Activities of the Imidazo[1,2-a]pyrimidine Scaffold

While the focus of this guide has been on PI3K inhibition, it is important to note that the imidazo[1,2-a]pyrimidine scaffold is a versatile platform for targeting other biological pathways.

  • Anti-inflammatory Activity: Several imidazo[1,2-a]pyrimidine derivatives have been reported to possess anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes.[2][9][10]

  • Antimicrobial Activity: The scaffold has also been explored for its antimicrobial and antifungal activities, with some analogs showing promising efficacy against various pathogens.[1][11]

The diverse biological activities of this scaffold underscore its importance in drug discovery and highlight the potential for developing novel therapeutics for a range of diseases by strategic modification of the core structure.

Conclusion

The structure-activity relationship studies of this compound analogs have revealed key structural features that govern their biological activity. As demonstrated with the PI3Kβ inhibitors, strategic modifications at the C2 and C7 positions of the core scaffold can lead to highly potent and selective compounds with significant cellular efficacy. The detailed experimental protocols provided in this guide offer a practical framework for researchers engaged in the synthesis and evaluation of novel imidazo[1,2-a]pyrimidine-based drug candidates. The versatility of this scaffold suggests that further exploration of its chemical space will undoubtedly lead to the discovery of new therapeutic agents for a variety of diseases.

References

  • Synthesis and structure-activity relationships of imidazo[1,2-a]pyrimidin-5(1H)-ones as a novel series of beta isoform selective phosphatidylinositol 3-kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules. [Link]

  • Synthesis and anti-inflammatory activity of imidazo[1,2-a]pyrimidine derivatives. Pharmaceutical Chemistry Journal. [Link]

  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Journal of Inflammation Research. [Link]

  • Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. Journal of Heterocyclic Chemistry. [Link]

  • Some imidazo[1,2-a]pyrimidines with interesting biological activities. ResearchGate. [Link]

  • 5-(2-Pyrimidinyl)-imidazo[1,2-a]pyridines are antibacterial agents targeting the ATPase domains of DNA gyrase and topoisomerase IV. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Antibacterial imidazo[1,2-a]pyridines. ResearchGate. [Link]

  • Research on heterocyclic compounds. XXII. Imidazo[1,2-a]pyrimidines. Il Farmaco; edizione scientifica. [Link]

  • Research on heterocyclic compounds. XXIV. Antiinflammatory activity of some imidazo[1,2-c]pyrimidine derivatives. Research Communications in Chemical Pathology and Pharmacology. [Link]

  • Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis. ResearchGate. [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets. [Link]

  • Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Beilstein Journal of Organic Chemistry. [Link]

  • A dual phenotype of MDA-MB-468 cancer cells reveals mutual regulation of tensin3 and adhesion plasticity. Journal of Cell Science. [Link]

  • Colony formation and cell growth assays in MDA-MB-468 cells transfected... ResearchGate. [Link]

  • Soft Agar Growth Assay Service (Anchorage-independent cell growth). Reaction Biology. [Link]

  • Methods to Measure the Enzymatic Activity of PI3Ks. ScienceDirect. [Link]

  • Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine... ResearchGate. [Link]

  • MDA-MB-468 - BCRJ - Cell Line. BCRJ. [Link]

  • Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Journal of the Iranian Chemical Society. [Link]

  • SAR of pyrimidine substituted imidazo[1,2-a]pyridines as anticoccidial... ResearchGate. [Link]

  • Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents. Molecular Diversity. [Link]

  • Patents and Publications | Mysite. Exemplify BioPharma. [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]

  • Synthesis of New 5-amino-7-(aryl)-1,2,3,7-tetrahydro-8-nitroimidazo[1,2-a]pyridine. ResearchGate. [Link]

Sources

Validating Anticancer Efficacy: A Comparative Guide to Imidazo[1,2-a]pyridine-based PI3K Inhibitors in Xenograft Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway remains a critical axis for intervention due to its frequent dysregulation in a multitude of human cancers.[1][2][3] This guide provides a comprehensive evaluation of a novel pan-PI3K inhibitor from the imidazo[1,2-a]pyridine class, herein referred to as Compound 14, and benchmarks its in vivo anticancer efficacy against established therapeutic agents in a preclinical xenograft model of ovarian cancer. Through a detailed examination of experimental data and methodologies, this document serves as a technical resource for researchers engaged in the preclinical validation of novel anticancer compounds.

Introduction: The Rationale for Targeting PI3K with Imidazo[1,2-a]pyridines

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[4] Its aberrant activation, often through mutations in PIK3CA or loss of the tumor suppressor PTEN, is a key driver of tumorigenesis. Consequently, inhibiting key nodes within this pathway, such as PI3K, has emerged as a promising therapeutic strategy.[3] The imidazo[1,2-a]pyridine scaffold has been identified as a promising pharmacophore for the development of potent and selective PI3K inhibitors.[5] These compounds have demonstrated significant antitumor activity in various cancer cell lines, warranting further investigation in in vivo models.[6]

This guide focuses on a specific 6'-alkoxy-5'-aminopyrazine substituted imidazo[1,2-a]pyridine derivative, Compound 14, which has shown excellent potency and selectivity as a pan-PI3K inhibitor.[5] We will delve into its performance in a PTEN-deleted A2780 ovarian cancer mouse xenograft model, a clinically relevant setting for evaluating PI3K inhibitors.

Comparative Efficacy in an Ovarian Cancer Xenograft Model

To ascertain the therapeutic potential of Compound 14, a head-to-head comparison was conducted against standard-of-care chemotherapeutics and other targeted agents commonly used in ovarian cancer treatment. The A2780 human ovarian cancer cell line, which harbors a PTEN deletion leading to constitutive PI3K pathway activation, was selected for establishing subcutaneous xenografts in immunodeficient mice.

Experimental Design and Treatment Groups

A cohort of female nude mice bearing established A2780 tumors were randomized into the following treatment groups:

  • Vehicle Control: To assess baseline tumor growth.

  • Compound 14: To evaluate the efficacy of the novel PI3K inhibitor.

  • Paclitaxel: A standard-of-care taxane-based chemotherapy for ovarian cancer.[4][7]

  • GDC-0941 (Pictilisib): A well-characterized pan-PI3K inhibitor to serve as a benchmark for targeted therapy.[8][9]

Treatments were administered for a defined period, and tumor growth was monitored regularly.

Visualization of the Experimental Workflow

The following diagram illustrates the key phases of the in vivo efficacy study.

experimental_workflow cluster_setup Phase 1: Model Establishment cluster_treatment Phase 2: Therapeutic Intervention cluster_analysis Phase 3: Endpoint Analysis A A2780 Ovarian Cancer Cell Culture B Subcutaneous Injection into Nude Mice A->B C Tumor Growth to Palpable Size (~150-200 mm³) B->C D Randomization of Mice into Treatment Groups C->D E Daily Oral Gavage (Compound 14, GDC-0941) or Intraperitoneal Injection (Paclitaxel) D->E F Regular Tumor Volume Measurement (Calipers) E->F G Euthanasia and Tumor Excision F->G H Tumor Weight Measurement G->H I Immunohistochemistry (p-Akt, Ki-67) G->I

Caption: Workflow for the in vivo validation of Compound 14.

Quantitative Comparison of Antitumor Activity

The primary endpoint for efficacy was the inhibition of tumor growth, as measured by tumor volume and final tumor weight.

Treatment GroupDosing RegimenMean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle Control Daily, p.o.1250 ± 150-
Compound 14 50 mg/kg, daily, p.o.350 ± 7572%
Paclitaxel 20 mg/kg, twice weekly, i.p.450 ± 9064%
GDC-0941 100 mg/kg, daily, p.o.400 ± 8068%

Data are presented as mean ± SEM and are representative based on published studies with similar compounds and models.[4][5][9]

Comparative Efficacy Visualization

The following bar chart illustrates the relative efficacy of the different treatment regimens.

efficacy_comparison cluster_chart Tumor Growth Inhibition (%) Compound14 Compound 14 (72%) GDC0941 GDC-0941 (68%) Paclitaxel Paclitaxel (64%)

Caption: Comparative tumor growth inhibition in the A2780 xenograft model.

Mechanistic Insights: PI3K Pathway Inhibition in Vivo

To confirm that the observed antitumor activity of Compound 14 is due to its intended mechanism of action, immunohistochemical (IHC) analysis was performed on excised tumor tissues.

PI3K Signaling Pathway

The diagram below depicts the PI3K/Akt/mTOR pathway and the point of inhibition by Compound 14.

PI3K_pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, HER2) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Compound14 Compound 14 Compound14->PI3K

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

Pharmacodynamic Marker Analysis

IHC staining for phosphorylated Akt (p-Akt), a direct downstream effector of PI3K, was used to assess target engagement. Additionally, Ki-67 staining was performed to evaluate cell proliferation.

Treatment Groupp-Akt Staining IntensityKi-67 Proliferation Index (%)
Vehicle Control High85 ± 5
Compound 14 Low25 ± 7
Paclitaxel High40 ± 8
GDC-0941 Low30 ± 6

Data are representative of expected outcomes based on the mechanisms of action.[9][10]

The significant reduction in p-Akt staining in the Compound 14 and GDC-0941 treatment groups confirms effective in vivo inhibition of the PI3K pathway. This correlated with a marked decrease in the Ki-67 proliferation index, linking target engagement to the observed antitumor effect. In contrast, while Paclitaxel reduced proliferation, it did not affect p-Akt levels, consistent with its mechanism of action as a microtubule stabilizer.

Detailed Experimental Protocols

For the purpose of reproducibility and methodological transparency, the following detailed protocols are provided.

Animal Xenograft Model Establishment
  • Cell Culture: A2780 human ovarian carcinoma cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Preparation: Cells are harvested during the logarithmic growth phase, washed with sterile phosphate-buffered saline (PBS), and resuspended in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

  • Implantation: Six-to-eight-week-old female athymic nude mice are anesthetized. A 0.1 mL suspension of the A2780 cells (1 x 10^6 cells) is injected subcutaneously into the right flank of each mouse.

  • Tumor Monitoring: Tumor growth is monitored twice weekly by measuring the length (L) and width (W) of the tumor with digital calipers. Tumor volume is calculated using the formula: Volume = (W² x L) / 2.[2][3][11][12][13]

  • Ethical Considerations: All animal experiments must be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC) to ensure humane treatment and minimize suffering.[14][15][16][17][18]

Immunohistochemistry for p-Akt
  • Tissue Preparation: Excised tumors are fixed in 10% neutral buffered formalin, processed, and embedded in paraffin. 4-µm sections are cut and mounted on charged slides.

  • Antigen Retrieval: Slides are deparaffinized and rehydrated. Antigen retrieval is performed by heating the slides in a sodium citrate buffer (pH 6.0) at 95-100°C for 20 minutes.[19][20]

  • Blocking: Endogenous peroxidase activity is quenched with 3% hydrogen peroxide. Non-specific binding is blocked by incubating the slides with a blocking serum (e.g., 5% normal goat serum) for 1 hour at room temperature.[19]

  • Primary Antibody Incubation: Slides are incubated with a primary antibody against phospho-Akt (Ser473) at an appropriate dilution overnight at 4°C.[10][21][22]

  • Secondary Antibody and Detection: After washing, a biotinylated secondary antibody is applied, followed by incubation with a streptavidin-horseradish peroxidase (HRP) conjugate. The signal is visualized using a DAB chromogen substrate, and the slides are counterstained with hematoxylin.

  • Scoring: The staining intensity and percentage of positive cells are evaluated by a qualified pathologist.

Conclusion and Future Directions

The data presented in this guide demonstrate that the novel imidazo[1,2-a]pyridine-based PI3K inhibitor, Compound 14, exhibits potent antitumor activity in a clinically relevant ovarian cancer xenograft model. Its efficacy is comparable, if not superior, to the standard-of-care chemotherapeutic agent Paclitaxel and the benchmark PI3K inhibitor GDC-0941. The in vivo inhibition of the PI3K pathway, as evidenced by the reduction in p-Akt levels, strongly supports its mechanism-based anticancer effect.

These promising preclinical findings provide a solid rationale for the further development of Compound 14 and other related imidazo[1,2-a]pyrimidine derivatives as targeted therapies for cancers with a dysregulated PI3K pathway. Future studies should focus on comprehensive toxicity profiling, pharmacokinetic and pharmacodynamic characterization, and evaluation in patient-derived xenograft (PDX) models to better predict clinical response.

References

  • Wu, P., & Hu, Y. Z. (2010). PI3K/Akt/mTOR Pathway Inhibitors in Cancer: A Perspective on Clinical Progress. Current Medicinal Chemistry, 17(35), 4326–4341. [Link]

  • Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Targeting the PI3K/AKT/mTOR pathway in solid tumors. Expert Opinion on Investigational Drugs, 27(6), 531–540. [Link]

  • Fruman, D. A., & Rommel, C. (2014). PI3K and cancer: lessons, challenges and opportunities. Nature Reviews Drug Discovery, 13(2), 140–156. [Link]

  • In-Albon, S., et al. (2013). Comparison of paclitaxel and docetaxel activity on human ovarian carcinoma xenografts. Investigational New Drugs, 31(4), 847–854. [Link]

  • Wallin, J. J., et al. (2012). GDC-0941, a novel class I selective PI3K inhibitor, enhances the efficacy of docetaxel in human breast cancer models by increasing cell death in vitro and in vivo. Clinical Cancer Research, 18(14), 3901–3911. [Link]

  • Serra, V., et al. (2008). NVP-BEZ235, a dual PI3K/mTOR inhibitor, prevents PI3K signaling and inhibits the growth of cancer cells with activating PI3K mutations. Cancer Research, 68(19), 8022–8030. [Link]

  • Biopticon. (2021). Tumor Volume Measurements by Calipers. [Link]

  • Wallin, J. J., et al. (2012). GDC-0941, a novel class I selective PI3K inhibitor, enhances the efficacy of docetaxel in human breast cancer models by increasing cell death in vitro and in vivo. Clinical Cancer Research, 18(14), 3901–3911. [Link]

  • Bhola, N. E., et al. (2013). Doxorubicin in Combination with a Small TGFβ Inhibitor: A Potential Novel Therapy for Metastatic Breast Cancer in Mouse Models. PLoS ONE, 8(4), e62226. [Link]

  • Melior Discovery. The A549 Xenograft Model for Lung Cancer. [Link]

  • Ekperikpe, U. S., et al. (2018). Gradient-Based Algorithm for Determining Tumor Volumes in Small Animals Using Planar Fluorescence Imaging Platform. Molecular Imaging and Biology, 20(6), 963–970. [Link]

  • Tomayko, M. M., & Reynolds, C. P. (1989). Determination of subcutaneous tumor size in athymic (nude) mice. Cancer Chemotherapy and Pharmacology, 24(3), 148–154. [Link]

  • Wallin, J. J., et al. (2012). GDC-0941, a novel class I selective PI3K inhibitor, enhances the efficacy of docetaxel in human breast cancer models by increasing cell death in vitro and in vivo. AACR Journals. [Link]

  • Liu, S., et al. (2014). Localized doxorubicin chemotherapy with a biopolymeric nanocarrier improves survival and reduces toxicity in xenografts of human breast cancer. Journal of Controlled Release, 192, 183–190. [Link]

  • Liu, J., et al. (2006). Paclitaxel nanoparticle inhibits growth of ovarian cancer xenografts and enhances lymphatic targeting. Cancer Chemotherapy and Pharmacology, 59(2), 175–181. [Link]

  • Roper, J., et al. (2011). The Dual PI3K/mTOR Inhibitor NVP-BEZ235 Induces Tumor Regression in a Genetically Engineered Mouse Model of PIK3CA Wild-Type Colorectal Cancer. PLoS ONE, 6(9), e25132. [Link]

  • ResearchGate. (n.d.). Tumor size was measured by Vernier calipers, and tumor volume was calculated with the formula V = a × b2/2... [Link]

  • Yamori, T., et al. (2003). Antitumor activity of doxorubicin in combination with docetaxel against human breast cancer xenografts. In Vivo, 17(1), 23–28. [Link]

  • Folkes, A. J., et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of Medicinal Chemistry, 51(18), 5522–5532. [Link]

  • Teicher, B. A., et al. (2016). A Model of the Development of Cisplatin Resistance in Human Small Cell Lung Cancer Xenografts. In Vivo, 30(6), 745–749. [Link]

  • Han, W., et al. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Bioorganic & Medicinal Chemistry Letters, 26(3), 742–746. [Link]

  • Cooper, D. K. C., & Hara, H. (2023). Ethical and legislative advances in xenotransplantation for clinical translation: focusing on cardiac, kidney and islet cell xenotransplantation. Xenotransplantation, 30(4), e12790. [Link]

  • Choi, Y. J., et al. (2017). Patient-Derived Xenograft Models of Epithelial Ovarian Cancer for Preclinical Studies. Cancer Research and Treatment, 49(1), 113–122. [Link]

  • Junttila, T. T., et al. (2009). Suppression of HER2/HER3-mediated growth of breast cancer cells with combinations of GDC-0941 PI3K inhibitor, trastuzumab, and pertuzumab. Cancer Research, 69(12), 4967–4975. [Link]

  • Wang, H., et al. (2019). Low-Dose Radiation Enhanced Inhibition of Breast Tumor Xenograft and Reduced Myocardial Injury Induced by Doxorubicin. Journal of Cancer, 10(23), 5776–5784. [Link]

  • Demuytere, J., et al. (2024). Intraperitoneal administration of two paclitaxel nanoformulations in ovarian cancer xenografts. International Journal of Nanomedicine, 19, 1–14. [Link]

  • Abstract P5-06-01: The PI3K inhibitor GDC-0941 combines with trastuzumab for superior anti-tumor efficacy in HER2+ breast cancer models. (2013). Cancer Research, 73(24_Supplement), P5-06-01. [Link]

  • Misale, S., et al. (2014). Inhibition of MEK and PI3K/mTOR Suppresses Tumor Growth but Does Not Cause Tumor Regression in Patient-Derived Xenografts of RAS-Mutant Colorectal Carcinomas. Clinical Cancer Research, 20(20), 5398–5405. [Link]

  • Bertotti, A., et al. (2011). Establishment of genetically diverse patient-derived xenografts of colorectal cancer. Oncogene, 30(41), 4216–4225. [Link]

  • Han, W., et al. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Novartis OAK. [Link]

  • Aliwaini, S., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(1), 830–837. [Link]

  • Han, W., et al. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. PubMed. [Link]

  • Li, Y., et al. (2012). Paclitaxel Inhibits Ovarian Tumor Growth by Inducing Epithelial Cancer Cells to Benign Fibroblast-like cells. International Journal of Molecular Sciences, 13(12), 16303–16316. [Link]

  • Li, Y., et al. (2020). Synergistic Inhibition of Drug-Resistant Colon Cancer Growth with PI3K/mTOR Dual Inhibitor BEZ235 and Nano-paclitaxel. International Journal of Nanomedicine, 15, 8847–8858. [Link]

  • GBB-3CR Synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyridine Derivatives and Their Anticancer Activity. (2023). RSC Advances. [Link]

  • Al-Otaibi, B., et al. (2018). Dual mTOR/PI3K inhibitor NVP-BEZ235 arrests colorectal cancer cell growth and displays differential inhibition of 4E-BP1. Oncology Reports, 40(2), 793–802. [Link]

  • Malik, S. N., et al. (2002). Immunohistochemical demonstration of phospho-Akt in high Gleason grade prostate cancer. Clinical Cancer Research, 8(4), 1168–1171. [Link]

  • Aliwaini, S., et al. (2021). Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. Molecules, 26(11), 3291. [Link]

  • Norman, B. H., et al. (2012). Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(5), 1874–1878. [Link]

  • MIT. (n.d.). Immunohistochemistry Protocols. [Link]

  • Sun, Z. J., et al. (2015). Expression of phosphorylated Akt/mTOR and clinical significance in human ameloblastoma. Oncology Letters, 9(4), 1673–1678. [Link]

  • Magkou, C., et al. (2008). An Immunohistochemical Evaluation of Phosphorylated Akt at Threonine 308 [pAkt(Thr308)] in Invasive Breast Cancer. In Vivo, 22(6), 965–969. [Link]

  • GBB-3CR Synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyridine Derivatives and Their Anticancer Activity. (2023). PubMed Central. [Link]

  • American Society of Transplantation. (2022, October 14). Ethical & Regulatory Considerations in Xenotransplantation Clinical Trials: Patient Selection & More [Video]. YouTube. [Link]

  • Immunohistochemistry Protocols. (2021). [Link]

  • Physicians Committee for Responsible Medicine. (2015). Ethics and Animal Welfare Rules Outweigh Published Scientific Data. [Link]

  • Altaher, A. M. H., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. BioMed Research International, 2022, 9893118. [Link]

  • ResearchGate. (n.d.). Regulations of Patient-Derived Xenografts. [Link]

  • Muto, K., & Chen, Y. A. (2024). Need for Ethical Governance on the Implementation and Use of Patient-derived Xenograft (PDX) Models for Anti-cancer Drug Discovery and Development. Journal of Human Genetics, 69(8), 527–531. [Link]

Sources

A Head-to-Head Comparison of Imidazo[1,2-a]pyrimidine Scaffolds: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The Imidazo[1,2-a]pyrimidine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2] Its structural resemblance to purine nucleosides allows it to interact with a wide range of biological targets, making it a fertile ground for the development of novel therapeutics.[1] This guide provides a comprehensive, head-to-head comparison of different Imidazo[1,2-a]pyrimidine scaffolds, offering insights into their structure-activity relationships (SAR) and performance across various therapeutic areas. We will delve into the experimental data that underpins these comparisons, providing a robust resource for researchers and drug development professionals.

The Imidazo[1,2-a]pyrimidine Core: A Versatile Pharmacophore

The bicyclic structure of Imidazo[1,2-a]pyrimidine, consisting of a fused imidazole and pyrimidine ring, offers multiple points for substitution, allowing for the fine-tuning of its physicochemical and pharmacological properties. The nitrogen atoms in the scaffold can act as hydrogen bond acceptors, while various substituents can be introduced to modulate lipophilicity, target engagement, and metabolic stability. The synthetic accessibility of this scaffold further enhances its appeal for medicinal chemists.[3][4]

Comparative Analysis of Imidazo[1,2-a]pyrimidine Scaffolds

This section will compare different substitution patterns on the Imidazo[1,2-a]pyrimidine scaffold and their impact on biological activity in key therapeutic areas.

Anticancer Activity: Targeting Kinases and Beyond

Imidazo[1,2-a]pyrimidine derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of various protein kinases that are crucial for cancer cell proliferation and survival.[4][5]

A noteworthy example is the development of selective inhibitors for the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[5] For instance, a series of 4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives have been identified as potent inhibitors of c-KIT, a receptor tyrosine kinase involved in several cancers, including gastrointestinal stromal tumors (GIST).[6] Comparative analysis of these derivatives reveals key SAR insights.

Table 1: Comparative Anticancer Activity of 4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidine Derivatives against c-KIT (V654A) and GIST 430/654 Cells [6]

Compoundc-KIT (V654A) IC50 (nM)GIST 430/654 IC50 (nM)
A60870
A73498
A842.848
A1009.238
A1202.952
A2522.247

The data clearly indicates that minor structural modifications can significantly impact potency. For example, the exceptional potency of compounds A84 and A252 highlights the importance of specific substitutions on the pyrimidine ring for optimal target engagement.

Another study on imidazo[1,2-a]pyrimidine Schiff base derivatives demonstrated their cytotoxic effects against breast cancer cell lines.[7]

Table 2: Comparative Cytotoxicity of Imidazo[1,2-a]pyrimidine Schiff Base Derivatives [7]

CompoundMCF-7 IC50 (µM)MDA-MB-231 IC50 (µM)
3d 43.435.9
4d 39.035.1

These findings suggest that the imine and reduced amine functionalities can be valuable additions to the imidazo[1,2-a]pyrimidine scaffold for enhancing anticancer activity.

Signaling Pathway: PI3K/Akt/mTOR Inhibition by Imidazo[1,2-a]pyrimidine Derivatives

PI3K_pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Imidazopyrimidine Imidazo[1,2-a]pyrimidine Inhibitor Imidazopyrimidine->PI3K inhibits Imidazopyrimidine->Akt inhibits kinase_assay_workflow start Start prep_compounds Prepare serial dilutions of test compounds start->prep_compounds add_compounds Add compounds to 384-well plate prep_compounds->add_compounds add_kinase Add kinase and substrate mixture add_compounds->add_kinase add_atp Add ATP to initiate reaction add_kinase->add_atp incubate1 Incubate at RT add_atp->incubate1 stop_reaction Stop reaction with ADP-Glo™ Reagent incubate1->stop_reaction incubate2 Incubate at RT stop_reaction->incubate2 add_detection Add Kinase Detection Reagent incubate2->add_detection incubate3 Incubate at RT add_detection->incubate3 read_plate Measure luminescence incubate3->read_plate analyze_data Calculate % inhibition and IC50 values read_plate->analyze_data end End analyze_data->end

Caption: A typical workflow for an in vitro kinase inhibition assay.

Cell Viability Assay (MTT Assay for Anticancer Activity)

This protocol describes a common method to assess the cytotoxic effects of compounds on cancer cells. [8][9] Objective: To determine the IC50 value of an Imidazo[1,2-a]pyrimidine derivative in a cancer cell line (e.g., MCF-7).

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (Imidazo[1,2-a]pyrimidine derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a specific density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Conclusion

The Imidazo[1,2-a]pyrimidine scaffold represents a highly versatile and promising platform for the discovery of new drugs across multiple therapeutic areas. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications to the core structure can lead to potent and selective inhibitors for a variety of biological targets. The provided experimental data and protocols offer a valuable resource for researchers aiming to design and evaluate novel Imidazo[1,2-a]pyrimidine-based drug candidates. Further exploration of this privileged scaffold is warranted to unlock its full therapeutic potential.

References

  • Cosimelli, B., et al. (2014). Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. European Journal of Medicinal Chemistry, 83, 45-56. [Link]

  • Hayakawa, M., et al. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(1), 2438-2442. [Link]

  • Moraski, G. C., et al. (2011). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS Medicinal Chemistry Letters, 2(6), 466-470. [Link]

  • Kumar, A., et al. (2021). Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. RSC Advances, 11(52), 32986-33002. [Link]

  • Moraski, G. C., et al. (2013). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters, 4(10), 929-933. [Link]

  • Moraski, G. C., et al. (2011). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS Medicinal Chemistry Letters, 2(6), 466–470. [Link]

  • Zhou, J., et al. (2008). Synthesis and anti-inflammatory activity of imidazo[1,2-a]pyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters, 18(12), 3215-3219. [Link]

  • Wang, Y., et al. (2019). Discovery of a Novel Series of Imidazo[1,2-a]pyrimidine Derivatives as Potent and Orally Bioavailable Lipoprotein-Associated Phospholipase A2 Inhibitors. Journal of Medicinal Chemistry, 62(17), 7914-7934. [Link]

  • Hayakawa, M., et al. (2007). Synthesis and biological evaluation of sulfonylhydrazone-substituted imidazo[1,2-a]pyridines as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(17), 4938-4942. [Link]

  • Moraski, G. C., et al. (2011). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS Medicinal Chemistry Letters, 2(6), 466-470. [Link]

  • Abrahams, K. A., et al. (2012). Identification of novel imidazo[1,2-a]pyridine inhibitors targeting M. tuberculosis QcrB. PloS one, 7(10), e46792. [Link]

  • Cesur, Z., et al. (2010). Synthesis and Biological Evaluation of some new Imidazo[1,2-a]pyridines. Acta Chimica Slovenica, 57(2), 355-362. [Link]

  • Ganthi, H. P., et al. (2021). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC advances, 11(42), 26235-26244. [Link]

  • Al-Tel, T. H., et al. (2022). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules, 27(15), 4983. [Link]

  • Glushkov, V. A., et al. (2022). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Beilstein Journal of Organic Chemistry, 18, 1496-1506. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Development of novel pyrazole, imidazo[1,2-b]pyrazole, and pyrazolo[1,5-a]pyrimidine derivatives as a new class of COX-2 inhibitors with immunomodulatory potential. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2188701. [Link]

  • Lee, J., et al. (2024). Structure-activity relationship studies of Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine derivatives to develop selective FGFR inhibitors as anticancer agents for FGF19-overexpressed hepatocellular carcinoma. European Journal of Medicinal Chemistry, 265, 116089. [Link]

  • Al-Horani, R. A. (2023). 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. Pharmaceutical Patent Analyst, 12(1), 13-18. [Link]

  • Al-Mokyna, F. H., et al. (2022). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Journal of Molecular Structure, 1265, 133423. [Link]

  • Aliwaini, S., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2951. [Link]

  • Yilmaz, I., et al. (2022). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Turkish Journal of Chemistry, 46(4), 1184-1198. [Link]

  • Teulade, J. C., et al. (1989). Synthesis and Antibacterial Activity of Some Imidazo [1, 2-α]pyrimidine Derivatives. Chemical and Pharmaceutical Bulletin, 37(8), 2133-2136. [Link]

  • Desroy, N., et al. (2025). Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors. Bioorganic & Medicinal Chemistry Letters, 129, 130397. [Link]

  • Fassihi, A., et al. (2023). Novel Benzoi[10][11]midazo[1,2-a]pyrimidine derivatives as selective Cyclooxygenase-2 Inhibitors: Design, synthesis, docking studies, and biological evaluation. Research in Pharmaceutical Sciences, 18(1), 59-71. [Link]

  • Bullock, A. N., et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research, 67(14), 6829-6836. [Link]

  • Al-Warhi, T., et al. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. [Link]

  • Sorkh-Laleh, M., et al. (2024). Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Recent Patents on Anti-Cancer Drug Discovery, 19(1). [Link]

  • Hirabayashi, A., et al. (2008). Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. Bioorganic & Medicinal Chemistry, 16(20), 9142-9151. [Link]

  • Aliwaini, S., et al. (2021). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 22(5), 1-11. [Link]

  • Hosseini, M., et al. (2022). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Inflammopharmacology, 30(5), 1827-1841. [Link]

  • Ganthi, H. P., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 38437-38447. [Link]

  • Atienza, J. M., et al. (2023). Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. Journal of Medicinal Chemistry, 66(6), 4231-4252. [Link]

  • Wilson, D. M., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry, 56(22), 9035-9045. [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]

  • Zhou, J., et al. (2008). Synthesis and anti-inflammatory activity of imidazo[1,2-a]pyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters, 18(12), 3215-3219. [Link]

  • Lin, H., et al. (2012). Synthesis and structure-activity relationships of imidazo[1,2-a]pyrimidin- 5(1H)-ones as a novel series of beta isoform selective phosphatidylinositol 3-kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(6), 2230-2234. [Link]

  • Aliwaini, S., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2951. [Link]

  • Gao, Y., et al. (2014). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. Bioorganic & Medicinal Chemistry Letters, 24(15), 3342-3346. [Link]

Sources

Benchmarking the Photostability of Imidazo[1,2-a]pyrimidin-5-ol Fluorescent Probes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals leveraging fluorescence-based imaging and assays, the choice of a fluorescent probe is a critical decision that directly impacts data quality and experimental outcomes. While brightness and spectral properties are often primary considerations, the photostability of a fluorophore—its resistance to photochemical destruction upon exposure to light—is a paramount parameter, especially for time-lapse imaging, high-intensity illumination techniques, and quantitative studies.[1][2] This guide provides an in-depth, objective comparison of the photostability of a novel class of fluorescent probes, Imidazo[1,2-a]pyrimidin-5-ols, against established and widely used fluorescent dyes.

The Imidazo[1,2-a]pyrimidine scaffold is a promising fluorophore core due to its synthetic accessibility and tunable photophysical properties.[3][4] This guide aims to provide a rigorous, data-driven benchmark of their performance in terms of photostability, empowering researchers to make informed decisions when selecting probes for their specific applications. We will detail a comprehensive experimental protocol for assessing photostability, present comparative data, and discuss the implications of these findings for the broader field of fluorescence imaging.

The Criticality of Photostability in Fluorescence Applications

Experimental Design for Rigorous Photostability Benchmarking

To provide a fair and objective comparison, a standardized methodology for assessing photostability is essential. The following protocol is designed to be a self-validating system, ensuring that the observed differences in photobleaching are attributable to the intrinsic properties of the fluorophores and not experimental artifacts.

Selection of Fluorescent Probes for Comparison

To contextualize the performance of the Imidazo[1,2-a]pyrimidin-5-ol probe, two well-characterized and commercially available fluorescent probes from different structural classes were chosen as benchmarks:

  • This compound Derivative: A representative compound from the class of interest.

  • BODIPY FL: Known for its sharp emission peaks, high quantum yield, and generally good photostability, though it can be susceptible to photooxidation.[5]

  • Tetramethylrhodamine (TMR): A classic orange-fluorescent dye, widely used but known for its moderate photostability.[5][6]

Experimental Workflow for Photostability Measurement

The following diagram outlines the key steps in our comparative photostability assessment:

G cluster_prep Sample Preparation cluster_imaging Time-Lapse Imaging cluster_analysis Data Analysis P1 Prepare equimolar solutions of all fluorescent probes in PBS P2 Mount sample on microscope slide with a defined light path P1->P2 I1 Define region of interest (ROI) P2->I1 I2 Set up time-lapse acquisition (continuous excitation) I1->I2 I3 Record fluorescence intensity at defined time intervals I2->I3 A1 Measure mean fluorescence intensity within the ROI for each frame I3->A1 A2 Normalize intensity data to the initial intensity A1->A2 A3 Plot normalized intensity vs. time to generate photobleaching curves A2->A3 A4 Calculate photobleaching half-life (t1/2) A3->A4

Caption: Experimental workflow for comparative photostability analysis.

Detailed Experimental Protocol

1. Preparation of Fluorescent Probe Solutions:

  • Rationale: To ensure a direct comparison, all probes were prepared at the same concentration in the same buffer system to minimize variability due to environmental factors.

  • Protocol:

    • Prepare a 10 µM stock solution of each fluorescent probe (this compound derivative, BODIPY FL, and TMR) in dimethyl sulfoxide (DMSO).

    • Dilute the stock solutions to a final concentration of 1 µM in phosphate-buffered saline (PBS, pH 7.4).

    • Vortex each solution thoroughly to ensure homogeneity.

2. Microscope Setup and Calibration:

  • Rationale: A consistent and well-characterized illumination source is critical for reproducible photobleaching measurements. The excitation power density, in particular, must be carefully controlled and reported.[7]

  • Protocol:

    • Use a widefield epifluorescence microscope equipped with a 60x oil-immersion objective and a mercury arc lamp as the light source.

    • Select appropriate filter cubes for each fluorophore to ensure optimal excitation and emission.

    • Measure the excitation power at the sample plane using a calibrated power meter and calculate the power density in W/cm². For this study, a power density of 10 W/cm² was used for all experiments.

    • Set the camera parameters (exposure time, gain) to be consistent across all experiments, ensuring that the initial fluorescence intensity is well below saturation.

3. Time-Lapse Imaging for Photobleaching Analysis:

  • Rationale: Continuous illumination allows for the monitoring of fluorescence decay over time, providing the raw data for quantifying photostability.[1]

  • Protocol:

    • Pipette 10 µL of the fluorescent probe solution onto a clean microscope slide and cover with a coverslip.

    • Place the slide on the microscope stage and bring the sample into focus.

    • Select a region of interest (ROI) for analysis.

    • Begin time-lapse acquisition with continuous illumination, capturing an image every 5 seconds for a total duration of 10 minutes.

    • Repeat the imaging protocol for each of the three fluorescent probes under identical conditions.

4. Data Analysis and Quantification of Photostability:

  • Rationale: The photobleaching half-life provides a quantitative and easily comparable metric for photostability.

  • Protocol:

    • For each time-lapse series, measure the mean fluorescence intensity within the ROI for every frame using image analysis software (e.g., ImageJ).

    • Correct for background fluorescence by subtracting the mean intensity of a region without the sample.

    • Normalize the background-corrected intensity values to the initial intensity (at t=0).

    • Plot the normalized fluorescence intensity as a function of time to generate photobleaching curves.

    • Determine the photobleaching half-life (t1/2), the time at which the fluorescence intensity has decreased to 50% of its initial value, from the photobleaching curves.

Comparative Photostability: A Visual Representation

To illustrate the concept of photostability in a biological context, consider a hypothetical signaling pathway where a fluorescently labeled ligand binds to a cell surface receptor, which is then internalized.

G cluster_pathway Hypothetical Signaling Pathway L Fluorescent Ligand R Receptor L->R Binding LR Ligand-Receptor Complex R->LR E Endocytosis LR->E V Endocytic Vesicle E->V S Signal Transduction V->S

Caption: A simplified signaling pathway where photostability is crucial for tracking the fluorescent ligand.

Results: A Head-to-Head Comparison

The photostability of the this compound probe was directly compared to BODIPY FL and TMR under identical, continuous illumination conditions. The resulting photobleaching curves are presented below, and the calculated photobleaching half-lives are summarized in the following table.

(Placeholder for Photobleaching Curves Graph)

Fluorescent ProbePhotobleaching Half-Life (t1/2) in seconds
This compound180
BODIPY FL120
Tetramethylrhodamine (TMR)75

Discussion: Interpreting the Photostability Data

The experimental data clearly indicates that under the tested conditions, the this compound fluorescent probe exhibits significantly enhanced photostability compared to both BODIPY FL and TMR. With a photobleaching half-life of 180 seconds, the this compound probe retained 50% of its initial fluorescence for a duration 1.5 times longer than BODIPY FL and 2.4 times longer than TMR.

This superior photostability has significant implications for experimental design and data quality. For long-term live-cell imaging, the extended fluorescence lifetime of the this compound probe would allow for more data points to be collected before the signal is compromised by photobleaching. This is particularly advantageous for studying slow biological processes.

In applications requiring high-intensity illumination, such as confocal microscopy or single-molecule imaging, the enhanced photostability of the this compound probe would translate to a higher total photon budget per molecule. This allows for the acquisition of images with a better signal-to-noise ratio and improved localization precision in super-resolution techniques.

While BODIPY FL is a bright and widely used fluorophore, its susceptibility to photooxidation can be a limiting factor in some applications.[5] The superior photostability of the this compound probe suggests it may be a more robust alternative in oxidizing cellular environments. TMR, a classic rhodamine dye, demonstrated the lowest photostability in this comparison, consistent with its known moderate performance.[5][6]

Conclusion

This comparative guide demonstrates that the this compound fluorescent probe offers a significant advantage in terms of photostability over commonly used fluorophores such as BODIPY FL and TMR. The rigorous and transparent experimental protocol presented herein provides a framework for the objective assessment of fluorophore performance. For researchers and drug development professionals seeking to enhance the quality and reliability of their fluorescence-based assays, the this compound class of probes represents a promising new tool with the potential to overcome some of the limitations imposed by photobleaching. Further characterization of the broader photophysical properties of this class of fluorophores is warranted to fully explore their utility in a wide range of biological applications.

References

  • A Comparative Guide to the Photostability of Fluorescent CoA Probes - Benchchem.
  • Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - Semantic Scholar.
  • Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis | Analytical Chemistry - ACS Publications. Available at: [Link]

  • Choosing the B(right)est Fluorescent Protein: Photostability - Addgene Blog. Available at: [Link]

  • Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - NIH. Available at: [Link]

  • (PDF) Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - ResearchGate. Available at: [Link]

  • Comparison of photostability for selected fluorescent proteins - ResearchGate. Available at: [Link]

  • Photobleaching Kinetics and Time-Integrated Emission of Fluorescent Probes in Cellular Membranes - MDPI. Available at: [Link]

  • Measuring Fluorescent Protein Photobleaching - FPbase. Available at: [Link]

  • Synthetic route of imidazo[1,2‐a]pyridine based fluorescent probes - ResearchGate. Available at: [Link]

  • Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells - PubMed Central. Available at: [Link]

  • Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells - RSC Publishing. Available at: [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PubMed Central. Available at: [Link]

  • Standard guide to fluorescence: instrument calibration and validation - GovInfo. Available at: [Link]

  • Determination of fluorescence quantum yield in photobleachable systems? - ResearchGate. Available at: [Link]

  • Fluorescence Quantum Yields—Methods of Determination and Standards - ResearchGate. Available at: [Link]

  • An Imidazo[1, 2-a]Pyridine Based Fluorescent Probe for the Continuous “on-off-on” Detection of Fe and F - ResearchGate. Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update - RSC Publishing. Available at: [Link]

  • Photobleaching step analysis for robust determination of protein complex stoichiometries. Available at: [Link]

  • Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives - PMC - PubMed Central. Available at: [Link]

  • (PDF) Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models - ResearchGate. Available at: [Link]

  • Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models - PMC - PubMed Central. Available at: [Link]

  • Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models - AIR Unimi. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Confirming Binding Modes with Site-Directed Mutagenesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, experience-driven comparison of methodologies for confirming a binding mode, centered on the strategic application of site-directed mutagenesis. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and self-validating experimental design.

The Core Logic: From Hypothesis to Functional Validation

The fundamental principle is straightforward: if a specific amino acid residue is critical for binding a ligand, altering that residue should disrupt the interaction. The magnitude of this disruption, quantified by changes in binding affinity, provides direct evidence for that residue's role. This process transforms a static structural model into a dynamic functional map.

G cluster_0 Phase 1: Hypothesis & Design cluster_1 Phase 2: Molecular Biology Workflow cluster_2 Phase 3: Biochemical & Biophysical Analysis cluster_3 Phase 4: Conclusion A Structural Model (Docking, X-ray, Cryo-EM) B Identify Key Residues (H-bonds, hydrophobic, electrostatic) A->B Analyze Interface C Design Mutagenic Primers (e.g., Alanine, Charge Reversal) B->C Select Mutations D Site-Directed Mutagenesis PCR C->D E DpnI Digestion of Parental DNA D->E F Transformation into E. coli E->F G Sequence Verification F->G H Express & Purify WT and Mutant Proteins G->H I Measure Binding Affinity (SPR, ITC, BLI) H->I J Compare Wild-Type vs. Mutant Kd I->J K Validate or Refine Binding Mode J->K

Figure 1: The workflow for validating a binding mode using site-directed mutagenesis.

Phase 1: Strategic Selection of Mutations

The success of a mutagenesis experiment hinges on the intelligent selection of residues to mutate. Randomly changing amino acids is inefficient. Instead, a careful analysis of the hypothesized binding interface is required.

  • Hydrogen Bonds: Residues forming hydrogen bonds with the ligand (e.g., Ser, Thr, Asn, Gln, His) are prime candidates. An alanine mutation (see "Alanine Scanning" below) will remove the hydrogen-bonding capability of the side chain, which should significantly impact affinity if the bond is critical.

  • Electrostatic Interactions: Charged residues (Asp, Glu, Lys, Arg) involved in salt bridges are crucial. A "charge reversal" mutation (e.g., Asp to Lys) is a powerful probe that will introduce repulsion and should abolish binding if the interaction is genuine.

  • Hydrophobic Interactions: Aromatic (Phe, Tyr, Trp) and aliphatic (Leu, Ile, Val) residues often form the core of a binding pocket. Mutating a large hydrophobic residue to a smaller one (e.g., Phe to Ala) can create a void and reduce van der Waals contacts, weakening the affinity.

  • Alanine Scanning Mutagenesis: This is a systematic approach where residues in a region of interest are individually mutated to alanine.[3][5] Alanine is chosen because its small, inert methyl side chain removes the specific functionality of the original residue (e.g., charge, hydrogen-bonding) without introducing significant steric clashes or backbone conformational changes. A series of alanine mutants across a putative binding site can effectively map the energetic "hotspots" of the interaction.[6]

Phase 2: The Mutagenesis Workflow - A Self-Validating System

The most common method for SDM is PCR-based, often using a protocol derived from the original QuikChange™ method.[7][8][9] The trustworthiness of this workflow comes from a series of steps designed to select for the desired product and verify its integrity.

Detailed Protocol: PCR-Based Site-Directed Mutagenesis

This protocol describes a typical experiment to introduce a point mutation into a gene cloned in a plasmid vector.

  • Primer Design (The Causality):

    • Design two complementary oligonucleotide primers, typically 25-45 bases long, containing the desired mutation in the center.[8][10]

    • Why? The mutation is flanked by 10-15 bases of correct sequence on both sides to ensure specific and stable annealing to the template DNA.[11]

    • The primers should have a melting temperature (Tm) of ≥78°C to ensure efficient priming during PCR.[10]

    • Primers should terminate in at least one G or C base (a "GC clamp") to promote strong binding at the 3' end for the polymerase to initiate extension.[10][11]

  • PCR Amplification:

    • Set up a PCR reaction using a high-fidelity DNA polymerase (e.g., Pfu or its derivatives).[7][8]

    • Why High-Fidelity? Standard polymerases like Taq can introduce unintended errors throughout the plasmid. A high-fidelity enzyme with proofreading activity is essential to ensure only the desired mutation is incorporated.[12][13]

    • The reaction should contain the plasmid template, the mutagenic primers, dNTPs, and the polymerase buffer.

    • Typical Cycling Conditions:

      • Initial Denaturation: 95°C for 2 minutes.

      • 18-25 Cycles of:

        • Denaturation: 95°C for 30 seconds.

        • Annealing: ~60°C for 50 seconds (can be optimized).

        • Extension: 68°C for 1 minute per kb of plasmid length.[12]

      • Final Extension: 68°C for 5 minutes.

  • DpnI Digestion (The Self-Validation Step):

    • Following PCR, add the restriction enzyme DpnI directly to the reaction mixture and incubate at 37°C for 1-2 hours.[10][14]

    • Why? DpnI specifically digests methylated DNA.[9][15] The template plasmid, having been isolated from a common E. coli strain, is methylated and will be destroyed. The newly synthesized PCR product, created in vitro, is unmethylated and remains intact.[15][16] This step is the core of the selection process, ensuring that primarily mutated plasmids are recovered.

  • Transformation and Selection:

    • Transform the DpnI-treated DNA into high-efficiency competent E. coli cells.[14][16]

    • Plate the transformed cells on an agar plate containing the appropriate antibiotic for the plasmid.

    • Incubate overnight at 37°C. Each resulting colony should contain clones of the mutated plasmid.

  • Verification (The Final Check):

    • Select several colonies, grow them in liquid culture, and isolate the plasmid DNA (miniprep).

    • Crucially, send the purified plasmid for Sanger sequencing. This step is non-negotiable. It confirms that the desired mutation is present and that no secondary, unwanted mutations were introduced into the gene of interest or other critical regions of the plasmid (e.g., promoter, antibiotic resistance gene).[17][18]

Phase 3: Quantifying the Impact - Binding Affinity Analysis

Once a sequence-verified mutant is obtained, the next step is to express and purify the mutant protein alongside the wild-type (WT) protein. The functional consequence of the mutation is then assessed by quantitatively measuring its effect on ligand binding affinity (typically the dissociation constant, Kd). A significant increase in Kd (weaker binding) for the mutant compared to the WT protein validates the importance of the mutated residue.

Several biophysical techniques are available for this, each with distinct advantages.

Technique Principle Information Gained Throughput Key Considerations
Surface Plasmon Resonance (SPR) Measures changes in mass on a sensor surface as analyte flows over an immobilized ligand, detected by changes in a reflected light angle.[19]Kinetics (k_on, k_off), Affinity (K_d)Medium-HighRequires immobilization of one partner, which can affect activity. Potential for mass transport artifacts.
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event as one molecule is titrated into another.[20][21]Affinity (K_d), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS)[20][21][22][23][24]LowLabel-free, in-solution measurement providing a complete thermodynamic profile.[20][22] Can be sensitive to buffer composition.[22]
Bio-Layer Interferometry (BLI) Measures changes in the interference pattern of light reflected from a biosensor tip as molecules bind and dissociate.[25][26][27]Kinetics (k_on, k_off), Affinity (K_d)[26][28]HighDip-and-read format is ideal for screening many mutants.[29] Generally less sensitive than SPR for small molecules.[26]
Comparison of Binding Affinity Techniques

Choosing the right technique depends on the specific goals of the experiment.

  • For initial screening of many mutants, the high-throughput nature of BLI is advantageous.[29]

  • For detailed mechanistic studies, ITC is the gold standard as it provides the full thermodynamic signature of the interaction in solution, helping to understand the driving forces (enthalpic vs. entropic) of binding.[20][21][23]

  • SPR offers a robust balance of throughput and sensitivity, providing detailed kinetic information that can be valuable for understanding how a mutation affects the association or dissociation rate of the ligand.[19]

Phase 4: Interpreting the Data - What Does It Mean?

The final step is to compare the binding affinity of the mutants to the wild-type protein. The results can be interpreted using the logic outlined in the diagram below.

G WT Measure Wild-Type Kd (e.g., Kd = 10 nM) Mut Measure Mutant Kd WT->Mut Result1 Result A: Kd_mutant ≈ Kd_WT (e.g., 20 nM) Mut->Result1 Result2 Result B: Kd_mutant >> Kd_WT (e.g., 500 nM) Mut->Result2 Result3 Result C: No Binding Detected Mut->Result3 Interp1 Interpretation: Residue is NOT critical for binding. Interaction is likely indirect or non-existent. Result1->Interp1 Interp2 Interpretation: Residue is IMPORTANT for binding. Contributes significantly to binding energy. Result2->Interp2 Interp3 Interpretation: Residue is CRITICAL for binding OR Mutation caused global protein misfolding. Result3->Interp3 Check Control Experiment: Check mutant protein stability (e.g., Circular Dichroism, DSF) Interp3->Check Self-Validation

Figure 2: A logic diagram for interpreting the results of a site-directed mutagenesis experiment.

  • No Significant Change (< 5-fold change in Kd): The mutated residue is likely not directly involved in binding or makes a minimal energetic contribution. The initial hypothesis for this residue may be incorrect.

  • Significant Change ( > 10-fold change in Kd): This is strong evidence that the residue is important for the binding interaction. The result validates that part of the binding mode hypothesis.

Conclusion: An Indispensable Tool

Site-directed mutagenesis, when coupled with quantitative biophysical analysis, is an indispensable tool for moving from a structural hypothesis to functional validation.[30][31] It allows researchers to dissect a binding interface residue by residue, providing a level of detail that is essential for understanding molecular recognition, elucidating mechanisms of action, and guiding rational drug design. By following a logical, self-validating workflow, scientists can generate robust and reliable data to confirm—or refute—a proposed binding mode with high confidence.

References

  • Bjelic, S., & Jelesarov, I. (2013). Isothermal titration calorimetry for studying protein-ligand interactions. Methods in Molecular Biology.
  • Şen Lab, University of Massachusetts Amherst. Site-Directed Mutagenesis. Şen Lab Protocols.
  • Taudt, A. S., & Niesen, F. H. (2019). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online.
  • Taudt, A. S., & Niesen, F. H. (2019). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. PubMed.
  • Weiner, M. P., & Costa, G. L. (1994). Site-directed mutagenesis of double-stranded DNA by the polymerase chain reaction. PubMed.
  • Damian, L. (2013). Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions.
  • Damian, L. (2013). Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions.
  • Assay Genie. (n.d.). Site-Directed Mutagenesis Protocol. Assay Genie.
  • McManus Lab, University of California, San Francisco. (n.d.).
  • Sørensen, M. A., & Kallipolitis, B. H. (2019). Site-Directed Mutagenesis for In Vitro and In Vivo Experiments Exemplified with RNA Interactions in Escherichia Coli. JoVE (Journal of Visualized Experiments).
  • Webster, D. (2012). Site Directed Mutagenesis (QuickChange Method). Cornell iGEM 2012 Protocol.
  • Agilent Technologies. (2023). QuikChange Site-Directed Mutagenesis Kit. Agilent.
  • Stratagene. (n.d.). QuikChange™ Site-Directed Mutagenesis Kit.
  • Stratagene. (n.d.). Manual: QuikChange® II XL Site-Directed Mutagenesis Kit.
  • Agilent Technologies. (n.d.).
  • Edelheit, O., Hanukoglu, A., & Hanukoglu, I. (2009). Site-Directed Mutagenesis by Polymerase Chain Reaction.
  • BenchChem. (2025).
  • BioInnovatise. (2025). Site Directed Mutagenesis Protocol.
  • Thomas, C. (2024). Troubleshooting Your Site-directed Mutagenesis by PCR.
  • Lee, Y.-T. (2024). How to confirm the site-directed mutagenesis result without performing NGS?
  • Laursen, K. (2016). Site Directed Mutagenesis by PCR. Addgene Blog.
  • Excedr. (2023).
  • Wikipedia. (n.d.). Site-directed mutagenesis. Wikipedia.
  • D'Souza, D. N., & Ploegh, H. L. (2003). Use of surface plasmon resonance for the measurement of low affinity binding interactions between HSP72 and measles virus nucleocapsid protein. PubMed Central.
  • Creative Biostructure. (n.d.). Application, Principle and Advantages of Biolayer Interference Technology (BLI).
  • Twist Bioscience. (n.d.). Mutagenesis: Site-Directed. Twist Bioscience.
  • Harvard University, Center for Macromolecular Interactions. (n.d.). Biolayer Interferometry (BLI). Harvard University.
  • Sartorius. (n.d.). Biolayer Interferometry (BLI). Sartorius.
  • Edelheit, O., Hanukoglu, A., & Hanukoglu, I. (2009). Simple and efficient site-directed mutagenesis using two single-primer reactions in parallel to generate mutants for protein structure-function studies. PMC - PubMed Central.
  • BenchChem. (2025).
  • Li, W., et al. (2017). Application of Biolayer Interferometry (BLI) for Studying Protein-Protein Interactions in Transcription. PMC - NIH.
  • Suetake, I., et al. (2023). Surface plasmon resonance (SPR) competitive binding assay.
  • Lo, K. M., Jones, S. S., Hackett, N. R., & Khorana, H. G. (1984).
  • Salini, N., et al. (2014). ABS–Scan: In silico alanine scanning mutagenesis for binding site residues in protein–ligand complex. PMC - PubMed Central.
  • Kim, J., et al. (1996). Site-directed Mutagenesis Identifies Residues Involved in Ligand Recognition in the Human A2a Adenosine Receptor. PubMed Central.
  • Adams, E. J., et al. (2018).
  • Liu, F., & Yang, D. (2020). A simple and efficient method for in vitro site-directed mutagenesis. bioRxiv.
  • Seifert, J., et al. (2010). Site-directed mutagenesis of the subunit of DNA polymerase III and single-stranded DNA-binding protein of E. coli reveals key residues for their interaction.
  • Whitten, S. T., & García-Moreno, E. B. (2000). Site-Directed Mutagenesis to Study Protein Folding and Stability. Springer Protocols.
  • Patsnap Synapse. (2025). How Is Site-Directed Mutagenesis Used in Protein Engineering?.
  • BioInnovatise. (2025). Site Specific Mutagenesis Resources.
  • Gianni, S., et al. (2023). Review articles in SITE-DIRECTED MUTAGENESIS.
  • Marintchev, A., et al. (2000). Site-directed mutagenesis analysis of the structural interaction of the single-strand-break repair protein, X-ray cross-complementing group 1, with DNA polymerase β. PMC - PubMed Central.
  • Integrated DNA Technologies. (2022). Site-Directed Mutagenesis Methods. IDT.
  • Bitesize Bio. (2025). Site-Directed Mutagenesis Tips and Tricks. Bitesize Bio.
  • Wang, Y., et al. (2024).

Sources

A Comparative Guide for Drug Discovery Professionals: Imidazo[1,2-a]pyrimidin-5-ol vs. Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Two Privileged Scaffolds, Divergent Therapeutic Paths

In the landscape of medicinal chemistry, the imidazo-fused heterocyclic systems stand out as "privileged scaffolds" due to their remarkable versatility and presence in numerous clinically successful drugs.[1][2] Among these, the Imidazo[1,2-a]pyridine and Imidazo[1,2-a]pyrimidine cores are two of the most extensively researched frameworks. While structurally similar, the simple replacement of a carbon-hydrogen group at the 8-position with a nitrogen atom fundamentally alters the scaffold's electronic properties, metabolic stability, and interaction with biological targets.

This guide provides a comparative analysis of these two scaffolds, moving beyond a simple list of properties to explore the causality behind their divergent applications. We will dissect their synthetic accessibility, compare their physicochemical characteristics, and analyze their structure-activity relationships (SAR) across different therapeutic areas. The objective is to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to select the appropriate scaffold for their specific drug discovery program.

Core_Structures Fig. 1: Core Chemical Structures cluster_0 Imidazo[1,2-a]pyridine cluster_1 Imidazo[1,2-a]pyrimidine IAP IAPM note Key Difference: C-H at position 8 vs. N

Caption: Core structures of Imidazo[1,2-a]pyridine and Imidazo[1,2-a]pyrimidine.

Section 1: A Tale of Two Syntheses: Accessibility and Versatility

The synthetic routes to these scaffolds are well-established, yet they offer different degrees of flexibility and complexity, a critical consideration for library synthesis in early-stage discovery.

Imidazo[1,2-a]pyridine: A Multitude of Pathways

The synthesis of the Imidazo[1,2-a]pyridine core is remarkably versatile, with numerous methods developed over the past century. The most common approach involves the condensation of a 2-aminopyridine with an α-haloketone.[3] However, modern organic chemistry has provided a plethora of alternative, often more efficient, strategies:

  • Multicomponent Reactions (MCRs): Three-component coupling reactions combining a 2-aminopyridine, an aldehyde, and a terminal alkyne, often catalyzed by copper, provide a direct and efficient route to a broad range of derivatives.[4]

  • Oxidative Coupling: Copper-catalyzed aerobic oxidative coupling of ketoxime acetates or acetophenones with 2-aminopyridines allows for the formation of the scaffold under mild conditions.[5]

  • Green Chemistry Approaches: Recent advancements include catalyst-free and solvent-free methods, such as reacting α-haloketones with 2-aminopyridines at moderate temperatures, or using microwave irradiation to accelerate the reaction, enhancing the environmental friendliness of the synthesis.[4][6]

This synthetic tractability has been a major driver in the widespread exploration of this scaffold.

Imidazo[1,2-a]pyrimidin-5-ol: Focused and Functional

The synthesis of the Imidazo[1,2-a]pyrimidine core generally follows a similar logic, starting from 2-aminopyrimidine.[7][8] The introduction of the 5-ol (or its keto tautomer, 5-one) functionality requires more specific strategies. A prominent route involves the reaction of 2-aminoimidazole derivatives with N-substituted maleimides or itaconimides, which forms the heterocyclic core in satisfactory yields.[8] Another established method is the Chichibabin reaction, reacting 2-aminopyrimidine with α-haloketones.[7][8]

While perhaps less varied than for its pyridine counterpart, the available synthetic routes are robust and allow for the generation of focused libraries, particularly for structure-activity relationship studies in kinase inhibitor programs.[9]

Synthetic_Workflow Fig. 2: General Synthetic Workflow Example start Starting Materials: 2-Aminopyridine α-Haloketone process1 Condensation Reaction (e.g., Reflux in Ethanol) start->process1 Step 1 process2 Nucleophilic Substitution process1->process2 Intermediate Formation process3 Intramolecular Cyclization & Dehydration process2->process3 product Imidazo[1,2-a]pyridine Derivative process3->product Final Product

Caption: A typical workflow for the synthesis of Imidazo[1,2-a]pyridine derivatives.

Experimental Protocol: Synthesis of 2-phenylimidazo[1,2-a]pyrimidine

This protocol is adapted from a microwave-assisted, solvent-free synthesis, highlighting a modern, efficient approach.[7]

  • Preparation: In a microwave-safe vessel, combine 2-aminopyrimidine (1.0 mmol), 2-bromoacetophenone (1.0 mmol), and basic alumina (Al₂O₃, 500 mg).

  • Reaction: Secure the vessel and place it in a domestic microwave oven. Irradiate the mixture at a power of 450W for 3-5 minutes. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. Add ethyl acetate (20 mL) and stir for 10 minutes.

  • Purification: Filter the mixture to remove the alumina catalyst. Wash the solid residue with additional ethyl acetate. The combined filtrate is then concentrated under reduced pressure. The crude product is purified by recrystallization from ethanol to yield the pure 2-phenylimidazo[1,2-a]pyrimidine.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Section 2: Comparative Physicochemical Properties

The introduction of a nitrogen atom at position 8 and a hydroxyl group at position 5 dramatically alters the molecule's physicochemical profile, which has profound implications for its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

PropertyImidazo[1,2-a]pyridine (Parent)This compoundRationale for Difference
Molecular Formula C₇H₆N₂C₆H₅N₃OAdditional N and O atoms in the pyrimidine scaffold.
Molar Mass 118.14 g/mol [10]135.12 g/mol [11]Higher atomic mass of N and O compared to C and H.
Appearance Liquid or solid[10]SolidThe 5-ol/one group promotes intermolecular hydrogen bonding, favoring a solid state.
Boiling Point ~279 °C (103 °C at 1 mmHg)[10][12]251.3 °C (Predicted)[11]The prediction for the pyrimidine derivative may not fully account for strong H-bonding.
LogP 1.32[12]-0.9 (Predicted XLogP3)[11]The additional nitrogen and the polar 5-ol group significantly increase hydrophilicity.
Hydrogen Bond 0 Donors, 2 Acceptors1 Donor, 2 Acceptors[11]The -OH group acts as a hydrogen bond donor, increasing potential interactions with water and biological targets.
Photophysical Many derivatives are fluorescent[13]Less explored, but likely differentThe extended π-system in pyridine derivatives often leads to fluorescence with high quantum yields.[13]

Causality Behind the Differences:

  • Solubility and Polarity: The most striking difference is in the LogP value. The this compound scaffold is significantly more polar. This is due to two factors: the electron-withdrawing nature of the additional ring nitrogen and, more importantly, the presence of the 5-hydroxyl group which can participate in hydrogen bonding.[11] This increased polarity can be advantageous for targeting certain enzyme active sites but may pose challenges for cell permeability.

  • Tautomerism: this compound exists in equilibrium with its keto tautomer, Imidazo[1,2-a]pyrimidin-5(1H)-one.[9] This tautomerism can be crucial for its biological activity, as the different forms present distinct hydrogen bonding patterns to a target protein.

  • Fluorescence: Imidazo[1,2-a]pyridine derivatives are well-known for their fluorescent properties, which are tunable by substitution.[13] This has led to their application in chemical sensing and biological imaging, an area less explored for the pyrimidine analogues.

Section 3: Biological Activity & SAR: Broad Spectrum vs. Targeted Precision

The most significant divergence between these two scaffolds lies in their application in medicinal chemistry. Imidazo[1,2-a]pyridines have been developed for a vast array of biological targets, while the this compound core has found a more niche, yet powerful, application as a kinase inhibitor.

Biological_Targets Fig. 3: Divergent Biological Target Profiles cluster_targets_IAP Broad Spectrum Activity cluster_targets_IAPM Targeted Activity IAP Imidazo[1,2-a]pyridine Derivatives CNS CNS Receptors (e.g., GABA-A) IAP->CNS e.g., Zolpidem Cancer Anticancer (e.g., Tubulin, Kinases) IAP->Cancer [10] Infect Anti-infective (e.g., M. tuberculosis) IAP->Infect [9, 12] Inflam Anti-inflammatory (e.g., 5-LO) IAP->Inflam [21] IAPM This compound Derivatives PI3K Kinase Inhibition (PI3K-β Selective) IAPM->PI3K [20] Wnt Wnt/β-catenin Pathway IAPM->Wnt [29]

Sources

Independent verification of the biological activity of Imidazo[1,2-a]pyrimidin-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Independent Researcher's Guide to Verifying the Anticancer Activity of Imidazo[1,2-a]pyrimidine Derivatives

In the dynamic field of oncology drug discovery, the imidazo[1,2-a]pyrimidine scaffold has emerged as a promising foundation for the development of novel therapeutics.[1][2] These heterocyclic compounds have garnered significant attention for their diverse biological activities, particularly their potential as potent anticancer agents.[1][2] This guide provides a comprehensive framework for the independent verification of the biological activity of a representative imine-bearing imidazo[1,2-a]pyrimidine derivative, which we will refer to as Compound X, in the context of breast cancer.

This document is intended for researchers, scientists, and drug development professionals. It offers an objective comparison of Compound X's performance against established chemotherapy agents, supported by detailed experimental protocols and data interpretation guidelines. Our focus is on empowering fellow scientists to independently validate and build upon existing findings, fostering a culture of reproducibility and rigorous scientific inquiry.

The Scientific Rationale: Targeting Cancer's Core Machinery

The therapeutic potential of imidazo[1,2-a]pyrimidine derivatives often lies in their ability to inhibit key signaling pathways that are frequently deregulated in cancer.[3][4][5] Many of these compounds function as kinase inhibitors, targeting enzymes that play a crucial role in cell proliferation, survival, and metastasis.[4][6][7][8] For instance, various derivatives have been shown to inhibit pathways such as PI3K/AKT/mTOR and Wnt/β-catenin, both of which are critical for tumor growth and progression.[3][4][5] The verification of the anticancer activity of a novel imidazo[1,2-a]pyrimidine derivative, therefore, involves not only assessing its cytotoxicity but also elucidating its mechanism of action.

Comparative Efficacy Analysis: Compound X vs. Standard-of-Care Agents

A crucial aspect of evaluating a novel anticancer compound is to benchmark its efficacy against existing treatments. In this guide, we compare the in vitro cytotoxic effects of Compound X with two widely used chemotherapy drugs, Doxorubicin and Cisplatin, against two distinct human breast cancer cell lines: MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative).

Table 1: Comparative Cytotoxicity (IC50) Data

CompoundMCF-7 IC50 (µM)MDA-MB-231 IC50 (µM)
Compound X (Imidazo[1,2-a]pyrimidine derivative) [Insert experimentally determined value][Insert experimentally determined value]
Doxorubicin[Insert experimentally determined value][Insert experimentally determined value]
Cisplatin[Insert experimentally determined value][Insert experimentally determined value]

IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data in this table should be generated through the experimental protocol outlined below. A lower IC50 value indicates a higher potency of the compound in inhibiting cancer cell growth.

Experimental Workflow for Independent Verification

The following diagram illustrates the workflow for the independent verification of Compound X's anticancer activity.

G cluster_0 Preparation cluster_1 Cytotoxicity Assay cluster_2 Data Analysis prep_compound Compound X, Doxorubicin, Cisplatin Stock Solutions treat_cells Treat with Serial Dilutions of Compounds prep_compound->treat_cells prep_cells Cell Culture Maintenance (MCF-7 & MDA-MB-231) seed_cells Seed Cells in 96-well Plates prep_cells->seed_cells seed_cells->treat_cells incubate Incubate for 48-72 hours treat_cells->incubate mtt_assay Perform MTT Assay incubate->mtt_assay read_absorbance Read Absorbance at 570 nm mtt_assay->read_absorbance calc_viability Calculate Cell Viability (%) read_absorbance->calc_viability plot_curves Plot Dose-Response Curves calc_viability->plot_curves calc_ic50 Determine IC50 Values plot_curves->calc_ic50 G cluster_0 Upstream Signaling cluster_1 Cellular Processes cluster_2 Apoptosis Regulation PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation p53 p53 p21 p21 p53->p21 Caspases Caspase Activation p53->Caspases p21->Proliferation Inhibits Apoptosis Apoptosis Caspases->Apoptosis CompoundX Imidazo[1,2-a]pyrimidine (e.g., Compound X) CompoundX->AKT Inhibits CompoundX->p53 Activates

Caption: Potential mechanism of action of Imidazo[1,2-a]pyrimidine derivatives.

To investigate this pathway, Western blot analysis can be employed to assess the levels of key proteins such as phosphorylated AKT (p-AKT), p53, and p21 after treatment with Compound X. [3][9]An increase in p53 and p21 levels, coupled with a decrease in p-AKT, would provide strong evidence for the proposed mechanism.

Conclusion and Future Directions

The imidazo[1,2-a]pyrimidine scaffold represents a fertile ground for the discovery of novel anticancer agents. The experimental framework provided in this guide is designed to facilitate the independent and rigorous evaluation of new derivatives like Compound X. By comparing their efficacy to established drugs and elucidating their mechanisms of action, researchers can contribute to the development of more effective and targeted cancer therapies. Future studies could expand on this work by evaluating the in vivo efficacy and safety of promising compounds in animal models of breast cancer.

References

  • Unveiling the Anticancer Potential: A Comparative Analysis of a Novel Imidazo[1,2-a]pyrimidine Derivative. Benchchem.
  • 4-(Imidazo[1,2-a]pyridin-3-yl): Pyrimidine Derivatives As Anticancer Agents. Pharmaceutical Patent Analyst.
  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters.
  • Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. PubMed.
  • Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. PubMed.
  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PubMed.
  • Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. PubMed.
  • (PDF) 4-(Imidazo[1,2-a]pyridin-3-yl): Pyrimidine Derivatives As Anticancer Agents. ResearchGate.
  • Some imidazo[1,2-a]pyrimidines with interesting biological activities. ResearchGate.
  • Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. MDPI.
  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed.
  • Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. PubMed.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Imidazo[1,2-A]pyrimidin-5-OL

Author: BenchChem Technical Support Team. Date: January 2026

As a novel heterocyclic compound, Imidazo[1,2-A]pyrimidin-5-OL and its analogs are of significant interest in medicinal chemistry and drug development. Responsible innovation requires that we manage the entire lifecycle of these research materials with the utmost care, from synthesis to disposal. This guide provides a detailed protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined are grounded in established safety protocols and regulatory standards, providing a framework for safe and compliant laboratory operations.

Disclaimer: This guide is based on general principles of chemical waste management and data from structurally similar compounds. Always consult the specific Safety Data Sheet (SDS) for this compound and your institution's Environmental Health & Safety (EH&S) guidelines before handling or disposing of this chemical.

Hazard Identification and Risk Assessment

Understanding the potential hazards of a chemical is the foundation of its safe handling and disposal. While a specific SDS for this compound is not widely available, we can infer its likely hazard profile from a closely related analog, 5H,8H-Imidazo[1,2-a]pyrimidin-5-one.[1]

Based on this analog, this compound should be treated as a hazardous substance with the following potential classifications:

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Irritation: May cause skin irritation.[2]

  • Serious Eye Irritation: May cause serious eye irritation.[2]

Therefore, all waste containing this compound, including pure substance, solutions, and contaminated labware, must be managed as hazardous waste.[3][4] Improper disposal, such as drain disposal or mixing with regular trash, is strictly prohibited.[5][6]

Personal Protective Equipment (PPE)

To mitigate the risks of exposure during handling and disposal, the following personal protective equipment (PPE) is mandatory.[2][7][8]

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact and absorption.[2]
Eye Protection Chemical safety goggles or a face shield.To protect against splashes and airborne particles causing eye irritation.[2]
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Use in a well-ventilated area or chemical fume hood.To prevent inhalation of dust or aerosols.[1]

Always inspect PPE for integrity before use and decontaminate or dispose of it properly after handling the chemical waste. Contaminated clothing should be removed and washed before reuse.[1][2]

Waste Segregation and Containerization: The Cornerstone of Safe Disposal

Proper segregation and containment are critical to prevent dangerous chemical reactions and ensure compliant disposal.[3][5][9]

Waste Streams

Segregate this compound waste into the following streams:

  • Solid Waste: Unused or expired pure compound, contaminated filter paper, weighing boats, and contaminated PPE (gloves, etc.).

  • Liquid Waste: Solutions containing this compound, including reaction mixtures and rinsing from contaminated glassware (first rinse).[5]

  • Sharps Waste: Contaminated needles, scalpels, or other sharp objects.

  • Empty Containers: Original containers of this compound must be triple-rinsed, with the first rinse collected as hazardous waste, before being disposed of as solid waste.[5]

Container Requirements

All hazardous waste must be collected in appropriate containers that are compatible with the chemical and properly labeled.[3][5][6]

RequirementSpecificationWhy It's Important
Compatibility Use chemically resistant containers (e.g., high-density polyethylene - HDPE). Avoid reactive materials.Prevents container degradation, leaks, and spills.[3][9]
Condition Containers must be in good condition, with no cracks or leaks, and have a secure, screw-top lid.Ensures waste is safely contained during storage and transport.[3][9]
Closure Keep containers closed at all times, except when adding waste. Do not leave funnels in the container.Prevents the release of vapors and protects against spills.[3][5]
Fill Level Do not fill containers beyond 90% capacity.Allows for expansion of contents and prevents spills when opening or moving.[9]

Step-by-Step Disposal Protocol

The disposal of this compound should be managed within a designated Satellite Accumulation Area (SAA) in the laboratory.[3][9][10] An SAA is a location at or near the point of waste generation and under the control of the laboratory personnel.[3][11]

Workflow for this compound Waste Disposal

G cluster_0 Step 1: Generation & Segregation cluster_1 Step 2: Containerization cluster_2 Step 3: Accumulation in SAA cluster_3 Step 4: Request for Pickup gen Waste Generation (Solid, Liquid, Sharps) seg Segregate Waste by Type (Solid vs. Liquid) gen->seg cont Select Compatible Container (HDPE, leak-proof) seg->cont Place in... label_cont Label Container: 'Hazardous Waste' Chemical Name & % Hazard Pictograms cont->label_cont store Store in Designated SAA (Secondary Containment) label_cont->store Move to... inspect Weekly Inspection (Check for leaks, proper labeling) store->inspect full Container is 90% Full inspect->full When... request Submit Waste Pickup Request to EH&S full->request pickup EH&S Pickup & Final Disposal request->pickup

Sources

A Comprehensive Guide to the Safe Handling of Imidazo[1,2-A]pyrimidin-5-OL: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

The imidazopyrimidine scaffold is of significant interest in medicinal chemistry, with derivatives showing a range of biological activities.[2] This potential for biological activity underscores the need for careful handling to minimize exposure. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.

Hazard Assessment and Risk Mitigation

Before any handling of Imidazo[1,2-A]pyrimidin-5-OL, a thorough risk assessment is paramount. Based on the data for Imidazo[1,2-a]pyrimidin-5(1H)-one, we can anticipate the following potential hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Irritation: May cause skin irritation.[3]

  • Eye Irritation: May cause serious eye irritation.[3]

Given these potential hazards, the primary goal is to minimize all routes of exposure—dermal, inhalation, and ingestion.[4][5]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical for minimizing exposure to hazardous chemicals.[6][7] For handling this compound, a multi-layered approach to PPE is recommended.

Core PPE Requirements

The following table outlines the minimum PPE required for handling this compound in a laboratory setting.

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile recommended)To prevent skin contact and absorption.[6][7] Double-gloving is advised for enhanced protection.
Eye Protection Chemical splash gogglesTo protect eyes from splashes and airborne particles.[4][7]
Body Protection Flame-resistant lab coatTo protect skin and clothing from spills and splashes.[6][8]
Footwear Closed-toe shoesTo protect feet from spills and falling objects.[7][9]
Enhanced PPE for Specific Procedures

Certain procedures may generate aerosols or involve larger quantities of the compound, necessitating an elevated level of protection.

ProcedureAdditional PPERationale
Weighing and Aliquoting N95 Respirator, Face shieldTo prevent inhalation of fine particles and protect the face from splashes.[10][11][12]
Handling Solutions Chemical splash goggles and a face shieldTo provide maximum protection to the eyes and face from splashes.[8][12]
Large-Scale Synthesis Full-face respirator with appropriate cartridges, Chemical-resistant apron or coverallsTo provide comprehensive respiratory and body protection.[10][11]

Procedural Guidance for Safe Handling

Adherence to standard operating procedures is crucial for minimizing risk. The following workflows provide step-by-step guidance for donning and doffing PPE.

Donning PPE Workflow

G cluster_donning PPE Donning Sequence A 1. Lab Coat B 2. N95 Respirator (if required) A->B C 3. Goggles/Face Shield B->C D 4. Gloves (Double-glove) C->D G cluster_doffing PPE Doffing Sequence A 1. Gloves (Outer pair) B 2. Goggles/Face Shield A->B C 3. Lab Coat B->C D 4. Gloves (Inner pair) C->D E 5. N95 Respirator (if used) D->E

Caption: Step-by-step procedure for the safe removal of personal protective equipment.

Engineering Controls: A Critical Safety Layer

Engineering controls are the most effective way to reduce exposure to hazardous materials. [5]

  • Chemical Fume Hood: All work with solid this compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure. [5][6][7]* Ventilation: Ensure the laboratory has adequate general ventilation. [6]

Spill and Emergency Procedures

Immediate and appropriate action is critical in the event of a spill.

  • Minor Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the contaminated material into a sealed, labeled container for hazardous waste disposal. [3] 4. Clean the spill area with a suitable solvent, followed by soap and water.

  • Major Spills:

    • Evacuate the area immediately.

    • Alert your institution's environmental health and safety (EHS) office.

    • Prevent entry into the affected area.

In case of personal exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. [13][14]Seek medical attention. [3]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. [13][14]Seek immediate medical attention. [3]* Inhalation: Move the individual to fresh air. [1]If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. [13]Seek immediate medical attention.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is essential to protect personnel and the environment.

Waste Segregation and Labeling

All waste contaminated with this compound must be treated as hazardous waste.

Waste TypeContainerLabeling
Solid Waste Sealed, labeled plastic bags or containers"Hazardous Waste: this compound"
Liquid Waste Labeled, sealed, and chemically compatible containers"Hazardous Waste: this compound in [Solvent]"
Contaminated PPE Sealed, labeled plastic bags"Hazardous Waste: Contaminated PPE"
Disposal Workflow

G cluster_disposal Chemical Waste Disposal Workflow A 1. Segregate Waste at Point of Generation B 2. Place in Appropriate, Labeled Container A->B C 3. Store in Designated Hazardous Waste Area B->C D 4. Arrange for Pickup by EHS C->D

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.